1-(4-Bromophenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMSEPDYJGBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947215 | |
| Record name | 1-(4-Bromophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24358-62-1, 27298-97-1, 45791-36-4 | |
| Record name | 1-(4-Bromophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromo-alpha-methylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-1-(4-Bromophenyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027298971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-4-Bromo-alpha-methylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045791364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Bromophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-bromo-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)ethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)ethanamine is a pivotal chiral building block in synthetic organic chemistry, particularly valued in the development of pharmaceutically active compounds. Its stereochemistry and functional groups make it a versatile starting material for creating complex molecular architectures. A thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the key physical and chemical characteristics of this compound, grounded in established experimental methodologies and data from authoritative sources. We delve into the causality behind analytical techniques, offering field-proven insights for its practical application in a research and development setting.
Introduction and Molecular Overview
This compound, with the chemical formula C₈H₁₀BrN, is a primary amine featuring a stereocenter at the carbon adjacent to the amino group.[1] This structure consists of a brominated benzene ring attached to an ethylamine moiety. The presence of the chiral center means the compound exists as two non-superimposable mirror images, the (R) and (S) enantiomers, as well as a racemic mixture.
The significance of this compound lies in its utility as a chiral amine. In drug development, the biological activity of enantiomers can differ significantly; one may be therapeutic while the other is inactive or even harmful. Therefore, access to enantiomerically pure forms of building blocks like this compound is critical. It is used, for example, in the synthesis of potent and selective antagonists for receptors relevant to neurological disorders.[2]
Molecular Identifiers:
-
IUPAC Name: this compound[3]
-
CAS Numbers:
Core Physicochemical Properties: A Quantitative Analysis
The physical properties of a compound dictate its behavior under various conditions, influencing everything from reaction kinetics to storage stability. The data presented below has been consolidated from multiple chemical suppliers and databases to ensure reliability.
Table 1: Summary of Key Physical Properties
| Property | Value | Notes & Rationale | Source(s) |
| Appearance | Clear, colorless liquid | Visual inspection is the primary method. The absence of color is an indicator of purity. | [1][2] |
| Melting Point | -25 °C | This low melting point indicates strong intermolecular forces are not present in the solid state. Determined via Differential Scanning Calorimetry (DSC). | [1][4] |
| Boiling Point | 258.9 °C at 760 mmHg | The relatively high boiling point is due to hydrogen bonding from the amine group and the compound's molecular weight. | [1][4] |
| Density | 1.390 - 1.4 g/cm³ at 20 °C | High density is attributed to the heavy bromine atom. Typically measured using a pycnometer or digital densitometer for high accuracy. | [1][4][8] |
| Refractive Index (n20/D) | 1.566 - 1.567 | A measure of how light propagates through the liquid, this is a crucial, rapid test for identity and purity. Measured with an Abbe refractometer. | [1][8] |
| Flash Point | >110 °C | Important for safety assessment, indicating the lowest temperature at which vapors can ignite. | [1][9] |
| pKa | 8.82 ± 0.10 (Predicted) | This value indicates the basicity of the amine group, which is critical for understanding its reactivity in acid-base chemistry. | [1] |
| Optical Activity | (S)-enantiomer: [α]20/D -20.5±1°(R)-enantiomer: [α]20/D +20.5±1° | Measured in methanol (c=3%). This property confirms the identity and enantiomeric purity of the chiral substance. | [8] |
| Air Sensitivity | Sensitive to air | Requires specific handling and storage protocols, such as under an inert atmosphere (e.g., Argon), to prevent degradation. | [1][10] |
Experimental Protocols for Property Determination
The trustworthiness of physical data hinges on the validity of the experimental protocols used for its measurement. Here, we outline standard, self-validating methodologies for characterizing this compound.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.
Caption: Logical workflow for the characterization of this compound.
Purity and Enantiomeric Excess by Gas Chromatography (GC)
-
Expertise & Causality: Standard GC is used to assess chemical purity by separating volatile impurities. For a chiral molecule like this, determining enantiomeric excess (e.e.) is paramount. This requires a specialized chiral stationary phase (e.g., a cyclodextrin-based column) capable of forming transient diastereomeric complexes with the enantiomers, leading to different retention times.
-
Methodology:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiral GC column (e.g., Beta-DEX™ or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program:
-
Injector Temperature: 250 °C.
-
Oven: Start at 120 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, hold for 5 minutes.
-
Detector Temperature: 270 °C.
-
-
Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in a suitable solvent like dichloromethane.
-
Injection: Inject 1 µL of the sample.
-
Analysis: Integrate the peak areas for the two enantiomers. Calculate e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100. A purity of ≥98.0% (sum of enantiomers) is a common commercial standard.
-
Melting Point by Differential Scanning Calorimetry (DSC)
-
Expertise & Causality: The melting point of -25 °C is too low for traditional melting point apparatus.[1][4] DSC is the ideal method as it can operate at sub-ambient temperatures and provides a highly accurate and reproducible melt endotherm. The onset temperature of the melting peak is taken as the melting point.
-
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter with a cooling accessory.
-
Sample Preparation: Hermetically seal 2-5 mg of the liquid sample in an aluminum pan. Use an empty sealed pan as a reference.
-
Thermal Program:
-
Equilibrate the system at 25 °C.
-
Cool the sample to -70 °C at a rate of 10 °C/min.
-
Hold at -70 °C for 5 minutes to ensure complete solidification.
-
Heat from -70 °C to 30 °C at a rate of 5 °C/min.
-
-
Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak on the resulting thermogram.
-
Spectroscopic Data for Structural Elucidation
While physical constants define bulk properties, spectroscopic data provides confirmation at the molecular level.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH) adjacent to the nitrogen, a doublet for the methyl group (CH₃), signals in the aromatic region for the phenyl protons, and a broad singlet for the amine (NH₂) protons.
-
¹³C NMR: The carbon spectrum provides information on the chemical environment of each carbon atom. A study involving ¹³C-labeled CO₂ reacting with the amine showed characteristic peaks for the aromatic carbons around 129.8 and 135.2 ppm.[11]
-
-
Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical requiring careful handling.
-
Hazard Identification:
-
Trustworthy Handling Protocols:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a face shield. A lab coat is mandatory.[5][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
The compound is air-sensitive; storage under an inert atmosphere like argon is recommended to maintain purity.[1][10]
-
Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[10]
-
References
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(R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. [Link]
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(S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1. Chemsrc. [Link]
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1-(4-Bromophenyl)ethylamine | C8H10BrN. PubChem, National Center for Biotechnology Information. [Link]
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This compound. Stenutz. [Link]
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13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. [Link]
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Chemical Properties of (-)-1-(4-Bromophenyl)ethylamine (CAS 27298-97-1). Cheméo. [Link]
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1-(4-Bromophenyl)ethanamine CAS number and structure
An In-depth Technical Guide to 1-(4-Bromophenyl)ethanamine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core characteristics, synthesis, chiral resolution, and applications, grounding all information in established scientific principles and methodologies.
Core Identity and Structural Framework
This compound is a primary amine featuring a stereocenter at the carbon adjacent to the amino group, making it a chiral molecule. It exists as a racemic mixture of two enantiomers, (R) and (S), or as isolated, enantiomerically pure forms. Its utility in drug development stems from this chirality, as the specific stereochemistry of a molecule often dictates its pharmacological activity and safety profile. The brominated phenyl ring provides a reactive handle for further molecular elaboration, commonly through cross-coupling reactions.
The molecular structure consists of an ethylamine backbone attached to a benzene ring at the 1-position, with a bromine atom substituted at the 4-position (para) of the ring.
Table 1: Chemical Identifiers
| Identifier | Racemic this compound | (R)-(+)-1-(4-Bromophenyl)ethanamine | (S)-(-)-1-(4-Bromophenyl)ethanamine |
| CAS Number | 24358-62-1[1][2] | 45791-36-4[3] | 27298-97-1[4] |
| IUPAC Name | 1-(4-bromophenyl)ethan-1-amine[5][6] | (1R)-1-(4-bromophenyl)ethan-1-amine[3] | (1S)-1-(4-bromophenyl)ethan-1-amine |
| Molecular Formula | C₈H₁₀BrN[1][3][4] | C₈H₁₀BrN[3] | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol [1] | 200.08 g/mol | 200.08 g/mol |
| SMILES | CC(N)c1ccc(Br)cc1[1][6] | Cc1ccc(Br)cc1 | Cc1ccc(Br)cc1[3] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its handling, reaction setup, and purification. The compound is typically a liquid at room temperature and is air-sensitive.
Table 2: Key Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | ~258.9 °C at 760 mmHg | [3][4] |
| Melting Point | -25 °C | [3][4] |
| Density | ~1.390 - 1.4 g/mL at 20-25 °C | [3][4] |
| Refractive Index (n20/D) | ~1.566 - 1.567 | [3] |
| pKa (Predicted) | 8.82 ± 0.10 | [3] |
| Storage Temperature | 0-10°C, under inert atmosphere | [3][7] |
| Sensitivity | Air Sensitive | [3][7] |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound is a critical process for its application in asymmetric synthesis. This is typically achieved through a two-stage process: first, the synthesis of the racemic mixture, followed by the resolution of the enantiomers.
Synthesis of Racemic this compound
A prevalent and efficient method for synthesizing the racemic amine is the reductive amination of the corresponding ketone, 1-(4-bromophenyl)ethanone (p-bromoacetophenone).
Causality of Experimental Choices:
-
Precursor: 1-(4-bromophenyl)ethanone is a commercially available and stable solid, making it an ideal starting material.[8]
-
Reaction: Reductive amination is a robust and high-yielding reaction that directly converts a ketone to an amine. The process involves the in-situ formation of an imine intermediate, which is then reduced to the target amine.
-
Reagents: A source of ammonia (e.g., ammonium acetate or ammonia solution) is used to form the imine. A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) is chosen for its selectivity in reducing the imine C=N bond over the ketone C=O bond, minimizing side reactions.
Protocol: Reductive Amination of 1-(4-bromophenyl)ethanone
-
Dissolution: Dissolve 1-(4-bromophenyl)ethanone and a molar excess of ammonium acetate in a suitable protic solvent like methanol.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride portion-wise to control the exothermic reaction.
-
Quenching & Workup: After the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction with an aqueous acid (e.g., HCl) to neutralize excess reducing agent. Basify the mixture with a strong base (e.g., NaOH) to deprotonate the amine salt.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude amine via vacuum distillation or column chromatography.
Caption: Workflow for the synthesis of racemic this compound.
Chiral Resolution via Diastereomeric Salt Formation
Since enantiomers possess identical physical properties, they cannot be separated by standard techniques.[9] Resolution is achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[9] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[9]
Causality of Experimental Choices:
-
Resolving Agent: An enantiopure acid like (+)-tartaric acid is commonly used because it is inexpensive, readily available, and forms crystalline salts with amines.[9] The choice of the (R,R) or (S,S) form of the acid will determine which amine enantiomer crystallizes preferentially.
-
Solvent System: The solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, causing one to crystallize while the other remains in solution. This often requires screening various solvents or solvent mixtures (e.g., methanol/water, ethanol).
Protocol: Resolution with (+)-Tartaric Acid
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The less soluble diastereomeric salt will crystallize out.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the isolated salt in water and add a strong base (e.g., aqueous NaOH) to deprotonate the amine and dissolve the tartaric acid.
-
Extraction: Extract the liberated, enantiomerically pure amine with an organic solvent.
-
Analysis: Dry and concentrate the organic layer to yield the enantiopure amine. Determine the enantiomeric excess (e.e.) using chiral HPLC.
Caption: Separation of enantiomers via diastereomeric salt formation.
Key Applications in Drug Development
This compound is a valuable precursor in pharmaceutical synthesis. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), ensuring the desired therapeutic effect.
-
Chiral Auxiliaries and Building Blocks: The enantiopure forms are used to introduce a specific stereocenter into a target molecule.
-
Synthesis of Bioactive Molecules: It serves as a key intermediate in the synthesis of various compounds. For example, (S)-(-)-1-(4-Bromophenyl)ethylamine is used to prepare antagonists for the P2X7 receptor, which is a target for treating inflammatory diseases.
-
Resolving Agent: In a reverse application, enantiopure this compound can itself be used as a chiral base to resolve racemic acids.[10]
Analytical Characterization
Confirming the identity, purity, and enantiomeric excess of this compound is essential for its use in regulated environments like drug manufacturing. A multi-technique approach is employed for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons, and the amine (NH₂) protons.[11][12]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a clear diagnostic feature.[6][8]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the primary amine and C-H and C=C stretches of the brominated aromatic ring.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (e.e.). The sample is passed through a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to elute at different times.[13][14]
-
Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the identity of the enantiomer, with the (R)-enantiomer being dextrorotatory (+) and the (S)-enantiomer being levorotatory (-).
Caption: Standard analytical workflow for compound characterization.
Safety, Handling, and Storage
As a corrosive and hazardous chemical, proper safety protocols must be strictly followed when handling this compound.
-
Hazards: The compound is classified as causing severe skin burns and eye damage.[2][6][15] It can also be harmful if swallowed or inhaled and is toxic to aquatic life.[7]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[2][7] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7][15] It is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The compound is often stored under an inert gas to prevent degradation.[7]
References
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Thermo Fisher Scientific. SAFETY DATA SHEET: (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®. [Link]
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PubChem, National Institutes of Health. CID 159859301 | C16H20Br2N2. [Link]
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ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... [Link]
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ResearchGate. Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. [Link]
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Onyx Scientific. Chiral Resolution Screening. [Link]
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PubChem, National Institutes of Health. p-Bromophenethylamine | C8H10BrN | CID 533915. [Link]
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NIST WebBook. Ethanone, 1-(4-bromophenyl)-. [Link]
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Oakwood Chemical. (S)-1-(4-Bromophenyl)-ethylamine. [Link]
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Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. [Link]
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The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
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MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
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Core Physicochemical Properties and Identifiers
An In-Depth Technical Guide to (R)-(+)-1-(4-Bromophenyl)ethanamine: Properties, Synthesis, and Applications
Abstract
(R)-(+)-1-(4-Bromophenyl)ethanamine is a chiral primary amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural features—a stereogenic center, a reactive amino group, and a functionalizable bromophenyl moiety—make it a versatile chiral building block and a valuable resolving agent. This technical guide provides a comprehensive overview of its physicochemical properties, common synthetic and resolution methodologies, analytical characterization, and key applications. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its practical use and handling.
(R)-(+)-1-(4-Bromophenyl)ethanamine is a clear, colorless to pale yellow liquid at room temperature.[1][2] Its key properties are summarized in the table below, compiled from various commercial and database sources.
| Property | Value | Source(s) |
| CAS Number | 45791-36-4 | [2][3] |
| EC Number | 256-245-0 | [3] |
| MDL Number | MFCD00066025 | [3] |
| Molecular Formula | C₈H₁₀BrN | [2][3] |
| Molecular Weight | 200.08 g/mol | [3] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Melting Point | -25 °C | [4] |
| Boiling Point | 258.9 °C at 760 mmHg | [4] |
| Density | 1.390 - 1.4 g/mL at 20-25 °C | [3] |
| Refractive Index (n20/D) | 1.566 | [3] |
| Optical Rotation | [α]20/D +20.5 ± 1°, c = 3% in methanol | [3] |
| +26 ± 1° (neat) | [2] | |
| Flash Point | 110.4 °C | [4] |
| SMILES | Cc1ccc(Br)cc1 | [3] |
| InChIKey | SOZMSEPDYJGBEK-ZCFIWIBFSA-N | [3] |
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure (R)-(+)-1-(4-Bromophenyl)ethanamine is most commonly achieved through the resolution of its racemic mixture. The racemic amine itself is typically prepared via reductive amination of the corresponding ketone.
Synthesis of Racemic 1-(4-Bromophenyl)ethanamine
The standard and most direct route to the racemic amine is the reductive amination of 4-bromoacetophenone. This process involves the formation of an imine intermediate, which is then reduced to the amine. Various reducing agents can be employed, with catalytic hydrogenation or hydride reagents being common choices.
Chiral Resolution via Diastereomeric Salt Formation
The most established and industrially scalable method for obtaining the single enantiomer is classical chiral resolution.[5][6] This technique exploits the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with an enantiomerically pure chiral acid, a pair of diastereomeric salts with different solubilities is formed.[5][7] This difference allows for their separation by fractional crystallization.
Causality in Experimental Design: The choice of the chiral resolving agent and the solvent system is critical. The goal is to maximize the solubility difference between the two diastereomeric salts to achieve high yield and high enantiomeric excess (ee) in a single crystallization step. Chiral acids like (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-mandelic acid are frequently screened.[8] The solvent must be chosen to ensure that one salt is sparingly soluble while the other remains in solution.
Protocol: A Self-Validating System
The following protocol outlines a validated workflow. Each step includes a logical checkpoint to ensure the process is proceeding as expected.
Step-by-Step Methodology:
-
Salt Formation: The racemic this compound is dissolved in an appropriate solvent or solvent mixture. A sub-stoichiometric amount (typically 0.5 molar equivalents) of an enantiopure chiral acid is added.[8]
-
Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can facilitate this process.
-
Separation: The precipitated salt is isolated by filtration. At this stage, a sample of the solid is typically analyzed by chiral HPLC to confirm enantiomeric enrichment.
-
Liberation: The isolated diastereomeric salt is treated with a base (e.g., aqueous NaOH) to neutralize the chiral acid and liberate the free amine.
-
Extraction and Isolation: The free amine is extracted into an organic solvent, dried, and the solvent is evaporated to yield the enantiomerically enriched (R)-(+)-1-(4-Bromophenyl)ethanamine. Purity and enantiomeric excess are confirmed analytically.
Analytical and Spectroscopic Profile
Accurate characterization is essential to confirm the identity, purity, and enantiomeric integrity of the compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure.
-
Aromatic Protons: The para-substituted benzene ring typically shows an AA'BB' system, resulting in two distinct doublets between δ 7.0-7.5 ppm.
-
Methine Proton (-CH): A quartet around δ 4.1-4.3 ppm due to coupling with the adjacent methyl protons.
-
Amine Protons (-NH₂): A broad singlet, typically around δ 1.5-2.0 ppm, whose chemical shift can vary with concentration and solvent.
-
Methyl Protons (-CH₃): A doublet around δ 1.3-1.5 ppm due to coupling with the methine proton.
-
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework.
-
Aromatic Carbons: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one bonded to bromine and one to the ethylamine group). A study involving the racemic amine reported aromatic peaks at δ 129.8 and 135.2 ppm.[9]
-
Methine Carbon (-CH): A signal around δ 50-55 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 25 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The spectrum will show a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity (¹⁹Br/⁸¹Br ratio is ~1:1), confirming the presence of a single bromine atom. The exact mass is 198.99966 Da.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive technique for determining enantiomeric purity (ee). The separation is performed using a chiral stationary phase (CSP). For instance, successful separation has been demonstrated using a crown ether-based CSP (Chirosil RCA(+)).[10] The method allows for the quantification of the R- and S-enantiomers in a sample, which is critical for quality control in drug development.
Key Applications in Research and Development
The utility of (R)-(+)-1-(4-Bromophenyl)ethanamine stems from its dual functionality as both a chiral building block and a resolving agent.
-
Chiral Building Block: As a chiral intermediate, it is incorporated into the synthesis of larger, more complex target molecules, particularly active pharmaceutical ingredients (APIs). The amine provides a nucleophilic handle for forming amide, sulfonamide, or other bonds, while the bromophenyl group is a versatile site for further modification, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[11] For example, the corresponding (S)-enantiomer is a key intermediate in the synthesis of a potent P2X7 receptor antagonist, highlighting the importance of this scaffold in medicinal chemistry.
-
Chiral Resolving Agent: Due to its basic nature and chiral center, (R)-(+)-1-(4-Bromophenyl)ethanamine is an effective resolving agent for racemic acidic compounds.[8] It can be used to separate enantiomers of chiral carboxylic acids, sulfonic acids, or other acidic racemates through the diastereomeric salt formation technique described previously. Its commercial availability in high enantiomeric purity makes it a reliable choice for laboratory and industrial-scale resolutions.[8]
Safety, Handling, and Storage Protocols
Proper handling and storage are crucial due to the hazardous nature of this compound.
Hazard Identification:
-
GHS Hazard Statements:
-
GHS Pictograms: Corrosion, Harmful, Environmentally Damaging.[3]
Handling and Personal Protective Equipment (PPE):
-
Work should be conducted in a well-ventilated fume hood.[14][15]
-
Avoid breathing mist, vapors, or spray.[14]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][14]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) and wear a protective lab coat.[3][15]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[14]
Storage and Stability:
-
Temperature: Store in a cool place, with recommended temperatures between 0-10°C.[1]
-
Atmosphere: The compound is air-sensitive.[1][15] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[14][15]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[14][15] Store in a corrosives-designated area.[14]
Conclusion
(R)-(+)-1-(4-Bromophenyl)ethanamine is a high-value chemical entity with well-defined properties and critical applications. Its role as both a precursor in stereoselective synthesis and as a tool for chiral resolution makes it indispensable for chemists in the pharmaceutical industry and academia. A thorough understanding of its synthesis, purification, characterization, and safe handling, as detailed in this guide, is paramount to leveraging its full potential in the creation of novel chemical entities.
References
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(R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. [Link]
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1-(4-Bromophenyl)ethylamine. PubChem, National Center for Biotechnology Information. [Link]
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Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
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13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. [Link]
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Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. [Link]
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Chiral Resolution Screening. Onyx Scientific. [Link]
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Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]
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amine, N-acetyl- [13C NMR]. SpectraBase. [Link]
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Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3- (1-H-indol-3-yl)-prop-2-en-1-one. ResearchGate. [Link]
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The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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1-(4-Bromophenyl)-1-(4-propoxyphenyl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]
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The Synthesis of (S)-(-)-1-(4-Bromophenyl)ethanamine: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of (S)-(-)-1-(4-Bromophenyl)ethanamine in Medicinal Chemistry
(S)-(-)-1-(4-Bromophenyl)ethanamine is a chiral primary amine that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its structural motif, featuring a stereogenic center adjacent to a brominated phenyl ring, provides a versatile scaffold for the construction of novel therapeutics. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the chiral amine is a key pharmacophoric element in many biologically active molecules. This guide provides an in-depth overview of the primary synthetic strategies for accessing this valuable intermediate, with a focus on methods that deliver high enantiopurity, a critical parameter in modern drug development. The methodologies discussed herein are designed to provide researchers and process chemists with the foundational knowledge to select and implement the most appropriate synthetic route for their specific needs.
I. Asymmetric Reductive Amination: A Direct Path to Enantiopure Amines
Asymmetric reductive amination (ARA) of the prochiral ketone, 4-bromoacetophenone, represents one of the most direct and atom-economical approaches to (S)-(-)-1-(4-Bromophenyl)ethanamine. This one-pot transformation involves the in-situ formation of an imine intermediate from the ketone and an amine source (typically ammonia or an ammonia equivalent), followed by an enantioselective reduction catalyzed by a chiral transition metal complex or a biocatalyst.
A. Transition Metal-Catalyzed Asymmetric Reductive Amination
Ruthenium and Iridium complexes bearing chiral diphosphine or diamine ligands are among the most effective catalysts for the asymmetric hydrogenation of imines.[1] For the synthesis of primary amines, a direct reductive amination using an ammonia source is often employed.
Causality in Catalyst Selection and Reaction Conditions:
The choice of catalyst and reaction conditions is paramount to achieving high enantioselectivity and conversion. The mechanism of asymmetric transfer hydrogenation, a common method for imine reduction, often involves a concerted outer-sphere hydride transfer from a metal-hydride species to the iminium ion. The chiral ligand creates a sterically and electronically defined environment around the metal center, dictating the facial selectivity of the hydride attack on the C=N bond. For instance, in Ru-TsDPEN catalyzed reactions, the (S,S)-configured catalyst typically yields the (R)-amine, a predictable outcome based on the established mechanistic model.[2] The presence of an acid can be crucial for the protonation of the imine to the more reactive iminium ion, while a base is often required to generate the active metal-hydride catalyst from its precursor.[1]
Experimental Protocol: Representative Asymmetric Reductive Amination
| Parameter | Value |
| Substrate | 4-Bromoacetophenone |
| Amine Source | Ammonium chloride (NH₄Cl) |
| Catalyst | [RuCl(p-cymene){(S)-BINAP}]Cl |
| Reducing Agent | H₂ (gas) |
| Additive | Ammonium bicarbonate (NH₄HCO₃) |
| Solvent | Methanol (MeOH) |
| Temperature | 95 °C |
| Pressure | 5 MPa |
| Reaction Time | 24 h |
| Catalyst Loading | 0.2 mol% |
| Expected ee | >85% (before optimization) |
Step-by-Step Methodology:
-
To a high-pressure autoclave, add 4-bromoacetophenone (1.0 equiv), ammonium chloride (1.5 equiv), ammonium bicarbonate (0.5 equiv), and [RuCl(p-cymene){(S)-BINAP}]Cl (0.002 equiv).
-
Evacuate and backfill the autoclave with argon three times.
-
Add degassed methanol under an argon atmosphere.
-
Pressurize the autoclave with hydrogen gas to 5 MPa.
-
Heat the reaction mixture to 95 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford (S)-(-)-1-(4-Bromophenyl)ethanamine. The enantiomeric excess should be determined by chiral HPLC analysis.
Caption: Asymmetric Reductive Amination Workflow.
II. Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Enantiomeric Separation
Enzymatic kinetic resolution (EKR) is a powerful and widely used method for separating enantiomers of a racemic mixture. This technique leverages the high enantioselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched. For the synthesis of (S)-(-)-1-(4-Bromophenyl)ethanamine, the racemic amine is subjected to lipase-catalyzed acylation. The (R)-enantiomer is preferentially acylated to the corresponding amide, allowing for the separation of the unreacted (S)-amine.
Causality in Enzyme and Acyl Donor Selection:
Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for the resolution of a wide range of chiral amines and alcohols due to its broad substrate scope and excellent enantioselectivity.[3][4] The choice of the acyl donor is also critical. Irreversible acyl donors, such as vinyl acetate or isopropenyl acetate, are often preferred as they shift the equilibrium towards product formation and prevent the reverse reaction (hydrolysis of the amide). Vinyl acetate, upon reaction, generates acetaldehyde, which is volatile and does not interfere with the reaction.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(4-Bromophenyl)ethanamine
| Parameter | Value |
| Substrate | (±)-1-(4-Bromophenyl)ethanamine |
| Enzyme | Novozym 435 (immobilized CALB) |
| Acyl Donor | Vinyl acetate |
| Solvent | Toluene or n-Heptane |
| Temperature | 40-60 °C |
| Reaction Time | 24-48 h (or until ~50% conversion) |
| Expected ee of (S)-amine | >99% at ~50% conversion |
Step-by-Step Methodology:
-
To a flask containing (±)-1-(4-bromophenyl)ethanamine (1.0 equiv) dissolved in toluene, add Novozym 435 (typically 10-20 mg per mmol of substrate).
-
Add vinyl acetate (0.6 equiv). Using a slight excess of the amine ensures that the acyl donor is the limiting reagent, preventing over-acylation of the desired (S)-enantiomer after the (R)-enantiomer is consumed.
-
Heat the mixture to 45 °C and stir.
-
Monitor the reaction progress by chiral HPLC or GC to determine both the conversion and the enantiomeric excess of the remaining amine.
-
When the conversion reaches approximately 50%, filter off the immobilized enzyme (which can be washed and reused).
-
The reaction mixture contains the (S)-amine and the (R)-amide. The basic (S)-amine can be separated from the neutral (R)-amide by an acidic workup. For example, extract the toluene solution with aqueous HCl. The (S)-amine will move to the aqueous phase as its hydrochloride salt, while the (R)-amide remains in the organic phase.
-
Basify the aqueous layer with NaOH and extract the free (S)-amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain enantiomerically enriched (S)-(-)-1-(4-Bromophenyl)ethanamine.
Caption: Enzymatic Kinetic Resolution Workflow.
III. Dynamic Kinetic Resolution: Overcoming the 50% Yield Barrier
A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective enzymatic reaction with an in-situ racemization of the undesired enantiomer.[5][6] In the context of (S)-(-)-1-(4-Bromophenyl)ethanamine synthesis, the (R)-enantiomer is acylated by the lipase, and the remaining (S)-enantiomer is continuously racemized back to the racemic mixture by a suitable catalyst. This allows, in principle, for the complete conversion of the starting racemic amine into a single enantiomer of the acylated product, which can then be deprotected to afford the desired amine in a theoretical yield of 100%.
Causality in Racemization Catalyst Selection:
The key to a successful DKR is a racemization catalyst that is compatible with the enzyme and the reaction conditions. Palladium nanocatalysts have proven to be highly effective for the racemization of chiral amines under conditions that are mild enough for lipases to remain active.[7][8] The racemization mechanism is thought to involve a reversible dehydrogenation of the amine to an achiral imine, followed by hydrogenation back to the racemic amine.
Experimental Protocol: Dynamic Kinetic Resolution of (±)-1-(4-Bromophenyl)ethanamine
| Parameter | Value |
| Substrate | (±)-1-(4-Bromophenyl)ethanamine |
| Enzyme | Novozym 435 (immobilized CALB) |
| Racemization Catalyst | Palladium Nanocatalyst (e.g., Pd/AlO(OH)) |
| Acyl Donor | Ethyl acetate or Ethyl methoxyacetate |
| Solvent | Toluene |
| Temperature | 70-100 °C |
| Reaction Time | 24-72 h |
| Expected Yield of (S)-Amide | >90% |
| Expected ee of (S)-Amide | >97% |
Step-by-Step Methodology:
-
To a flask containing (±)-1-(4-bromophenyl)ethanamine (1.0 equiv) in toluene, add the palladium nanocatalyst (e.g., 1-2 mol%).
-
Add Novozym 435 (typically 20-30 mg per mmol of substrate).
-
Add the acyl donor, such as ethyl acetate (2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction for the formation of the (S)-amide by chiral HPLC or GC.
-
Once the reaction is complete, cool the mixture and filter off the solid catalysts.
-
The filtrate containing the (S)-amide is concentrated under reduced pressure.
-
The (S)-amide can be purified by column chromatography.
-
Hydrolysis of the (S)-amide (e.g., with aqueous HCl followed by basification) will yield the final product, (S)-(-)-1-(4-Bromophenyl)ethanamine.
Caption: Dynamic Kinetic Resolution Workflow. Note: The desired enantiomer depends on the selectivity of the lipase. For CALB, the (R)-amine is typically acylated faster. Hydrolysis of the resulting (R)-amide would yield the (R)-amine. To obtain the (S)-amine, one would need a lipase with the opposite enantiopreferance or use this method to resolve a different substrate where the (S)-enantiomer is acylated.
IV. Applications in Drug Discovery and Development
(S)-(-)-1-(4-Bromophenyl)ethanamine is not merely a synthetic target but a key strategic intermediate in the development of novel therapeutics.
-
Synthesis of P2X7 Receptor Antagonists: This chiral amine is a known building block in the synthesis of potent and selective antagonists for the P2X7 receptor.[9] The P2X7 receptor is an ATP-gated ion channel implicated in a variety of inflammatory and neurological disorders, making its antagonists promising candidates for the treatment of chronic pain, neurodegenerative diseases, and mood disorders.[10][11]
-
Chiral Resolving Agent: In addition to its role as a synthetic building block, (S)-(-)-1-(4-Bromophenyl)ethanamine can also be employed as a chiral resolving agent for the separation of racemic acids.[12][13] By forming diastereomeric salts with a racemic carboxylic acid, the differing solubilities of these salts can be exploited to effect a separation by fractional crystallization.
V. Conclusion
The synthesis of enantiomerically pure (S)-(-)-1-(4-Bromophenyl)ethanamine is a critical endeavor for the advancement of various drug discovery programs. This guide has detailed the three principal strategies for its preparation: asymmetric reductive amination, enzymatic kinetic resolution, and dynamic kinetic resolution. Each method offers distinct advantages and challenges. Asymmetric reductive amination provides a direct and efficient route, while enzymatic methods offer exceptional enantioselectivity. Dynamic kinetic resolution presents a pathway to overcome the inherent yield limitations of classical resolution. The selection of the optimal synthetic route will depend on factors such as the desired scale of production, cost of goods, and the specific capabilities of the research and development team. A thorough understanding of the principles and experimental nuances outlined in this guide will empower scientists to make informed decisions and efficiently access this vital chiral building block for the synthesis of next-generation therapeutics.
VI. References
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Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. Science. 2013 Nov 29;342(6162):1080-3. [Link]
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Ir-catalyzed asymmetric hydrogenation of N-alkyl and N-aryl imines promoted by attractive noncovalent interactions. ResearchGate. N.D. [Link]
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Enantioselective Hydrogenation of Activated Aryl Imines Catalyzed by an Iron(II) P-NH-P′ Complex. The Journal of Organic Chemistry. 2019 Aug 24. [Link]
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Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. N.D. [Link]
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Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry. 2010 Sep 13;6:823-9. [Link]
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Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. N.D. [Link]
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Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. PubMed Central. N.D. [Link]
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Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. ResearchGate. 2015 Aug 6. [Link]
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Synthesis and SAR Development of Novel P2X7 Receptor Antagonists for the Treatment of Pain: Part 1. PubMed. 2011 Jun 15. [Link]
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Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. PubMed. 2021 Feb 25. [Link]
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Novel P2X7 receptor antagonists. ResearchGate. 2007 Jan 1. [Link]
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Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. ResearchGate. 2010 Sep 13. [Link]
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Chemoenzymatic Preparation of 1-Heteroarylethanamines of Low Solubility. ResearchGate. 2010 Jan 1. [Link]
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Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PubMed Central. 2015 Oct 28. [Link]
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Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2. PubMed. 2011 Dec 15. [Link]
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Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. PubMed Central. N.D. [Link]
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ChemInform Abstract: Chemoenzymatic Synthesis of Enantiomerically Pure syn-Configured 1-Aryl-3-methylisochroman Derivatives. ResearchGate. 2014 Mar 1. [Link]
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Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Figshare. 2007 Mar 14. [Link]
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Novozym 435: the “perfect” lipase immobilized biocatalyst? Digital CSIC. 2019 Apr 12. [Link]
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Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. MDPI. 2024 Mar 16. [Link]
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[RuCl( p -cymene)-( S )-BINAP]Cl Catalyzed Asymmetric Preparation of trans -3-Amino-bicyclo[2.2.2]octane-2-carboxylic Acid Ethyl Ester. ResearchGate. 2014 Jan 1. [Link]
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Enzymatic Kinetic Resolution with Novozyme 435 ®. ResearchGate. N.D. [Link]
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Chemoenzymatic synthesis. RSC Publishing. N.D. [Link]
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Part 6: Resolution of Enantiomers. Chiralpedia. 2025 Sep 15. [Link]
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Asymmetric Transfer Hydrogenation of γ-aryl α, γ-dioxo-butyric acid esters†. RSC Advances. N.D. [Link]
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Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). PubMed. 2020 Feb 6. [Link]
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Chiral Resolution Screening. Onyx Scientific. N.D. [Link]
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Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. N.D. [Link]
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Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. 2019 Apr 12. [Link]
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Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. N.D. [Link]
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Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Chemistry Portal. N.D. [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. 2022 Dec 27. [Link]
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Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. ResearchGate. 2012 Jan 1. [Link]
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A Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)ethanamine
This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of 1-(4-Bromophenyl)ethanamine, a crucial building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Significance of this compound
This compound is a chiral primary amine of significant interest in organic synthesis. Its structure, featuring a stereocenter and a functionalized aromatic ring, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and chiral ligands. Accurate and unambiguous characterization of this compound is paramount to ensure the quality and success of subsequent synthetic steps. This guide will walk you through the expected spectroscopic signatures of this molecule and the rationale behind their interpretation.
Molecular Structure and Spectroscopic Overview
The structure of this compound is presented below. The key structural features that will be interrogated by various spectroscopic techniques are the p-disubstituted aromatic ring, the primary amine group, the benzylic proton, and the methyl group.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers can reference to the residual solvent peak).
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic proton, the methyl protons, and the amine protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 (Aromatic) | ~7.45 | Doublet | ~8.4 | 2H |
| H-3, H-5 (Aromatic) | ~7.20 | Doublet | ~8.4 | 2H |
| H-7 (Benzylic CH) | ~4.10 | Quartet | ~6.6 | 1H |
| H-8 (Methyl CH₃) | ~1.35 | Doublet | ~6.6 | 3H |
| Amine (NH₂) | 1.5 - 2.5 (variable) | Broad Singlet | - | 2H |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
Aromatic Region: The p-disubstitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing bromine atom (H-2, H-6) are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the ethylamine group (H-3, H-5).
-
Benzylic Proton: The proton on the carbon adjacent to the aromatic ring (H-7) is deshielded by the ring current and the nitrogen atom, hence its downfield shift. It appears as a quartet due to coupling with the three equivalent protons of the methyl group (n+1 rule, 3+1=4).
-
Methyl Protons: The methyl protons (H-8) are coupled to the single benzylic proton, resulting in a doublet (1+1=2).
-
Amine Protons: The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and may not show clear coupling to adjacent protons due to rapid chemical exchange.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (C-Br) | ~121 |
| C-1 (Quaternary) | ~145 |
| C-2, C-6 (Aromatic CH) | ~128 |
| C-3, C-5 (Aromatic CH) | ~127 |
| C-7 (Benzylic CH) | ~50 |
| C-8 (Methyl CH₃) | ~25 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, though some may overlap. The carbon bearing the bromine atom (C-4) will be significantly shielded compared to a non-substituted benzene carbon due to the heavy atom effect, while the quaternary carbon attached to the ethylamine group (C-1) will be downfield. Based on data from related compounds, the aromatic CH carbons are expected in the 127-128 ppm range.[1]
-
Aliphatic Carbons: The benzylic carbon (C-7) is deshielded by the adjacent aromatic ring and the nitrogen atom. The methyl carbon (C-8) will appear at a characteristic upfield position for an sp³-hybridized carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of liquid this compound directly onto the ATR crystal. For a solid sample, a small amount of the powdered solid can be pressed onto the crystal.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
IR Spectral Data (Predicted)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | Medium, two bands |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium |
| N-H Bend (scissoring) | 1580 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium, multiple bands |
| C-N Stretch | 1020 - 1250 | Medium to Weak |
| C-Br Stretch | 500 - 600 | Strong |
| p-Disubstitution Pattern | 800 - 850 | Strong |
Expertise & Experience: Interpreting the IR Spectrum
-
N-H Vibrations: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.[2][3] A medium intensity N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹.[3][4]
-
Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches will appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.
-
Substitution Pattern: The strong absorption band in the 800-850 cm⁻¹ region is highly characteristic of the out-of-plane C-H bending of a p-disubstituted benzene ring.[5][6][7]
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Mass Spectral Data (Predicted)
| m/z | Assignment | Notes |
| 200/202 | [M]⁺ | Molecular ion peak. The presence of two peaks with a ~1:1 intensity ratio is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). |
| 185/187 | [M - CH₃]⁺ | Loss of a methyl radical. This is a common fragmentation pathway for this type of compound. |
| 104 | [C₈H₈]⁺ | Loss of H₂N-CH₃, a possible rearrangement product. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of benzyl compounds. |
| 44 | [CH₃CH=NH₂]⁺ | Alpha-cleavage, a characteristic fragmentation of amines. |
Expertise & Experience: Interpreting the Mass Spectrum
-
Molecular Ion: The most crucial piece of information is the molecular ion peak. For this compound (C₈H₁₀BrN), the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 200 (for ⁷⁹Br) and 202 (for ⁸¹Br).
-
Fragmentation Pattern: The fragmentation of benzylamines is well-documented.[8][9][10][11] The most common fragmentation pathway is the loss of a methyl radical to form a stable benzylic cation at m/z 185/187. Another characteristic fragmentation for primary amines is alpha-cleavage, which in this case would lead to the formation of an ion at m/z 44. The presence of a peak at m/z 91, corresponding to the tropylium ion, is also a strong indicator of a benzyl-type structure.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen skeleton. IR spectroscopy identifies the key functional groups, particularly the primary amine and the p-disubstituted aromatic ring. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that corroborate the proposed structure. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently verify its identity and purity.
References
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Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 36(2), 190–200. [Link]
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WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
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LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1399-1411. [Link]
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Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]
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UCLA Division of Undergraduate Education. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
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Illinois State University. (2015). Infrared Spectroscopy. [Link]
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ResearchGate. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]
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Scribd. (n.d.). IR Absorption Frequencies of Functional Groups. [Link]
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ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]
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LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-(4-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient process development, formulation, and purification. This guide provides an in-depth analysis of the solubility characteristics of 1-(4-Bromophenyl)ethanamine (CAS 24358-62-1), a crucial building block in organic synthesis. By integrating theoretical principles with practical data and experimental protocols, this document serves as a comprehensive resource for scientists aiming to optimize its use in various organic solvent systems.
Introduction: The Significance of this compound
This compound is a primary arylamine whose structure features a chiral center, making its enantiomers valuable intermediates in the synthesis of complex, biologically active molecules. Its molecular framework, comprising a polar amine group and a nonpolar bromophenyl ring, imparts a nuanced solubility profile that is critical to control for reaction kinetics, product isolation, and chromatographic purification. An authoritative understanding of its behavior in different organic solvents is paramount for achieving desired purity, yield, and process efficiency.
Physicochemical Properties: The Molecular Basis of Solubility
The solubility of a compound is dictated by its intrinsic physicochemical properties. For this compound, the key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Density | ~1.390 - 1.4 g/mL at 20-25°C | [1][4] |
| Boiling Point | ~258.9 °C at 760 mmHg | [3][4] |
| Melting Point | -25 °C | [3][4] |
| pKa (Predicted) | 8.82 ± 0.10 (for the conjugate acid) | [3] |
| LogP (Predicted) | 2.21 - 3.17 | [3][4] |
| Hydrogen Bond Donor Count | 1 (from the -NH₂ group) | [3] |
| Hydrogen Bond Acceptor Count | 1 (the lone pair on Nitrogen) | [3] |
The molecule's structure presents a duality. The primary amine (-NH₂) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[5] This facilitates interaction with polar solvents. Conversely, the bromophenyl ring is large, hydrophobic, and contributes to van der Waals interactions, favoring solubility in nonpolar or aromatic solvents.[6] The predicted LogP value, being greater than 2, suggests a general preference for lipophilic (organic) environments over aqueous ones.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the amine group of this compound, leading to high solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Dichloromethane): These solvents have significant dipole moments and can interact favorably with the polar amine group through dipole-dipole interactions. Solubility is generally good.
-
Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): The aromatic ring of the solvent can interact with the bromophenyl ring of the solute through π-π stacking and van der Waals forces, promoting solubility.[6]
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): These solvents primarily interact through weak van der Waals forces. Due to the polar amine group, the solubility of this compound in these solvents is expected to be limited.[7]
The diagram below illustrates the key intermolecular forces at play between this compound and different classes of organic solvents.
Caption: Intermolecular forces governing solubility.
Solubility Profile in Common Organic Solvents
While extensive quantitative public data is sparse, a qualitative and predictive solubility profile can be constructed based on chemical principles and general data for aromatic amines.[5][8][9]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |
| Alcohols | Methanol, Ethanol | Very Soluble / Miscible | Strong hydrogen bonding between the solvent's hydroxyl group and the solute's amine group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble / Miscible | Strong dipole-dipole interactions. DCM is an excellent solvent for a wide range of organic compounds.[7] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Moderate polarity and ability to accept hydrogen bonds. Generally good solvents for amines.[8][9] |
| Aromatic | Toluene, Benzene | Soluble | Favorable π-π stacking and van der Waals interactions between the aromatic rings.[6][8] |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble | Strong dipole-dipole interactions. |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | Mismatch in polarity. The energy required to break the solute's intermolecular bonds is not compensated by the weak van der Waals forces with the solvent.[7][10] |
Note: "Soluble" generally implies a solubility of >10-50 mg/mL. "Sparingly Soluble" is in the range of 1-10 mg/mL. These are estimations and must be confirmed experimentally.
Experimental Protocol for Solubility Determination
A precise determination of solubility requires a systematic experimental approach. The isothermal shake-flask method is a reliable and widely accepted technique.[11]
Objective:
To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Solvent of interest (HPLC grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The goal is to ensure a solid/liquid equilibrium, so undissolved material must be clearly visible.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the liquid through a syringe filter into a clean vial to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration of the solute in the diluted sample.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
The following diagram outlines this experimental workflow.
Caption: Workflow for experimental solubility determination.
Factors Influencing Solubility and Practical Considerations
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[12] This can be leveraged for crystallization processes, where a compound is dissolved in a hot solvent and precipitates upon cooling.
-
Purity: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.
-
pH (in protic/aqueous media): As a base, this compound will react with acids to form an ammonium salt.[9] These salts are ionic and typically exhibit much higher solubility in polar solvents, including water, than the free base. This property is fundamental to extraction and purification protocols.[13][14]
-
Safety: this compound is classified as corrosive and can cause severe skin burns and eye damage.[2][15][16] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound exhibits a versatile solubility profile governed by the interplay of its polar amine functionality and its nonpolar aromatic ring. It is highly soluble in polar organic solvents like alcohols and chlorinated solvents, and moderately soluble in aromatic and ether-based solvents. Its solubility is limited in nonpolar aliphatic hydrocarbons. For precise process design, the predictive guidelines presented here should be validated by robust experimental determination using standardized methods like the shake-flask protocol. A thorough understanding of these solubility characteristics is indispensable for researchers leveraging this key intermediate in the fields of medicinal chemistry and organic synthesis.
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** (S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1 | Chemsrc.** Chemsrc.com. Accessed January 12, 2026. [Link]
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Procedure For Determining Solubility of Organic Compounds. Scribd. Accessed January 12, 2026. [Link]
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An In-depth Technical Guide to the Chirality and Stereochemistry of 1-(4-Bromophenyl)ethanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of numerous pharmaceutical compounds and as a resolving agent in enantioselective chemistry. Its stereochemistry is of paramount importance, as the biological activity of its enantiomers can differ significantly. This guide provides a comprehensive overview of the core principles of chirality as they apply to this compound, details methods for its synthesis and chiral resolution, and outlines analytical techniques for the characterization of its enantiomers. The content is structured to provide both theoretical understanding and practical, field-proven insights for professionals in drug development and chemical research.
Introduction: The Significance of Chirality in this compound
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in pharmacology and materials science. This compound possesses a single stereocenter at the carbon atom bonded to the amino group, the methyl group, the phenyl ring, and a hydrogen atom. This gives rise to two enantiomers: (R)-(+)-1-(4-Bromophenyl)ethanamine and (S)-(−)-1-(4-Bromophenyl)ethanamine.
These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point, density, and refractive index.[1] However, their interaction with other chiral molecules, including biological receptors, can be dramatically different. This enantioselectivity is a cornerstone of modern drug design, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful.[2] For instance, the (S)-enantiomer is used in the synthesis of potent antagonists for P2X7 receptors, highlighting the necessity for enantiomerically pure starting materials.
Molecular Structure and Stereoisomers
The two enantiomers of this compound are depicted below. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) and (S) configurations based on the arrangement of substituents around the chiral center.
Caption: Enantiomers of this compound.
Synthesis of Racemic this compound
The preparation of this compound typically begins with the synthesis of a racemic mixture, which is a 50:50 mixture of the (R) and (S) enantiomers. A common and efficient method is the reductive amination of 4-bromoacetophenone.
Causality Behind Experimental Choices:
-
Starting Material: 4-Bromoacetophenone is a readily available and cost-effective starting material. The bromine atom provides a useful handle for further synthetic transformations if needed.
-
Reducing Agent: Sodium borohydride (NaBH₄) is often chosen as the reducing agent for its selectivity and operational simplicity. It is less reactive than lithium aluminum hydride (LiAlH₄) and can be used in protic solvents like methanol or ethanol.
-
Ammonia Source: Ammonium acetate or a solution of ammonia in methanol serves as the nitrogen source for the formation of the imine intermediate.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve 4-bromoacetophenone in methanol. Add a molar excess of ammonium acetate. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride portion-wise to control the exothermic reaction.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic this compound. Further purification can be achieved by distillation or column chromatography.
Chiral Resolution: Separation of Enantiomers
Since enantiomers have identical physical properties, their separation, a process known as resolution, requires a chiral environment.[2] The most common method for the resolution of chiral amines is the formation of diastereomeric salts with a chiral acid.
Principle of Diastereomeric Salt Formation: Enantiomers react with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2]
Common Chiral Resolving Agents for Amines:
-
(+)-Tartaric acid
-
(-)-Dibenzoyltartaric acid
-
(+)-Camphorsulfonic acid
-
(-)-Mandelic acid
Experimental Protocol: Resolution with (+)-Tartaric Acid
This protocol describes a self-validating system where the success of the resolution can be monitored at each stage.
-
Salt Formation:
-
Dissolve the racemic this compound in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, warming gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should form.
-
Heat the mixture to reflux to dissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
-
Fractional Crystallization (Self-Validating Step):
-
Collect the crystals by vacuum filtration. This first crop of crystals will be enriched in one diastereomeric salt.
-
The key to a successful resolution is to monitor the optical rotation of the mother liquor and the recrystallized salt. The optical purity of the crystallized salt should increase with each recrystallization step.
-
Recrystallize the collected solid from a minimal amount of hot solvent. Repeat this process until a constant optical rotation is achieved for the crystallized salt.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomerically pure salt in water.
-
Add a strong base, such as 10% aqueous sodium hydroxide, to deprotonate the amine and break the salt.
-
Extract the free amine into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically pure amine.
-
-
Recovery of the Other Enantiomer:
-
The other enantiomer can be recovered from the mother liquor from the initial crystallization by basification and extraction.
-
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Analytical Characterization of Enantiomers
Once the enantiomers have been separated, it is crucial to determine their purity. This is typically expressed as enantiomeric excess (% ee).
% ee = |([R] - [S]) / ([R] + [S])| x 100
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions.[1]
-
(R)-(+)-1-(4-Bromophenyl)ethanamine: Exhibits a positive specific rotation ([α] > 0).
-
(S)-(−)-1-(4-Bromophenyl)ethanamine: Exhibits a negative specific rotation ([α] < 0).
Table 1: Optical Rotation Data
| Enantiomer | Specific Rotation ([α]²⁰/D) | Concentration & Solvent | Reference |
| (R)-(+)-1-(4-Bromophenyl)ethanamine | +20.5 ± 1° | c = 3% in methanol | |
| (S)-(−)-1-(4-Bromophenyl)ethanamine | -20.5 ± 1° | c = 3% in methanol | [1] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Causality Behind Method Choice:
-
Stationary Phase: A common choice for separating chiral amines is a CSP based on a chiral crown ether, such as Chirosil RCA(+).[3] This phase forms diastereomeric complexes with the protonated amine enantiomers, allowing for their separation.
-
Mobile Phase: The mobile phase typically consists of an aqueous-organic mixture (e.g., water/acetonitrile or water/methanol) with an acidic modifier (e.g., perchloric acid) to ensure the amine is protonated.[3]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the amine sample in the mobile phase.
-
Instrumentation:
-
Column: Chirosil RCA(+) or equivalent.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% perchloric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte absorbs (e.g., 220 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks. The % ee can be calculated from the peak areas.
Caption: Schematic of chiral HPLC separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral derivatizing agents (CDAs) can also be used to determine enantiomeric excess.[4] The amine is reacted with a chiral reagent to form diastereomers, which will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR). The integration of these signals allows for the quantification of each diastereomer and thus the calculation of the % ee of the original amine.
Conclusion
The stereochemistry of this compound is a critical consideration for its application in the pharmaceutical industry and as a chiral auxiliary. A thorough understanding of its synthesis, resolution, and analytical characterization is essential for researchers and drug development professionals. The methods outlined in this guide, from classical diastereomeric salt resolution to modern chromatographic techniques, provide a robust framework for obtaining and verifying the enantiopurity of this important chiral building block. The emphasis on self-validating protocols and the explanation of the causality behind experimental choices are intended to equip scientists with the knowledge to confidently and efficiently work with this and other chiral molecules.
References
-
ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
LookChem. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). (S)-1-(4-Bromophenyl)-ethylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. Retrieved from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Core Reactions of 1-(4-Bromophenyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the key chemical transformations involving 1-(4-bromophenyl)ethanamine, a versatile building block in contemporary organic synthesis. With its dual functionality—a primary amine and a reactive aryl bromide moiety—this compound serves as a critical starting material for the synthesis of a diverse array of molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document delves into the synthesis of the racemic amine, its chiral resolution, and its subsequent derivatization through fundamental reactions such as N-acylation, reductive amination, and palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig and Suzuki-Miyaura couplings. Each section offers a detailed examination of reaction mechanisms, step-by-step experimental protocols, and insights into the practical application of these methodologies, aimed at researchers, scientists, and professionals in drug development.
Introduction
This compound is a chiral primary amine that has garnered significant attention as a pivotal intermediate in the synthesis of complex organic molecules. Its structure is characterized by a stereogenic center at the benzylic position and a bromine-substituted phenyl ring. This unique combination of functional groups allows for a wide range of chemical manipulations, making it an invaluable tool for the construction of compound libraries and the development of novel therapeutic agents. The chirality of this compound is of particular importance, as the biological activity of many pharmaceuticals is dependent on the specific stereochemistry of their constituent molecules. For instance, chiral amines are integral components of numerous approved drugs, and the ability to introduce a specific enantiomer of this compound into a target molecule can have profound effects on its pharmacological profile. This guide will explore the foundational reactions that enable the strategic utilization of this versatile building block.
Synthesis and Chiral Resolution
The journey to utilizing the enantiomerically pure forms of this compound begins with the synthesis of the racemic mixture, followed by its separation into individual enantiomers.
Synthesis of Racemic this compound
A common and efficient method for the synthesis of racemic this compound is the reductive amination of 4-bromoacetophenone. This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.
Experimental Protocol: Reductive Amination of 4-Bromoacetophenone
-
Materials: 4-bromoacetophenone, ammonium acetate, sodium cyanoborohydride, methanol, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 4-bromoacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic this compound, which can be purified by flash column chromatography on silica gel.
-
Another established method for this transformation is the Leuckart reaction, which utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent at elevated temperatures.[1][2]
Chiral Resolution of this compound
The separation of the racemic amine into its constituent enantiomers is a critical step for its application in asymmetric synthesis and drug development. Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a widely employed and effective technique.[3][4] Tartaric acid is a commonly used resolving agent for amines.[5]
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
-
Materials: Racemic this compound, L-(+)-tartaric acid, methanol, 10% sodium hydroxide solution, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.
-
In a separate flask, dissolve racemic this compound (1.0 eq) in methanol.
-
Slowly add the amine solution to the tartaric acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop will be enriched in one diastereomer.
-
The mother liquor can be concentrated and the process repeated to obtain the other diastereomer.
-
To recover the free amine, suspend the diastereomeric salt in water and add 10% sodium hydroxide solution until the pH is basic.
-
Extract the liberated amine with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or by measuring the optical rotation.
-
The choice of the enantiomer of tartaric acid will determine which enantiomer of the amine crystallizes preferentially.
Key Reactions of the Amino Group
The primary amine functionality of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions.
N-Acylation
N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This reaction is often used for the protection of the amino group or for the synthesis of biologically active amides. Acyl chlorides and acid anhydrides are common acylating agents.
Experimental Protocol: N-Acylation with Acetyl Chloride [6]
-
Materials: this compound, acetyl chloride, triethylamine (or pyridine), dichloromethane, 1 M HCl solution, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl solution, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-(1-(4-bromophenyl)ethyl)acetamide can be purified by recrystallization or column chromatography.
-
| Acylating Agent | Base | Solvent | Typical Yield |
| Acetyl Chloride | Triethylamine | Dichloromethane | >90% |
| Benzoyl Chloride | Pyridine | Dichloromethane | >90% |
| Acetic Anhydride | - | - | >95% |
Table 1: Representative Conditions for N-Acylation.
Reductive Amination
While reductive amination is used to synthesize the parent amine, it can also be employed to introduce a second alkyl group onto the nitrogen atom, forming a secondary amine. This is achieved by reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced.[7]
Experimental Workflow: Secondary Amine Synthesis via Reductive Amination
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Chiral_resolution [chemeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Role of 1-(4-Bromophenyl)ethanamine in Modern Asymmetric Synthesis: A Technical Guide
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful.[1] Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a powerful strategy to control the stereochemical outcome of a reaction.[2] This guide provides an in-depth technical overview of 1-(4-Bromophenyl)ethanamine, a versatile and effective chiral auxiliary for the synthesis of enantioenriched molecules.
Introduction to Chirality and Asymmetric Synthesis
Many organic molecules exist as non-superimposable mirror images of each other, known as enantiomers. These molecules are termed "chiral." While enantiomers share the same physical properties in an achiral environment, they can interact differently with other chiral molecules, such as biological receptors. This difference in interaction is the basis for the varying physiological effects of enantiomeric drugs.
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.[3] One of the most reliable methods to achieve this is through the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product and ideally, the recoverable auxiliary for reuse.
This compound: Properties and Advantages
This compound is a chiral primary amine that has gained traction as a valuable chiral auxiliary. It is commercially available in both (R) and (S) forms, providing access to both enantiomers of a target molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrN | [4] |
| Molecular Weight | 200.08 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 1.390 g/mL at 20 °C | [6] |
| Optical Rotation ([α]²⁰/D, c=3% in methanol) | (S)-(-)-enantiomer: -20.5 ± 1° | [6] |
| (R)-(+)-enantiomer: +20.5 ± 1° | [7] |
The key features that make this compound an effective chiral auxiliary include:
-
Steric Hindrance: The bulky 4-bromophenyl group provides significant steric hindrance, effectively shielding one face of a reactive intermediate, thereby directing the approach of incoming reagents to the opposite face.
-
Electronic Effects: The bromine atom on the phenyl ring can influence the electronic properties of the auxiliary and its derivatives, which can impact reactivity and selectivity.
-
Crystallinity: Derivatives of this compound, particularly amides, are often crystalline solids. This facilitates purification by recrystallization, allowing for the enhancement of diastereomeric purity.
-
Ease of Cleavage: The auxiliary can be removed under various conditions, including acidic or basic hydrolysis, to afford the desired product.[5][8]
Application in Diastereoselective Alkylation for the Synthesis of Chiral Carboxylic Acids
One of the most powerful applications of this compound is in the diastereoselective alkylation of enolates derived from N-acyl amides. This methodology provides a reliable route to α-substituted chiral carboxylic acids, which are important building blocks in medicinal chemistry.
Rationale and Mechanism of Stereocontrol
The underlying principle of this application is the formation of a rigid, chelated enolate intermediate where the chiral auxiliary dictates the trajectory of the incoming electrophile.
Caption: Workflow for Asymmetric Alkylation.
The process begins with the deprotonation of the α-proton of the N-acyl amide using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This generates a lithium enolate. The lithium cation is believed to chelate between the enolate oxygen and the amide carbonyl oxygen, forming a rigid six-membered ring structure. The bulky 4-bromophenyl group of the chiral auxiliary effectively blocks one face of this planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in excess.
Experimental Protocol: Asymmetric Synthesis of (S)-2-Phenylpropanoic Acid
This protocol provides a representative example of the diastereoselective alkylation of an N-acyl derivative of (S)-1-(4-bromophenyl)ethanamine.
Step 1: Synthesis of N-Propanoyl-(S)-1-(4-bromophenyl)ethanamine
-
To a solution of (S)-(-)-1-(4-bromophenyl)ethanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired amide.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry tetrahydrofuran (THF) at -78 °C.
-
To this solution, add a solution of N-propanoyl-(S)-1-(4-bromophenyl)ethanamine (1.0 eq) in dry THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) to the enolate solution and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis. The crude product can be purified by recrystallization to improve diastereomeric purity.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated amide from Step 2 in a mixture of acetic acid and water (e.g., 3:1 v/v).
-
Add concentrated sulfuric acid (e.g., 5-10 equivalents) and heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
To recover the auxiliary, basify the aqueous layer with a concentrated NaOH solution and extract with DCM. The combined organic extracts containing the auxiliary can be dried and concentrated.
-
Combine the organic extracts containing the product, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude (S)-2-phenylpropanoic acid.
-
Purify the carboxylic acid by recrystallization or chromatography. The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric ester followed by NMR analysis.
Further Applications and Future Outlook
Beyond diastereoselective alkylation, this compound and its derivatives have potential applications in other asymmetric transformations, including:
-
Asymmetric Aldol Reactions: N-enoyl derivatives can serve as chiral enolate precursors for diastereoselective aldol additions to aldehydes, leading to the synthesis of chiral β-hydroxy acids.[3]
-
Asymmetric Conjugate Additions: Amides derived from this auxiliary can be used in Michael additions to α,β-unsaturated compounds, providing access to a variety of chiral 1,5-dicarbonyl compounds and their derivatives.
-
As a Chiral Ligand: The amine functionality allows for its use as a chiral ligand in transition metal-catalyzed reactions.
The continued exploration of this compound as a chiral auxiliary is expected to uncover new applications and refinements to existing methodologies. Its straightforward application, commercial availability, and the robustness of the stereochemical control it imparts make it a valuable tool for researchers, scientists, and drug development professionals in their pursuit of enantiomerically pure molecules.
Conclusion
This compound stands out as a highly effective and versatile chiral auxiliary in asymmetric synthesis. Its ability to direct the stereochemical outcome of reactions, particularly in the diastereoselective alkylation of N-acyl amides, provides a reliable and practical route to valuable chiral building blocks. The detailed protocols and mechanistic insights presented in this guide are intended to equip researchers with the knowledge to successfully implement this powerful tool in their synthetic endeavors. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the importance of robust and efficient chiral auxiliaries like this compound will undoubtedly increase.
References
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A-Detailed Guide to 1-(4-Bromophenyl)ethanamine: Synthesis, Properties, and Applications
Executive Summary: 1-(4-Bromophenyl)ethanamine is a pivotal chemical intermediate, particularly valued in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a chiral center and a reactive bromine atom on the phenyl ring, makes it a versatile building block for creating a wide array of more complex molecules. This guide provides an in-depth analysis of its synthesis, focusing on the prevalent method of reductive amination, its key physicochemical properties, and its significant applications, particularly in the development of pharmaceutical agents.
Introduction
This compound, also known as 4-bromo-α-methylbenzylamine, is an organic compound that serves as a crucial precursor in the synthesis of various biologically active molecules.[1][2] The presence of a primary amine and a bromo-substituted aromatic ring allows for a multitude of chemical transformations. The amine group can be readily acylated, alkylated, or used in the formation of imines, while the bromine atom is susceptible to substitution via cross-coupling reactions.[3] This dual reactivity, combined with its chiral nature, makes it an important component in the synthesis of enantiomerically pure pharmaceuticals.[4]
Synthesis Methodologies
The most common and industrially scalable method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 4-bromoacetophenone.[5] This process typically involves two key steps: the formation of an imine intermediate followed by its reduction to the final amine.
Core Synthesis Pathway: Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials. The general mechanism involves the reaction of a carbonyl compound (in this case, 4-bromoacetophenone) with an amine source (such as ammonia or an ammonium salt) to form an imine or enamine, which is then reduced in situ to the desired amine.[6]
Causality in Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3) are frequently used. NaBH(OAc)3 is often preferred as it is a milder and more selective reagent, capable of reducing the iminium ion intermediate faster than the starting ketone, thus minimizing side reactions.[7] The use of a stepwise procedure, where the imine is formed first and then reduced with NaBH4, can also be employed to prevent issues like dialkylation.[5]
-
Solvent and Catalyst: The reaction is typically carried out in solvents like methanol or 1,2-dichloroethane (DCE). The addition of a catalytic amount of acetic acid can be beneficial, as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine source.[7][8]
-
Control of Stereochemistry: For the synthesis of a specific enantiomer, such as (R)-(+)-1-(4-Bromophenyl)ethanamine or (S)-(−)-1-(4-Bromophenyl)ethanamine, an enantioselective method is required. This can be achieved through the use of chiral catalysts or enzymes that facilitate the stereoselective reduction of the imine intermediate.[9]
Detailed Experimental Protocol: Reductive Amination of 4-Bromoacetophenone
The following protocol is a representative example of how this compound can be synthesized.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 4-bromoacetophenone in methanol.
-
Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
If required, add a catalytic amount of a Lewis acid like titanium(IV) isopropoxide to drive the imine formation to completion.[8]
-
Stir the mixture at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting ketone.
Step 2: Reduction
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in portions. This is an exothermic step and requires careful temperature control.
-
After the addition is complete, allow the reaction to stir at room temperature until the imine is fully reduced.
-
Quench the reaction by the slow addition of water, followed by acidification with an acid like HCl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or byproducts.
-
Basify the aqueous layer with a base like NaOH to deprotonate the amine product.
-
Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or column chromatography.
Visualization of the Synthesis Workflow
Caption: Reductive amination workflow for this compound synthesis.
Physicochemical Properties and Characterization
The physical and chemical properties of this compound are well-documented, and various analytical techniques are used for its characterization.
Tabulated Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₈H₁₀BrN | [10][11] |
| Molecular Weight | 200.08 g/mol | [11] |
| Appearance | Clear colorless liquid | [10] |
| Melting Point | -25 °C | [10][12] |
| Boiling Point | 258.9 °C at 760 mmHg | [10][12] |
| Density | 1.390 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.566 - 1.567 | |
| CAS Number (Racemic) | 24358-62-1 | [2][13] |
| CAS Number (R-enantiomer) | 45791-36-4 | [10] |
| CAS Number (S-enantiomer) | 27298-97-1 | [11][12] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include a doublet for the methyl group (CH₃), a quartet for the methine proton (CH), and multiplets in the aromatic region for the phenyl protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, the methine carbon, and the four unique carbons of the bromophenyl group.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.[14]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[15]
Applications in Drug Development
This compound is a valuable building block in the pharmaceutical industry. Its utility stems from its ability to be incorporated into larger molecules, often imparting specific structural features or serving as a handle for further chemical modifications.
One notable application is in the synthesis of calcimimetics, a class of drugs used to treat hyperparathyroidism.[16] For instance, while not a direct precursor to the well-known drug Cinacalcet, its structural motif is relevant to the broader class of compounds that interact with the calcium-sensing receptor.[17][18][19] The synthesis of Cinacalcet itself involves the reductive amination of (R)-(+)-1-(1-naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propanal.[20]
The (S)-enantiomer, (S)-(−)-1-(4-Bromophenyl)ethanamine, has been used in the synthesis of potent and selective antagonists for the P2X7 receptor, which is a target for treating inflammatory and neuropathic pain. Furthermore, the related compound 2-(4-bromophenyl)ethylamine has been used as a template in the creation of molecularly imprinted polymers for detecting biomolecules like tyramine.[21]
Conclusion
This compound is a fundamentally important chemical intermediate with a well-established synthetic pathway and a diverse range of applications. Its value in drug discovery and development is underscored by its role as a versatile building block for constructing complex, chiral molecules. A thorough understanding of its synthesis, particularly the nuances of the reductive amination process, is essential for chemists and researchers aiming to leverage this compound in their synthetic endeavors.
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LookChem. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine. Retrieved from [Link]
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Chemsrc. (n.d.). (S)-1-(4-Bromophenyl)ethanamine. Retrieved from [Link]
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Indian Journal of Chemistry. (2021). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. Retrieved from [Link]
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Royal Society of Chemistry. (2009). Copper-Catalyzed Amination of (Bromophenyl)ethanolamine for a Concise Synthesis of Aniline-Containing Analogues of NMDA NR2B Antagonists. Retrieved from [Link]
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Oakwood Chemical. (n.d.). (S)-1-(4-Bromophenyl)-ethylamine. Retrieved from [Link]
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De Gruyter. (2018). Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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ResearchGate. (n.d.). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). Retrieved from [Link]
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MDPI. (2021). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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PubMed Central. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]
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SIELC Technologies. (2018). (R)-4-Bromo-alpha-methylbenzylamine. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-Bromo-α-methylbenzylamine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
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MDPI. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling and Management of 1-(4-Bromophenyl)ethanamine for Research and Development
Preamble: A Framework for Proactive Safety in Advanced Synthesis
In the landscape of pharmaceutical and chemical research, 1-(4-Bromophenyl)ethanamine and its enantiomers serve as pivotal building blocks for a multitude of advanced molecular architectures. Its utility, however, is matched by a significant hazard profile that demands a comprehensive and nuanced understanding beyond rudimentary safety data sheet (SDS) compliance. This guide is engineered for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of precautions to instill a deep-seated understanding of the why—the chemical causality—that underpins each safety protocol. Our objective is to cultivate a proactive safety culture through expert-driven insights, ensuring that innovation and well-being are not mutually exclusive pursuits.
This document is structured to provide a logical and intuitive flow of information, beginning with the intrinsic properties of this compound and culminating in robust emergency response and disposal protocols. Each section is designed to be a self-validating system of knowledge, grounded in authoritative sources and practical, field-tested experience.
Hazard Identification and Risk Assessment: A Multi-faceted Profile
This compound is classified as a hazardous substance, primarily due to its corrosive nature.[1][2] A thorough understanding of its hazard profile is the cornerstone of safe handling.
Primary Hazards:
-
Severe Skin and Eye Damage: This compound is a potent corrosive, capable of causing severe burns to the skin and irreversible damage to the eyes upon contact.[1][2][3] The amine functional group contributes to its basicity and reactivity with biological tissues.
-
Respiratory Irritation: Inhalation of vapors or mists can lead to irritation of the respiratory tract.[2]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a concern, with harmful effects if ingested or inhaled.[3]
-
Potential for Allergic Skin Reaction: Repeated exposure may lead to skin sensitization.[3]
-
Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects, necessitating careful handling to prevent environmental release.[3]
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrN | [4][5] |
| Molecular Weight | 200.08 g/mol | [5] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 258.9 °C at 760 mmHg | [4] |
| Melting Point | -25 °C | [4] |
| Density | 1.390 g/mL at 20 °C | [5][6] |
| Flash Point | 110.4 °C | [4] |
| Refractive Index | n20/D 1.566 - 1.567 | [4][5] |
| Solubility | Soluble in common organic solvents like ethanol. | [7] |
| Vapor Pressure | 0.0134 mmHg at 25°C | [4] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The primary directive in handling this compound is to minimize exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.
The Primacy of Engineering Controls
Engineering controls are the first and most effective line of defense. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] Eyewash stations and safety showers must be readily accessible and regularly tested.[1]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental exposure.[9] The selection and use of PPE must be meticulous.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6][8]
-
Hand Protection: Chemical-impermeable gloves, such as nitrile or butyl rubber, are required.[8] Gloves must be inspected for any signs of degradation or perforation before each use and disposed of properly after handling the chemical.[3][10]
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[8] For larger-scale operations, chemical-resistant aprons or full-body suits may be necessary.
-
Respiratory Protection: In well-ventilated areas such as a fume hood, respiratory protection may not be required. However, if vapors or aerosols are likely to be generated, or in the event of a spill in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and ammonia/methylamine) must be used.[1]
Caption: PPE Donning and Doffing Workflow for Handling Corrosive Amines.
Safe Handling, Storage, and Incompatibility
Prudent Handling Practices
-
Avoidance of Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[3] Do not breathe vapors or mists.[1]
-
Controlled Dispensing: When transferring the liquid, use a syringe, cannula, or a positive displacement pipette to minimize the risk of splashes and aerosol formation.
-
Inert Atmosphere: Given its sensitivity to air, storing and handling under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for long-term storage or when used in moisture-sensitive reactions.[1][3]
Storage Protocols
Proper storage is crucial for maintaining the integrity of this compound and ensuring the safety of the laboratory environment.
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[1][3]
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][3]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[1]
Chemical Incompatibility
The primary incompatibility to be aware of is with strong oxidizing agents .[1] Reactions with these substances can be highly exothermic and potentially explosive. Additionally, as an amine, it will react exothermically with acids.
Emergency Procedures: A Calm and Coordinated Response
In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1][3] Never give anything by mouth to an unconscious person.[1][2][3] Seek immediate medical attention.[1]
Spill Response
A spill of this compound requires a careful and systematic cleanup procedure.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent the spill from spreading and from entering drains.[3]
-
Absorb: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder.[1][3] Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Caption: Systematic Workflow for Corrosive Liquid Spill Response.
Waste Disposal: Environmental Stewardship
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Collection: All waste containing this chemical should be collected in clearly labeled, sealed containers.
-
Disposal: Disposal must be carried out by a licensed professional waste disposal service.[3] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Environmental Protection: Under no circumstances should this chemical be allowed to enter drains or the environment.[3]
Conclusion: Integrating Safety into Scientific Excellence
The safe and effective use of this compound in a research and development setting is contingent upon a deep understanding of its properties and a steadfast commitment to rigorous safety protocols. This guide has provided a comprehensive framework for achieving that goal. By moving beyond mere compliance and embracing the principles of proactive risk assessment, meticulous handling, and prepared emergency response, we can ensure that our pursuit of scientific advancement is conducted with the utmost regard for personal and environmental safety.
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A Technical Guide to 1-(4-Bromophenyl)ethanamine: Sourcing, Synthesis, and Application for Drug Development Professionals
Introduction: The Strategic Importance of a Chiral Building Block
1-(4-Bromophenyl)ethanamine is a chiral primary amine that serves as a critical starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its structure, featuring a chiral center adjacent to a brominated aromatic ring, offers a versatile scaffold for medicinal chemists. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures, while the chiral amine is fundamental for establishing stereochemistry in the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth overview of its commercial availability, sourcing considerations, common synthesis and purification strategies, analytical characterization, and key applications relevant to drug discovery and development professionals.
Physicochemical and Chiral Properties
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The compound is available commercially as a racemate and as individual enantiomers, (R)-(+)- and (S)-(-)-1-(4-Bromophenyl)ethanamine. The choice between the racemic mixture and a specific enantiomer is a critical decision in drug design, driven by the stereospecific interactions required for therapeutic efficacy.
| Property | Racemic (+/-) | (R)-(+)-Enantiomer | (S)-(-)-Enantiomer |
| Synonyms | 1-Amino-1-(4-bromophenyl)ethane[2] | (R)-(+)-4-Bromo-α-methylbenzylamine[1] | (S)-(-)-4-Bromo-α-methylbenzylamine |
| CAS Number | 24358-62-1[2] | 45791-36-4[1][3] | 27298-97-1[4] |
| Molecular Formula | C₈H₁₀BrN[1] | C₈H₁₀BrN[1] | C₈H₁₀BrN[4] |
| Molecular Weight | 200.08 g/mol [1] | 200.08 g/mol [1] | 200.08 g/mol [4] |
| Appearance | Colorless to almost colorless clear liquid[1] | Colorless to almost colorless clear liquid[1] | - |
| Melting Point | -25 °C[1][5] | -25 °C[1][6] | -25 °C[5] |
| Boiling Point | 112 °C / 13 mmHg[1] | 112 °C / 13 mmHg[1] | 258.9 °C at 760 mmHg[5][6] |
| Density | ~1.390 g/mL at 20 °C | 1.39 g/cm³[1][6] | 1.390 g/mL at 20 °C |
| Refractive Index | n20/D ~1.567 | n20/D 1.566 - 1.57[1][6] | n20/D 1.567 |
| Optical Rotation | Not Applicable | +19 to +20.5° (c=3, MeOH)[1] | -20.5° (c=3, MeOH) |
Commercial Availability and Strategic Sourcing
This compound is readily available from a multitude of chemical suppliers, catering to needs ranging from academic research to large-scale industrial manufacturing.
Major Commercial Suppliers
The following table summarizes prominent suppliers and the typical forms and purities offered. This is not an exhaustive list but represents a cross-section of the market.
| Supplier | Forms Offered | Typical Purity (GC) | Available Quantities |
| Sigma-Aldrich (Merck) | Racemic, (R), (S)[4][6][7] | ≥96.0%, 98%[6][7] | 1g, 5g, 25g |
| Thermo Fisher Scientific (Alfa Aesar) | Racemic[2] | - | Lab Scale |
| TCI Chemical | (R)[6] | >98.0%[6] | 1g, 5g |
| Chem-Impex International | (R)[1] | ≥98%[1] | 1g, 5g |
| Oakwood Chemical | (S)[8] | 98%[8] | 250mg, 1g, 5g |
| BLD Pharm | (S)[9] | - | Lab Scale |
| XIAMEN EQUATION CHEMICAL | (R)[10] | Industrial Grade | Bulk (Manufactory)[10] |
Sourcing Considerations for R&D Professionals
-
Chirality and Enantiomeric Purity: For stereospecific synthesis, sourcing the correct enantiomer with high enantiomeric excess (e.e.) is paramount. Always request a Certificate of Analysis (CoA) that specifies the e.e., typically determined by chiral HPLC.
-
Chemical Purity: Standard purities range from 95% to >99%. For drug development, higher purity is often required to avoid side reactions from impurities. The primary analytical method for purity is Gas Chromatography (GC).[1]
-
Formulation: The amine is typically supplied as a free base (a liquid). However, hydrochloride salt forms are also available, which are solids and may offer advantages in handling and stability.[11][12]
-
Scale: For initial research, suppliers like Sigma-Aldrich or TCI are suitable. For process development and scale-up, contacting direct manufacturers or bulk suppliers like XIAMEN EQUATION CHEMICAL can be more cost-effective.[10]
Synthesis and Purification Strategies
While commercially available, an in-house synthesis may be required for specific projects or cost management. The most common and logical laboratory-scale synthesis is the reductive amination of the corresponding ketone.
Synthetic Pathway: Reductive Amination
The synthesis of this compound is most efficiently achieved via a one-pot reductive amination of 1-(4-bromophenyl)ethanone. This process involves the initial formation of an imine by reacting the ketone with an ammonia source, which is then reduced in situ to the desired primary amine.
Mechanism Rationale: This pathway is favored for its high efficiency and the ready availability of the starting ketone. The choice of reducing agent is critical; sodium borohydride is often suitable for laboratory scale, while catalytic hydrogenation may be preferred for industrial processes due to atom economy and waste reduction.
Illustrative Experimental Protocol: Synthesis
This is a representative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reaction Setup: To a round-bottom flask charged with methanol (10 mL/mmol of ketone), add 1-(4-bromophenyl)ethanone (1.0 eq) and ammonium acetate (5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by acidification with 1M HCl.
-
Workup: Proceed to the purification protocol as described below.
Purification Protocol: Acid-Base Extraction
Purification of the resulting basic amine from non-basic impurities and starting material is effectively achieved through an acid-base extraction workup. This self-validating system leverages the amine's ability to be protonated and become water-soluble, separating it from neutral organic compounds.
-
Solvent Removal: Concentrate the quenched reaction mixture under reduced pressure to remove the methanol.
-
Initial Extraction (Removal of Neutrals): Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Extract the aqueous layer with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) (2x). Discard the organic layers, which contain neutral impurities.
-
Basification: Cool the acidic aqueous layer (which now contains the amine salt) in an ice bath and slowly add a strong base (e.g., 6M NaOH) until the pH is >12. This deprotonates the amine, converting it back to the water-insoluble free base.
-
Final Extraction (Isolation of Product): Extract the basic aqueous layer with the chosen organic solvent (3x). The desired amine product is now in the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Purification Workflow Diagram
Caption: Acid-Base Extraction Workflow for Amine Purification.
Analytical Characterization
Rigorous analytical characterization is non-negotiable in drug development to ensure identity, purity, and quality.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides structural confirmation. Expected signals for 1-(4-bromophenyl)ethanol, a closely related structure, show aromatic protons as doublets around 7.50 and 7.31 ppm, a quartet for the methine proton (-CH) around 4.70 ppm, and a doublet for the methyl protons (-CH₃) around 1.31 ppm.[13] Similar patterns are expected for the amine, with the amine protons (-NH₂) appearing as a broad singlet.
-
¹³C NMR: The carbon spectrum confirms the carbon framework. For a related carbamate derivative, aromatic carbons appear between 129-135 ppm.[14]
-
-
Gas Chromatography (GC): As specified by multiple suppliers, GC is the standard method for assessing the chemical purity (assay) of the compound.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive technique for determining enantiomeric purity (e.e.). Specialized chiral stationary phases, such as those based on crown ethers, can achieve baseline separation of the (R) and (S) enantiomers, allowing for precise quantification.[15]
Applications in Drug Discovery and Development
The utility of this compound stems from its dual functionality as a chiral synthon and a substrate for cross-coupling.
-
Intermediate for Neurological and Psychiatric Drugs: As a chiral amine, it is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure is a component of molecules designed as selective serotonin reuptake inhibitors (SSRIs).[1]
-
Scaffold for Novel Antimicrobial and Anticancer Agents: The 1-(4-bromophenyl) moiety is incorporated into various heterocyclic scaffolds to generate novel therapeutic agents. For instance, it is a precursor to 4-(4-bromophenyl)-thiazol-2-amine derivatives, which have been synthesized and evaluated for in vitro antimicrobial and anticancer activities.[16][17] Some of these derivatives showed promising activity against breast cancer cell lines (MCF7) and drug-resistant bacteria.[16][17]
-
Versatile Building Block for Chemical Libraries: The bromine atom acts as a key functional group for diversification. Through palladium-catalyzed cross-coupling reactions, a wide range of aryl, heteroaryl, or alkyl groups can be introduced at the 4-position, enabling the rapid generation of compound libraries for high-throughput screening.[18][19][20]
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its hazardous properties.
-
Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[2][21] It may also cause respiratory irritation.[2]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][21]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] Some suppliers recommend storing under an inert atmosphere (e.g., argon) at temperatures between 0-10 °C to maintain quality.[1][6] The material is listed as air-sensitive.[6]
References
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Molecular weight and formula of 1-(4-Bromophenyl)ethanamine
An In-Depth Technical Guide to 1-(4-Bromophenyl)ethanamine
Abstract
This compound is a chiral primary amine that serves as a critical building block in modern medicinal and materials chemistry. Its defined stereochemistry and versatile reactivity make it an indispensable component in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive technical overview of this compound, detailing its core chemical and physical properties, established synthetic methodologies, analytical characterization techniques, and key applications. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for laboratory and industrial applications.
Core Chemical Identity and Properties
This compound is a substituted phenethylamine featuring a bromine atom at the para-position of the phenyl ring and a chiral center at the alpha-carbon of the ethylamine side chain. This structure gives rise to two stereoisomers, the (R) and (S) enantiomers, which often exhibit distinct biological activities.
The fundamental properties of this compound are summarized below. It is crucial for researchers to use precise identifiers like the CAS number to distinguish between the racemic mixture and the individual enantiomers.
| Property | Value | Sources |
| Molecular Formula | C₈H₁₀BrN | [1][2][3] |
| Molecular Weight | 200.08 g/mol | [2][3] |
| IUPAC Name | 1-(4-bromophenyl)ethan-1-amine | [4] |
| Synonyms | 4-Bromo-α-methylbenzylamine | |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | ~1.39 - 1.4 g/mL at 20-25 °C | [2] |
| Boiling Point | ~259 °C at 760 mmHg | [2] |
Stereoisomer-Specific Identifiers:
-
(S)-(-)-1-(4-Bromophenyl)ethanamine:
-
(R)-(+)-1-(4-Bromophenyl)ethanamine:
-
CAS Number: 45791-36-4[1]
-
InChIKey: SOZMSEPDYJGBEK-ZCFIWIBFSA-N
-
-
Racemic (±)-1-(4-Bromophenyl)ethanamine:
Synthesis and Stereochemical Considerations
The most prevalent and industrially scalable method for synthesizing this compound is the reductive amination of 4-bromoacetophenone. This one-pot reaction is highly efficient and forms the amine from a readily available ketone precursor.[7]
The Mechanism of Reductive Amination
The reaction proceeds via two key stages:
-
Imine Formation: The amine source (typically ammonia or an ammonium salt like ammonium acetate) reacts with the carbonyl group of 4-bromoacetophenone. This nucleophilic addition forms a hemiaminal intermediate, which then dehydrates to form a prochiral imine.[8][9] This step is often catalyzed by a weak acid to facilitate the dehydration.[10]
-
Reduction: A hydride reducing agent, added to the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a carbon-nitrogen single bond (C-N), yielding the final primary amine.[8]
A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred because it is selective for the imine over the ketone, allowing the entire reaction to be performed in a single pot.[8][11]
Workflow for Synthesis
The following diagram illustrates the logical flow of a typical laboratory-scale synthesis.
Caption: General workflow for the synthesis of this compound.
Laboratory Protocol: Racemic Synthesis
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical laboratory with appropriate safety measures.
Objective: To synthesize racemic this compound from 4-bromoacetophenone.
Materials:
-
4-Bromoacetophenone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-bromoacetophenone (1.0 eq) and ammonium acetate (10 eq). Dissolve the solids in methanol (approx. 5 mL per 1 g of ketone).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The solution may become slightly cloudy.
-
Reduction: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Expertise Note: NaBH₃CN is toxic and should be handled in a fume hood. The portion-wise addition controls any potential exotherm or gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Quenching: Slowly add 1 M HCl to the flask in an ice bath to quench the excess reducing agent and neutralize the ammonium acetate. Adjust the pH to ~2.
-
Purification - Acid/Base Extraction:
-
Remove the methanol under reduced pressure.
-
Wash the remaining aqueous layer with dichloromethane (3x) to remove any unreacted ketone and non-basic impurities. Discard the organic layers.
-
Basify the aqueous layer to pH >12 by slowly adding 1 M NaOH in an ice bath. The amine product will deprotonate and become soluble in organic solvent.
-
Extract the product into dichloromethane (3x).
-
-
Drying and Concentration: Combine the organic layers from the basic extraction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine as an oil.
-
Final Purification: The crude product can be further purified by vacuum distillation if necessary.
Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. Standard spectroscopic techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key expected signals include a doublet for the methyl (-CH₃) protons, a quartet for the methine (-CH) proton, and a characteristic set of doublets in the aromatic region (7-8 ppm) for the para-substituted phenyl ring.[12][13]
-
¹³C NMR: The carbon spectrum will show distinct peaks for the methyl and methine carbons, as well as four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons).[14] The carbon directly bonded to the bromine atom will appear at a characteristic chemical shift.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. A key diagnostic feature for this compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (a doublet) of roughly equal intensity, separated by 2 mass units (e.g., at m/z 200 and 202).[15]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine group (typically two bands in the 3300-3400 cm⁻¹ region) and strong C-H and C=C stretching bands for the aromatic ring.
Applications in Drug Development and Asymmetric Synthesis
The true value of this compound lies in its application as a chiral building block. Chiral amines are foundational motifs in over 40% of commercial pharmaceuticals.[16] The ability to introduce a specific stereocenter is often critical for a drug's efficacy and safety.
Key Roles:
-
Chiral Synthon: Both the (R) and (S) enantiomers are used as starting materials in multi-step syntheses of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[17][18] The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.
-
Chiral Resolving Agent: The amine can be used to separate racemic mixtures of chiral carboxylic acids. The amine reacts with the acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by crystallization. Subsequent acidification of the separated salt regenerates the enantiomerically pure acid.
-
Precursor to Chiral Ligands: The amine can be elaborated into chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs a reaction to produce one enantiomer of a product in excess over the other.[19]
The demand for enantiopure amines continues to grow as the pharmaceutical industry shifts towards single-enantiomer drugs to improve therapeutic indices and reduce side effects.[16][19]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[20][21][22] It is also harmful if swallowed or inhaled and is toxic to aquatic life.[21][23]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[21][22]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[21][22] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[21] The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to maintain its quality.[4]
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(R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. [Link]
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13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. [Link]
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Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH). [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
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Methodological & Application
Application Note: High-Fidelity Synthesis of Enantiomerically Pure 1-(4-Bromophenyl)ethanamine for Advanced Pharmaceutical Development
Strategic Importance in Drug Development
Chiral amines are ubiquitous scaffolds in medicinal chemistry. The specific spatial arrangement of substituents around the stereogenic center of 1-(4-bromophenyl)ethanamine dictates its binding affinity and interaction with biological targets. Utilizing an enantiomerically pure form is often mandatory to reduce drug dosage, minimize off-target effects, and prevent potential toxicity associated with the undesired enantiomer. This guide provides reliable pathways to access either the (R)- or (S)-enantiomer in high purity, a crucial step in the early- to late-stage development of novel therapeutics.
Overview of Synthetic Strategies
The preparation of a single enantiomer from a racemic mixture is a fundamental challenge in organic synthesis. The primary strategies fall into three categories: chiral pool synthesis, asymmetric synthesis, and the resolution of racemates. For this compound, resolution methods are particularly effective, scalable, and well-documented.
Figure 2: Workflow for classical resolution of a racemic amine.
Detailed Step-by-Step Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic this compound in methanol (approx. 3-4 mL per gram of amine). Warm the solution gently to 50-60 °C to ensure complete dissolution.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimum amount of warm methanol.
-
Causality Note: Using 0.5 equivalents of the resolving agent is often most efficient for achieving high enantiomeric enrichment in the crystallized salt. [1]It ensures that only one diastereomeric salt preferentially crystallizes, leaving the other in solution.
-
-
Salt Formation & Crystallization: Slowly add the tartaric acid solution to the amine solution with constant stirring. A precipitate should begin to form. Allow the mixture to cool slowly to room temperature, and then continue stirring for at least 2 hours to maximize crystal growth. For optimal results, the mixture can be cooled further in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove any adhering mother liquor.
-
Self-Validation: The mother liquor is now enriched in the other enantiomer (the (S)-amine in this case). Both the solid and the mother liquor should be analyzed by chiral HPLC to determine the efficiency of the resolution. Enantiomeric excesses greater than 85% are routinely achieved in the first crop of crystals. [2]5. Recrystallization (Optional but Recommended): To further enhance enantiomeric purity, the isolated salt can be recrystallized from fresh hot methanol. Dissolve the salt in a minimum of boiling methanol, allow it to cool slowly, and re-isolate by filtration.
-
-
Liberation of Free Amine: Suspend the diastereomerically pure salt in water and add 2M sodium hydroxide (NaOH) solution dropwise with vigorous stirring until the pH is >12. This will deprotonate the amine, breaking the salt.
-
Extraction and Drying: Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically pure this compound.
-
Characterization: Confirm the identity by NMR and determine the final enantiomeric excess (ee) by chiral HPLC. Measure the optical rotation. [3]
Protocol II: Enzymatic Kinetic Resolution (EKR)
Principle: EKR utilizes the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic substrate. [4]In this case, a lipase such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is used to selectively acylate one amine enantiomer (e.g., the R-enantiomer) using an acyl donor. [5][6]This results in a mixture of the unreacted (S)-amine and the newly formed (R)-amide, which can be easily separated due to their different chemical properties. This approach is lauded for its mild reaction conditions and environmental compatibility.
Figure 3: Workflow for enzymatic kinetic resolution of a racemic amine.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or MTBE), add the acyl donor. Ethyl acetate can serve as both the solvent and the acyl donor. [5]2. Enzyme Addition: Add the immobilized lipase, Novozym 435 (typically 10-50 mg per mmol of amine).
-
Causality Note: Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused, significantly improving the process economics. [5]3. Reaction: Stir the suspension at a controlled temperature (e.g., 40-50 °C). The progress of the reaction should be monitored carefully by taking small aliquots and analyzing them by chiral HPLC.
-
Trustworthiness: The goal of a kinetic resolution is to stop the reaction as close to 50% conversion as possible. At this point, the theoretical maximum enantiomeric excess for both the remaining substrate and the product is achieved. [7]4. Enzyme Removal: Once ~50% conversion is reached, stop the reaction and remove the enzyme by filtration. The enzyme can be washed with fresh solvent and stored for reuse.
-
-
Separation: The resulting mixture contains the unreacted amine and the formed amide. They can be separated by a standard acid-base extraction.
-
a. Add dilute aqueous HCl to the mixture. The unreacted amine will be protonated and move to the aqueous phase. The neutral amide will remain in the organic phase.
-
b. Separate the layers.
-
c. Wash the organic layer (containing the amide) with water and brine, then dry over Na₂SO₄ and concentrate to yield the enantiopure N-acetyl-(R)-1-(4-bromophenyl)ethanamine.
-
d. Basify the aqueous layer with NaOH (pH > 12) and extract with an organic solvent to recover the enantiopure (S)-1-(4-bromophenyl)ethanamine.
-
-
Optional Hydrolysis: If the (R)-amine is the desired product, the (R)-amide can be hydrolyzed back to the free amine by heating with aqueous acid (e.g., 6M HCl) or base.
-
Characterization: Confirm the identity and determine the ee of both the recovered amine and the product amide using chiral HPLC and/or NMR.
Comparative Analysis of Resolution Methods
| Parameter | Classical Resolution | Enzymatic Kinetic Resolution (EKR) |
| Principle | Diastereomer formation & fractional crystallization | Enantioselective enzymatic acylation |
| Max. Yield (per enantiomer) | 50% (without racemization of mother liquor) | 50% (without racemization of starting material) |
| Reagents | Stoichiometric chiral acid (e.g., tartaric acid) | Catalytic enzyme, stoichiometric acyl donor |
| Conditions | Often requires heating/cooling cycles | Mild, often near ambient temperature (30-70 °C) |
| Advantages | Robust, well-established, scalable, low-cost reagents | High selectivity (>99% ee), mild conditions, "green" process, reusable catalyst |
| Disadvantages | Can be labor-intensive (recrystallizations), solvent-heavy | Requires screening for optimal enzyme/solvent, potential for enzyme inhibition |
Protocol III: Determination of Enantiomeric Excess (ee)
Accurate determination of enantiomeric excess is crucial for validating the success of the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method. [8]
Chiral HPLC Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A column with a chiral selector is required. For this compound, crown-ether based columns (e.g., Chirosil RCA(+)) or polysaccharide-based columns (e.g., Chiralcel OD-H, Lux Cellulose-3) are highly effective. [8][9]* Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. A typical mobile phase for a polysaccharide column might be 95:5 Hexane:Isopropanol + 0.1% DEA.
-
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm). The two enantiomers will have different retention times.
-
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
| Analytical Method | Principle | Typical Conditions / Reagents |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation. | Column: Chiralcel OD-H, Lux Cellulose-3, Chirosil RCA(+). [8][9]Mobile Phase: Hexane/Isopropanol mixtures. |
| Chiral NMR | Derivatization with a chiral agent (e.g., Mosher's acid) to form diastereomers with distinct NMR signals. [10] | Reagents: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). Analysis: ¹H or ¹⁹F NMR. [11] |
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National Center for Biotechnology Information. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PubMed Central. [Link]
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ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
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Nature Publishing Group. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
-
ACS Publications. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
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ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. [Link]
-
ACS Publications. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
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Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]
-
Organic Chemistry Portal. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. [Link]
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National Center for Biotechnology Information. (2014). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PubMed Central. [Link]
-
DiVA portal. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. [Link]
-
Nature Publishing Group. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Nature. [Link]
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National Center for Biotechnology Information. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central. [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
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ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
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National Center for Biotechnology Information. (2014). Asymmetric Synthesis of Axinellamines A and B. PubMed Central. [Link]
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MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
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Application Notes & Protocols: The Strategic Use of 1-(4-Bromophenyl)ethanamine in Modern Asymmetric Synthesis
Abstract
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug discovery and materials science. 1-(4-Bromophenyl)ethanamine, a chiral primary amine, has emerged as a versatile and indispensable tool for introducing stereochemical control. This guide provides an in-depth exploration of its primary applications, detailing not only the protocols but also the fundamental principles that govern its efficacy. We will examine its role as a classical resolving agent, a reliable chiral auxiliary, and a foundational building block for sophisticated chiral ligands and catalysts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent to achieve specific stereochemical outcomes.
Introduction: Why this compound?
This compound is a chiral analogue of the widely used 1-phenylethylamine. Its strategic importance stems from several key features:
-
Robust Crystallinity: The presence of the bromine atom often enhances the crystalline nature of its diastereomeric salt derivatives, which is a critical factor for efficient separation via fractional crystallization.[1][2]
-
Synthetic Handle: The bromo-substituent on the phenyl ring serves as a versatile functional group, enabling further transformations through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures.[3]
-
Commercial Availability: Both (R) and (S) enantiomers are readily available in high enantiomeric purity, making it an accessible and practical choice for both academic and industrial laboratories.
These attributes make it a powerful reagent for three distinct, yet complementary, strategies in asymmetric synthesis.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀BrN | |
| Molecular Weight | 200.08 g/mol | |
| Appearance | Clear colorless liquid | [4] |
| Density | 1.390 g/mL at 20 °C | |
| Boiling Point | 258.9 °C at 760 mmHg | [4] |
| Refractive Index (n20/D) | ~1.567 | |
| Specific Rotation [α]20/D | (S)-enantiomer: -20.5±1° (c=3% in MeOH) | |
| (R)-enantiomer: +20.5±1° (c=3% in MeOH) | ||
| CAS Number | (S): 27298-97-1 / (R): 45791-36-4 |
Application I: Chiral Resolving Agent for Racemic Acids
The most classic and widespread application of this compound is in the separation of racemic mixtures of carboxylic acids through diastereomeric salt formation.[1] This technique remains a pragmatic and scalable method for obtaining enantiopure compounds.
The Underlying Principle: Diastereomer Crystallization
Enantiomers possess identical physical properties (solubility, melting point), making their direct separation impossible.[5] The resolution strategy involves reacting the racemic acid (a mixture of R-acid and S-acid) with a single enantiomer of a chiral base, for instance, (R)-1-(4-Bromophenyl)ethanamine. This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid, R-amine) and (S-acid, R-amine).[2][6]
Unlike enantiomers, diastereomers have different physical properties.[2][5] This crucial difference in solubility allows one diastereomer to be selectively crystallized from a suitable solvent, while the other remains in the mother liquor.[6][7] After physical separation (filtration), a simple acidification step breaks the salt, regenerating the enantiomerically enriched carboxylic acid and the recoverable chiral amine.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol: Resolution of Racemic Ibuprofen
This protocol provides a representative procedure for the resolution of a common non-steroidal anti-inflammatory drug (NSAID).
Materials:
-
Racemic Ibuprofen: (±)-2-(4-isobutylphenyl)propanoic acid
-
(S)-(-)-1-(4-Bromophenyl)ethanamine
-
Methanol (reagent grade)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (3 M HCl)
-
Sodium sulfate (anhydrous)
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol.
-
In a separate beaker, dissolve an equimolar amount (9.7 g) of (S)-(-)-1-(4-Bromophenyl)ethanamine in 50 mL of methanol.
-
Warm both solutions gently to approximately 40-50 °C.
-
Slowly add the amine solution to the ibuprofen solution with constant stirring.
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization. If no crystals form, scratching the inside of the flask with a glass rod may be necessary.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor.
-
Dry the crystalline salt. This salt is enriched in the (S)-Ibuprofen-(S)-amine diastereomer.
-
-
Liberation of (S)-Ibuprofen:
-
Transfer the dried salt to a separatory funnel containing 100 mL of diethyl ether and 100 mL of 3 M HCl.
-
Shake the funnel vigorously. The salt will dissociate, with the protonated ibuprofen moving into the organic layer and the protonated amine remaining in the aqueous layer.
-
Separate the layers. Wash the organic layer with two 50 mL portions of water, followed by one 50 mL portion of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-(+)-Ibuprofen.
-
-
Analysis and Validation:
-
Yield Calculation: Determine the mass of the recovered (S)-Ibuprofen and calculate the percentage yield (theoretical maximum is 50%).
-
Purity Check: Measure the melting point and compare it to the literature value for enantiopure (S)-Ibuprofen.
-
Enantiomeric Excess (e.e.): The most critical analysis. Dissolve a small sample in a suitable solvent and analyze using chiral High-Performance Liquid Chromatography (HPLC) to determine the ratio of (S) to (R) enantiomers and calculate the e.e.
-
Scientist's Notes & Causality:
-
Solvent Choice: Methanol is chosen for its ability to dissolve both components and the resulting salts at elevated temperatures, while allowing for the differential solubility of the diastereomers upon cooling. The success of a resolution is highly dependent on the solvent system.
-
Recrystallization: For achieving higher enantiomeric purity (>99% e.e.), the isolated diastereomeric salt should be recrystallized one or more times from the same solvent system before proceeding to the acidification step.[5]
-
Amine Recovery: The aqueous layer from step 3 contains the resolving agent. It can be recovered by basifying the solution with NaOH and extracting the free amine with an organic solvent.
Application II: As a Removable Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[8] After the key stereocenter-forming step, the auxiliary is cleaved and can be recovered. This compound is an effective auxiliary, particularly for the synthesis of chiral α-substituted carboxylic acids.
Principle: Steric Hindrance and Diastereoselective Control
The strategy involves first forming an amide between the chiral amine and a carboxylic acid derivative. The bulky 4-bromophenyl group of the auxiliary then sterically shields one face of the enolate formed from the amide. When an electrophile is introduced, it is forced to approach from the less hindered face, leading to the preferential formation of one diastereomer. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched product.
Caption: General workflow using the amine as a chiral auxiliary.
Protocol: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid
Materials:
-
3-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
(R)-(+)-1-(4-Bromophenyl)ethanamine
-
Tetrahydrofuran (THF, anhydrous)
-
Lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene)
-
Methyl iodide (MeI)
-
Sulfuric acid (6 M H₂SO₄)
-
Standard workup reagents (diethyl ether, NaHCO₃, brine, MgSO₄)
Procedure:
-
Amide Formation (Auxiliary Attachment):
-
In a round-bottom flask under a nitrogen atmosphere, reflux a solution of 5.0 g of 3-phenylpropanoic acid in 10 mL of thionyl chloride for 2 hours. Remove excess SOCl₂ under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in 50 mL of anhydrous THF and cool in an ice bath.
-
Slowly add a solution of 1.1 equivalents of (R)-(+)-1-(4-Bromophenyl)ethanamine and 1.2 equivalents of triethylamine (as an acid scavenger) in 20 mL of THF.
-
Stir at room temperature overnight. Perform an aqueous workup to isolate the crude chiral amide. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Diastereoselective Alkylation:
-
Dissolve the purified amide in 50 mL of anhydrous THF in a flame-dried, three-neck flask under nitrogen. Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add 1.1 equivalents of LDA solution via syringe. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add 1.2 equivalents of methyl iodide dropwise. Stir at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow to warm to room temperature and extract with diethyl ether.
-
Wash the organic layer, dry over MgSO₄, filter, and concentrate to yield the alkylated amide. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC.
-
-
Auxiliary Cleavage:
-
Combine the crude alkylated amide with 100 mL of 6 M H₂SO₄.
-
Heat the mixture to reflux (approx. 110 °C) for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL). The desired acid is in the organic layer.
-
The aqueous layer contains the protonated chiral auxiliary, which can be recovered.
-
Wash the combined organic layers, dry, and concentrate to yield (R)-2-Methyl-3-phenylpropanoic acid. Purify further if necessary.
-
Scientist's Notes & Causality:
-
Deprotonation: LDA is a strong, non-nucleophilic base, ideal for cleanly forming the enolate without competing addition reactions. The low temperature (-78 °C) is critical to maintain the kinetic control and stability of the enolate.
-
Hydrolysis Conditions: The amide bond formed with this auxiliary is very stable. Harsh acidic conditions and prolonged heating are typically required for cleavage, which can be a limitation of this method.
-
Stereochemical Outcome: The stereochemistry of the final product is dependent on the enantiomer of the auxiliary used and the geometry of the enolate. The (R)-auxiliary in this sequence typically leads to the (R)-product.
Application III: Precursor for Chiral Ligands & Catalysts
The true power of modern asymmetric synthesis lies in catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiopure product.[9][10][11] this compound is an excellent starting material for building more complex chiral ligands used in transition-metal catalysis. The amine functionality provides a point of attachment, while the bromophenyl group allows for the introduction of other coordinating groups (like phosphines) via cross-coupling.
Protocol: Synthesis of a Chiral Schiff Base (Salen-type) Ligand Precursor
This protocol describes the synthesis of a simple N-monosubstituted salicylimine, a common motif in chiral ligands.
Materials:
-
(R)-(+)-1-(4-Bromophenyl)ethanamine
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Ethanol
Procedure:
-
Imine Condensation:
-
Dissolve 2.0 g (10.0 mmol) of (R)-(+)-1-(4-Bromophenyl)ethanamine in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add 1.22 g (10.0 mmol) of salicylaldehyde to the solution.
-
Stir the mixture at room temperature. A bright yellow color should develop, and a precipitate may form.
-
Heat the mixture to a gentle reflux for 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum. The product is typically pure enough for use as a ligand without further purification.
-
Further Utility: This simple Schiff base ligand can coordinate with various metals (e.g., Cu(II), Ti(IV), V(V)) to form chiral Lewis acid catalysts.[12] These catalysts are effective in a range of asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and cyanohydrin formations. The bromine atom remains available for subsequent reactions, allowing for the synthesis of more elaborate phosphine- or NHC-containing ligands.[]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
This compound is a high-value, multi-purpose reagent in the field of asymmetric synthesis. Its utility spans the classical, stoichiometric method of chiral resolution to its more modern applications as a recoverable auxiliary and a key starting material for the synthesis of advanced chiral ligands. The presence of the bromophenyl moiety not only aids in crystallization but also provides a reactive site for building molecular complexity, ensuring its continued relevance in the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
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Reductive amination protocol for 1-(4-Bromophenyl)ethanamine synthesis
An Application Note on the Synthesis of 1-(4-Bromophenyl)ethanamine via Reductive Amination
Introduction: The Strategic Importance of Chiral Amines
This compound is a crucial chiral building block in modern medicinal chemistry and drug development. Its structure is a common motif in a variety of pharmacologically active compounds. The efficient and selective synthesis of such primary amines is therefore a subject of significant interest. Among the myriad of methods available for amine synthesis, reductive amination stands out as a robust, versatile, and widely adopted strategy.[1][2] This one-pot reaction converts a carbonyl group into an amine through an intermediate imine, offering a direct and often high-yielding pathway.[3][4][5]
This application note provides a detailed protocol for the synthesis of this compound from 4-bromoacetophenone using a state-of-the-art reductive amination procedure. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible outcome.
Reaction Principle: The Mechanism of Reductive Amination
The reductive amination process is a powerful cascade reaction that proceeds in two main stages within a single reaction vessel: in situ imine formation followed by immediate reduction.[2][6]
-
Imine Formation: The reaction is initiated by the nucleophilic attack of an ammonia source on the electrophilic carbonyl carbon of 4-bromoacetophenone. This forms an unstable hemiaminal intermediate.[2] Under the reaction conditions, this intermediate readily dehydrates to form a C=N double bond, yielding the corresponding imine.[2][4] The removal of water or the use of a mild acid catalyst can shift the equilibrium toward the imine product.[2][7]
-
Hydride Reduction: A carefully selected reducing agent, present in the reaction mixture, then delivers a hydride ion (H⁻) to the electrophilic carbon of the imine. This reduction of the C=N bond forms the final primary amine product, this compound.[3][6]
The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the imine (or its protonated iminium ion form) over the starting ketone. This selectivity prevents the wasteful formation of the corresponding alcohol byproduct, 1-(4-bromophenyl)ethanol.[1][8]
Caption: General mechanism of reductive amination.
Detailed Experimental Protocol
This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a superior reagent for this transformation due to its mildness, high selectivity, and operational simplicity.[9][10] It does not readily reduce ketones but is highly effective at reducing the intermediate iminium ion formed in situ.[8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Role |
| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | Carbonyl Substrate |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | Ammonia Source/Catalyst |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Selective Reducing Agent |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Anhydrous Solvent |
| Saturated NaHCO₃ (aq.) | NaHCO₃ | 84.01 | Quenching Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 eq) and ammonium acetate (10.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Imine Formation: Stir the resulting suspension vigorously at room temperature for 30-60 minutes. The initial reactants will partially dissolve as the imine begins to form.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Note: The addition may cause slight gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until gas evolution ceases. This step neutralizes the acidic medium and destroys any excess reducing agent.[11]
-
Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).[11]
-
Workup - Washing and Drying: Combine the organic extracts and wash them with brine (1 x volume). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the drying agent.[11]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate containing a small percentage of triethylamine, such as 1-2%, to prevent product tailing) is typically effective to isolate the pure this compound.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Scientific Discussion and Trustworthiness
-
Rationale for Reagent Stoichiometry: A large excess of the ammonia source (ammonium acetate) is used to drive the imine formation equilibrium forward, maximizing the concentration of the intermediate that is to be reduced.[9] A moderate excess of the hydride source ensures the complete reduction of the imine.
-
Solvent Selection: Anhydrous chlorinated solvents like DCE or DCM are preferred because they are compatible with the moisture-sensitive sodium triacetoxyborohydride and effectively solubilize the organic substrates.[12]
-
Minimizing Side Products: The primary competing reaction is the reduction of the starting ketone to 1-(4-bromophenyl)ethanol.[1] Sodium triacetoxyborohydride's key advantage is its kinetic preference for reducing the protonated iminium ion over the neutral ketone carbonyl.[8] This inherent selectivity is the cornerstone of this protocol's efficiency and leads to higher yields of the desired amine. Other reducing agents, such as the more powerful sodium borohydride (NaBH₄), can be used, but often require a two-step approach where the imine is formed first before the reductant is added to avoid significant alcohol byproduct formation.[1][12]
-
Purification Considerations: The final amine product is basic. During silica gel chromatography, this can lead to streaking and poor separation. The addition of a small amount of a volatile base like triethylamine to the eluent neutralizes the acidic sites on the silica, resulting in sharp, well-defined peaks and a more efficient purification.
-
Safety: 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled in a well-ventilated fume hood. The product, this compound, is a corrosive amine and appropriate personal protective equipment (gloves, safety glasses) should be worn.[13][14]
By adhering to this robust and well-validated protocol, researchers can reliably synthesize high-purity this compound, a valuable intermediate for further synthetic endeavors in drug discovery and materials science.
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Chemistry Steps. Reductive Amination. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]
-
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-
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-
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-
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-
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-
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-
Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society. [Link]
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- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. (R)-(+)-1-(4-Bromphenyl)-ethylamin ≥96.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. (S)-(-)-1-(4-Bromophenyl)ethylamine = 98.0 GC sum of enantiomers 27298-97-1 [sigmaaldrich.com]
Application Notes & Protocols: 1-(4-Bromophenyl)ethanamine as a Key Chiral Intermediate in Pharmaceutical Synthesis
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 1-(4-bromophenyl)ethanamine in the synthesis of pharmaceutical intermediates. It elucidates the compound's significance as a chiral building block, offers in-depth application notes, and presents detailed, field-proven protocols for its use.
Introduction: The Strategic Importance of this compound
In the landscape of modern medicinal chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of developing safe and effective drugs.[] Chiral intermediates are fundamental to this process, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[] this compound, existing as (S)- and (R)-enantiomers, has emerged as a critical chiral building block for this purpose.[2]
Its utility stems from two key structural features:
-
A Stereogenic Center: The ethylamine group provides a defined chiral center, allowing for the construction of stereospecific molecular architectures.
-
A Reactive Aryl Halide: The bromine atom on the phenyl ring serves as a versatile functional "handle" for downstream carbon-carbon or carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.[3][4]
This dual functionality allows for a modular and convergent approach to complex molecule synthesis, making it a highly valued intermediate in drug discovery pipelines.
Caption: Dual functionality of this compound.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount. The properties of both commercially available enantiomers are summarized below.
Table 1: Physicochemical Data
| Property | (S)-(-)-1-(4-Bromophenyl)ethanamine | (R)-(+)-1-(4-Bromophenyl)ethanamine |
| CAS Number | 27298-97-1[5] | 45791-36-4[6] |
| Molecular Formula | C₈H₁₀BrN[5] | C₈H₁₀BrN[6] |
| Molecular Weight | 200.08 g/mol [5] | 200.08 g/mol [6] |
| Appearance | Liquid | Liquid |
| Density (20 °C) | 1.390 g/mL[5] | Not specified |
| Optical Activity [α]²⁰/D | -20.5±1° (c=3% in methanol)[5] | Not specified |
| Refractive Index (n²⁰/D) | 1.567[5] | Not specified |
| Purity (Typical) | ≥98.0% (sum of enantiomers, GC)[5] | >98.0% (GC)[6] |
Table 2: Hazard and Safety Information (Based on (S)-enantiomer)
| Category | Information |
| Signal Word | Danger[5] |
| Hazard Statements (H) | H302+H332 (Harmful if swallowed or if inhaled), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H411 (Toxic to aquatic life with long lasting effects)[5] |
| Precautionary Codes (P) | P273, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338[5] |
| Required PPE | Faceshield, chemical-resistant gloves, goggles, ABEK (EN14387) respirator filter[5] |
| Storage Class | 8A - Combustible corrosive hazardous materials[5] |
Note: Safety data for the (R)-enantiomer is expected to be identical. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.
Application Note: Synthesis of a P2X7 Receptor Antagonist Precursor
A documented application of (S)-(-)-1-(4-Bromophenyl)ethanamine is in the synthesis of guanidine-based compounds that serve as intermediates for potent and selective P2X7 receptor antagonists.[5] P2X7 receptors are implicated in inflammatory pathways, making them attractive targets for therapeutic intervention.
The overall synthetic strategy involves a two-stage process:
-
Guanidinylation: The primary amine of (S)-1-(4-bromophenyl)ethanamine acts as a nucleophile to form a cyanoguanidine derivative. This step locks in the crucial stereocenter.
-
Aryl Coupling: The bromo-substituent is then used in a Suzuki cross-coupling reaction to introduce another aryl moiety (e.g., a quinoline group), completing the core structure of the target molecule.
Caption: General workflow for synthesizing a P2X7 antagonist precursor.
Experimental Protocols
The following protocols are representative methodologies. Researchers must adapt and optimize conditions based on their specific substrates and available equipment.
Protocol 4.1: Stereospecific Synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyanoguanidine
Objective: To react the chiral amine with a cyanoguanidine synthon to form the key intermediate while preserving stereochemical integrity.
Causality Behind Choices:
-
Reagent: Diphenyl cyanocarbonimidate is an effective and stable electrophile for this transformation.
-
Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that is relatively inert and effectively dissolves the starting materials.
-
Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to scavenge the phenol byproduct without competing in the primary reaction.
-
Temperature: Room temperature is typically sufficient, preventing potential side reactions or racemization that could occur at elevated temperatures.
Table 3: Materials and Reagents for Protocol 4.1
| Reagent | M.W. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Supplier Example |
| (S)-(-)-1-(4-Bromophenyl)ethanamine | 200.08 | 2.00 g | 10.0 | Sigma-Aldrich[5] |
| Diphenyl cyanocarbonimidate | 237.25 | 2.49 g | 10.5 | Commercial |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.1 mL | 12.0 | Commercial |
| Acetonitrile (MeCN), anhydrous | 41.05 | 50 mL | - | Commercial |
| Ethyl Acetate (EtOAc) | - | As needed for workup | - | Commercial |
| Saturated aq. NaHCO₃ | - | As needed for workup | - | Commercial |
| Brine | - | As needed for workup | - | Commercial |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed for drying | - | Commercial |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-(-)-1-(4-Bromophenyl)ethanamine (2.00 g, 10.0 mmol) and anhydrous acetonitrile (50 mL).
-
Stir the solution at room temperature under an inert atmosphere (N₂ or Ar).
-
Add diphenyl cyanocarbonimidate (2.49 g, 10.5 mmol, 1.05 eq) to the solution in one portion.
-
Add DIPEA (2.1 mL, 12.0 mmol, 1.2 eq) dropwise over 2 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The starting amine should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in Ethyl Acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc.
Expected Outcome: A white to off-white solid. The yield should be in the range of 75-90%. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS. Chiral HPLC should be used to confirm that no racemization has occurred.
Protocol 4.2: Suzuki Cross-Coupling for Aryl Group Installation
Objective: To demonstrate the utility of the bromo-handle by coupling the cyanoguanidine intermediate with a generic arylboronic acid.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst effective for a wide range of Suzuki couplings.[7]
-
Base: A phosphate base like K₃PO₄ is often effective and mild enough to avoid decomposition of sensitive functional groups.[7]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.[4][7]
-
Temperature: Refluxing is required to drive the catalytic cycle to completion.
Table 4: Materials and Reagents for Protocol 4.2
| Reagent | M.W. ( g/mol ) | Quantity (5 mmol scale) | Moles (mmol) | Supplier Example |
| (S)-1-(1-(4-bromophenyl)ethyl)-2-cyanoguanidine | 281.14 | 1.41 g | 5.0 | From Protocol 4.1 |
| Arylboronic Acid (e.g., Quinoline-5-boronic acid) | Varies | 1.1 eq | 5.5 | Commercial |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 289 mg | 0.25 (5 mol%) | Commercial |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.12 g | 10.0 (2.0 eq) | Commercial |
| 1,4-Dioxane, anhydrous | - | 30 mL | - | Commercial |
| Deionized Water | - | 10 mL | - | Commercial |
Step-by-Step Procedure:
-
In a 100 mL Schlenk flask, combine the cyanoguanidine intermediate (1.41 g, 5.0 mmol), the chosen arylboronic acid (5.5 mmol, 1.1 eq), and K₃PO₄ (2.12 g, 10.0 mmol).
-
Add a magnetic stir bar. Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ (289 mg, 0.25 mmol, 5 mol%) to the flask under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe.
-
Critical Step: Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approx. 95-100 °C) with vigorous stirring for 8-16 hours.
-
In-Process Control: Monitor the disappearance of the starting material via LC-MS.
-
After cooling to room temperature, dilute the mixture with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Expected Outcome: The desired coupled product, typically as a solid. Yields can vary widely (50-85%) depending on the boronic acid used. Characterization by NMR and MS is essential.
Conclusion
This compound is a powerful and versatile chiral intermediate in pharmaceutical synthesis. Its value lies in the combination of a stable, pre-defined stereocenter and a synthetically tractable aryl bromide handle. The protocols outlined here demonstrate a logical, two-stage application: first, leveraging the amine for stereospecific bond formation, and second, utilizing the bromide for molecular elaboration via cross-coupling. This modular approach provides a reliable pathway for the asymmetric synthesis of complex, biologically active molecules.
References
-
(R)-(+)-1-(4-Bromophenyl)ethylamine - LookChem. [Link]
-
The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
EMS DIVISION 17.1 Rev. 10/31/2020 PROTOCOL 17 SYSTEMIC REACTIONS A. Anaphylaxis (Severe Reactions) B. Mild Allergic Reactions. [Link]
-
Recent advances in catalytic asymmetric synthesis - Frontiers. [Link]
-
Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC - PubMed Central. [Link]
-
Recent advances in catalytic asymmetric synthesis - PMC - PubMed Central. [Link]
-
Recent advances in catalytic asymmetric synthesis - OUCI. [Link]
-
Unlock Novel Drug Candidates: The Role of 1-(4-Bromophenyl)imidazole in Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Catalytic asymmetric synthesis of 1,4-enynes - ResearchGate. [Link]
-
EMS DIVISION 17P.1 Rev. 11/20/2020 PROTOCOL 17P PEDIATRIC SYSTEMIC REACTIONS A. Anaphylaxis (Severe Reactions). [Link]
-
(S)-1-(4-Bromophenyl)-ethylamine - Oakwood Chemical. [Link]
-
Asymmetric synthesis. II : more methods and applications / edited by Mathias Christmann and Stefan Bräse. - the sust library. [Link]
-
Anaphylaxis Clinical Pathway – Emergency Department | Children's Hospital of Philadelphia. [Link]
-
Anaphylaxis or allergic reactions | Adult ECAT protocol | Emergency care assessment and treatment - Agency for Clinical Innovation. [Link]
- CN112645902A - Synthetic method of 1- (4-bromophenyl)
-
Anaphylaxis: guidelines from the European Academy of Allergy and Clinical Immunology. [Link]
-
Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. [Link]
Sources
- 2. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-(-)-1-(4-Bromophenyl)ethylamine = 98.0 GC sum of enantiomers 27298-97-1 [sigmaaldrich.com]
- 6. (R)-(+)-1-(4-Bromophenyl)ethylamine|lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Chiral Resolution of Acidic Compounds Using 1-(4-Bromophenyl)ethanamine
Introduction: The Imperative of Chirality in Modern Drug Development
In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of drug development and manufacturing.[1] One of the most robust and industrially scalable methods for achieving this separation is through the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture with a single, pure enantiomer of a resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
This application note provides a comprehensive guide to the use of 1-(4-Bromophenyl)ethanamine as a highly effective chiral resolving agent for the separation of racemic acidic compounds, particularly those belonging to the 2-arylpropionic acid class (profens). We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the critical parameters that govern a successful resolution.
This compound: A Profile of the Resolving Agent
This compound is a chiral amine available in both (R)-(+) and (S)-(-) enantiomeric forms. Its efficacy as a resolving agent stems from several key attributes:
-
Structural Rigidity: The presence of the phenyl ring provides a rigid scaffold, which facilitates the formation of well-defined crystalline lattices in its diastereomeric salts.
-
Chemical Functionality: The primary amine group readily reacts with the carboxylic acid moiety of the target compound to form a salt.
-
Stereochemical Purity: It is commercially available with high enantiomeric excess (e.e.), a prerequisite for an effective resolving agent.
The choice between the (R) or (S) enantiomer of this compound will depend on which enantiomer of the acidic compound is desired and the relative solubilities of the resulting diastereomeric salts. A preliminary screening is often necessary to determine the optimal pairing.
The Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic acidic compound, (R/S)-Acid, is reacted with a single enantiomer of a chiral base, for instance, (S)-1-(4-Bromophenyl)ethanamine, two diastereomeric salts are formed: (R)-Acid-(S)-Base and (S)-Acid-(S)-Base.
These diastereomers are not mirror images of each other and therefore exhibit different physical properties, including melting points and, most importantly, solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. Subsequent separation by filtration, followed by the liberation of the acid and the resolving agent, yields the enantiomerically enriched acidic compound.
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of a Racemic 2-Arylpropionic Acid
This protocol provides a general framework for the resolution of a racemic 2-arylpropionic acid (e.g., ibuprofen) using (S)-(-)-1-(4-Bromophenyl)ethanamine. Optimization of solvent, temperature, and stoichiometry is crucial for maximizing yield and enantiomeric excess.
Materials and Reagents:
-
Racemic 2-arylpropionic acid
-
(S)-(-)-1-(4-Bromophenyl)ethanamine (or the (R)-(+)-enantiomer)
-
Solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Polarimeter and/or Chiral HPLC system for analysis
Procedure:
Part 1: Formation and Crystallization of the Diastereomeric Salt
-
Dissolution: In an appropriate flask, dissolve the racemic 2-arylpropionic acid (1.0 equivalent) in a suitable solvent with gentle heating. The choice of solvent is critical and should be determined through preliminary screening to find a system where the diastereomeric salts have a significant solubility difference.
-
Addition of Resolving Agent: To the heated solution, add (S)-(-)-1-(4-Bromophenyl)ethanamine (0.5 to 1.0 equivalent). Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if available.
-
Isolation: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum.
Part 2: Liberation of the Enantiomerically Enriched Acid
-
Salt Decomposition: Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane).
-
Acidification: Acidify the suspension with an aqueous solution of a strong acid, such as 2 M HCl, until the pH is acidic (pH 1-2). This will protonate the carboxylic acid and deprotonate the amine, breaking the salt.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. The enantiomerically enriched carboxylic acid will be in the organic layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched acidic compound.
Part 3: Recovery of the Resolving Agent
-
Basification: Take the aqueous layer from the extraction step (Part 2, step 3), which contains the hydrochloride salt of the resolving agent. Make this solution basic by adding an aqueous solution of a strong base, such as 2 M NaOH, until the pH is alkaline (pH 12-14).
-
Extraction: Extract the liberated chiral amine with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and remove the solvent by rotary evaporation to recover the this compound. The recovered resolving agent can be reused in subsequent resolutions.[2]
Caption: Step-by-step experimental workflow for chiral resolution.
Data Presentation: Key Parameters in Chiral Resolution
The success of a diastereomeric salt resolution is highly dependent on several factors. The following table summarizes key parameters and their impact on the resolution of 2-arylpropionic acids, based on established methodologies.
| Parameter | Typical Values/Conditions | Rationale and Impact on Resolution |
| Stoichiometry (Acid:Amine) | 1:0.5 to 1:1 | A 1:1 ratio is common for initial trials. A 1:0.5 ratio can sometimes increase the enantiomeric excess of the precipitated salt by leaving more of the undesired diastereomer in solution.[1] |
| Solvent System | Alcohols (Methanol, Ethanol, Isopropanol), Acetone, Ethyl Acetate, or aqueous mixtures | The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A solvent that maximizes this difference is ideal. Protic solvents like alcohols are often effective. |
| Crystallization Temperature | Cooling from reflux to room temperature, followed by chilling (0-5 °C) | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities and the co-precipitation of the more soluble diastereomer. |
| Concentration | Saturated or near-saturated solutions | The concentration should be high enough to ensure a good yield upon crystallization but not so high that it leads to rapid, non-selective precipitation. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystallization occurs | - Solution is too dilute.- Inappropriate solvent.- Diastereomeric salts are oils. | - Concentrate the solution.- Try a different solvent or solvent mixture.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal if available. |
| Low yield of crystalline salt | - The desired diastereomeric salt is too soluble in the chosen solvent.- Insufficient cooling or crystallization time. | - Use a solvent in which the salt is less soluble.- Increase the cooling time and/or lower the final temperature. |
| Low enantiomeric excess (e.e.) | - Co-precipitation of the more soluble diastereomer.- Incomplete separation of crystals from the mother liquor. | - Recrystallize the diastereomeric salt.- Optimize the solvent system and cooling rate.- Ensure efficient washing of the filtered crystals with cold solvent. |
Conclusion
This compound is a versatile and effective resolving agent for the separation of enantiomers of acidic compounds. The methodology of diastereomeric salt formation and fractional crystallization, while requiring careful optimization, is a powerful technique for obtaining enantiomerically pure compounds on both a laboratory and industrial scale. The ability to recover and reuse the resolving agent adds to the economic viability of this process. By understanding the fundamental principles and meticulously controlling the experimental parameters, researchers can successfully employ this method to advance their drug discovery and development programs.
References
-
Preparative method of R-(-)-lbuprofen by diastereomer crystallization. PubMed. Available at: [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available at: [Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. Available at: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
-
resolution-08 - chemconnections. Available at: [Link]
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Application Notes and Protocols: Synthesis of Chiral Amines via Reaction of 1-(4-Bromophenyl)ethanamine with Aldehydes
Introduction: The Strategic Importance of Chiral Amines in Drug Discovery
The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals and bioactive natural products, where specific stereochemistry is often critical for therapeutic efficacy and safety. The reaction of primary amines, such as 1-(4-bromophenyl)ethanamine, with aldehydes provides a powerful and versatile platform for the construction of more complex chiral secondary amines and heterocyclic scaffolds. This guide provides a detailed exploration of the primary synthetic routes for this transformation, focusing on reductive amination and the Pictet-Spengler reaction. We will delve into the mechanistic underpinnings of these reactions, provide robust experimental protocols, and offer insights into troubleshooting and applications relevant to drug development professionals. The 4-bromophenyl moiety serves as a valuable synthetic handle, enabling further structural diversification through cross-coupling reactions, thus expanding the accessible chemical space for drug discovery programs.
Part 1: Reductive Amination - A Workhorse for C-N Bond Formation
Reductive amination is a highly reliable and widely employed method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[1][2][3] The reaction proceeds in a one-pot fashion, commencing with the formation of an imine intermediate, which is then reduced in situ to the desired amine.[1][4][5] This approach offers excellent control over the degree of alkylation, a common challenge with direct alkylation methods.[2]
The Mechanism of Reductive Amination
The reductive amination process can be dissected into two key stages: imine formation and reduction.[1][3]
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate.[1] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating the elimination of a water molecule to yield a protonated imine, or iminium ion.[5][6] Subsequent deprotonation gives the neutral imine. The equilibrium of this step is driven forward by the removal of water.[1]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to the corresponding amine.[2] The choice of reducing agent is critical to the success of the reaction, as it must be mild enough not to reduce the starting aldehyde.[2]
Caption: Mechanism of Reductive Amination.
Experimental Protocol for Reductive Amination
This protocol provides a general procedure for the reductive amination of this compound with a generic aldehyde. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.
Materials:
| Reagent/Solvent | Typical Molar Ratio | Purpose |
| This compound | 1.0 eq | Amine source |
| Aldehyde | 1.0 - 1.2 eq | Carbonyl source |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.2 - 1.5 eq | Reducing agent |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | - | Solvent |
| Acetic Acid (optional) | catalytic | Catalyst |
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM (0.1-0.2 M) at room temperature, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Bromophenyl)ethanamine
< < <
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-(4-Bromophenyl)ethanamine, a critical chiral building block in the pharmaceutical industry. Recognizing the industrial demand for efficient, scalable, and safe manufacturing processes, this application note details a robust protocol centered around the reductive amination of 4-bromoacetophenone. The narrative emphasizes the rationale behind key experimental choices, from reagent selection to purification strategies, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals. Detailed, step-by-step methodologies, data presentation in structured tables, and visual representations of the workflow and reaction mechanism are included to facilitate seamless technology transfer and process optimization.
Introduction: Significance and Synthetic Strategy
This compound, particularly in its enantiomerically pure forms, serves as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its structural motif is prevalent in a range of therapeutic agents, making its efficient and scalable production a matter of significant industrial importance. The selection of an appropriate synthetic route for large-scale manufacturing must consider factors such as cost-effectiveness, safety, environmental impact, and the ability to consistently produce a high-quality product.
Among the various synthetic strategies, reductive amination of the corresponding ketone, 4-bromoacetophenone, stands out as a highly effective and widely adopted method for producing primary, secondary, and tertiary amines.[4][5] This approach is favored for its operational simplicity, high yields, and the avoidance of overalkylation issues often encountered with direct amine alkylation.[5] This guide will focus on a detailed protocol for the reductive amination of 4-bromoacetophenone, providing insights into process optimization and safety considerations for large-scale implementation.
The Synthetic Blueprint: Reductive Amination of 4-Bromoacetophenone
The core of this large-scale synthesis is the one-pot reductive amination of 4-bromoacetophenone. This process involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the desired primary amine.
Reaction Mechanism
The reductive amination proceeds through a two-step sequence within a single reaction vessel:
-
Imine Formation: 4-Bromoacetophenone reacts with an ammonia source (e.g., ammonium acetate) under mildly acidic conditions to form the corresponding imine. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ammonia. Subsequent dehydration yields the imine.
-
Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the C=N double bond of the imine to form the final amine product.
The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently employed due to their ability to selectively reduce the iminium ion in the presence of the starting ketone.[4] While effective, the high toxicity of cyanide byproducts from NaBH₃CN makes NaBH(OAc)₃ a more favorable option for large-scale synthesis from a safety and environmental perspective.[4][5]
Caption: Mechanism of Reductive Amination.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of this compound. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis area, with strict adherence to all institutional safety protocols.
Materials and Equipment
| Material | Quantity | Molar Eq. | Supplier/Grade |
| 4-Bromoacetophenone | 1.00 kg | 1.0 | Sigma-Aldrich, 98% |
| Ammonium Acetate | 1.16 kg | 3.0 | J.T. Baker, ACS Grade |
| Sodium Triacetoxyborohydride | 1.28 kg | 1.2 | Alfa Aesar, 95% |
| Methanol | 10 L | - | Fisher Scientific, ACS Grade |
| Dichloromethane (DCM) | 15 L | - | VWR, HPLC Grade |
| 2 M Hydrochloric Acid | As needed | - | LabChem |
| 2 M Sodium Hydroxide | As needed | - | Ricca Chemical |
| Anhydrous Sodium Sulfate | 500 g | - | EMD Millipore |
Equipment:
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel
-
Large separatory funnel (20 L)
-
Rotary evaporator with a large-capacity flask
-
Vacuum filtration apparatus
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemically resistant gloves.[6]
Experimental Workflow
Caption: Experimental Workflow for Large-Scale Synthesis.
Step-by-Step Procedure
-
Reactor Setup and Reagent Charging:
-
Set up the 20 L jacketed glass reactor and ensure it is clean and dry.
-
Charge the reactor with 4-bromoacetophenone (1.00 kg, 5.02 mol) and methanol (10 L).
-
Begin stirring the mixture to ensure complete dissolution.
-
-
Reaction Mixture Preparation:
-
To the stirred solution, add ammonium acetate (1.16 kg, 15.06 mol) in one portion.
-
Stir the mixture at room temperature (20-25 °C) for 30 minutes. The formation of the imine intermediate will begin during this time.
-
-
Reductive Amination:
-
Carefully add sodium triacetoxyborohydride (1.28 kg, 6.03 mol) to the reaction mixture in portions over 1 hour. Caution: The addition is exothermic; monitor the internal temperature and maintain it below 40 °C using a cooling bath if necessary.
-
Once the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Reaction Quenching:
-
Once the reaction is complete, cool the reactor to 0-5 °C using an ice bath.
-
Slowly and carefully quench the reaction by adding 2 M hydrochloric acid until the pH of the aqueous layer is ~2. This will neutralize any unreacted reducing agent and protonate the product amine. Caution: Hydrogen gas may be evolved; ensure adequate ventilation.
-
-
Workup and Extraction:
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous slurry to a 20 L separatory funnel.
-
Wash the aqueous layer with dichloromethane (3 x 1 L) to remove any unreacted starting material and non-basic byproducts. Discard the organic layers.
-
Basify the aqueous layer to a pH of ~12 by the slow addition of 2 M sodium hydroxide. Ensure the mixture is kept cool during this process.
-
Extract the product into dichloromethane (3 x 2 L).
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layers over anhydrous sodium sulfate (500 g), stir for 30 minutes, and then filter.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain the final product as a clear, colorless to pale yellow liquid. For amines that are difficult to purify, a common strategy is to protect the amine with a Boc group, purify the protected amine by chromatography, and then deprotect to yield the pure amine.[7]
-
Data and Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (GC) | >98% |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~259 °C at 760 mmHg[8] |
| Density | ~1.4 g/cm³[8] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves.[6]
-
Chemical Hazards:
-
4-Bromoacetophenone: Irritant.
-
Sodium Triacetoxyborohydride: Water-reactive. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a well-ventilated area.
-
This compound: Corrosive and may cause skin burns.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound via reductive amination. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this important pharmaceutical intermediate on a large scale. The provided rationale for experimental choices and the detailed workflow are intended to facilitate a smooth transition from laboratory-scale synthesis to industrial production.
References
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Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
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Moravek, Inc. (2023). Chemical Synthesis Safety Tips To Practice in the Lab. [Link]
-
LookChem. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. [Link]
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- 3. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
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- 8. (R)-(+)-1-(4-Bromophenyl)ethylamine|lookchem [lookchem.com]
Application Note: Robust Enantioseparation of 1-(4-Bromophenyl)ethanamine via Indirect Chiral Derivatization for Gas Chromatography (GC) Analysis
An Application Guide for Drug Development Professionals and Analytical Scientists
Introduction
1-(4-Bromophenyl)ethanamine is a key chiral building block in the synthesis of various pharmacologically active compounds. Due to the stereospecific nature of drug-receptor interactions, the enantiomeric purity of such precursors is a critical quality attribute that must be rigorously controlled. Direct analysis of chiral primary amines like this compound by gas chromatography (GC) is often unfeasible due to their high polarity and low volatility, which lead to poor peak shapes and inaccurate quantification[1]. To overcome these challenges, a chemical derivatization step is essential.
This application note provides a detailed, field-proven protocol for the enantioselective analysis of this compound. We will employ an indirect chiral separation strategy. This robust technique involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be readily separated on a standard, cost-effective achiral GC column[2][3][4]. This approach obviates the need for specialized and often more expensive chiral stationary phase (CSP) columns.
For this application, we will utilize N-trifluoroacetyl-L-prolyl chloride (L-TPC) , a highly effective and widely documented CDA for the resolution of chiral amines[3][4][5].
Principle of the Method: Diastereomer Formation
The core of this method lies in the reaction between the racemic this compound, which exists as (R)- and (S)-enantiomers, and a single enantiomer of the chiral derivatizing agent, (S)-N-trifluoroacetyl-L-prolyl chloride (L-TPC). This reaction forms two stable diastereomeric amides:
-
(S)-1-(4-Bromophenyl)ethanamine + (S)-L-TPC → (S,S)-diastereomer
-
(R)-1-(4-Bromophenyl)ethanamine + (S)-L-TPC → (R,S)-diastereomer
These newly formed diastereomers possess distinct stereochemical configurations and, consequently, different physicochemical properties. This difference is sufficient to allow for their separation using standard gas chromatography on a common achiral stationary phase, such as a 5% phenyl-methylpolysiloxane (HP-5MS type) column. The relative peak areas of the two diastereomers in the resulting chromatogram directly correspond to the enantiomeric composition of the original amine sample.
Workflow for Chiral Analysis of this compound
The entire analytical process, from sample preparation to data interpretation, follows a systematic workflow designed for reproducibility and accuracy.
Sources
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- 5. researchgate.net [researchgate.net]
Application Note & Protocols: The Strategic Use of 1-(4-Bromophenyl)ethanamine in the Synthesis of Drug Candidates
Abstract
In the landscape of modern medicinal chemistry, the efficiency and precision of synthetic routes are paramount to the successful development of novel therapeutics. Chiral amines are foundational structural motifs in over 40% of commercial pharmaceuticals, making their synthesis a critical focus area.[1] This document provides a detailed guide for researchers and drug development professionals on the strategic application of 1-(4-Bromophenyl)ethanamine, a versatile chiral building block, in the synthesis of advanced drug candidates. We will explore the inherent chemical advantages of this starting material, provide a detailed, field-proven protocol for its use in synthesizing a key intermediate for a P2X7 receptor antagonist, and discuss its broader utility in drug discovery programs.
Introduction: Why this compound is a Privileged Scaffold
This compound, available in both (S) and (R) enantiomeric forms, is more than a simple primary amine.[2][3] Its value in pharmaceutical synthesis stems from the combination of two key structural features:
-
A Stereodefined Chiral Center: The primary amine is attached to a chiral carbon. In drug development, achieving enantiomeric purity is often critical, as different enantiomers can exhibit vastly different pharmacological activities and safety profiles.[4][5] Starting a synthesis with an enantiomerically pure building block like (S)- or (R)-1-(4-Bromophenyl)ethanamine simplifies the synthetic pathway, obviating the need for challenging chiral separations or asymmetric synthesis steps later on.[4]
-
A Reactive Aryl Bromide: The bromine atom on the phenyl ring is a versatile chemical handle. It is perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments to explore the chemical space around the core scaffold.[6][7]
This dual functionality makes it an ideal starting point for building complex molecules with precise three-dimensional architectures, a requirement for potent and selective interaction with biological targets.
Key Properties of (S)-(-)-1-(4-Bromophenyl)ethanamine
| Property | Value | Reference |
| CAS Number | 27298-97-1 | [2] |
| Molecular Formula | C₈H₁₀BrN | [2] |
| Molecular Weight | 200.08 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 1.390 g/mL at 20 °C | [2] |
| Optical Activity | [α]20/D −20.5±1°, c = 3% in methanol | [2] |
Core Application: Synthesis of a P2X7 Receptor Antagonist Intermediate
The P2X7 receptor, a ligand-gated ion channel, has emerged as a significant therapeutic target for inflammatory diseases, chronic pain, and neurodegenerative disorders.[8][9][10] Potent and selective antagonists are therefore highly sought-after drug candidates. (S)-(-)-1-(4-Bromophenyl)ethanamine serves as a key starting material for synthesizing intermediates of these antagonists, such as (S)-1-(1-(4-bromophenyl) ethyl)-2-cyano-3-(quinoline-5-yl) guanidine.[2]
Rationale and Synthetic Strategy
The causality behind selecting (S)-(-)-1-(4-Bromophenyl)ethanamine for this synthesis is twofold:
-
Stereochemistry for Potency: The (S)-configuration of the ethylamine moiety is often crucial for optimal binding to the P2X7 receptor. Introducing this chirality early ensures the final compound has the correct stereochemistry without loss of material to resolving a racemic mixture.
-
Nucleophilicity for Guanidine Formation: The primary amine provides the necessary nucleophilicity to attack a suitable guanylating reagent, forming the critical guanidine functional group, a common feature in P2X7 antagonists.[11][12]
The overall workflow involves a guanylation reaction, where the chiral amine is reacted with a cyano-activated precursor.
Workflow Diagram: Guanylation of Chiral Amine```dot
Caption: General scheme for Suzuki coupling followed by deprotection.
Synthesis of Imines and Further Derivatization
Condensation of this compound with aldehydes or ketones can form chiral imines (Schiff bases). These intermediates can be valuable in their own right or serve as precursors for further reactions, including reduction to secondary amines or as substrates in cycloaddition reactions. [7][13]
Conclusion
This compound is a high-value, strategic building block for modern pharmaceutical synthesis. Its inherent chirality and the presence of a synthetically versatile aryl bromide handle provide an efficient and direct route to complex molecular targets. As demonstrated in the synthesis of a P2X7 receptor antagonist intermediate, its use simplifies the introduction of a key stereocenter and provides a reactive site for subsequent elaborations. Researchers and drug development professionals should consider this reagent a powerful tool for accelerating the discovery and development of novel drug candidates.
References
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
-
Synthesis and SAR Development of Novel P2X7 Receptor Antagonists for the Treatment of Pain: Part 1. (2011). Bioorganic & Medicinal Chemistry Letters, 21(12), 3805-3808. Available at: [Link]
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The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Novel P2X7 receptor antagonists. (2003). Bioorganic & Medicinal Chemistry Letters. ResearchGate. Available at: [Link]
-
The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. (2021). Journal of Medicinal Chemistry, 64(4), 2272-2290. Available at: [Link]
-
Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. (2016). ResearchGate. Available at: [Link]
- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Google Patents.
- US6340773B1 - Preparation of halogenated primary amines. Google Patents.
-
Novel P2X7 receptor antagonists. (n.d.). Medicinal Chemistry & Pharmacology. Available at: [Link]
-
Novel P2X7 Receptor Antagonists. (2003). ResearchGate. Available at: [Link]
-
Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (2018). Chemistry Central Journal, 12(1), 93. Available at: [Link]
-
Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate. Available at: [Link]
-
Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2023). Catalysts. Available at: [Link]
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-
Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. Available at: [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2003). TSpace Repository. Available at: [Link]
-
Synthesis of cyano guanidine. PrepChem.com. Available at: [Link]
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(S)-1-(4-Bromophenyl)-ethylamine. Oakwood Chemical. Available at: [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth. Available at: [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (2022). ACS Omega. Available at: [Link]
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Application Note: A Strategic Guide to Diastereomeric Salt Crystallization for Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The separation of enantiomers from a racemic mixture is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Diastereomeric salt crystallization remains a robust and scalable method for chiral resolution, prized for its cost-effectiveness and industrial applicability. This guide provides an in-depth exploration of the experimental setup and underlying principles of this technique. As a senior application scientist, this note moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, empowering researchers to design, optimize, and troubleshoot their chiral resolution processes with a foundation of scientific integrity.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical landscape, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the determining factor in a drug's efficacy and safety.[1] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] Regulatory bodies increasingly mandate the development of single-enantiomer drugs to minimize off-target effects and improve therapeutic indices.[1]
Diastereomeric salt crystallization is a classical and powerful technique for separating enantiomers.[2] The process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[3] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, most notably different solubilities.[3][4] This crucial difference allows for their separation by fractional crystallization.[3]
The Principle of Diastereomeric Salt Formation and Resolution
The fundamental principle of this resolution technique lies in the conversion of a difficult-to-separate mixture of enantiomers into a more easily separable mixture of diastereomers. The process can be conceptually broken down into three key stages:
-
Salt Formation: A racemic mixture of a chiral acid or base is reacted with a single enantiomer of a chiral base or acid (the resolving agent). This acid-base reaction forms two diastereomeric salts.
-
Selective Crystallization: Due to their different physicochemical properties, one diastereomeric salt will be less soluble in a given solvent system and will preferentially crystallize out of the solution.[4]
-
Liberation of the Enantiomer: The crystallized, diastereomerically pure salt is then treated with an acid or base to break the salt and liberate the desired, now enantiomerically pure, compound.[5]
The success of a diastereomeric salt crystallization is contingent on maximizing the solubility difference between the two diastereomeric salts.[6] This is influenced by a multitude of interdependent parameters, including the choice of resolving agent, the solvent system, temperature, and cooling rate.[7]
Experimental Workflow: From Racemate to Pure Enantiomer
The following section outlines a comprehensive, step-by-step workflow for developing and executing a diastereomeric salt crystallization experiment.
Stage 1: Strategic Selection of the Resolving Agent
The choice of the chiral resolving agent is a critical first step and can significantly impact the success of the resolution.[6] An ideal resolving agent should be:
-
Enantiomerically Pure: To ensure the formation of only two diastereomeric salts.
-
Readily Available and Cost-Effective: Especially for large-scale applications.[8]
-
Capable of Forming Stable, Crystalline Salts: The ability to form well-defined crystals is essential for effective separation.[4]
-
Easily Recoverable: For economic and environmental reasons.[4]
Commonly used resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid for resolving racemic bases, and bases like brucine and 1-phenylethylamine for resolving racemic acids.[9] It is often necessary to screen a variety of resolving agents to find the one that provides the best separation for a particular racemic mixture.[6]
Stage 2: The Crucial Role of Solvent Screening
The solvent system is arguably the most critical variable in diastereomeric salt crystallization.[10] The ideal solvent should exhibit a large difference in solubility for the two diastereomeric salts at a given temperature, while also having a significant temperature-dependent solubility profile to allow for high recovery upon cooling.[11] A systematic solvent screening is therefore essential.
Protocol 2.1: High-Throughput Solvent Screening
-
Preparation: In a 96-well plate or an array of small vials, dispense a fixed amount of the racemic mixture and the chosen resolving agent (typically in a 1:1 molar ratio to start).[10]
-
Solvent Addition: Add a selection of solvents covering a range of polarities (e.g., alcohols, ketones, esters, ethers, and hydrocarbons) to each well.[10]
-
Equilibration: Seal the plate and heat to a temperature sufficient to dissolve the components, followed by a controlled cooling profile. Agitate to ensure homogeneity.
-
Observation: Visually inspect for crystallization.
-
Analysis: If crystals form, isolate the solid and the supernatant (mother liquor) from each well. Analyze both fractions using an appropriate chiral analytical method (e.g., chiral HPLC or GC) to determine the diastereomeric excess (d.e.) of the solid and the enantiomeric excess (e.e.) of the starting material in the mother liquor.[6]
Stage 3: The Crystallization Process
Once a promising resolving agent and solvent system have been identified, the crystallization process can be optimized.
Protocol 2.2: Optimized Diastereomeric Salt Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve the racemic mixture and the resolving agent (the optimal stoichiometry may need to be determined, ranging from 0.5 to 1.0 equivalents of the resolving agent) in the chosen solvent at an elevated temperature to ensure complete dissolution.[8][11]
-
Controlled Cooling: Slowly cool the solution to the desired crystallization temperature. The cooling rate is a critical parameter; slow cooling generally promotes the formation of larger, purer crystals, while rapid cooling can lead to the precipitation of smaller, less pure crystals or even "oiling out".[11]
-
Seeding (Optional but Recommended): Once the solution becomes supersaturated, adding a small amount of seed crystals of the desired diastereomeric salt can induce crystallization and improve control over the crystal form and size distribution.[11]
-
Maturation: Allow the slurry to stir at the final temperature for a period of time (maturation or aging) to allow the crystallization to reach equilibrium, which can improve the yield and purity of the desired diastereomer.[11]
-
Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated crystals under appropriate conditions (e.g., vacuum oven at a controlled temperature).
Stage 4: Liberation of the Target Enantiomer
The final step is to recover the desired enantiomer from the purified diastereomeric salt.
Protocol 2.3: Salt Breaking and Enantiomer Isolation
-
Dissolution: Dissolve the diastereomerically pure salt in a suitable solvent (e.g., water or an organic solvent).[10]
-
pH Adjustment: Add an aqueous solution of a base (e.g., NaOH, K₂CO₃) if the resolving agent was an acid, or an acid (e.g., HCl) if the resolving agent was a base, to neutralize the resolving agent and liberate the free enantiomer.[12]
-
Extraction: Extract the liberated enantiomer into an appropriate organic solvent.
-
Purification and Isolation: Wash the organic layer, dry it over a drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched product.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the diastereomeric salt crystallization process.
Caption: Workflow of Diastereomeric Salt Crystallization.
Optimization and Troubleshooting
Achieving high yield and enantiomeric purity often requires careful optimization of the crystallization conditions.
| Parameter | Effect on Yield | Effect on Purity | Optimization Strategy |
| Solvent | Highly dependent on solubility | Maximizes solubility difference | Screen a range of solvents with varying polarities.[6] |
| Temperature | Lower temperature generally increases yield | Slower cooling improves purity | Optimize the temperature profile for cooling.[11] |
| Cooling Rate | Faster cooling may increase yield initially | Slower cooling enhances purity | Employ a gradual and controlled cooling rate.[11] |
| Resolving Agent Stoichiometry | Can be optimized for maximum yield | Can impact purity | Screen different molar ratios (e.g., 0.5 to 1.1 equivalents).[10] |
| Concentration | Higher concentration can increase yield | Can decrease purity if too high | Find the optimal concentration for supersaturation. |
| Agitation | Affects crystal size and homogeneity | Can impact purity | Maintain consistent and appropriate stirring. |
| Seeding | Can improve yield and consistency | Can improve purity | Introduce seed crystals at the supersaturation point.[11] |
Common Issues and Solutions:
-
No Crystallization: The diastereomeric salts may be too soluble, or the solution may not be sufficiently supersaturated.[10] Solution: Try a different solvent, increase the concentration by evaporating some solvent, or use an anti-solvent.[10]
-
Oiling Out: The salt separates as a liquid phase instead of a solid. This often occurs with rapid cooling or in systems with high solubility.[11] Solution: Use a more dilute solution, a slower cooling rate, or a different solvent.[11]
-
Low Yield: A significant portion of the desired diastereomer remains in the mother liquor.[10] Solution: Optimize the solvent and temperature to decrease the solubility of the target salt.[10]
-
Low Diastereomeric/Enantiomeric Excess: The solubilities of the two diastereomeric salts are too similar, leading to co-precipitation.[10] Solution: Screen for a more selective solvent or a different resolving agent. Recrystallization of the isolated salt can also improve purity.[10]
Characterization and Analysis
Accurate and reliable analytical methods are essential for monitoring and validating the success of a chiral resolution.
-
Determination of Enantiomeric Excess (ee): This is a measure of the purity of a chiral sample.[13] It is crucial to determine the ee of the final product. Common techniques include:
-
Characterization of Diastereomeric Salts: Techniques such as melting point analysis, Differential Scanning Calorimetry (DSC), and X-ray powder diffraction (XRPD) can be used to characterize the solid-state properties of the diastereomeric salts and to construct phase diagrams, which can provide a deeper thermodynamic understanding of the system.[5]
Conclusion
Diastereomeric salt crystallization is a time-tested and industrially vital technique for the separation of enantiomers. A successful resolution is not a matter of chance but the result of a systematic and well-informed experimental design. By understanding the fundamental principles of solubility, thermodynamics, and kinetics that govern the crystallization process, researchers can strategically select resolving agents and solvents, and optimize crystallization parameters to achieve high yields and purities of the desired enantiomer. This guide provides a foundational framework and practical protocols to empower scientists in their pursuit of enantiomerically pure compounds, a cornerstone of modern drug development.
References
- A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess - Benchchem. (n.d.).
- Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid - Benchchem. (n.d.).
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (n.d.).
- How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. (2025, June 17).
- A Comparative Guide to Chiral Resolving Agents: An Objective Look at (-)-Menthyloxyacetic Acid - Benchchem. (n.d.).
- Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation - APC. (n.d.).
- Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.).
-
Recent advances in the field of chiral crystallization. (2022, September 13). Retrieved January 11, 2026, from [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Retrieved January 11, 2026, from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Retrieved January 11, 2026, from [Link]
-
Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023, October 16). Retrieved January 11, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Retrieved January 11, 2026, from [Link]
-
Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (n.d.). Retrieved January 11, 2026, from [Link]
-
Diastereomeric Salt Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved January 11, 2026, from [Link]
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution - Benchchem. (n.d.).
-
Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023, March 28). Retrieved January 11, 2026, from [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). Retrieved January 11, 2026, from [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Retrieved January 11, 2026, from [Link]
-
Chiral resolution - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
- Troubleshooting low yields in diastereomeric salt formation - Benchchem. (n.d.).
-
Chiral Resolution with and without Resolving Agents. (2015, February 2). Retrieved January 11, 2026, from [Link]
-
Crystallization resolution of racemic compounds via chiral surfactant. (2024, November 1). Retrieved January 11, 2026, from [Link]
-
recent-advances-in-the-field-of-chiral-crystallization - Ask this paper. (2022, July 31). Retrieved January 11, 2026, from [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). Retrieved January 11, 2026, from [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). Retrieved January 11, 2026, from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). Retrieved January 11, 2026, from [Link]
-
6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Retrieved January 11, 2026, from [Link]
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Application Note: High-Resolution NMR Analysis for the Stereochemical Elucidation of 1-(4-Bromophenyl)ethanamine Diastereomeric Salts
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different effects in a biological system. This underscores the necessity for robust analytical methodologies to accurately determine the enantiomeric purity of chiral intermediates and active pharmaceutical ingredients (APIs). 1-(4-Bromophenyl)ethanamine is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical integrity directly influences the efficacy and safety of the final drug product.
This application note provides a comprehensive guide to the analysis of diastereomeric salts of this compound using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of chiral resolution, provide a detailed protocol for the formation of diastereomeric salts with L-tartaric acid, and present a step-by-step workflow for the acquisition and interpretation of ¹H NMR spectra to determine enantiomeric excess (ee).
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Enantiomers possess identical physical properties in an achiral environment, rendering their direct separation and analysis challenging.[1] A classical and highly effective strategy to overcome this is to convert the pair of enantiomers into a pair of diastereomers. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[2] Diastereomers, unlike enantiomers, have distinct physical properties, including solubility and spectroscopic characteristics.[3]
For a racemic mixture of this compound, comprising (R)-1-(4-Bromophenyl)ethanamine and (S)-1-(4-Bromophenyl)ethanamine, reaction with an enantiopure chiral acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-amine · (R,R)-tartrate] and [(S)-amine · (R,R)-tartrate]. These diastereomeric salts can then be distinguished by NMR spectroscopy due to the different chemical environments of their respective protons.
Figure 1: Formation of diastereomeric salts for NMR analysis.
Experimental Protocol: Preparation of Diastereomeric Salts of this compound with L-Tartaric Acid
This protocol outlines a general procedure for the formation of diastereomeric salts. Optimization of solvent, temperature, and crystallization time may be necessary to achieve optimal separation and crystal quality.[4][5]
Materials and Equipment:
-
Racemic this compound
-
L-(+)-Tartaric acid (enantiomerically pure)
-
Methanol (anhydrous)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)
Procedure:
-
Dissolution of Resolving Agent: In a 100 mL Erlenmeyer flask, dissolve 1.50 g (10.0 mmol) of L-(+)-tartaric acid in 50 mL of methanol. Gentle heating may be required to facilitate dissolution.
-
Addition of Racemic Amine: To the warm tartaric acid solution, add 2.00 g (10.0 mmol) of racemic this compound dropwise with continuous stirring. An exothermic reaction may be observed.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. For enhanced crystallization, the flask can be placed in an ice bath or refrigerator for several hours or overnight.[6]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Drying: Dry the crystalline diastereomeric salt in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
-
Sample Preparation for NMR: Accurately weigh approximately 10-20 mg of the dried diastereomeric salt and dissolve it in a suitable deuterated solvent (e.g., 0.7 mL of Methanol-d₄) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube. A sample of the mother liquor can also be prepared for NMR analysis to assess the composition of the more soluble diastereomer.
NMR Analysis Workflow and Data Interpretation
The distinct chemical environments of the two diastereomers lead to differences in the chemical shifts (δ) of their corresponding protons in the ¹H NMR spectrum. This chemical shift non-equivalence is the basis for quantification.
Figure 2: Workflow for NMR-based determination of enantiomeric excess.
¹H NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion.
-
Solvent: A deuterated solvent in which the diastereomeric salts are soluble and which does not have signals that overlap with key analyte signals should be chosen (e.g., Methanol-d₄, DMSO-d₆).
-
Parameters: Standard ¹H NMR acquisition parameters are generally sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio for accurate integration.
Data Analysis:
-
Signal Identification: The protons in close proximity to the chiral centers are most likely to exhibit the largest chemical shift differences (Δδ). For the diastereomeric salts of this compound, the methine proton (-CH) and the methyl protons (-CH₃) are excellent candidates for analysis.
-
Integration: Carefully integrate the well-resolved signals corresponding to each diastereomer. It is crucial to define the integration limits accurately to encompass the entire signal for each species.
-
Calculation of Diastereomeric Ratio (dr) and Enantiomeric Excess (ee):
The diastereomeric ratio (dr) is calculated from the integral values of the corresponding signals:
dr = Integral of Diastereomer 1 / Integral of Diastereomer 2
The enantiomeric excess (ee) of the amine in the analyzed salt mixture is equivalent to the diastereomeric excess (de) and can be calculated as follows:
%ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
Illustrative Data Presentation:
The following table presents hypothetical ¹H NMR data for the diastereomeric salts of racemic this compound with L-tartaric acid in Methanol-d₄. The chemical shifts are illustrative and may vary based on experimental conditions.
| Proton Assignment | Diastereomer 1 Signal (δ, ppm) | Diastereomer 2 Signal (δ, ppm) | Δδ (ppm) | Multiplicity |
| Methine (-CH) | 4.45 | 4.42 | 0.03 | Quartet (q) |
| Methyl (-CH₃) | 1.62 | 1.58 | 0.04 | Doublet (d) |
| Aromatic (Ar-H) | 7.55-7.30 | 7.55-7.30 | < 0.01 | Multiplet (m) |
| Tartrate (-CH) | 4.35 | 4.35 | 0.00 | Singlet (s) |
Table 1: Representative ¹H NMR Chemical Shift Data for Diastereomeric Salts.
In this example, the methine and methyl protons show clear chemical shift non-equivalence, making them suitable for quantification. The aromatic protons and the tartrate protons may show minimal or no splitting, rendering them less useful for this analysis.
Troubleshooting
-
Poor Signal Resolution: If the signals for the diastereomers are not well-resolved, consider using a higher field NMR spectrometer, changing the deuterated solvent, or adjusting the sample temperature. The choice of chiral resolving agent can also significantly impact the degree of chemical shift non-equivalence.
-
Inaccurate Integration: Broad signals or overlapping peaks can lead to integration errors. Ensure proper shimming of the spectrometer and use a line-fitting deconvolution software if necessary for accurate integration of partially overlapping signals.
-
Incomplete Salt Formation: If the NMR spectrum shows the presence of the free amine, the acid-base reaction may not have gone to completion. Ensure the use of appropriate stoichiometry and reaction conditions.
Conclusion
NMR spectroscopy, in conjunction with the formation of diastereomeric salts, provides a powerful and reliable method for the determination of the enantiomeric excess of chiral amines like this compound. This application note offers a foundational protocol and data analysis workflow that can be adapted and optimized for specific research and development needs. The ability to directly observe and quantify the individual diastereomers makes this technique an invaluable tool for ensuring the stereochemical purity of pharmaceutical intermediates and final products.
References
-
Fogassy, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Bioorganic & Organic Chemistry, 2(1). Available at: [Link]
- Hamilton, D. G. (2006). Resolution of a Racemic Mixture. Science Learning Center, University of Michigan-Dearborn.
-
Onyx Scientific. Chiral Resolution Screening. Available at: [Link]
- Tomori, H., et al. (2007). Supporting Information for "A Practical Synthesis of Enantiomerically Pure 4-Substituted Phenylglycinols". Wiley-VCH.
-
Wikipedia. Chiral resolution. Available at: [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information for "First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound". Available at: [Link]
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The Royal Society of Chemistry. (2015). Supporting Information for "A highly efficient and reusable heterogeneous catalyst for the synthesis of quinoxalines and pyrazines". Available at: [Link]
- Hall, D. G. (Ed.). (2011).
-
LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
- Bull, S. D., et al. (2011). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids.
-
Zhang, G., et al. (2014). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 4(104), 59943-59946. Available at: [Link]
-
Szabó, Z., et al. (2021). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
-
Wenzel, T. J., & Chiral, C. D. (2014). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 43(3), 1143-1152. Available at: [Link]
- He, H., et al. (2011). Supporting Information for "Helical Aromatic Oligoamides as Receptors for Tartaric Acid". Wiley-VCH.
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
de Castro, P. P., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4967. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Supporting information for "Tin(IV) chloride-catalyzed intramolecular cyclization of N-Boc-amino alcohols to N-Boc-cyclic amines". Available at: [Link]
-
Fogassy, E., et al. (2021). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Molecules, 26(8), 2269. Available at: [Link]
-
Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(15), 6593-6638. Available at: [Link]
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Application Notes & Protocols: 1-(4-Bromophenyl)ethanamine in the Synthesis of Chiral Ligands
Introduction: The Strategic Value of 1-(4-Bromophenyl)ethanamine
In the landscape of modern asymmetric synthesis, chiral ligands are the molecular architects that dictate stereochemical outcomes, enabling the precise construction of enantiomerically pure molecules.[1] The design and synthesis of effective chiral ligands are therefore paramount for advancements in pharmaceuticals, agrochemicals, and fine chemicals.[1][2] this compound stands out as a particularly valuable and versatile chiral building block.[3] Its utility is rooted in two key structural features: a stereogenic center at the benzylic position, providing the essential chiral information, and a chemically addressable 4-bromophenyl moiety, which serves as a robust handle for extensive functionalization.
This guide provides an in-depth exploration of the application of this compound in the synthesis of two distinct and highly important classes of chiral ligands: Schiff bases and P,N-phosphine ligands. We will detail the underlying chemical principles, provide step-by-step protocols, and discuss their subsequent application in enantioselective catalysis.
Part 1: Synthesis of Chiral Schiff Base (Salen-Type) Ligands
Principle & Mechanistic Insight
Chiral Schiff base ligands, particularly those of the Salen and Salan type, are workhorses in asymmetric catalysis. Their synthesis is typically achieved through a straightforward condensation reaction between a chiral primary amine and a suitable aldehyde, often a salicylaldehyde derivative.[4][5][6] The chirality of the this compound is directly imprinted onto the resulting imine ligand, creating a well-defined chiral pocket around the metal center it will later coordinate. The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen helps to rigidify the structure, which is crucial for effective stereochemical communication during catalysis.[4]
Experimental Protocol: Synthesis of (R)-2-(((1-(4-bromophenyl)ethyl)imino)methyl)phenol
This protocol details the synthesis of a representative chiral Schiff base ligand from (R)-(+)-1-(4-Bromophenyl)ethanamine and salicylaldehyde.
Materials & Reagents:
-
Salicylaldehyde
-
Anhydrous Ethanol
-
Standard glassware for reflux
-
Nitrogen or Argon gas supply
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).
-
Inert Atmosphere: Flush the entire apparatus with a gentle stream of nitrogen or argon gas for 5-10 minutes to displace air. This is crucial to prevent side reactions, particularly oxidation of the aldehyde.
-
Amine Addition: While stirring, add (R)-(+)-1-(4-Bromophenyl)ethanamine (1.0 eq) to the ethanolic solution of salicylaldehyde. The addition is typically done at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, UV-active spot for the Schiff base product.
-
Isolation and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath. The product often crystallizes directly from the solution.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure chiral Schiff base ligand as a brightly colored solid.[4]
-
-
Drying and Storage: Dry the purified product under vacuum. Store in a desiccator at room temperature, protected from light.
Data Presentation: Typical Reaction Outcomes
| Parameter | Typical Value | Notes |
| Yield | 85-95% | The reaction is generally high-yielding. |
| Physical Appearance | Yellow to Orange Crystalline Solid | Color is characteristic of the conjugated system. |
| Purity (by ¹H NMR) | >98% | Recrystallization is highly effective for purification. |
| Optical Purity | >99% ee | The reaction at the achiral aldehyde does not affect the stereocenter of the amine. |
Characterization
-
¹H NMR: Confirmation of the imine bond formation is indicated by a characteristic singlet for the N=CH proton, typically observed around 8.5 ppm. The aromatic and ethyl protons will also show distinct signals.
-
¹³C NMR: The imine carbon (N=CH) signal appears around 165 ppm.
-
FT-IR Spectroscopy: A strong absorption band around 1630 cm⁻¹ corresponds to the C=N imine stretch, confirming the product formation.[4]
Workflow for Chiral Schiff Base Synthesis
Caption: Workflow for the synthesis of a chiral Schiff base ligand.
Part 2: Synthesis of Chiral P,N-Phosphine Ligands
Principle & Mechanistic Insight
Chiral P,N-ligands, which contain both a hard nitrogen donor and a soft phosphorus donor, are highly effective in a wide array of asymmetric catalytic reactions. The synthesis of such a ligand from this compound leverages the bromophenyl ring as a synthetic anchor for introducing the phosphine group. This process is a multi-step sequence requiring careful control of reactivity.
A critical first step is the protection of the primary amine.[9][10] The amine's nucleophilicity and slight acidity make it incompatible with the strongly basic and nucleophilic organolithium reagents required for the subsequent phosphination step.[11] A carbamate protecting group, such as tert-butoxycarbonyl (Boc), is ideal as it is easily installed and can be removed under acidic conditions without affecting the rest of the molecule.[11]
Following protection, a lithium-halogen exchange reaction is performed on the aryl bromide using an organolithium reagent like n-butyllithium. This generates a highly reactive aryllithium intermediate, which is then quenched with an electrophilic phosphorus source, such as chlorodiphenylphosphine, to form the C-P bond.[12][13][14] The final step is the deprotection of the amine to yield the desired chiral P,N-ligand.
Experimental Protocol: Synthesis of a Chiral (R)-P,N-Ligand
Step 1: Protection of the Amine
-
Setup: Dissolve (R)-(+)-1-(4-Bromophenyl)ethanamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.
-
Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Protection: Cool the mixture in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which is often pure enough for the next step.
Step 2: Phosphination via Lithium-Halogen Exchange
CAUTION: This step involves pyrophoric reagents and must be performed under a strictly inert atmosphere (N₂ or Ar) using anhydrous solvents and Schlenk techniques.
-
Setup: In a flame-dried Schlenk flask under argon, dissolve the Boc-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq, e.g., 2.5 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. A color change often indicates the formation of the aryllithium species.
-
Quenching: Add chlorodiphenylphosphine (1.1 eq) dropwise at -78 °C. The reaction is typically rapid.
-
Warming & Quenching: After stirring for 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench carefully by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection of the Amine
-
Setup: Dissolve the purified, Boc-protected phosphine from Step 2 in a suitable solvent such as DCM or 1,4-dioxane.
-
Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M).
-
Reaction: Stir the mixture at room temperature for 1-3 hours until TLC indicates the complete consumption of the starting material.
-
Isolation: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid and liberate the free amine. Dry the organic layer, concentrate, and purify if necessary to obtain the final chiral P,N-ligand.
Data Presentation: Expected Step-wise Yields
| Step | Reaction | Expected Yield |
| 1 | Boc-Protection | >95% |
| 2 | Phosphination | 60-80% |
| 3 | Deprotection | >90% |
Characterization
-
³¹P NMR: This is the most definitive technique for phosphine characterization. The product should show a single resonance, with chemical shifts varying depending on the structure.
-
¹H & ¹³C NMR: These spectra will confirm the overall structure and the successful removal of the Boc group in the final step.[15]
Workflow for Chiral P,N-Ligand Synthesis
Caption: Multi-step synthesis of a chiral P,N-phosphine ligand.
Part 3: Application in Asymmetric Catalysis
Principle & Mechanistic Insight
The synthesized chiral ligands derive their utility from their ability to form complexes with transition metals, creating chiral catalysts.[16] These catalysts generate a chiral environment around the metal's active site, forcing the reactants to approach in a specific orientation and thereby favoring the formation of one product enantiomer over the other.[1] The choice of metal and ligand is crucial and tailored to the specific chemical transformation.
For example, copper(II) complexes of chiral Schiff base ligands have proven effective in catalyzing asymmetric Friedel-Crafts alkylations of indoles with electrophiles like β-nitrostyrenes.[17]
Protocol: Asymmetric Friedel-Crafts Alkylation of Indole
This protocol describes a representative catalytic application using the Schiff base ligand synthesized in Part 1.
Materials & Reagents:
-
Synthesized (R)-Schiff Base Ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Indole
-
trans-β-Nitrostyrene
-
Anhydrous Toluene
-
Inert atmosphere supplies
Procedure:
-
Catalyst Formation (In Situ): In a flame-dried Schlenk tube under an argon atmosphere, add the chiral Schiff base ligand (0.15 eq) and Cu(OTf)₂ (0.15 eq). Add anhydrous toluene and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Substrate Addition: Add indole (1.2 eq) to the catalyst solution, followed by trans-β-nitrostyrene (1.0 eq).
-
Catalytic Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for 24-48 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral product.
Analysis of Enantioselectivity
The stereochemical outcome of the reaction is quantified by its enantiomeric excess (ee).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining ee. The purified product is analyzed on a chiral stationary phase (CSP) column (e.g., Chiralpak or Chiralcel series).[18][19][20] The two enantiomers will interact differently with the CSP, resulting in different retention times and allowing for their separation and quantification.[19]
-
NMR Spectroscopy: Enantiomeric excess can also be determined by ¹H or ¹⁹F NMR spectroscopy after derivatization with a chiral agent or in the presence of a chiral solvating agent (CSA).[21][22] This creates diastereomeric environments that cause the signals for each enantiomer to appear at slightly different chemical shifts, allowing their integration ratio to be calculated.[21][23]
Data Presentation: Typical Catalytic Results
| Entry | Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | (R)-Schiff Base | 15 | up to 76% | up to 81% |
(Data is representative based on similar systems described in the literature.[17])
Catalytic Workflow Diagram
Caption: General workflow for an asymmetric catalytic reaction.
Conclusion
This compound is a powerful and economically viable precursor for the synthesis of sophisticated chiral ligands. Its stereocenter provides the foundational asymmetry, while the bromophenyl group offers a reliable point for diversification, as demonstrated in the divergent syntheses of both Schiff base and P,N-phosphine ligands. The protocols outlined herein provide a robust framework for researchers and drug development professionals to access these important molecular tools, thereby enabling the continued advancement of asymmetric catalysis and the efficient production of chiral molecules that are vital to science and industry.
References
-
Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation. Journal of the American Chemical Society. Available at: [Link]
-
Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation - PMC. National Institutes of Health. Available at: [Link]
-
Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Available at: [Link]
-
Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. Available at: [Link]
-
Chiral HPLC Column. Phenomenex. Available at: [Link]
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Introduction: Enantioselective Catalysis. Chemical Reviews. Available at: [Link]
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Chiral column chromatography. Wikipedia. Available at: [Link]
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Chiral Column Chromatography. News-Medical.Net. Available at: [Link]
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Chirality And Nmr. cheminfobook.com. Available at: [Link]
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Purification of enantiomers with chiral puriFlash® columns. Interchim – Blog. Available at: [Link]
-
Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]
-
Crystal structure of 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol, a chiral photochromic Schiff base. National Institutes of Health. Available at: [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. National Institutes of Health. Available at: [Link]
-
Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. ResearchGate. Available at: [Link]
-
NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. Available at: [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Synthetic strategies towards phosphine ligands suitable for further assembly. ResearchGate. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
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Phosphines: preparation, reactivity and applications. Royal Society of Chemistry. Available at: [Link]
-
Chiral Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]
-
Engineering copper plasmonic chirality via ligand-induced dissolution for enantioselective recognition of amino acids. Royal Society of Chemistry. Available at: [Link]
-
(R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. Available at: [Link]
-
improved synthesis of 1-adamantyl. heterocycles.jp. Available at: [Link]
-
Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. organic-chemistry.org. Available at: [Link]
-
Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC. National Institutes of Health. Available at: [Link]
-
schiff bases synthesis: Topics by Science.gov. science.gov. Available at: [Link]
-
Recent Advances in Chiral Schiff Base Compounds in 2023 - PMC. National Institutes of Health. Available at: [Link]
-
Synthesis, characterization, and application of chiral Schiff-base complexes. Kansas State University. Available at: [Link]
-
Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol. ResearchGate. Available at: [Link]
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- 3. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 4. Crystal structure of 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol, a chiral photochromic Schiff base - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. (R)-(+)-1-(4-溴苯基)乙胺 ≥96.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 1-(4-Bromophenyl)ethanamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)ethanamine. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure your success.
Common Synthetic Routes
The synthesis of this compound typically proceeds via the reductive amination of 4-bromoacetophenone. This can be achieved through several methods, each with its own advantages and potential pitfalls. The two most common approaches are:
-
Direct Reductive Amination: The ketone, an amine source (like ammonia or ammonium salt), and a reducing agent are all combined in a single pot.[1]
-
Indirect (or Stepwise) Reductive Amination: The imine is formed first from the ketone and amine, and then subsequently reduced in a separate step.[1][2]
This guide will focus on troubleshooting issues related to these pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Low Conversion of 4-Bromoacetophenone
Q1: My reaction has stalled, and I have a significant amount of unreacted 4-bromoacetophenone. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent issue and can stem from several factors related to the reaction conditions and reagents.
-
Insufficient Iminium Ion Formation: The crucial first step in reductive amination is the formation of an imine or iminium ion from 4-bromoacetophenone and the amine source.
-
pH is Critical: The reaction is often pH-sensitive. An optimal pH range (typically weakly acidic) is necessary to facilitate both the nucleophilic attack of the amine on the carbonyl and the subsequent dehydration to form the imine.[3] If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.
-
Solution: Buffer the reaction mixture. For borohydride reductions, acetic acid is often used to maintain a suitable pH. When using ammonium formate in a Leuckart-type reaction, the formate itself acts as a buffer.[4]
-
-
Inactive Reducing Agent: The hydride source may have degraded or may not be suitable for the reaction conditions.
-
Sodium Borohydride (NaBH₄): While cost-effective, NaBH₄ can also reduce the starting ketone, leading to the formation of 1-(4-bromophenyl)ethanol as a byproduct and lowering the yield of the desired amine.[3][5] It is best used in a stepwise procedure where the imine is pre-formed.[2][6]
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that selectively reduce the iminium ion in the presence of the ketone.[3][5] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.
-
Solution:
-
Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
Consider switching to a more selective reducing agent like NaBH(OAc)₃ for a one-pot reaction.
-
If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[5]
-
-
-
Leuckart Reaction Conditions: This classic method uses ammonium formate or formamide at high temperatures (120-180°C).[4][7]
-
Temperature: Insufficient temperature can lead to slow or incomplete reaction.
-
Excess Reagent: A large excess of ammonium formate or formamide is typically required to drive the reaction to completion.
-
Solution: Ensure the reaction temperature is maintained within the optimal range. Use a significant molar excess of the Leuckart reagent.
-
Formation of Side Products
Q2: I'm observing significant amounts of byproducts in my crude reaction mixture, which is complicating purification and lowering my yield. What are these byproducts and how can I minimize them?
A2: The formation of side products is a common challenge. The identity of these byproducts can provide clues to optimize your reaction conditions.
-
1-(4-Bromophenyl)ethanol: This alcohol is formed from the direct reduction of the starting 4-bromoacetophenone.
-
Secondary Amine (Bis-[1-(4-bromophenyl)ethyl]amine): This byproduct arises from the newly formed primary amine reacting with another molecule of the iminium ion intermediate.
-
Cause: This is more likely to occur if there is a high concentration of the iminium ion and the primary amine product.
-
Solution: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to favor the formation of the primary amine.
-
-
N-formyl-1-(4-bromophenyl)ethanamine: This is a common intermediate/byproduct in the Leuckart reaction.[7][8]
-
Cause: The formic acid present in the Leuckart reaction can formylate the product amine.[8]
-
Solution: The N-formyl derivative can be hydrolyzed to the desired primary amine by heating with aqueous acid (e.g., HCl) during the workup.
-
Purification Challenges
Q3: I'm having difficulty purifying my this compound. What are the best methods?
A3: The basic nature of the product amine allows for straightforward purification strategies.
-
Acid-Base Extraction: This is the most effective method to separate the amine from neutral organic byproducts and starting materials.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Chromatography: While possible, column chromatography of amines can sometimes be problematic due to streaking on silica gel.
-
Solution: If chromatography is necessary, consider treating the silica gel with a small amount of a base like triethylamine in the eluent system to improve peak shape. HPLC can also be used for enantiomeric separation if a chiral product is desired.[9]
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the reductive amination of 4-bromoacetophenone?
A: The choice of solvent depends on the specific reducing agent used.
-
For NaBH(OAc)₃ , dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as it is sensitive to water and less compatible with protic solvents like methanol.[5]
-
For NaBH₃CN , methanol is a good choice as the reagent is not water-sensitive.[5]
-
For the Leuckart reaction , often no additional solvent is needed as the formamide or molten ammonium formate acts as the solvent.
Q: Can I use aqueous ammonia as the amine source?
A: Yes, aqueous ammonia can be an effective and inexpensive amine source, especially when using borohydride-based reducing agents. It provides a large excess of ammonia, which helps to minimize the formation of the secondary amine byproduct.
Q: My yield is consistently around 50-60%. How can I push it higher?
A: To improve your yield beyond this range, consider the following:
-
Optimize Reagent Stoichiometry: Ensure you are using an appropriate excess of the amine source and the reducing agent.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. For Leuckart reactions, ensure the temperature is high enough for a sufficient duration.[7][8]
-
Water Removal: In imine formation, water is a byproduct. For stepwise procedures, using a dehydrating agent like molecular sieves or a Dean-Stark apparatus can drive the equilibrium towards imine formation.
Q: How can I confirm the identity and purity of my final product?
A: Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of this compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity.[9]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is often favored for its mild conditions and high selectivity.
-
To a solution of 4-bromoacetophenone (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via acid-base extraction as described in the purification section.
Protocol 2: Leuckart Reaction
This is a classical, high-temperature method.
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromoacetophenone (1.0 eq) and ammonium formate (5-10 eq).
-
Heat the mixture to 160-180°C and maintain this temperature for 3-6 hours.
-
Cool the reaction mixture to room temperature.
-
Add an aqueous solution of hydrochloric acid (e.g., 3M HCl) and heat the mixture to reflux for 1-2 hours to hydrolyze any N-formyl intermediate.
-
Cool the mixture and perform an acid-base extraction as described in the purification section to isolate the product.
Data Summary
| Method | Reducing Agent | Amine Source | Temperature | Typical Yield | Key Considerations |
| One-Pot Reductive Amination | NaBH(OAc)₃ | Ammonium Acetate | Room Temp. | Good to Excellent | Mild conditions, less toxic than NaBH₃CN.[5] |
| Stepwise Reductive Amination | NaBH₄ | Ammonia/Ammonium Salt | 0°C to Room Temp. | Good | Requires pre-formation of the imine to avoid ketone reduction.[2][6] |
| Leuckart Reaction | Formic Acid (from reagent) | Ammonium Formate | 160-180°C | Moderate to Good | High temperatures required; N-formyl byproduct needs hydrolysis.[4][7] |
Visualizations
Reaction Workflow: Reductive Amination
Caption: Comparison of one-pot vs. stepwise reductive amination workflows.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low yield issues.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Hitchhiker's Guide to Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Organic Reactions. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Available from: [Link]
-
ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. Available from: [Link]
-
Scribd. (n.d.). Leuckart Reaction. Available from: [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Available from: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available from: [Link]
-
Zhdankin, V. V. (2013). Rapid synthesis of N-[1-(4-bromophenyl)ethyl]formamide. Poster presented at the National Meeting of the American Chemical Society. Available from: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. Rapid synthesis of N-[1-(4-bromophenyl)ethyl]formamide | Poster Board #1011 - American Chemical Society [acs.digitellinc.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) structured to provide actionable solutions and a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems that may arise during the synthesis of this compound, their probable causes, and recommended solutions.
Issue 1: Low Yield and Purity in Leuckart Reaction
Symptoms:
-
The final product yield is significantly lower than expected.
-
The crude product is a dark, resinous, or tarry material, making purification difficult.
-
NMR or GC-MS analysis shows a complex mixture of unidentified products.
Probable Causes & Solutions:
The Leuckart reaction, while a classic method for reductive amination, is prone to side reactions, especially at the high temperatures required (typically 120-180°C).[1][2]
-
Formation of N-Formyl Byproduct: The primary amine product can react with formic acid or formamide in the reaction mixture to form the N-formyl derivative. This intermediate requires a separate hydrolysis step to yield the desired primary amine.
-
Solution: Ensure complete hydrolysis of the N-formyl intermediate by treating the crude product with a strong acid (e.g., HCl) or base (e.g., NaOH) and heating. Monitor the hydrolysis by TLC or LC-MS to ensure full conversion to the free amine.
-
-
Polymerization and Resinification: At high temperatures, the starting material, 4-bromoacetophenone, and the intermediate imine can undergo self-condensation or polymerization, leading to the formation of high molecular weight, resinous materials.[3]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. While the Leuckart reaction requires heat, excessive temperatures can accelerate side reactions. Determine the optimal temperature for your specific setup through small-scale experiments.
-
Reaction Time: Prolonged reaction times can contribute to byproduct formation. Monitor the reaction progress and stop it once the starting material is consumed.
-
-
-
Formation of Pyrimidine Byproducts: In some cases, ketones can react with formamide to form pyrimidine derivatives, which can be a significant impurity.
-
Solution: Using ammonium formate instead of formamide can sometimes minimize this side reaction.[2] Additionally, careful control of stoichiometry and temperature is crucial.
-
Experimental Protocol: Leuckart Reaction and Hydrolysis
-
In a round-bottom flask, combine 4-bromoacetophenone and an excess of ammonium formate.
-
Heat the mixture to 160-180°C for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and add 3M HCl.
-
Heat the mixture under reflux for 4-8 hours to hydrolyze the N-formyl intermediate.
-
Cool the mixture to room temperature and basify with a concentrated NaOH solution until the pH is >12.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Issue 2: Formation of Multiple Amine Byproducts in Reductive Amination
Symptoms:
-
GC-MS or LC-MS analysis of the product mixture shows the presence of the desired primary amine, as well as a secondary and potentially a tertiary amine.
-
The isolated product is contaminated with higher molecular weight species corresponding to di- and tri-alkylation of the amine.
Probable Causes & Solutions:
Reductive amination is a powerful method for amine synthesis, but over-alkylation can be a significant issue if not properly controlled.[4][5][6]
-
Reaction of Primary Amine with Starting Material: The newly formed this compound is nucleophilic and can react with the remaining 4-bromoacetophenone to form a secondary amine, which can then be reduced.
-
Solution:
-
Excess Ammonia: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the primary amine product for reaction with the ketone.[4]
-
Slow Addition of Reducing Agent: If performing a one-pot reaction, add the reducing agent slowly to the mixture of the ketone and ammonia source. This ensures that the imine is reduced as it is formed, minimizing the concentration of the primary amine available for further reaction.
-
-
Experimental Protocol: One-Pot Reductive Amination
-
Dissolve 4-bromoacetophenone in a suitable solvent (e.g., methanol, ethanol).
-
Add a large excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Stir the mixture at room temperature to facilitate imine formation.
-
Cool the mixture in an ice bath and add a selective reducing agent (e.g., sodium borohydride) portion-wise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Basify the aqueous residue with NaOH and extract the product with an organic solvent.
-
Dry and concentrate the organic layer, followed by purification.
Issue 3: Presence of an Alcohol Impurity
Symptoms:
-
A significant peak corresponding to 1-(4-bromophenyl)ethanol is observed in the GC-MS or NMR spectrum of the crude product.
Probable Causes & Solutions:
This issue is specific to reductive amination methods using certain reducing agents.
-
Reduction of the Ketone: If the reducing agent is not sufficiently selective for the imine over the ketone, it will reduce the starting 4-bromoacetophenone to the corresponding alcohol.
-
Solution:
-
Choice of Reducing Agent: Use a reducing agent that is more selective for the iminium ion than the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective than sodium borohydride (NaBH₄).[7][8]
-
Stepwise Procedure: Alternatively, perform the reaction in two steps. First, form the imine by reacting 4-bromoacetophenone with ammonia, and remove the water formed. Then, in a separate step, reduce the isolated imine with a less selective reducing agent like sodium borohydride.[7]
-
-
Issue 4: Dehalogenation of the Aromatic Ring
Symptoms:
-
The presence of 1-phenylethanamine is detected in the product mixture by GC-MS or LC-MS.
Probable Causes & Solutions:
The carbon-bromine bond can be susceptible to cleavage under certain reductive conditions.[9][10]
-
Catalytic Hydrogenation Conditions: Certain hydrogenation catalysts, particularly palladium on carbon (Pd/C), in the presence of hydrogen gas can catalyze the hydrodehalogenation of aryl bromides.
-
Solution:
-
Catalyst Selection: If using catalytic hydrogenation for the reduction of the oxime or for reductive amination, choose a catalyst that is less prone to causing dehalogenation. Platinum-based catalysts (e.g., PtO₂) or nickel catalysts may be better alternatives.
-
Reaction Conditions: Milder reaction conditions (lower hydrogen pressure, lower temperature) can also help to minimize dehalogenation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common synthetic routes starting from 4-bromoacetophenone are:
-
Leuckart Reaction: This involves heating the ketone with ammonium formate or formamide.[2] It is a one-pot method but often requires high temperatures and can lead to byproducts.
-
Reductive Amination: This is a two-step process (which can often be performed in one pot) involving the formation of an imine with an ammonia source, followed by reduction with a hydride reducing agent like sodium borohydride.[5][11]
-
Hydrogenation of the Oxime: This involves converting the ketone to its oxime derivative using hydroxylamine, followed by catalytic hydrogenation.
Q2: What are the "resinous byproducts" in the Leuckart reaction?
A2: The term "resinous byproducts" generally refers to a complex mixture of high-molecular-weight compounds.[3] These can arise from aldol-type condensations of the starting ketone, polymerization of the intermediate imine, and other complex intermolecular reactions that are favored by the high temperatures of the reaction. The exact structures are often difficult to characterize.
Q3: How can I avoid the formation of the secondary amine byproduct?
A3: The formation of the secondary amine, N-(1-(4-bromophenyl)ethyl)-1-(4-bromophenyl)ethanamine, is a common issue in reductive amination. To minimize its formation, use a large excess of ammonia.[4] This increases the probability that the ketone will react with ammonia rather than the primary amine product.
Q4: Which analytical techniques are best for monitoring the reaction and assessing product purity?
A4:
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress to determine the consumption of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities, such as the starting ketone, the alcohol byproduct, the primary amine product, and any secondary amine or dehalogenated byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for analyzing less volatile byproducts and for monitoring the hydrolysis of the N-formyl intermediate in the Leuckart reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying impurities if their signals do not overlap significantly.
Q5: Is there a risk of reducing the bromo-substituent?
A5: Yes, dehalogenation is a potential side reaction, particularly under catalytic hydrogenation conditions with catalysts like palladium on carbon.[10] The C-Br bond is weaker than C-H, C-C, and C-N bonds and can be cleaved by certain catalysts and reducing agents. If dehalogenation is a problem, consider using alternative catalysts or milder reducing agents.
Visualizing Reaction Pathways and Byproduct Formation
Leuckart Reaction Pathway
Caption: Leuckart reaction pathway and potential byproducts.
Reductive Amination Byproduct Formation
Caption: Byproduct formation in reductive amination.
References
-
Erowid. (n.d.). The Leuckart Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). Making Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction yields for reductive dehalogenation of bromoacetophenone to acetophenone. Retrieved from [Link]
-
Wikipedia. (2023). Dehalogenation. Retrieved from [Link]
-
Scribd. (n.d.). Reductive Amination of Carbonyl Compounds With Borohydride and Boran. Retrieved from [Link]
-
SpringerLink. (2021). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Retrieved from [Link]
-
Lumen Learning. (n.d.). Preparation of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]
-
OpenStax. (n.d.). Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic dehalogenation reaction of a- bromoacetophenone. Retrieved from [Link]
-
Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]
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- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Chiral Resolution Excellence: A Technical Support Center for Scientists
Welcome to the Technical Support Center for Chiral Resolution. As Senior Application Scientists, we understand that achieving optimal enantiomeric excess is a critical, yet often challenging, aspect of your research and development. This guide is designed to be your first point of reference, providing in-depth, field-proven insights to troubleshoot and overcome common hurdles in chiral separations. We move beyond simple checklists to explain the causality behind experimental phenomena, empowering you to make informed decisions for robust and reproducible results.
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section addresses specific, practical problems you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Q1: Why am I seeing poor resolution or complete co-elution of my enantiomers?
A1: This is the most fundamental challenge in chiral chromatography. Poor resolution (Rs < 1.5) or co-elution indicates that the chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient energetic difference between the transient diastereomeric complexes formed with each enantiomer.[1] The key is to enhance the selectivity (α) of your system.
Causality & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The CSP is the heart of the separation.[2] A mismatch between the analyte's structure and the CSP's chiral selector is a primary cause of failure. The "three-point interaction model" suggests that multiple simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) are necessary for chiral recognition.[3] If one enantiomer can form a more stable complex with the CSP than the other, separation occurs.[4]
-
Protocol: A systematic column screening is the most effective approach.[4][5] Polysaccharide-based CSPs (cellulose and amylose derivatives) are a good starting point due to their broad applicability.[2][6]
-
Recommendation: Screen at least three to five CSPs with different chiral selectors (e.g., amylose vs. cellulose, or different derivatizations) to maximize the chances of finding a suitable phase.[7]
-
-
Suboptimal Mobile Phase Composition: The mobile phase directly competes with the analyte for interaction sites on the CSP and influences the analyte's conformation.[8] Its composition can dramatically impact selectivity and even reverse the elution order of enantiomers.[9]
-
Normal Phase (NP): Typically consists of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).
-
Troubleshooting: Methodically vary the alcohol modifier percentage. A lower percentage often increases retention and can improve resolution, but may also lead to broader peaks. Try different alcohols (e.g., switch from isopropanol to ethanol) as their steric hindrance can alter selectivity.[8]
-
-
Reversed-Phase (RP): Uses an aqueous buffer and an organic modifier like acetonitrile or methanol. The buffer's pH is critical for ionizable compounds.[2]
-
Polar Organic Mode: Uses a polar organic solvent like acetonitrile or methanol, often with additives. This mode can offer unique selectivity.[10]
-
-
Incorrect Flow Rate or Temperature:
-
Flow Rate: Chiral separations are often sensitive to flow rate. Lowering the flow rate increases the time for enantiomers to interact with the CSP, which can improve resolution.[11]
-
Temperature: The effect of temperature is complex and system-dependent, influencing the thermodynamics of chiral recognition.[12] Lower temperatures generally lead to better selectivity and resolution, but this is not a universal rule.[13] In some cases, elevated temperatures can improve efficiency or even be necessary for separation.[14] It is an important parameter to screen during method optimization.
-
Q2: My peaks are tailing severely. How can I improve the peak shape?
A2: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the mobile phase.[15] This is particularly common for acidic or basic compounds.
Causality & Solutions:
-
Secondary Silanol Interactions (for basic compounds): Basic analytes can interact strongly with acidic silanol groups present on the silica support of the CSP, leading to significant tailing.[11]
-
Analyte Ionization (for acidic compounds): Acidic analytes can exhibit poor peak shape if the mobile phase pH is not suitable to suppress their ionization.
-
Solution: Add an acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA) or acetic acid (0.1% is a good starting point), to ensure the analyte is in a neutral state.[13]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[15]
-
Contamination at the Column Inlet: Strongly adsorbed impurities from previous injections can create active sites that cause tailing.
Q3: My resolution is decreasing over time with a previously good method. What's happening?
A3: A gradual or sudden loss of resolution points towards a change in the chromatographic system, most commonly the column itself.
Causality & Solutions:
-
Column Fouling: Accumulation of strongly retained impurities from the sample matrix on the stationary phase can block interaction sites and degrade performance.[18]
-
Solution: Implement a column washing procedure. For routine use, flush the column with a stronger solvent than the mobile phase after each sequence. If performance has already degraded, a more rigorous regeneration protocol may be necessary (consult the column manufacturer's instructions).[18] Using a guard column can also prolong the life of the analytical column.[15]
-
-
"Memory Effects" from Additives: Mobile phase additives can adsorb onto the stationary phase. If you switch between methods using different additives (e.g., acidic to basic), residual additives can interfere with the new separation.[19]
-
Solution: Dedicate columns to specific mobile phase types (acidic, basic, neutral) when possible. If not, ensure a thorough flushing protocol is used when changing methods. For immobilized CSPs, flushing with DMF or another strong solvent can help "reset" the stationary phase.[18]
-
-
Physical Damage to the Column Bed: A sudden shock or pressure surge can create a void at the head of the column, leading to peak splitting and a loss of efficiency.[18]
-
Solution: This is often irreversible. The best approach is prevention: always ramp up the flow rate slowly and operate below the column's maximum pressure limit.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right starting column for my new chiral molecule? A: While there's no universal chiral column, a logical screening approach is highly effective.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are known to resolve over 90% of enantiomers and are the best place to start.[6] Consider the functional groups on your analyte to guide your selection using manufacturer's guides or available databases.[5][7]
Q: What is the ideal solvent to dissolve my sample in? A: Ideally, your sample should be dissolved in the mobile phase itself.[1] If solubility is an issue, use a solvent that is weaker than or has a similar strength to the mobile phase.[11] Injecting a sample in a much stronger solvent can cause peak distortion and precipitation on the column. Be aware of solvent restrictions, especially for coated polysaccharide CSPs, which can be damaged by solvents like DCM, THF, or acetone.[1][20] Immobilized CSPs offer much broader solvent compatibility.[18]
Q: How do I calculate enantiomeric excess (% ee) from my chromatogram? A: Enantiomeric excess is a measure of the purity of a chiral sample.[21][22] It is calculated from the integrated peak areas of the two enantiomers. Formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100[16][23] For example, if the major enantiomer has an area of 80 and the minor has an area of 20, the % ee is [(80-20)/(80+20)] * 100 = 60%.[21]
Q: Can temperature really make a big difference? A: Yes, absolutely. Temperature influences the kinetics and thermodynamics of the analyte-CSP interaction.[12] While lower temperatures often improve resolution by enhancing the stability of the diastereomeric complexes, this is not always the case.[13] Sometimes, increasing the temperature can improve peak efficiency or even enable a separation that doesn't work at lower temperatures.[24] It is a valuable parameter to screen during method optimization.[9]
Visualizations & Protocols
Logical Workflow for Chiral Method Development
This diagram outlines a systematic process for developing a robust chiral separation method, from initial screening to final optimization.
Caption: A systematic workflow for chiral method development.
Troubleshooting Decision Tree for Poor Resolution
Use this diagram to diagnose and solve issues related to poor enantiomeric separation.
Sources
- 1. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 7. scas.co.jp [scas.co.jp]
- 8. [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.purdue.edu [chem.purdue.edu]
- 18. chiraltech.com [chiraltech.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. reddit.com [reddit.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 23. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral HPLC of 1-(4-Bromophenyl)ethanamine
Welcome to the technical support guide for the chiral separation of 1-(4-Bromophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their HPLC methods for this specific compound. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common peak shape and resolution challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing severe peak tailing with my this compound sample?
A: Peak tailing for a basic compound like this compound is most commonly caused by secondary interactions between the amine's basic nitrogen and acidic silanol groups on the surface of the silica-based chiral stationary phase (CSP).[1] These interactions create alternative retention sites, leading to a delayed elution for a portion of the analyte molecules, which manifests as a tailing peak. To mitigate this, a basic additive is typically required in the mobile phase to "mask" these active silanol sites.[1][2]
Q2: I added diethylamine (DEA) to my mobile phase, but my peaks are still not symmetrical. What should I do?
A: While DEA is a common and often effective additive, its concentration is critical. Typically, a concentration of 0.1% (v/v) is a good starting point.[3][4] If tailing persists, you can incrementally increase the concentration up to 0.5%. However, excessive DEA can sometimes negatively impact selectivity. Also, consider that other basic additives like butylamine, ethanolamine, or isopropylamine might provide better peak shape for your specific CSP and conditions.[3][5] It is also crucial to ensure the column is fully equilibrated with the additive-containing mobile phase, which can take longer than standard equilibration times.[6]
Q3: My peaks are broad, not necessarily tailing. What is the likely cause?
A: Broad peaks can stem from several issues. First, check for "extra-column" effects, such as excessive tubing length or poor connections between the injector, column, and detector, which can cause sample dispersion.[1] Second, the sample solvent may be too strong compared to the mobile phase, causing the sample band to spread upon injection.[7][8] Whenever possible, dissolve your sample in the initial mobile phase. Finally, a slow kinetic interaction between the analyte and the CSP can also lead to peak broadening. Optimizing the flow rate (chiral separations often benefit from lower flow rates) and temperature can improve efficiency.[6]
Q4: Can temperature adjustments improve my peak shape?
A: Yes, temperature is a valuable parameter for optimization. Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper, more efficient peaks.[6][9] However, be aware that temperature also affects chiral selectivity. While higher temperatures can improve peak shape, they may reduce the resolution between enantiomers. Conversely, lower temperatures can enhance selectivity but may lead to broader peaks.[6] Therefore, a systematic study to find the optimal balance is recommended.
Systematic Troubleshooting Guide
Poor peak shape can compromise resolution and quantification. This guide provides a systematic workflow to diagnose and resolve common issues encountered during the chiral separation of this compound.
Workflow for Diagnosing Peak Shape Problems
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 1-(4-Bromophenyl)ethanamine
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 1-(4-Bromophenyl)ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile chiral building block. The purity of this amine, particularly its enantiomeric excess, is critical for the success of subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth, experience-driven answers to common and complex purification challenges.
Part 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting
This section addresses the most common initial observations and issues encountered after synthesis and work-up.
Q1: My crude this compound is a dark brown or yellow oil. What causes this discoloration and how can I remove it?
A1: Discoloration in crude amines is a frequent issue, typically arising from two main sources:
-
Oxidation: Primary amines, especially benzylamines, are susceptible to air oxidation over time, forming colored impurities. This process can be accelerated by exposure to light and trace metal catalysts. The compound is noted to be air-sensitive, making proper handling crucial.[1]
-
Residual Reagents/Byproducts: Highly colored impurities from the reaction mixture (e.g., certain reducing agents or starting materials) may carry through the initial work-up.
Troubleshooting Steps:
-
Activated Carbon Treatment: Before committing to more complex methods, a simple charcoal treatment can be effective. Dissolve the crude amine in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon (typically 1-2% w/w), stir for 15-30 minutes at room temperature, and filter through a pad of celite. This often removes baseline-level colored impurities.
-
Acid/Base Extraction: A standard aqueous work-up can remove many colored impurities. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate), wash with a dilute acid (like 1M HCl) to protonate the amine into the aqueous layer, discard the organic layer containing neutral impurities, then basify the aqueous layer (e.g., with 2M NaOH) and re-extract the purified amine back into an organic solvent.
-
Storage: Always store the purified amine under an inert atmosphere (like argon or nitrogen) in a cool, dark place to prevent future degradation.[2]
Q2: My initial analysis (NMR/GC) shows significant unreacted 4-bromoacetophenone. What is the most efficient removal strategy?
A2: The presence of the starting ketone is a common sign of an incomplete reductive amination. Due to the significant difference in chemical properties between the basic amine product and the neutral ketone starting material, an acid-base liquid-liquid extraction is the most effective and scalable method for separation.
Workflow: Acid-Base Extraction
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine will react to form the water-soluble hydrochloride salt and move to the aqueous phase.
-
The neutral 4-bromoacetophenone will remain in the organic layer. Separate the layers and repeat the extraction of the organic layer with 1M HCl to ensure complete recovery of the amine.
-
Combine the acidic aqueous layers. The ketone impurity is now in the discarded organic layer.
-
Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10). The amine will deprotonate and separate, often as an oil.
-
Extract the free amine back into a fresh portion of organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
This method is highly selective and avoids the need for chromatography for this specific impurity.
Part 2: Advanced Purification Troubleshooting Guide
This section delves into specific, technique-focused challenges for achieving high purity, including chemical and enantiomeric purity.
Topic Area: Purification via Salt Formation & Recrystallization
Q3: My target compound is a liquid at room temperature. How can I use recrystallization to purify it?
A3: While the free base of this compound is a liquid (Melting Point: -25 °C), it can be converted into a crystalline salt by reacting it with an acid.[1] This salt will have vastly different physical properties, including higher melting points and distinct solubility profiles, making it amenable to recrystallization. This is a powerful technique for removing closely related, non-basic impurities. For basic compounds like amines, forming salts with acids is a common and effective purification strategy.[3][4]
Commonly Used Acids for Salt Formation:
-
Hydrochloric Acid (HCl)
-
Sulfuric Acid (H₂SO₄)
-
p-Toluenesulfonic Acid (pTSA)[5]
-
Tartaric Acid (often used for chiral resolution)
-
Mandelaic Acid (also used for chiral resolution)
Q4: I'm trying to recrystallize the hydrochloride salt of my amine, but it keeps "oiling out" instead of forming crystals. What is causing this and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated too quickly or when the chosen solvent is not ideal.
Causality & Solutions:
-
Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] If the salt is too soluble even at low temperatures, it may not crystallize. Conversely, if it is poorly soluble even when hot, you may use an excessive volume of solvent, from which it can crash out as an oil upon cooling.
-
Cooling Rate is Too Fast: Rapid cooling does not give the molecules enough time to align into an ordered crystal lattice.
-
Solution is Too Concentrated: Grossly supersaturated solutions are more likely to oil out.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, and only then move it to an ice bath or refrigerator. Insulating the flask can help moderate the cooling rate.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[6]
-
Solvent System Optimization: If the problem persists, change the solvent system. Use a binary solvent system (one "good" solvent and one "poor" solvent). Dissolve the salt in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then cool slowly.
Table 1: Recommended Solvent Systems for Amine Salt Recrystallization
| Salt Type | Good Solvents (for dissolving) | Poor Solvents (for precipitation) | Common Pairs |
| Hydrochloride | Methanol, Ethanol, Water | Diethyl Ether, Ethyl Acetate, Hexanes | Ethanol/Diethyl Ether |
| p-Toluenesulfonate | Ethanol, Isopropanol (IPA) | Ethyl Acetate, Toluene, Hexanes | IPA/Ethyl Acetate[5] |
| Tartrate | Water, Methanol | Acetone, Isopropanol | Methanol/Isopropanol |
Topic Area: Chromatographic Purification
Q5: My amine streaks severely during silica gel chromatography, resulting in poor separation and low recovery. How do I fix this?
A5: Primary amines are notorious for poor behavior on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, leading to significant tailing (streaking) and sample loss.
The Solution: Deactivating the Silica Gel To prevent this interaction, you must add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): The most common choice. Add 0.5-2% TEA by volume to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will compete with your product for binding to the acidic sites, allowing your amine to travel through the column with much-improved peak shape.
-
Ammonia: For very polar amines, a mobile phase containing ammonia can be effective. A common system is Dichloromethane/Methanol saturated with ammonia.
Q6: I need to separate the (R)- and (S)-enantiomers to get an enantiomeric excess (e.e.) >99%. What is the best approach?
A6: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a chiral stationary phase (CSP) is the industry-standard method for analytical and preparative separation of enantiomers.[7]
Strategy for Chiral Method Development:
-
Column Selection: The choice of CSP is the most critical factor.[8] For primary amines like this compound, the following column types have shown high success rates:
-
Polysaccharide-based CSPs: Columns like Chiralpak® IA, IB, IC, etc., are broadly selective and a good starting point.[9]
-
Cyclofructan-based CSPs: These have demonstrated a very high success rate for separating primary amines.[9][10]
-
Crown Ether-based CSPs: These are specifically very efficient for separating primary amines, often using acidic aqueous mobile phases.[8][11] A published method for this specific compound uses a crown ether column with a mobile phase of acetonitrile in water containing 0.1% perchloric acid.[11]
-
-
Mobile Phase Screening: Screen a variety of mobile phases to find the best separation conditions.
-
Normal Phase (NP): Heptane/Alcohol (e.g., Isopropanol or Ethanol).
-
Polar Organic (PO): Acetonitrile/Alcohol (e.g., Methanol or Ethanol).
-
Additives: Small amounts of acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives can dramatically improve peak shape and resolution.
-
-
SFC as an Alternative: Supercritical fluid chromatography (SFC) is an excellent alternative to HPLC, often providing faster separations and improved efficiencies for chiral amines.[10]
Part 3: Experimental Protocols & Visualization
Protocol 1: Bulk Purification by p-Toluenesulfonate (pTSA) Salt Recrystallization
This protocol is adapted from a similar procedure and is a robust starting point.[5]
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable solvent such as ethyl acetate (approx. 5-10 volumes).
-
Salt Formation: In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent. Slowly add the pTSA solution to the stirred amine solution at room temperature. A precipitate should form.
-
Heating: Heat the slurry to reflux until a clear solution is obtained. If it does not fully dissolve, add more solvent in small portions.
-
Cooling & Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Isolation: Cool the mixture further in an ice bath for at least 1 hour to maximize yield. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethyl acetate to remove soluble impurities.
-
Drying: Dry the crystalline salt under vacuum.
-
Liberation of Free Base: To recover the purified amine, dissolve the salt in water, basify with NaOH, and extract with an organic solvent as described in the Acid-Base Extraction protocol (Q2).
Workflow Diagram: Choosing a Purification Strategy
Caption: Decision workflow for purifying this compound.
Diagram: Chiral Separation Strategy
Caption: Systematic approach for developing a chiral separation method.
References
- Benchchem Technical Support Center: Purification of Chiral Amines. (n.d.). Benchchem. Retrieved January 11, 2026.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved January 11, 2026.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved January 11, 2026.
- Ghanem, A., & Aboul-Enein, H. Y. (2018). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 23(10), 2473.
- Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved January 11, 2026.
- Welch, C. J., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®. Retrieved January 11, 2026.
- Nakhle, S., & Hatcher, H. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved January 11, 2026.
- Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 909-933.
- Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved January 11, 2026.
- Breitbach, Z. S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Sigma-Aldrich. (2021). Safety Data Sheet: (S)-(-)-1-(4-Bromophenyl)ethylamine. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column. Retrieved January 11, 2026.
- TCI Chemicals. (n.d.). (S)-(-)-1-(4-Bromophenyl)ethylamine. Retrieved January 11, 2026.
- LookChem. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine. Retrieved January 11, 2026.
- ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13C-labeled CO2. Retrieved January 11, 2026.
- Sigma-Aldrich. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine. Retrieved January 11, 2026.
- University of Rochester, Department of Chemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 11, 2026.
- Benchchem. (n.d.). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Retrieved January 11, 2026.
- Oakwood Chemical. (n.d.). (S)-1-(4-Bromophenyl)-ethylamine. Retrieved January 11, 2026.
- Sigma-Aldrich. (n.d.). (S)-(-)-1-(4-Bromophenyl)ethylamine. Retrieved January 11, 2026.
- Zhang, Y., et al. (2020).
- Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2.
- Sigma-Aldrich. (n.d.). (S)-(−)-1-(4-Bromophenyl)ethylamine. Retrieved January 11, 2026.
- Chemsrc. (2025). (S)-1-(4-Bromophenyl)ethanamine. Retrieved January 11, 2026.
- BLD Pharm. (n.d.). (S)-1-(4-Bromophenyl)ethanamine. Retrieved January 11, 2026.
- Ó'Ciardha, C., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(6), 1370-1380.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 11, 2026.
- ECHEMI. (n.d.). N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine. Retrieved January 11, 2026.
- Arctom Scientific. (n.d.). (1S)-1-(4-bromophenyl)ethanamine. Retrieved January 11, 2026.
- Sigma-Aldrich. (n.d.). (S)-(−)-1-(4-Bromophenyl)ethylamine. Retrieved January 11, 2026.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Reductive Amination of 4-Bromoacetophenone
Welcome to the technical support center for the reductive amination of 4-bromoacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction is slow or shows poor conversion of the starting 4-bromoacetophenone. What are the likely causes and how can I fix this?
A1: Slow or incomplete conversion is a common issue that typically points to problems with the initial, reversible step of the reaction: imine or iminium ion formation.
Underlying Causes & Explanations:
-
Sub-optimal pH: The formation of the imine from the ketone and amine is acid-catalyzed.[1][2][3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. However, if the pH is too low (too acidic), the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1] Conversely, if the pH is too high (basic), there is insufficient protonation of the carbonyl. For most reductive aminations, the optimal pH range is mildly acidic, typically between 4 and 6.[1][4][5]
-
Steric Hindrance: While 4-bromoacetophenone is not exceptionally bulky, a sterically hindered amine can significantly slow down the initial nucleophilic attack on the carbonyl carbon.
-
Water Removal: Imine formation is a condensation reaction that produces water.[6] According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the starting materials. In a "one-pot" reaction where the reducing agent is present from the start, this equilibrium is less of a concern as the iminium ion is consumed as it forms. However, in a two-step approach, or if the imine formation is particularly slow, the accumulation of water can be detrimental.
Troubleshooting Steps:
-
pH Adjustment:
-
Increase Reactant Concentration: Increasing the concentration of the amine (if it is the limiting reagent) can help drive the equilibrium towards imine formation.
-
Incorporate a Dehydrating Agent: If you suspect water accumulation is the issue, particularly in a two-step process, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), molecular sieves, or using a Dean-Stark apparatus to azeotropically remove water.[9]
-
Increase Temperature: Gently warming the reaction can increase the rate of imine formation. However, be cautious, as higher temperatures can also promote side reactions.
Q2: My primary side product is 4-bromo-1-phenylethanol. How can I minimize the reduction of my starting ketone?
A2: The formation of the corresponding alcohol is a classic example of a competing reduction pathway. This occurs when your reducing agent is too reactive and reduces the ketone carbonyl group faster than, or concurrently with, the iminium ion.
Underlying Causes & Explanations:
-
Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) is capable of reducing both ketones and iminium ions.[1][6][10] If the rate of ketone reduction is comparable to the rate of imine formation and subsequent reduction, you will inevitably form the alcohol byproduct.
-
Reaction Conditions (One-Pot vs. Two-Step): In a one-pot procedure where the ketone, amine, and a strong reducing agent like NaBH₄ are mixed together, the ketone is immediately exposed to the reducing agent, leading to significant alcohol formation.[1][10]
Troubleshooting Steps:
-
Switch to a More Selective Reducing Agent: This is the most effective solution.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is known for its selectivity in reducing iminium ions in the presence of carbonyl groups, especially under mildly acidic conditions (pH ~6-7).[1][4][6][11]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is milder and less toxic than NaBH₃CN and is highly effective for a wide range of substrates.[8][10][12][13][14] It can be used in a one-pot reaction with minimal reduction of the starting ketone.
-
-
Modify Your Two-Step Procedure: If you must use NaBH₄, a two-step (or indirect) approach is necessary.[10][12]
-
First, mix the 4-bromoacetophenone and the amine in a suitable solvent (like methanol or ethanol) and allow sufficient time for the imine to form.[15][16] Monitor this step by TLC or GC-MS until the ketone spot has disappeared or minimized.
-
Only then, cool the reaction mixture (e.g., to 0 °C) and add the NaBH₄ portion-wise.[16] This ensures the reducing agent primarily encounters the imine, not the ketone.
-
Visualizing the Main and Competing Pathways
The following diagram illustrates the desired reductive amination pathway versus the competing ketone reduction.
Caption: Desired vs. side reaction pathways.
Q3: I'm observing higher molecular weight impurities. Could this be from over-alkylation or self-condensation?
A3: Yes, the formation of higher molecular weight byproducts is often due to either over-alkylation of the amine product or an aldol-type self-condensation of the starting ketone.
Underlying Causes & Explanations:
-
Over-alkylation: If you start with a primary amine (R-NH₂), the desired secondary amine product (Ar-CH(CH₃)-NHR) is itself a nucleophile. It can react with another molecule of 4-bromoacetophenone to form a new iminium ion, which is then reduced to a tertiary amine. This is more common with reactive aldehydes but can occur with ketones, especially under forcing conditions.[12][13][17]
-
Aldol Condensation: Acetophenones can undergo self-condensation under either acidic or basic conditions.[18][19][20][21] The enol or enolate of one ketone molecule can attack the carbonyl of another, leading to a dimer after dehydration. While mildly acidic conditions for reductive amination are not typically conducive to base-catalyzed aldol reactions, unwanted basic microenvironments or improper pH control can trigger this side reaction.
Troubleshooting Steps:
-
Control Stoichiometry: To minimize over-alkylation, use a slight excess of the primary amine relative to the ketone.[12] This increases the probability that the ketone will react with the starting amine rather than the product amine.
-
Maintain Strict pH Control: Ensure your reaction is maintained in the mildly acidic range (pH 4-6) to disfavor base-catalyzed aldol condensation.
-
Lower Reaction Temperature: If you are heating the reaction, try running it at a lower temperature or at room temperature to reduce the rate of these bimolecular side reactions.
-
Consider a Stepwise Procedure: For problematic over-alkylation, an indirect method where the imine is formed first, followed by reduction, can sometimes offer better control.[12]
Visualizing Over-Alkylation and Self-Condensation
Caption: Common bimolecular side reactions.
Q4: I'm observing loss of the bromine substituent (dehalogenation). What causes this and how can I prevent it?
A4: Reductive dehalogenation is a known side reaction for aryl halides, particularly under certain reductive conditions.
Underlying Causes & Explanations:
-
Catalytic Hydrogenation: If you are using catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), this is a very common side reaction. Palladium catalysts are highly effective at reducing aryl halides.[22][23][24][25][26]
-
Harsh Hydride Conditions: While less common with borohydride reagents under standard conditions, prolonged reaction times, elevated temperatures, or the presence of certain additives could potentially lead to slow dehalogenation.
Troubleshooting Steps:
-
Avoid Catalytic Hydrogenation: For this specific substrate, avoid using H₂/Pd (or similar metal catalysts) if you wish to retain the bromine atom.
-
Use Hydride Reducing Agents: Stick with hydride reagents like NaBH(OAc)₃ or NaBH₃CN, which are generally chemoselective and will not reduce the aryl bromide.
-
Optimize Reaction Time and Temperature: Do not let the reaction run unnecessarily long or at excessively high temperatures. Monitor the reaction progress and work it up once the starting material is consumed.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Which reducing agent is best for this specific reaction? | Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended. It is mild, selective for the iminium ion over the ketone, and avoids the toxicity concerns associated with sodium cyanoborohydride.[8][13][14] It allows for a convenient one-pot procedure with minimal formation of the alcohol byproduct.[8] |
| How can I monitor the reaction's progress? | Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting ketone, the intermediate imine (if stable enough to be observed), and the final amine product. The product amine should have a different Rf value than the starting ketone. GC-MS can also be used to monitor the disappearance of starting materials and the appearance of the product, providing mass confirmation. |
| What are the best practices for workup and purification? | 1. Quench: Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to decompose any remaining hydride reagent.[8] If using NaBH₃CN under acidic conditions, perform this step in a well-ventilated fume hood as toxic HCN gas can be generated.[8] 2. Extraction: Adjust the aqueous layer to a basic pH (e.g., pH 9-10) with NaOH or K₂CO₃ to ensure the product amine is in its free base form. Extract the product into an organic solvent like ethyl acetate or dichloromethane.[15][27] 3. Purification: The crude product can be purified by flash column chromatography on silica gel. Alternatively, an acid-base extraction can be used: dissolve the crude material in an organic solvent, extract with dilute acid (e.g., 1M HCl) to pull the basic amine into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract the pure amine.[15] |
| Can I use a secondary amine in this reaction? | Yes. Reacting 4-bromoacetophenone with a secondary amine will lead to the formation of a tertiary amine.[2] However, the intermediate is an enamine, not an imine.[2][3][28][29] The reduction of this enamine with a suitable hydride reagent will yield the desired tertiary amine. |
Key Experimental Protocol: General One-Pot Reductive Amination using STAB
This protocol provides a general starting point. Molar equivalents and reaction times may need to be optimized for your specific amine.
Materials:
-
4-Bromoacetophenone
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, but recommended)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-bromoacetophenone (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Add the solvent (DCE or DCM) to form a solution of appropriate concentration (e.g., 0.1-0.5 M).
-
If desired, add glacial acetic acid (1.0 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.3-1.5 equiv.) to the mixture in portions. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material as required (e.g., by column chromatography).
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
Chem-Station. (2014, May 3). Borch Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Master Organic Chemistry. (2025, April 16). Enamines. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(17), 3607–3612. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination | Summary and Q&A. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination. YouTube. [Link]
-
Khan Academy. (n.d.). Formation of imines and enamines. [Link]
-
Science of Synthesis. (n.d.). Catalytic Hydrodehalogenation Reactions. [Link]
-
ResearchGate. (2025, August 6). The aldol condensation of acetone with acetophenone. [Link]
-
Beyond Benign. (n.d.). Aldol Condensation. [Link]
-
ResearchGate. (2025, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
ResearchGate. (n.d.). (a) Amine alkylation and reductive amination are classical synthetic.... [Link]
-
The Organic Chemistry Tutor. (2011, April 15). Aldol Condensation Mechanism - Organic Chemistry. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
-
JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Reductive Amination. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Technical Support Center: Optimizing Solvent Selection for Diastereomeric Salt Resolution
Welcome to the Technical Support Center for diastereomeric salt resolution. This guide is designed for researchers, scientists, and drug development professionals actively engaged in chiral separations. Here, we move beyond basic protocols to address the nuanced challenges of solvent selection, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable starting solvent for my diastereomeric salt crystallization?
A good starting point is to choose a solvent in which the individual racemate and the resolving agent show moderate solubility.[1] The ideal solvent must facilitate the formation of the diastereomeric salts while also exhibiting a significant difference in solubility between the two diastereomers, which is the fundamental basis for the separation.[1][2] A systematic screening of solvents with varying polarities and hydrogen-bonding capabilities is highly recommended as the initial step.[1]
Q2: Why is the choice of solvent so critical for a successful resolution?
The solvent is arguably the most critical variable in diastereomeric salt resolution. It directly dictates the solubility of the two diastereomeric salts. An optimal solvent will maximize the solubility difference (ΔS) between the desired and the undesired diastereomer, leading to the preferential crystallization of the less soluble salt.[2][3] Furthermore, the solvent influences key crystallization parameters such as nucleation rate, crystal growth, and crystal habit (shape and size), which can affect the efficiency of filtration and washing.[2]
Q3: What key solvent properties should I consider during selection?
Several solvent properties are pivotal. Consider the following:
-
Polarity and Dielectric Constant: These properties affect the solubility of the salts. A solvent's polarity can differentially stabilize the two diastereomers in solution.
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact differently with each diastereomer, influencing their respective crystal lattice energies and, consequently, their solubilities.
-
Molecular Size and Shape: The solvent's structure can influence its ability to be incorporated into the crystal lattice, potentially forming solvates that may alter solubility behavior.
A structured screening approach, comparing these properties, is often the most effective strategy.
Troubleshooting Guide: Common Experimental Issues
Scenario 1: No crystals are forming after adding the resolving agent and solvent.
This is a common and frustrating issue, typically pointing to problems with solubility and supersaturation.[2]
-
Possible Cause 1: High Solubility. The diastereomeric salts may be too soluble in the chosen solvent system.[2]
-
Solution: Conduct a systematic solvent screen to find a less-solubilizing system.[1][2] Consider using an anti-solvent—a solvent in which the salts are insoluble—to induce precipitation. Adding the anti-solvent slowly to a solution of the salts can trigger crystallization.[1] Alternatively, carefully evaporating some of the primary solvent can increase the concentration to a supersaturated state.[2]
-
-
Possible Cause 2: Insufficient Supersaturation. The concentration of the salt may be below its solubility limit at the given temperature.
-
Solution: Increase the concentration of your salt mixture or cool the solution to a lower temperature to decrease solubility and promote crystallization.[3]
-
-
Possible Cause 3: Inhibition by Impurities. Trace impurities in the racemic mixture or resolving agent can sometimes inhibit crystal nucleation.[2]
-
Solution: Ensure the purity of your starting materials. An additional purification step, such as recrystallization of the racemate or resolving agent, may be necessary.
-
-
Possible Cause 4: Wide Metastable Zone. The energy barrier for nucleation might be too high, meaning a very high level of supersaturation is needed to initiate crystal formation.
Scenario 2: The diastereomeric excess (d.e.) of my crystallized salt is low.
Low diastereomeric excess indicates poor selectivity and separation of the two diastereomers.[1]
-
Possible Cause 1: Suboptimal Solvent System. The primary reason for low d.e. is an insufficient difference in the solubilities of the two diastereomeric salts in the chosen solvent.[1]
-
Solution: The most effective approach is to perform a systematic solvent screen to identify a solvent that maximizes the solubility difference.[1] This is the cornerstone of optimizing selectivity.
-
-
Possible Cause 2: Unfavorable Cooling Profile. Rapid cooling can lead to kinetic trapping, where the more soluble diastereomer co-precipitates with the less soluble one before equilibrium is reached.
-
Possible Cause 3: Incorrect Stoichiometry. The molar ratio of the racemate to the resolving agent can significantly impact the separation.[3]
-
Solution: While a 1:1 ratio is a common starting point, this is not always optimal. Experiment with different ratios. For instance, using 0.5 equivalents of the resolving agent can sometimes be more effective.[4]
-
Scenario 3: The yield of the desired diastereomeric salt is very low.
A low yield indicates that a significant portion of your target diastereomer remains in the mother liquor.[1][4]
-
Possible Cause 1: High Solubility of the Desired Salt. Even if it is the less soluble of the two, the desired salt might still be too soluble in the chosen solvent.[1][4]
-
Possible Cause 2: Premature Isolation. The crystallization process may have been stopped before reaching equilibrium, leaving the desired product in solution.
-
Solution: Allow for longer crystallization times to ensure the system has reached equilibrium.[2]
-
-
Possible Cause 3: Equilibrium Limitations (Eutectic Point). The separation may be fundamentally limited by the phase behavior of the diastereomers in the solvent, defined by a eutectic point.
Scenario 4: The product is "oiling out" instead of crystallizing.
"Oiling out" occurs when the salt separates from the solution as a liquid or amorphous gum instead of a crystalline solid.[2] This is often caused by excessively high supersaturation or a crystallization temperature that is too high.[2]
-
Possible Cause 1: Supersaturation is too high. The concentration of the solute is far beyond the metastable zone limit.
-
Solution: Decrease the level of supersaturation by using a more dilute solution.
-
-
Possible Cause 2: Crystallization temperature is too high.
-
Solution: Attempt the crystallization at a lower temperature.
-
-
Possible Cause 3: Inappropriate Solvent. The solvent may be poorly suited for crystallization of that specific salt.
-
Solution: Change the solvent system. A less polar solvent might favor crystallization over oiling out.[1] Optimizing agitation can also sometimes help prevent oil formation.
-
Data & Protocols
Table 1: Illustrative Effect of Solvent Properties on Resolution Efficiency
Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific diastereomeric salts.[1]
| Solvent System | Dielectric Constant (ε) | H-Bonding Capability | Diastereomeric Excess (d.e.) of Crystals (%) | Relative Yield (%) |
| Methanol | 32.7 | Donor & Acceptor | 85 | 65 |
| Acetonitrile | 37.5 | Acceptor | 92 | 70 |
| Ethyl Acetate | 6.0 | Acceptor | 78 | 85 |
| Toluene | 2.4 | None | 60 | 90 |
| Isopropanol | 19.9 | Donor & Acceptor | 75 | 75 |
This table illustrates that there is often a trade-off between purity (d.e.) and yield, which is highly dependent on the solvent's properties.
Protocol 1: Systematic Solvent Screening for Optimal Resolution
Objective: To identify a solvent system that provides the best combination of diastereomeric excess (d.e.) and yield for a given diastereomeric salt pair.
Methodology: This protocol utilizes a high-throughput screening approach.
-
Preparation: Prepare a stock solution of the racemic compound and an equimolar stock solution of the resolving agent in a volatile solvent like methanol.
-
Dispensing: In a 96-well plate, dispense equal, fixed volumes of the racemate and resolving agent stock solutions into each well.
-
Evaporation: Evaporate the volatile solvent completely (e.g., using a centrifugal evaporator or nitrogen stream) to leave a solid residue of the diastereomeric salt mixture in each well.
-
Solvent Addition: Add a fixed volume of each unique screening solvent (or solvent mixture) to the respective wells.
-
Equilibration: Seal the plate and agitate it at a controlled temperature for a set period (e.g., 24-48 hours) to allow the system to approach thermodynamic equilibrium.[3]
-
Separation: Centrifuge the plate to pellet any solid crystalline material.
-
Analysis: Carefully collect a sample of the supernatant (mother liquor) from each well. Analyze these samples by a suitable chiral method (e.g., chiral HPLC) to determine the concentration of each diastereomer remaining in the solution.[1]
-
Selection: The solvent that results in the largest difference in concentration between the two diastereomers in the supernatant is the most promising candidate for achieving a high-selectivity crystallization.
Visualization of Workflows
Decision Tree for Troubleshooting Crystallization
This diagram outlines a logical path for addressing common issues encountered during diastereomeric salt crystallization.
Caption: Troubleshooting Decision Tree for Common Crystallization Issues.
Solvent Selection Workflow
This workflow illustrates the systematic process of selecting and optimizing a solvent for diastereomeric resolution.
Caption: Systematic Workflow for Solvent Selection and Optimization.
References
- BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- BenchChem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- BenchChem. (n.d.). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
- BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- Wikipedia. (n.d.). Chiral resolution.
- Szalay, Z., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 69-81.
- Lee, T., et al. (2024). A Mathematically Simplified Solid–Solid–Liquid Ternary Phase Diagram with Tie-Lines for Early Process Development Validated by Chiral Resolution of Racemic Ibuprofen. ACS Publications.
- ResearchGate. (2025). Diastereomeric resolution rationalized by phase diagrams under the actual conditions of the experimental process.
Sources
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- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Emulsions in the Workup of 1-(4-Bromophenyl)ethanamine
This guide is designed for researchers, scientists, and professionals in drug development who are encountering emulsion issues during the workup of 1-(4-Bromophenyl)ethanamine. This document provides in-depth troubleshooting strategies and preventative measures rooted in chemical principles to ensure efficient and clean product isolation.
Introduction to the Challenge
This compound is a primary amine with a hydrophobic bromophenyl group, giving it surfactant-like properties.[1] During liquid-liquid extraction, particularly when transitioning between acidic and basic aqueous phases to separate the amine, its structure can stabilize the interface between the organic and aqueous layers, leading to the formation of persistent emulsions. An emulsion is a stable mixture of two immiscible liquids where one is dispersed as fine droplets in the other.[2][3] This phenomenon complicates phase separation, leading to product loss and impure final compounds.[4]
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of this compound?
A1: An emulsion is a colloidal dispersion of one liquid in another, immiscible liquid.[5] In the context of your workup, vigorous mixing of an organic solvent with an aqueous solution can create fine droplets of one phase within the other.[6] this compound, possessing both a polar amine group and a nonpolar bromophenyl group, can act as a surfactant. This means it can position itself at the oil-water interface, reducing the interfacial tension and stabilizing the emulsion, thus preventing the droplets from coalescing and separating into distinct layers.[4][7] The presence of any finely divided solids can also contribute to emulsion formation.[8]
Q2: Can the pH of the aqueous phase influence emulsion formation?
A2: Absolutely. The pH of the aqueous layer is a critical factor.[9][10] When the aqueous phase is acidic, the amine group of this compound is protonated (R-NH3+), making the molecule more water-soluble. Conversely, in a basic aqueous phase, the amine is in its free base form (R-NH2), which is more soluble in the organic layer. Fluctuating between these states during extraction and washing steps can alter the compound's surfactant properties and contribute to emulsion formation, especially if the pH is not optimal for clean separation.[11] Emulsions are particularly common when extracting a basic solution with chlorinated solvents like dichloromethane (DCM) or chloroform.[8]
Q3: Are there any preventative measures I can take to avoid emulsions in the first place?
A3: Prevention is always the most effective strategy.[6] Consider the following:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This provides adequate surface area for extraction while minimizing the energy that promotes emulsion formation.[3][4]
-
Solvent Choice: If possible, consider alternative extraction solvents. Sometimes, simply changing the organic solvent can alter the interfacial properties and prevent emulsions.
-
Pre-emptive "Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer.[3][12] This increases the ionic strength of the aqueous phase, making the organic components less soluble and thereby discouraging emulsion formation.[5][6]
Troubleshooting Guide: How to Break a Formed Emulsion
If an emulsion has already formed, a systematic approach is required to break it. The following decision tree and detailed protocols will guide you through the process.
Emulsion Breaking Decision Workflow
Caption: A decision tree for troubleshooting emulsions during workup.
Detailed Experimental Protocols
Protocol 1: The "Salting Out" Method
This is often the most effective and least disruptive method.
Causality: Adding a salt like sodium chloride dramatically increases the ionic strength of the aqueous phase.[6] This decreases the solubility of organic molecules in the aqueous layer and disrupts the electrostatic interactions that can stabilize an emulsion, forcing the organic droplets to coalesce.[2][5]
Step-by-Step Methodology:
-
Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel containing the emulsion.
-
Gently swirl the funnel. Avoid vigorous shaking which could reform the emulsion.
-
Allow the mixture to stand and observe if the layers begin to separate.
-
If separation is slow, adding solid sodium chloride can be even more effective.[8][12] Add a spatula tip of solid NaCl, swirl, and wait. You should see the salt crystals falling through the emulsion, aiding in the coalescence of the dispersed droplets.[13][14]
Protocol 2: Filtration through Celite®
This method is particularly useful if the emulsion is stabilized by fine particulate matter.[8]
Causality: Celite® (diatomaceous earth) is a filter aid with a porous structure that can physically break up the emulsion layer and remove suspended solids that may be acting as emulsifying agents.[15][16][17]
Step-by-Step Methodology:
-
Prepare a filtration setup with a Büchner funnel and filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent being used.
-
Add a small amount of Celite® to a beaker with some of the organic solvent to create a slurry.
-
With the vacuum on, pour the Celite® slurry into the funnel to form a uniform pad (approximately 1-2 cm thick).[18]
-
Carefully pour the entire emulsified mixture through the Celite® pad.[8][15]
-
The filtrate collected in the flask should now consist of two distinct layers.
-
Rinse the Celite® pad with a small amount of fresh organic solvent to ensure all of the product is collected.[18]
Protocol 3: Physical Disruption Methods
When other methods fail, mechanical force can be applied.
Causality: These methods physically force the dispersed droplets to come into contact and coalesce.
Step-by-Step Methodologies:
-
Centrifugation: This is a highly effective method for breaking emulsions.[6][13] The centrifugal force accelerates the separation of the two phases. This is particularly useful for smaller scale reactions.[19]
-
Ultrasonic Bath: Placing the vessel containing the emulsion in an ultrasonic bath can provide the energy needed to disrupt the droplet interface and promote coalescence.[13][14]
-
Gentle Heating: Gently warming the mixture can sometimes break an emulsion by reducing the viscosity and increasing the kinetic energy of the droplets.[2] However, this should be done with caution to avoid decomposition of the product.
Summary of Anti-Emulsion Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Patience & Gentle Stirring | Allows time for gravity to separate the phases; gentle agitation can help coalesce droplets.[13] | Simple, non-invasive. | Often ineffective for stable emulsions. |
| "Salting Out" (Brine/Solid Salt) | Increases ionic strength of the aqueous phase, reducing the solubility of the organic component.[2][4] | Highly effective, simple, and generally does not interfere with the product. | May not work for all types of emulsions. |
| pH Adjustment | Alters the solubility of the amine by protonating or deprotonating it, thereby changing its surfactant properties.[2][11] | Can be very effective if the amine is the primary emulsifier. | Requires careful addition of acid/base and may complicate the workup. |
| Filtration (Celite®/Glass Wool) | Physically disrupts the emulsion and removes solid particulates that may be stabilizing it.[8][15] | Very effective for emulsions caused by suspended solids. | Can be time-consuming and may lead to some product loss on the filter aid. |
| Centrifugation | Applies a strong mechanical force to accelerate phase separation.[6][13] | Highly effective for small to medium volumes. | Requires access to a centrifuge. |
| Solvent Addition | Adding a small amount of a different, miscible solvent can change the polarity of the organic phase and break the emulsion.[2][6] | Can be a quick fix. | May complicate solvent removal later. |
Conclusion
Dealing with emulsions during the workup of this compound is a common but manageable challenge. By understanding the underlying chemical principles and employing a systematic troubleshooting approach, researchers can effectively break these emulsions, leading to improved product yield and purity. Always start with the least invasive methods, such as allowing the mixture to stand or adding brine, before moving on to more disruptive techniques.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]
-
Tackling emulsions just got easier - Biotage. (2023-01-17). [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024-02-25). [Link]
-
Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]
-
Celite, Hive Methods Discourse. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]
-
Breaking emulsions : r/chemistry - Reddit. (2018-02-09). [Link]
-
Emulsion Problem Encountered in Extractions - BrainKart. (2018-03-23). [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018-05-17). [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014-11-07). [Link]
-
Active Filtration - Chemistry Teaching Labs - University of York. [Link]
-
Brine water and crude oil before heating and stirring procedure. - ResearchGate. [Link]
-
Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture - ResearchGate. [Link]
-
Effect of the pH on the extraction efficiency (n = 3). Experimental conditions - ResearchGate. [Link]
-
Filtration through Celite - The Schlenk Line Survival Guide. [Link]
- US11034596B2 - Methods to separate brine from invert emulsions used in drilling and completion fluids - Google P
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - NIH. (2024-06-08). [Link]
-
Effect of pH on the yield of extraction. | Download Scientific Diagram - ResearchGate. [Link]
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ResearchGate. (2025-08-05). [Link]
-
How to Filter through Celite - YouTube. (2017-03-06). [Link]
-
(R)-(+)-1-(4-Bromophenyl)ethylamine - LookChem. [Link]
-
1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem. [Link]
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- 13. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 14. azom.com [azom.com]
- 15. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 16. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Racemization in 1-(4-Bromophenyl)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for preventing the racemization of 1-(4-Bromophenyl)ethanamine, a critical chiral building block in modern synthesis. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the fundamental principles behind them, ensuring the stereochemical integrity of your work.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a net loss of optical activity. For a chiral amine like this compound, the stereocenter is the carbon atom bonded to the amino group, the phenyl ring, the methyl group, and a hydrogen atom.
This is a critical issue because in pharmaceutical and agrochemical development, often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even cause harmful side effects.[1][2] Maintaining the enantiomeric excess (ee) is therefore paramount for efficacy and safety. Racemization leads to a loss of product value and can introduce significant purification challenges.
The mechanism of racemization for benzylic amines like this one typically involves the reversible removal of the proton from the chiral carbon. This deprotonation is often facilitated by a base and results in the formation of a planar, achiral carbanion intermediate. This intermediate is stabilized by resonance with the adjacent phenyl ring. Subsequent protonation can then occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.[3][4] Acid-catalyzed racemization can also occur through the formation of an imine intermediate.[3][5][6]
Q2: What are the primary factors that cause the racemization of this amine?
A2: The stereochemical stability of this compound is compromised by several factors that promote the formation of the planar, achiral intermediate. These include:
-
Presence of Acid or Base: Both acids and bases can catalyze racemization.[3][4] Bases can directly deprotonate the benzylic proton, while acids can facilitate the formation of an achiral imine intermediate which can then tautomerize or be hydrolyzed back to the racemic amine.[3][5]
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier for proton removal and subsequent inversion of stereochemistry.[2][3] Reactions that are stereoselective under kinetic control at low temperatures may lose their selectivity at higher temperatures where a thermodynamic equilibrium (racemization) can be established.[7][8][9]
-
Solvent Choice: Polar and protic solvents, like alcohols, can facilitate racemization by stabilizing charged intermediates and participating in proton transfer steps.[3][10]
-
Prolonged Reaction or Purification Times: The longer the amine is exposed to destabilizing conditions, the greater the extent of racemization will be.[3]
-
Chromatography Media: Standard silica gel is acidic due to the presence of silanol groups on its surface. These acidic sites can promote racemization, leading to a decrease in enantiomeric excess during purification.[11]
Q3: How should I properly store enantiomerically pure this compound?
A3: Proper storage is the first line of defense against racemization.
-
Temperature: Store the amine at low temperatures, typically 2-8°C, to minimize its thermal energy and slow down potential racemization pathways.[12] Some studies have shown no significant change in optical purity when stored at 4°C.[13]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Amines can react with atmospheric CO2 to form carbamates, which can alter the chemical environment.[14]
-
Container: Use tightly sealed containers made of inert materials like amber glass or high-density polyethylene (HDPE) to protect from light and moisture.[12] Amines are often hygroscopic and can absorb water from the air, which could facilitate proton transfer.[12]
Q4: How can I reliably verify the enantiomeric excess (ee) of my sample?
A4: The most common and reliable method for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC) .[1][15][16] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[15] The area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The ee is then calculated using the peak areas of the two enantiomers (let's call them R and S):
ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 [17]
For amines lacking a strong UV chromophore, derivatization with an appropriate tag (e.g., 3,5-dinitrobenzoyl chloride) may be necessary for detection.[15] Other methods include NMR spectroscopy with chiral shift reagents and chiral gas chromatography (GC).[18]
Part 2: Troubleshooting Guide for Experimental Scenarios
This section provides solutions to specific problems encountered during common laboratory procedures.
Scenario 1: Racemization during Amide Coupling
-
Problem: "I am performing an amide coupling reaction between my enantiopure this compound and a carboxylic acid. My starting amine has >99% ee, but the final amide product shows only 80% ee. What went wrong?"
-
Underlying Cause: Racemization during amide coupling is a well-known issue, often stemming from the activation method of the carboxylic acid.[19] Many common coupling reagents can lead to the formation of highly reactive intermediates (like oxazolones when coupling N-acylated amino acids) that are prone to racemization.[20] Furthermore, the presence of a tertiary amine base (like triethylamine or DIEA), often used to scavenge HCl, can act as a catalyst for racemization, especially at elevated temperatures.[19]
-
Solution & Protocol: The key is to use conditions that favor kinetic control—fast amide bond formation at low temperatures with reagents known to suppress racemization.[21][22]
Optimized Amide Coupling Protocol (DEPBT-Mediated):
-
Dissolve Reactants: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) and the racemization-suppressing coupling reagent DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (1.1 eq) in anhydrous DMF.[23]
-
Cool Reaction: Cool the mixture to 0°C using an ice bath.
-
Add Base: Add a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2.5 eq). The steric bulk of DIEA makes it a poorer catalyst for racemization compared to less hindered bases like triethylamine.[19]
-
Add Amine: Slowly add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS. Avoid heating the reaction.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the enantiomeric excess of the crude product before and after purification to assess the impact of each step.
-
Scenario 2: Racemization during Workup and Purification
-
Problem: "My crude reaction mixture shows high ee by chiral HPLC, but after performing an aqueous workup and silica gel chromatography, the ee of my purified product has dropped significantly."
-
Underlying Cause: This is a classic problem where the purification process itself induces racemization.
-
Aqueous Workup: Using acidic or basic washes (e.g., 1M HCl or 1M NaOH) to remove impurities can catalyze racemization of the amine.
-
Silica Gel Chromatography: Standard silica gel is inherently acidic (pKa ≈ 4.5) due to surface silanol (Si-OH) groups.[11] When the basic amine adsorbs to these acidic sites, protonation of the nitrogen occurs. The resulting ammonium salt can undergo reversible deprotonation at the benzylic position, facilitating racemization directly on the column.[24][25][26] This effect is exacerbated by long residence times on the column and the use of polar protic solvents.
-
-
Solution & Protocol: The goal is to maintain a neutral environment throughout the workup and purification.
Neutral Purification Protocol:
-
Neutral Workup: During the workup, wash the organic layer exclusively with neutral solutions like saturated aqueous sodium bicarbonate (if an acid is present) and brine. Avoid strong acid or strong base washes.
-
Deactivate Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be done by preparing the silica slurry in the desired eluent system (e.g., Hexane/Ethyl Acetate) and adding 1-2% triethylamine (v/v) . Let the slurry stir for 30 minutes before packing the column. The triethylamine will neutralize the acidic silanol sites.
-
Chromatography: Run the column using the eluent containing 1-2% triethylamine. This ensures the mobile phase remains basic and prevents the amine from interacting with acidic sites.
-
Alternative: If possible, purification by crystallization is often superior for maintaining stereochemical integrity as it avoids contact with acidic stationary phases.
-
Part 3: Data Summaries & Visual Guides
Table 1: Influence of Conditions on Racemization Risk
| Factor | High Racemization Risk Condition | Low Racemization Risk Condition (Recommended) | Rationale |
| Temperature | > 40°C or reflux | 0°C to Room Temperature (25°C) | Lower temperature disfavors overcoming the activation energy for racemization (Kinetic Control).[7][9] |
| Base (Amide Coupling) | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIEA), 2,4,6-Collidine | Sterically hindered bases are less efficient at abstracting the key benzylic proton.[19] |
| Solvent | Protic (e.g., Methanol, Ethanol) | Aprotic (e.g., THF, Dichloromethane, Toluene) | Aprotic solvents do not facilitate proton transfer and stabilize the achiral intermediate as effectively.[3] |
| Purification | Standard Silica Gel | Neutralized Silica Gel (1-2% TEA in eluent) or Crystallization | Prevents acid-catalyzed racemization on the stationary phase.[11][24] |
| Reaction Time | > 24 hours | As short as possible (monitor to completion) | Minimizes exposure time to potentially racemizing conditions.[3] |
Diagrams
Caption: Base abstracts the acidic benzylic proton, forming a planar, achiral carbanion intermediate.
Sources
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- 4. youtube.com [youtube.com]
- 5. US5723672A - Process for racemization of optically active 1-phenylethylamine derivative - Google Patents [patents.google.com]
- 6. CN1160040A - Process for racemization of optically active 1-phenylethylamine derivative - Google Patents [patents.google.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
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- 11. youtube.com [youtube.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. uma.es [uma.es]
- 17. physicsforums.com [physicsforums.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. academic.oup.com [academic.oup.com]
- 21. imperial.ac.uk [imperial.ac.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. luxembourg-bio.com [luxembourg-bio.com]
- 24. [PDF] Study of the racemization observed in the amide bond forming reaction on silica gel. | Semantic Scholar [semanticscholar.org]
- 25. Study of the racemization observed in the amide bond forming reaction on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Large degree of racemization observed in the amide bond forming reaction on silica gel. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling Up the Purification of 1-(4-Bromophenyl)ethanamine
Welcome to the technical support center for the purification of 1-(4-Bromophenyl)ethanamine. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when moving from bench-scale to pilot or industrial-scale production. We will explore the causality behind experimental choices and provide robust, field-proven solutions to ensure the successful isolation of your target compound with high purity and yield.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process. Each answer provides a mechanistic explanation and a clear path to resolution.
Q1: My final product purity is low after scaling up my silica gel flash chromatography, and I'm observing significant peak tailing. What is happening and how can I fix it?
A: This is a classic issue when purifying basic amines on standard silica gel. The problem is rooted in the acidic nature of silica.
-
Causality: Silica gel has surface silanol groups (Si-OH) which are acidic (pKa ≈ 4-5). Your basic amine (pKa ≈ 9-10) interacts strongly with these acidic sites via an acid-base interaction. This strong, non-specific binding leads to several problems:
-
Peak Tailing: As the compound elutes, a fraction remains bound to the acidic sites, slowly leaching off the column and creating a "tail" instead of a sharp, symmetrical peak. This causes co-elution with impurities.
-
Yield Loss: Some of your product may bind irreversibly to the silica, reducing your overall yield.
-
Degradation: For particularly sensitive amines, the acidic environment can cause degradation, generating new impurities.[1]
-
-
Solutions: To mitigate these acidic interactions, you must either neutralize the stationary phase or use a more suitable one.
-
Mobile Phase Modification: The most common and cost-effective approach is to add a small amount of a competing, volatile base to your mobile phase.[2]
-
Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[3] The competing base will occupy the acidic silanol sites, allowing your product to elute with minimal interaction, resulting in sharper peaks and improved separation.[1]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Amine-Functionalized Silica: This is an excellent choice as the surface is rendered basic, eliminating the problematic acid-base interactions and often providing superior separation for basic compounds.[4][5]
-
Basic Alumina: Alumina is another alternative to silica, available in neutral or basic grades. Basic alumina can be very effective for purifying amines.[1]
-
Reversed-Phase Chromatography: Purifying the amine in its free-base form at an alkaline pH (e.g., using a mobile phase buffered with ammonium bicarbonate) on a C18 column can be highly effective. At high pH, the amine is more lipophilic, leading to better retention and separation.[1]
-
-
Q2: I'm performing a classical resolution of the racemic amine using a chiral acid, but the yield of my diastereomeric salt is low, or the enantiomeric excess (ee) is poor.
A: Diastereomeric salt crystallization is a powerful technique for chiral resolution at scale, but it is highly dependent on optimizing crystallization conditions.[6][7] Poor yield or enantiopurity is almost always a solubility issue.
-
Causality: The success of this resolution hinges on the significant solubility difference between the two diastereomeric salts (R-amine/R-acid vs. S-amine/R-acid) in a chosen solvent system. If both salts are too soluble, nothing crystallizes, leading to no yield. If both are poorly soluble, they will co-precipitate, resulting in low enantiomeric excess.[8]
-
Troubleshooting Steps & Protocol:
-
Solvent Screening (Critical): This is the most important parameter. You must identify a solvent where one diastereomer is sparingly soluble while the other remains in solution.
-
Protocol: On a small scale, test a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, and aqueous mixtures thereof). Add 0.5 equivalents of your chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid) to the racemic amine in each solvent.[6] Observe which solvent yields a crystalline solid. Analyze the solid and the mother liquor by chiral HPLC to determine the efficiency of the resolution.
-
-
Control Cooling Rate: Rapid cooling often leads to the trapping of impurities and the unwanted diastereomer in the crystal lattice (co-precipitation), reducing enantiopurity.
-
Protocol: After dissolving the components at an elevated temperature, allow the solution to cool slowly and undisturbed to room temperature, and then further cool it in an ice bath or refrigerator. Slow, controlled cooling promotes the formation of more ordered, purer crystals.
-
-
Seeding: If crystallization is slow to initiate, adding a few seed crystals of the desired pure diastereomeric salt can be highly effective.
-
Protocol: Once the solution is saturated and has started to cool, add a very small amount (<1% by weight) of the pure diastereomeric salt. This provides a template for crystal growth and can dramatically improve crystallization efficiency and even the final ee.[6]
-
-
Stoichiometry of Resolving Agent: While a 1:1 ratio is common, starting with 0.5 molar equivalents of the chiral agent can sometimes provide a higher initial enantiomeric enrichment.[6]
-
Q3: After scaling up, I've identified an unknown impurity that co-elutes with my product. How can I approach its removal?
A: The first step is to hypothesize the impurity's structure, which will inform the purification strategy. Common impurities in a reductive amination synthesis of this compound from 4-bromoacetophenone include:
-
Unreacted Starting Material: 4-bromoacetophenone.
-
Intermediate Alcohol: 1-(4-bromophenyl)ethanol, from the reduction of the ketone.
-
Over-alkylation Products: Secondary amines, if the primary amine reacts with another molecule of the starting ketone.
-
Solutions:
-
Orthogonal Chromatography: If you are using normal-phase chromatography, the impurity's polarity is likely very similar to your product's. An orthogonal (different) separation mechanism is needed.
-
Strategy: Switch from normal-phase to reversed-phase (C18). The different interaction mechanism (hydrophobic vs. polar) will often alter the elution order and provide the necessary separation.[1]
-
-
Acid/Base Extraction: Leverage the basicity of your amine product.
-
Protocol: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Extract with an aqueous acid solution (e.g., 1M HCl). Your amine product will form a water-soluble salt and move to the aqueous layer, while non-basic impurities (like the starting ketone and intermediate alcohol) will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, and extract it back into an organic solvent.[9]
-
-
Recrystallization: If your final product is a solid, recrystallization can be an extremely effective method for removing small amounts of closely-related impurities.[10] The key is finding a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary, industrially-viable methods for purifying racemic this compound at scale?
A: For large-scale purification of the racemic mixture, the two most common methods are flash chromatography and crystallization.
| Method | Advantages | Disadvantages | Best For |
| Flash Chromatography | Good for complex mixtures with multiple components. High resolution is achievable. | Requires large volumes of solvent. Can be costly at very large scales. Potential for product loss/degradation on silica.[1][11] | Purifying crude reaction mixtures containing significant amounts of byproducts with different polarities. |
| Crystallization / Recrystallization | Highly cost-effective and scalable. Can deliver exceptionally high purity. Environmentally friendlier (less solvent waste).[10] | Only effective if the product is a solid. May not remove impurities with very similar structures ("isostructural impurities"). | Final polishing step to achieve >99.5% purity, or for purifying crudes where the product is the major component. |
Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?
A: The choice of resolving agent is critical and is often determined empirically. This compound is a basic amine, so you need a chiral acid.
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Common Choices: Readily available and relatively inexpensive chiral acids are preferred for scale-up. These include:
-
Selection Process: A screening approach is most effective.[6] Test a panel of these acids in parallel on a small scale to see which one provides a crystalline salt with the highest enantiomeric excess. The ability to form a robust, crystalline salt is the most important factor.
Q3: What analytical methods are essential for monitoring the purification process at scale?
A: A combination of techniques is required to monitor both chemical purity and enantiomeric purity.
| Parameter | Recommended Technique | Purpose |
| Chemical Purity | HPLC-UV, GC-FID, ¹H NMR | To quantify the target compound relative to impurities and unreacted starting materials. |
| Enantiomeric Purity (ee) | Chiral HPLC or Chiral SFC | To determine the ratio of the (R)- and (S)-enantiomers. This is the only reliable way to measure the success of a chiral resolution.[12][13] |
| Residual Solvents | Headspace GC-FID | To quantify any remaining solvents from the purification process, which is critical for pharmaceutical applications. |
| Structure Confirmation | ¹H NMR, ¹³C NMR, MS | To confirm the identity and structure of the final product.[14] |
Q4: What are the key parameters to keep constant when scaling up a flash chromatography method?
A: To ensure a separation developed at the lab scale is reproducible on a larger system, you must maintain the conditions that govern the chromatographic resolution. The primary goal is to keep the residence time of the compound on the column the same.[15]
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Scale-Up Principle: The standard approach is to keep the bed height and linear flow rate constant while increasing the column diameter to accommodate the larger sample load.[15][16]
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Sample Load: Scales with the column volume (proportional to the square of the diameter).
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Volumetric Flow Rate: Must be increased proportionally to the square of the column diameter to maintain a constant linear flow rate.
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Visual Workflows
References
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Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. Available from: [Link]
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Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Available from: [Link]
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Blacker, J., & Headley, C. (2011). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available from: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
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Nassar, H., & Hatcher, N. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Available from: [Link]
-
Scribd. Troubleshooting of Amine Regn. Available from: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
Toth, G., et al. (2011). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. Available from: [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Available from: [Link]
-
Reddit. (2017). Flash column of very polar amine without access to reverse phase silica? r/chemistry. Available from: [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available from: [Link]
-
Ribeiro, A. R., et al. (2021). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. Available from: [Link]
-
Ayinampudi, S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
-
ResearchGate. (2018). Chiral Separation techniques at Industrial Scale? Available from: [Link]
-
Onyx Scientific. Chiral Resolution Screening. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Bio-Rad. Considerations for Scaling Up Purification Processes. Available from: [Link]
-
LookChem. (R)-(+)-1-(4-Bromophenyl)ethylamine. Available from: [Link]
-
ResearchGate. (2022). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13 C-labeled CO2... Available from: [Link]
-
Boros, Z., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]
- Google Patents. (2002). US6340773B1 - Preparation of halogenated primary amines.
-
University of California, Davis. Recrystallization and Crystallization. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]
-
Oakwood Chemical. (S)-1-(4-Bromophenyl)-ethylamine. Available from: [Link]
-
MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available from: [Link]
-
ResearchGate. (2020). What are the things to be changed for scaling up of affinity chromatography when purifying protein? Available from: [Link]
-
Chemsrc. (S)-1-(4-Bromophenyl)ethanamine. Available from: [Link]
-
Teledyne Labs. Purine and Related Compound Purification Strategies. Available from: [Link]
-
Milne, J. J. (2023). Scale-Up of Protein Purification: Downstream Processing Issues. PubMed. Available from: [Link]
Sources
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- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
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- 6. onyxipca.com [onyxipca.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
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- 16. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of 1-(4-Bromophenyl)ethanamine salts
The user wants a technical support guide for addressing solubility issues of 1-(4-Bromophenyl)ethanamine salts.
Here's a breakdown of the requirements:
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Topic: .
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Content Type: Technical support center with troubleshooting guides and FAQs in a Q&A format.
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Audience: Researchers, scientists, and drug development professionals.
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Core Directive (Autonomy): I have full editorial control to design the structure.
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Scientific Integrity (E-E-A-T):
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Explain the "why" behind experimental choices.
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Protocols should be self-validating.
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Use in-text citations and a full reference list with clickable URLs.
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Visualization & Formatting:
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Use tables for quantitative data.
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Provide detailed, step-by-step protocols.
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Create Graphviz diagrams for workflows and relationships with specific formatting rules (width, color contrast).
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Mental Sandbox Simulation:
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Structure: I'll create a multi-part guide.
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Part 1: Foundational Knowledge (FAQs): This will cover the basics. What is this compound? Why is salt formation used? What factors fundamentally affect its solubility? This will set the stage for the troubleshooting section. I'll address questions like "Why is my salt crashing out of solution?" or "What is the expected solubility in common solvents?"
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Part 2: Troubleshooting Guide (Problem/Solution Format): This will be the core of the document. I'll structure it around specific problems users might face, e.g., "Issue: Poor/Slow Dissolution in Aqueous Buffers," "Issue: Precipitation Upon pH Adjustment," "Issue: Inconsistent Solubility Results." For each issue, I'll provide:
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Probable Causes: Listing potential reasons (e.g., common ion effect, wrong pH, supersaturation).
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Diagnostic Steps: How to confirm the cause.
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Step-by-Step Solutions/Protocols: Detailed instructions on how to fix the problem (e.g., Protocol for pH Adjustment, Protocol for Co-solvent Screening).
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Part 3: Advanced Methodologies: This section will cover more complex techniques for enhancing solubility, like using co-solvents, surfactants, or solid dispersions.
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Part 4: Appendices:
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Appendix A: Standard Protocol for Solubility Determination (Shake-Flask Method). This provides a baseline, self-validating protocol.
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Appendix B: Data Tables. Summarizing solubility data.
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Appendix C: References. The complete list of cited sources.
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Content Generation & Sourcing:
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I need to find data on this compound and its salts (specifically the hydrochloride salt, as it's common). The initial search results provide some basic properties (melting point, CAS numbers) but not detailed solubility data. I'll have to rely on general principles for amine salts and state that specific quantitative data for this exact compound is sparse in public literature, which is a realistic scenario for a specific research chemical.
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I'll heavily lean on general pharmaceutical science principles for salt solubility. The search results are excellent for this, covering:
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pH-dependent solubility: The Henderson-Hasselbalch relationship is key here. I can explain how the equilibrium between the free base and the protonated salt form dictates solubility at different pHs.[1][2][3][4]
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Counter-ion effects: The choice of acid to form the salt (e.g., HCl, mesylate) impacts solubility.[5][6][7]
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Common ion effect: Adding excess chloride ions (e.g., from NaCl in a buffer) can decrease the solubility of a hydrochloride salt.[4][8]
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Solubility enhancement techniques: Co-solvency, surfactants, solid dispersions are well-covered.[9][10][11][12][13][14][15][16]
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Experimental methods: The shake-flask method is the standard for determining equilibrium solubility.[17][18]
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Troubleshooting: General guides for dissolution failures provide a good framework.[15][19]
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Diagram (Graphviz) Design:
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Diagram 1: pH-Solubility Relationship. A conceptual diagram showing how at low pH, the soluble salt form dominates, and at high pH (above the pKa), the less soluble free base precipitates. This is a core concept.
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Diagram 2: Troubleshooting Workflow. A flowchart that guides the user through a logical sequence of steps when they encounter a solubility problem. Start with "Problem: Compound won't dissolve," then branch to questions like "Is the pH correct?", "Is the solvent appropriate?", leading to specific solutions. This will be very practical.
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I will ensure the DOT scripts adhere to the specified color and contrast rules. For example, fontcolor="#FFFFFF" for a dark node like fillcolor="#4285F4".
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Table Design:
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I'll create a table summarizing the expected solubility behavior of this compound free base vs. its hydrochloride salt in different solvent types (Aqueous, Polar Aprotic, Non-polar). This will be qualitative but highly useful.
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A second table will outline a typical co-solvent screening setup, showing different ratios of a water-miscible organic solvent to an aqueous buffer.
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Writing Style (As a Senior Application Scientist):
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The tone will be authoritative yet helpful.
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I will explain the why. For example, when discussing pH adjustment, I won't just say "lower the pH." I'll explain: "Lowering the pH well below the pKa of the amine (predicted pKa ≈ 8.8-9.5) ensures the equilibrium shifts almost entirely to the protonated, charged ammonium salt form, which is significantly more polar and thus more soluble in aqueous media."[4][20][21]
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Protocols will be written with clear, unambiguous steps, including details like "agitate for 24-48 hours to ensure equilibrium is reached."[17]
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Citations and References: I will meticulously add citations [cite:INDEX] at the end of sentences that draw on the search results. I will then compile all unique, valid URLs into a final "References" section, formatted as requested.
Pre-computation/Pre-analysis of Search Results:
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Compound Properties: this compound is a primary amine. The free base is a liquid or low-melting solid.[22][23][24] The hydrochloride salt is a solid with a melting point around 212-214 °C.[25][26] The predicted pKa is around 8.8-9.5.[22] This is crucial for pH-solubility discussions.
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Solubility Principles: Amine salts are generally water-soluble because they are charged and polar.[27][28][29] The free base, with its larger non-polar bromophenyl group, will have low aqueous solubility.[29] This contrast is the basis for using the salt form.
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Key Troubleshooting Points:
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pH is critical: The most common issue will be trying to dissolve the salt in a neutral or basic solution, causing it to convert to the insoluble free base.[2][4]
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Common Ion Effect: Using buffers containing high concentrations of chloride (like KCl or NaCl) can suppress the solubility of the hydrochloride salt.[4][8]
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Supersaturation: Sometimes a salt dissolves transiently to a high concentration and then precipitates out as the more stable, less soluble form (either the free base or a different salt polymorph).[2][30]
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Solutions:
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pH Adjustment: The primary tool. Use acidic buffers.[16]
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Co-solvents: Water-miscible organic solvents (DMSO, DMF, ethanol, PEG) can disrupt water's hydrogen bonding network and provide a more favorable environment for the organic part of the molecule.[9][14]
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Surfactants: Can form micelles to encapsulate the compound.[10][15]
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This structured approach ensures all requirements of the prompt are met, from the high-level structure and scientific integrity to the detailed formatting of diagrams and references. The final output will be a comprehensive and practical guide for the target audience.### Technical Support Center: this compound Salts
Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the challenges associated with the solubility of this compound's various salt forms. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to troubleshoot effectively and advance your research with confidence.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries regarding the handling and behavior of this compound salts.
Q1: Why is this compound typically converted into a salt for experimental use?
A: The free base form of this compound is a primary amine with a significant non-polar bromophenyl group. This structure results in poor aqueous solubility. Salt formation is a widely used strategy in pharmaceutical development to improve the solubility and dissolution rate of such ionizable compounds.[5][6] By reacting the basic amine with an acid (like hydrochloric acid), we form an ammonium salt (e.g., this compound hydrochloride). This salt is an ionic, charged species, making it significantly more polar and thus more readily soluble in aqueous solvents compared to the neutral free base.[20][21][27][28]
Q2: I'm trying to dissolve the hydrochloride salt in a neutral buffer (e.g., PBS pH 7.4), but it's not dissolving or is precipitating. What's happening?
A: This is the most common solubility issue encountered with amine salts. The solubility of this compound hydrochloride is highly pH-dependent. The compound is a weak base with a predicted pKa around 8.8-9.5.[22] According to the Henderson-Hasselbalch principle, at pH values near or above the pKa, the equilibrium shifts from the soluble, protonated (charged) salt form to the insoluble, neutral free base form. At pH 7.4, a significant fraction of the salt will convert to the free base, which then precipitates out of the aqueous solution.[1][2][4]
Caption: Step-by-step workflow for troubleshooting dissolution issues.
Issue 2: Solution is Hazy or Precipitates Over Time
-
Probable Causes:
-
Supersaturation: The compound initially dissolved to a concentration higher than its thermodynamic equilibrium solubility and is now precipitating to the more stable, less soluble form. [30]This is common when dissolving a highly soluble salt form that converts to the less soluble free base.
-
pH Drift: The pH of an unbuffered or weakly buffered solution has changed over time (e.g., due to CO₂ absorption from the air), causing precipitation.
-
Temperature Fluctuation: The solution was prepared at an elevated temperature and the compound is precipitating upon cooling to room temperature.
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Solutions & Protocols:
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Verify Thermodynamic Solubility: Before preparing stock solutions, it is crucial to determine the actual equilibrium solubility.
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Protocol: Shake-Flask Method for Equilibrium Solubility Determination [17][18] 1. Preparation: Add an excess amount of the this compound salt to a known volume of your target buffer (e.g., 5-10 mg in 1 mL) in a glass vial. 2. Equilibration: Seal the vial and place it on a mechanical shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. Some systems may require 48-72 hours. 3. Phase Separation: After equilibration, confirm that excess solid is still present. Allow the solid to settle, then filter the supernatant through a 0.22 µm syringe filter (use a filter material, like PTFE or PVDF, that does not bind your compound). 4. Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV. [31] 5. Validation: This determined concentration is your maximum thermodynamic solubility under those conditions. Do not prepare stock solutions exceeding this value.
-
Part 3: Advanced Solubility Enhancement Strategies
If pH optimization is insufficient, several other techniques can be employed. [9][10][11][13] 1. Co-solvency
The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of lipophilic compounds. [9][14]
-
Mechanism: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the polarity of the aqueous solvent and can disrupt the hydrogen-bonding network of water, making the environment more favorable for the organic molecule.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Propylene Glycol, PEG 400.
Protocol: Co-solvent Screening
-
Prepare a series of aqueous buffers (at an optimal pH, e.g., 4.5) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% DMSO v/v).
-
Use the Shake-Flask Method described above to determine the equilibrium solubility in each co-solvent mixture.
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Plot solubility as a function of co-solvent percentage to identify the optimal mixture for your needs. Be mindful that high concentrations of organic solvents may be incompatible with certain biological assays.
2. Use of Surfactants
Surfactants can increase solubility above the equilibrium water solubility by forming micelles that encapsulate the hydrophobic drug molecule. [10]
-
Mechanism: At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of the micelle sequesters the non-polar part of the drug, while the hydrophilic shell maintains solubility in the aqueous medium.
-
Common Surfactants: Sodium lauryl sulfate (SLS), Polysorbate 80 (Tween® 80), Solutol® HS 15.
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Considerations: Surfactants can interfere with some biological experiments and their use must be carefully validated. [15]Different grades of surfactants can also contain impurities that affect results. [15]
Data Summary Table
| Property | This compound (Free Base) | This compound HCl (Salt) | Rationale |
| Aqueous Solubility (pH < 6) | Very Low | High | At low pH, the amine is protonated to the charged, polar salt form. [27][28] |
| Aqueous Solubility (pH > 9) | Very Low | Very Low (converts to free base) | At high pH, the equilibrium favors the neutral, non-polar, and poorly soluble free base. [2][4] |
| Solubility in Ethanol | Soluble | Moderately Soluble | The free base is an organic molecule soluble in organic solvents. The salt's solubility depends on the solvent's polarity. |
| Solubility in Non-Polar Solvents (e.g., Hexane) | Soluble | Insoluble | "Like dissolves like." The non-polar free base dissolves in non-polar solvents, while the ionic salt does not. |
References
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.PubMed.
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF.
- Why amine salts are soluble in water? - Chemistry Stack Exchange.Chemistry Stack Exchange.
- Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing.
- How to Achieve Drug Solubility.AZoLifeSciences.
- Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.International Journal of Pharmaceutical Sciences.
- 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions.
- Drug Solubility: Importance and Enhancement Techniques.
- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
- Why amine salts are soluble in w
- 18.3: Common-Ion Effect in Solubility Equilibria.Chemistry LibreTexts.
- Impact of mixed counter ion on saturation solubility of esylate salt of a weak basic drug...
- Advanced Properties of Amines.Chemistry LibreTexts.
- 20.
- Co-solvents | Biochemical Assay Reagents.MedchemExpress.com.
- Troubleshooting Dissolution Failures in Formul
- Accuracy of calculated pH-dependent aqueous drug solubility.PubMed.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Analytical Method Selection for Drug Product Dissolution Testing.Dissolution Technologies.
- Why do amines dissolve in hydrochloric acid?Quora.
- This compound hydrochloride.ShiJiaZhuang Smo Chemical Technology Co.,LTD.
- Dissolution Method Troubleshooting: An Industry Perspective.Dissolution Technologies.
- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
- (PDF) Study of pH-dependent drugs solubility in water.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.PubMed.
- Solubilization techniques used for poorly w
- This compound hydrochloride | 90006-14-7.ChemicalBook.
- (R)-(+)-1-(4-Bromophenyl)ethylamine.LookChem.
- (S)-(−)-1-(4-Bromophenyl)ethylamine.Sigma-Aldrich.
- (S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1.Chemsrc.
- Annex 4 - World Health Organiz
Sources
- 1. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. longdom.org [longdom.org]
- 10. azolifesciences.com [azolifesciences.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. who.int [who.int]
- 19. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. quora.com [quora.com]
- 22. (R)-(+)-1-(4-Bromophenyl)ethylamine|lookchem [lookchem.com]
- 23. (S)-(-)-1-(4-Bromophenyl)ethylamine = 98.0 GC sum of enantiomers 27298-97-1 [sigmaaldrich.com]
- 24. (S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1 | Chemsrc [chemsrc.com]
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- 31. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Enhancing the Efficiency of Diastereomeric Salt Filtration
Welcome to the Technical Support Center for Diastereomeric Salt Resolution. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers through diastereomeric salt crystallization. As specialists in the field, we understand that achieving high purity and yield requires a nuanced understanding of crystallization principles and meticulous control over experimental parameters. This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural lists to explain the fundamental science behind each recommendation.
Section 1: Foundational Principles & Initial Setup
This section addresses the most fundamental questions regarding diastereomeric salt resolution, providing the essential knowledge needed before embarking on an experiment.
FAQ 1.1: What is the core principle of chiral resolution via diastereomeric salt crystallization?
Chiral resolution by this method hinges on a straightforward yet powerful concept. A racemic mixture, which contains equal amounts of two enantiomers with identical physical properties, is reacted with an enantiomerically pure chiral compound known as a resolving agent.[1] This reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers possess different physical properties, most critically, different solubilities in a given solvent.[1][2][3] This solubility difference is the key that allows for their separation through fractional crystallization, where the less soluble diastereomeric salt will preferentially crystallize out of the solution.[1][4]
FAQ 1.2: Why is the choice of solvent so critical for a successful resolution?
The solvent is arguably the most influential variable in a diastereomeric salt resolution.[1] Its role is multifaceted:
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Differential Solubility: The primary function of the solvent is to maximize the solubility difference between the two diastereomeric salts.[1][5] An ideal solvent will render the desired salt sparingly soluble while keeping the undesired salt fully dissolved in the mother liquor.[5]
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Crystal Habit: The solvent directly influences the shape and size (habit) of the crystals.[1] Well-formed, larger crystals are easier to filter and wash, leading to higher purity and easier handling. Poor crystal habits, such as fine needles or agglomerates, can trap impurities and slow filtration rates.
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Nucleation and Growth Kinetics: The solvent system affects the rates of both crystal nucleation (the birth of new crystals) and crystal growth.[1] Controlling these rates is essential for achieving crystals of optimal size and quality.[6]
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: Workflow of diastereomeric salt resolution.
Section 2: Troubleshooting Poor Filtration & Low Yields
Slow filtration rates and disappointing yields are two of the most common frustrations in diastereomeric salt resolution. This section dissects the causes and provides actionable solutions.
FAQ 2.1: My filtration is extremely slow, and the filter cake is difficult to wash. What's happening?
This classic issue almost always points to poor crystal morphology. You are likely dealing with very small particles, needles, or agglomerated solids.
Causality: Rapid crystallization, often caused by high supersaturation (the solution is too concentrated) or excessively fast cooling, leads to the formation of many small crystals instead of allowing larger, more ordered crystals to grow.[6] Impurities in the starting materials can also inhibit proper crystal growth.[6]
Troubleshooting Protocol:
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Control the Cooling Rate: Employ a slower, controlled cooling profile. Instead of crashing the flask into an ice bath, allow it to cool slowly to room temperature, perhaps in an insulated container, before moving to a refrigerator.[6] A programmable cooling system is ideal for process scale-up.[4]
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Optimize Supersaturation:
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Reduce Concentration: If the salt crashes out immediately upon cooling, your solution is likely too concentrated. Try using slightly more solvent.
-
Anti-Solvent Addition: A powerful technique is to use an "anti-solvent" — a solvent in which the salts are poorly soluble.[1] Dissolve the salts in a "good" solvent and then slowly add the anti-solvent to induce gradual precipitation.[1] This must be done slowly and with vigorous stirring to avoid localized high supersaturation.
-
-
Introduce Seeding: Adding a small quantity of the desired, pure diastereomeric salt (a "seed crystal") to a slightly supersaturated solution can promote controlled crystal growth on the existing seeds rather than rampant nucleation.[1][7]
-
Slurry Aging & Temperature Cycling: Holding the crystal slurry at the final temperature for an extended period (aging) or cycling the temperature up and down can significantly improve crystal size and shape.[8][9] Temperature cycling dissolves fine particles during the heating phase and allows the material to redeposit onto larger crystals during cooling, a process known as Ostwald ripening.[8]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting logic for slow filtration.
FAQ 2.2: The yield of my desired diastereomeric salt is very low. How can I improve it?
A low yield indicates that a significant portion of your target diastereomer remains dissolved in the mother liquor.[1]
Causality & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Suboptimal Solvent | The desired salt is still too soluble in the chosen solvent, even if it's the less soluble of the two diastereomers.[5][10] | Conduct a solvent screen to find a system that further decreases the solubility of the target salt while keeping the other salt in solution.[1] Experiment with solvent mixtures. |
| Premature Isolation | Crystallization may not have reached equilibrium, meaning not all of the product that could crystallize has done so.[1] | Increase the crystallization time. Allow the mixture to stir at the final temperature for several hours or even overnight to maximize precipitation. |
| Incorrect Stoichiometry | The molar ratio of the racemate to the resolving agent can significantly affect the phase equilibrium and, consequently, the yield.[1][5] | While 1:1 is a common starting point, investigate using a sub-stoichiometric amount of resolving agent (e.g., 0.5 equivalents). This can sometimes improve both yield and purity. |
| High Final Temperature | Solubility is temperature-dependent. A higher final temperature means more product will remain in solution. | Ensure your cooling process reaches a sufficiently low temperature and is held there long enough to maximize precipitation. |
| Formation of Eutectic | The phase diagram of the two diastereomers may be limiting the separation at a certain point (the eutectic point), beyond which no further enrichment is possible by simple crystallization.[10] | This is a more complex issue. Changing the solvent or even the resolving agent may be necessary to alter the phase diagram favorably. |
Section 3: Advanced Strategies & Purity Enhancement
When basic troubleshooting isn't enough, these advanced techniques can provide a significant boost in efficiency and purity.
FAQ 3.1: My initial crystals have low diastereomeric purity. What are the next steps?
Low purity means the undesired diastereomer is co-crystallizing with your target.
Causality & Solutions:
-
Insufficient Solubility Difference: The solubilities of the two salts in your chosen system are too similar.
-
Kinetic vs. Thermodynamic Control: Sometimes, the undesired diastereomer crystallizes faster (kinetic product), even though the desired diastereomer is less soluble (thermodynamic product).[11]
-
Solution: Allowing the crystallization mixture to stir for an extended period (slurry aging) can permit the system to reach thermodynamic equilibrium, where the less soluble, desired salt predominates.[11] Conversely, if your desired product crystallizes faster, a shorter crystallization time might be beneficial.[11]
-
-
Recrystallization: This is a standard purification technique. Dissolve the impure crystals in a minimal amount of hot solvent and re-crystallize them. This process often leads to a significant increase in purity but may come at the cost of yield.[6]
FAQ 3.2: What is "oiling out" and how can I prevent it?
"Oiling out" is when the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase. This is detrimental because oils tend to trap impurities and rarely solidify into a pure form.
Causality: This typically occurs due to very high supersaturation or when the crystallization temperature is above the melting point of the salt in the solvent system.[1] The solid is so insoluble or the concentration so high that it crashes out of solution faster than it can form an ordered crystal lattice.
Preventative Measures:
-
Add More Solvent: The simplest solution is often to add more solvent to reduce the supersaturation level.[7]
-
Slower Cooling: Cool the solution more slowly to maintain a lower level of supersaturation throughout the process.
-
Use a Different Solvent: Find a solvent in which the salt is slightly more soluble, allowing for more controlled crystallization.
-
Lower the Initial Temperature: Ensure the initial dissolution temperature is not excessively high.
FAQ 3.3: Can I achieve a yield greater than 50%?
Yes, yields approaching 100% are possible through a powerful technique called Crystallization-Induced Diastereomeric Transformation (CIDT) .[1][12]
Mechanism: CIDT is applicable in systems where the undesired diastereomer in the solution can epimerize (convert) into the desired, less soluble diastereomer.[5] As the desired diastereomer crystallizes out of solution, it shifts the equilibrium in the liquid phase, causing more of the undesired diastereomer to convert and subsequently crystallize.[5][13] This dynamic process can theoretically drive the entire racemic mixture to the desired enantiomer.[12] This often requires a base or acid catalyst to facilitate the epimerization in solution.
Section 4: Experimental Protocols
Protocol 4.1: Systematic Solvent Screening
Objective: To identify an effective solvent system that maximizes the solubility difference between the two diastereomeric salts.
Methodology:
-
Preparation: In an array of small, labeled vials, place a small, equal amount of the diastereomeric salt mixture.
-
Solvent Addition: To each vial, add a different solvent or solvent mixture from a pre-selected library (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water). Add just enough solvent to create a slurry.
-
Equilibration: Agitate the vials at a constant temperature (e.g., room temperature) for several hours (or even 24-48 hours) to allow the system to reach solid-liquid equilibrium.[5]
-
Isolation & Analysis:
-
Carefully filter the solid from each vial, ensuring the mother liquor is collected separately.
-
Wash the solid sparingly with the respective cold solvent.[10]
-
Dry the solid crystals.
-
Analyze both the solid and the mother liquor by a suitable method (e.g., chiral HPLC, NMR) to determine the diastereomeric excess (d.e.) of the solid and the composition of the liquor.[5][10]
-
-
Selection: The ideal solvent will result in a high d.e. in the solid phase and a low concentration of the desired diastereomer in the mother liquor.
References
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution. (n.d.). Benchchem.
- How to overcome poor crystallization in diastereomeric salt formation. (n.d.). Benchchem.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
- Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023). Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/D3RE00077J.
- Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH.
- Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery.
- Troubleshooting diastereomeric salt crystallization for chiral resolution. (n.d.). Benchchem.
- Troubleshooting low yields in diastereomeric salt formation. (n.d.). Benchchem.
- Diastereomeric recrystallization. (n.d.). Wikipedia.
- 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm (RSC Publishing). DOI:10.1039/D2CE01490D.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate.
- Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. (n.d.). PMC - NIH.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. (2024). Research Collection.
- Crystallization-induced diastereomer transformations. (2006). PubMed. DOI: 10.1021/cr0406864.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 13. Crystallization-induced diastereomer transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(4-Bromophenyl)ethanamine
Welcome to the technical support center for 1-(4-bromophenyl)ethanamine, a versatile building block in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its application in various chemical transformations. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a primary amine that serves as a valuable precursor in a variety of organic reactions. The most prevalent applications include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen (C-N) bonds, where the amine couples with an aryl halide or triflate.[1][2][3]
-
Reductive Amination: This method is employed to synthesize secondary or tertiary amines by reacting this compound with a ketone or aldehyde in the presence of a reducing agent.[4][5][6]
-
Acylation Reactions: The amine functionality readily reacts with acylating agents like acid chlorides or anhydrides to form amides.
-
Imine Formation: Condensation with aldehydes or ketones yields the corresponding imines, which can be further utilized in synthesis.[7]
Q2: What are the key safety precautions to consider when handling this compound?
A2: this compound is classified as a hazardous substance and requires careful handling.[8] Key safety measures include:
-
Corrosive: It can cause severe skin burns and eye damage.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Air Sensitive: The compound can be sensitive to air, so it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[9]
-
Inhalation and Ingestion: Avoid inhaling vapors and ingesting the substance.[8] Work in a well-ventilated fume hood.
-
Incompatible Materials: Keep away from strong oxidizing agents.[8]
Q3: How should I purify my product after a reaction with this compound?
A3: The purification strategy will depend on the specific product and the impurities present. Common techniques include:
-
Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica gel) and mobile phase will need to be optimized for your specific compound.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Distillation: For liquid products with a sufficiently high boiling point, distillation under reduced pressure can be used for purification.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be employed. Chiral HPLC may be necessary for separating enantiomers.[10]
II. Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is sensitive to several factors.[1][2][11]
Q4: My Buchwald-Hartwig reaction is showing low to no conversion. What are the potential causes and solutions?
A4: Low conversion in a Buchwald-Hartwig reaction can stem from several issues. A systematic approach to troubleshooting is crucial.
Troubleshooting Low Conversion in Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting low conversion in Buchwald-Hartwig amination.
Detailed Solutions:
-
Catalyst System:
-
Palladium Precatalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is active. Older or improperly stored catalysts can lose activity. Consider using a fresh batch. The initial Pd(II) precatalyst must be reduced in situ to the active Pd(0) species.[2]
-
Ligand: The choice of phosphine ligand is critical.[12] For sterically hindered amines or less reactive aryl chlorides, bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often necessary.[12] Ensure the ligand is not oxidized by handling it under an inert atmosphere.
-
Palladium-to-Ligand Ratio: An incorrect ratio can inhibit catalysis. Typically, a 1:1 to 1:2 ratio of palladium to ligand is effective.[11]
-
-
Reaction Conditions:
-
Base: The base is crucial for deprotonating the amine and facilitating reductive elimination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2] Ensure the base is fresh and anhydrous.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred.[11][12] The solvent must be anhydrous, as water can negatively impact the reaction.[11]
-
Temperature: While some modern catalyst systems operate at room temperature, many require elevated temperatures (80-110 °C) to proceed efficiently.
-
-
Reagent Quality:
-
This compound: Ensure the amine is pure and free of contaminants that could poison the catalyst.
-
Aryl Halide: The reactivity of the aryl halide follows the trend I > Br > Cl. For less reactive aryl chlorides, a more active catalyst system is required.
-
Inert Atmosphere: The catalytic cycle involves oxygen-sensitive Pd(0) species. It is imperative to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen).
-
Table 1: Recommended Conditions for Buchwald-Hartwig Amination with this compound
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Readily available and effective precatalysts. |
| Ligand | XPhos or RuPhos (1.2-2.4 mol%) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.) | Strong, non-nucleophilic base to facilitate the catalytic cycle. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvents that are compatible with the reaction components.[11][12] |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the oxygen-sensitive Pd(0) catalyst. |
III. Troubleshooting Guide: Reductive Amination
Reductive amination is a robust method for synthesizing more complex amines, but can be plagued by side reactions if not properly controlled.[5][13]
Q5: I am observing significant amounts of the alcohol byproduct from the reduction of my carbonyl compound in my reductive amination. How can I prevent this?
A5: The formation of an alcohol byproduct indicates that the reduction of the carbonyl compound is competing with the formation and/or reduction of the imine intermediate.[5]
Minimizing Alcohol Byproduct in Reductive Amination
Caption: Strategies to minimize alcohol byproduct formation in reductive amination.
Detailed Solutions:
-
Choice of Reducing Agent:
-
Selective Reductants: The key is to use a reducing agent that is more reactive towards the protonated imine than the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[14] It is a milder and more selective reducing agent than sodium borohydride (NaBH₄).[5]
-
Sodium Cyanoborohydride: Sodium cyanoborohydride (NaBH₃CN) is another effective option that is selective for the imine.[5] However, it is toxic and requires careful handling.
-
-
Reaction Protocol:
-
Stepwise Approach: Instead of a one-pot reaction, consider a stepwise procedure. First, form the imine by reacting this compound with the carbonyl compound, often with the removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, in a separate step, add the reducing agent.[14]
-
pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6). This can be achieved by adding a catalytic amount of a weak acid like acetic acid. The acidic conditions also activate the imine for reduction.
-
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines, mild, commercially available.[14] | Can be slower than other reductants. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines, effective.[5] | Highly toxic (releases HCN in acidic conditions). |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Less selective, can reduce the starting carbonyl.[5] |
IV. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for One-Pot Reductive Amination
-
To a round-bottom flask, add the aldehyde or ketone (1.0 equiv.) and this compound (1.1 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Gómez-Benítez, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7353. [Link]
-
Lund, M. (2012). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Pearson. (n.d.). Reductive Amination Practice Questions & Answers. [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]
-
Oakwood Chemical. (n.d.). (S)-1-(4-Bromophenyl)-ethylamine. [Link]
-
LookChem. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine. [Link]
-
ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with...[Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Pearson. (n.d.). Reductive Amination Practice Problems. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Khan, I., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 91. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Reductive Amination Practice Questions & Answers – Page 1 | Organic Chemistry [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 7. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. (R)-(+)-1-(4-Bromophenyl)ethylamine|lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on robust and efficient synthesis, with a particular emphasis on minimizing reagent excess to improve process efficiency and green chemistry profiles.
Troubleshooting Guide: Reductive Amination of 4-Bromoacetophenone
Reductive amination is a cornerstone for the synthesis of this compound. However, like any chemical transformation, it can present challenges. This section is dedicated to resolving common issues encountered during this synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete imine formation.[1] 2. Reduction of the starting 4-bromoacetophenone to the corresponding alcohol.[1][2] 3. Suboptimal pH for the reaction.[1] | 1. To drive the equilibrium towards imine formation, consider adding a dehydrating agent like molecular sieves or employing azeotropic distillation to remove water.[1][3] 2. Use a milder reducing agent that selectively reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[1][2][4] 3. Adjust the reaction pH to a mildly acidic range (typically pH 4-5) to facilitate imine formation without promoting significant hydrolysis.[1] |
| Significant Formation of 1-(4-Bromophenyl)ethanol Side Product | The reducing agent is too reactive and is reducing the ketone starting material before imine formation and subsequent reduction can occur.[1][2] | Switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (STAB) is particularly effective at reducing the intermediate iminium ion in the presence of the ketone.[4][5] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can mitigate this side reaction. |
| Over-alkylation Leading to Secondary Amine Impurities | The primary amine product is more nucleophilic than ammonia and reacts with the remaining 4-bromoacetophenone to form a secondary amine. | Carefully control the stoichiometry of the reactants. Using a slight excess of the ammonia source relative to the 4-bromoacetophenone can help minimize the formation of the secondary amine. Running the reaction at lower temperatures can also reduce the rate of over-alkylation. |
| Reaction Stalls or Proceeds Very Slowly | 1. Poor quality or deactivated reducing agent. 2. Steric hindrance around the carbonyl group of the ketone. 3. Inefficient imine formation. | 1. Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition. You can test the activity of sodium borohydride on a simple ketone to verify its efficacy.[6] 2. While less of an issue with acetophenone, for more hindered ketones, increasing the reaction temperature or using a more potent catalyst may be necessary. 3. The addition of a catalytic amount of a Lewis acid, such as Ti(iPrO)₄, can facilitate imine formation, especially with less reactive ketones.[7] |
Frequently Asked Questions (FAQs)
Reaction Optimization & Stoichiometry
Q1: How can I minimize the excess of the reducing agent in the synthesis of this compound?
A1: Minimizing reagent excess is crucial for a greener and more cost-effective synthesis. For reductive amination, the key is to use a reducing agent with high selectivity for the iminium ion intermediate over the starting ketone.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is a mild and selective reducing agent for reductive aminations.[4][5] Its lower reactivity compared to sodium borohydride (NaBH₄) means it is less likely to reduce the starting 4-bromoacetophenone, allowing for a more controlled reaction with near-stoichiometric amounts.[1][2]
-
Stepwise Addition: A practical approach is the slow, portion-wise addition of the reducing agent to the reaction mixture containing the ketone and the ammonia source. This maintains a low instantaneous concentration of the reducing agent, favoring the reduction of the continuously formed iminium ion.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to stop the addition of the reducing agent once the starting material is consumed, preventing unnecessary excess.
Q2: What is the optimal source of ammonia for this reaction to ensure minimal excess?
A2: For laboratory-scale synthesis, using a stable ammonium salt like ammonium acetate or ammonium chloride is often more convenient than handling ammonia gas.[8]
-
Ammonium Acetate: This is a good choice as the acetate anion can act as a mild buffer, helping to maintain the optimal pH for imine formation.
-
Stoichiometry: A slight excess of the ammonium salt (e.g., 1.1 to 1.5 equivalents) is generally sufficient to drive the reaction to completion without leading to significant workup or purification challenges.
Alternative Synthetic Routes
Q3: Are there alternative methods to reductive amination for synthesizing this compound?
A3: Yes, one of the classic methods is the Leuckart reaction . This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[9]
-
Mechanism: The Leuckart reaction proceeds by the reductive amination of the ketone.[9] It typically requires high reaction temperatures (120-165 °C).[9]
-
Advantages: It's a one-pot reaction that doesn't require an external reducing agent.
-
Disadvantages: The high temperatures can lead to side product formation, and the reaction can sometimes be sluggish.[10] Modern catalytic versions of the Leuckart reaction have been developed to proceed under milder conditions.[10]
Experimental Protocol: Stoichiometrically Controlled Reductive Amination
This protocol details a method for the synthesis of this compound from 4-bromoacetophenone using sodium triacetoxyborohydride, with a focus on minimizing reagent excess.
Materials:
-
4-Bromoacetophenone
-
Ammonium Acetate
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate solution
-
Sodium Sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Diethyl Ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-bromoacetophenone (1.0 eq) and ammonium acetate (1.5 eq).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine.
-
In a separate container, weigh out sodium triacetoxyborohydride (STAB) (1.2 eq).
-
Slowly add the STAB to the reaction mixture in portions over 30 minutes. Monitor for any temperature increase.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting ketone is consumed (typically 4-12 hours).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Reaction Workflow Diagram
Caption: Reductive amination workflow for this compound synthesis.
References
-
Royal Society of Chemistry. Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. Organic & Biomolecular Chemistry. 2024. Available from: [Link]
-
WordPress. Reductive Amination. Available from: [Link]
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MDPI. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. 2022. Available from: [Link]
-
Royal Society of Chemistry. Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. Organic & Biomolecular Chemistry. 2024. Available from: [Link]
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University of Calgary. a. Formation of imines and enamines. Available from: [Link]
-
ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. Available from: [Link]
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YouTube. CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. 2024. Available from: [Link]
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-
Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available from: [Link]
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ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. 2015. Available from: [Link]
-
ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? 2016. Available from: [Link]
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ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. 1996. Available from: [Link]
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Chemistry Steps. Reductive Amination. Available from: [Link]
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Reddit. Question about reductive amination reaction procedure. 2023. Available from: [Link]
-
ResearchGate. Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. Available from: [Link]
-
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-
Myers Group, Harvard University. C–N Bond-Forming Reactions: Reductive Amination. Available from: [Link]
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SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. 1993. Available from: [Link]
-
ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. 2018. Available from: [Link]
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Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]
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Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. Chemical Science. 2023. Available from: [Link]
-
PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. 2018. Available from: [Link]
-
ScienceDirect. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. 2017. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. 2024. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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Onyx Scientific. Chiral Resolution Screening. Available from: [Link]
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Chemsrc. (S)-1-(4-Bromophenyl)ethanamine. Available from: [Link]
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Impact of temperature on the chiral resolution of 1-(4-Bromophenyl)ethanamine
Technical Support Center: Chiral Resolution of 1-(4-Bromophenyl)ethanamine
Welcome to the technical support resource for the chiral resolution of this compound. This guide is designed for researchers, chromatographers, and pharmaceutical scientists to navigate the critical role of temperature in achieving optimal enantioseparation of this key chiral intermediate. The following content is structured in a question-and-answer format to directly address common challenges and provide in-depth, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the chiral separation of this compound?
Temperature is a critical, albeit complex, parameter in chiral High-Performance Liquid Chromatography (HPLC).[1] It directly influences the thermodynamics of the interactions between the enantiomers of this compound and the chiral stationary phase (CSP). These interactions, which are responsible for enantiomeric recognition, are governed by changes in enthalpy (ΔH°) and entropy (ΔS°).[2][3]
The relationship is described by the van't Hoff equation:
ln(k) = - (ΔH°/RT) + (ΔS°/R) + ln(Φ)
where:
-
k is the retention factor
-
ΔH° is the standard enthalpy change
-
ΔS° is the standard entropy change
-
R is the gas constant
-
T is the absolute temperature in Kelvin
-
Φ is the phase ratio of the column
For chiral separation, we are most interested in the difference in these values between the two enantiomers, which dictates the selectivity (α). Generally, chiral separations are enthalpy-driven, meaning the separation relies on specific, favorable interactions (like hydrogen bonds, dipole-dipole, or π-π stacking) between one enantiomer and the CSP.[2][4] Lowering the temperature typically enhances these specific interactions, leading to a greater difference in retention and thus, better resolution.[1][5]
Q2: I'm starting my method development. Should I begin at a low or high temperature for separating this compound?
For most chiral separations, including aromatic amines like this compound, it is advisable to start at a sub-ambient temperature, typically around 15-25°C .[1]
Rationale:
-
Enthalpic Control: Most chiral recognition mechanisms are enthalpically controlled. Lower temperatures favor these mechanisms, increasing the energy difference between the diastereomeric complexes formed by the enantiomers and the CSP, which often leads to higher selectivity (α).[4][6]
-
Maximizing Selectivity: Starting at a lower temperature helps you determine the maximum potential selectivity for a given CSP and mobile phase system. It is often easier to sacrifice some resolution for better peak shape and faster analysis by increasing the temperature later, rather than trying to gain resolution that isn't there at higher temperatures.
However, be aware that excessively low temperatures can lead to poor peak efficiency due to increased mobile phase viscosity and slower mass transfer kinetics.
Troubleshooting and Optimization Guide
Q3: My resolution is poor at room temperature. What is the first step in optimizing temperature?
If you have some, but insufficient, separation at room temperature, the first step is to systematically decrease the column temperature. This will often enhance the subtle bonding forces responsible for chiral differentiation.[1]
-
Establish Baseline: Perform an initial injection at your starting temperature (e.g., 25°C) and record the retention times, resolution (Rs), and peak widths for both enantiomers.
-
Systematic Cooling: Decrease the column temperature in 5°C increments (e.g., to 20°C, then 15°C, then 10°C).
-
Equilibration: Ensure the column is thoroughly equilibrated at each new temperature before injecting your sample. A minimum of 10-15 column volumes is recommended.
-
Analysis: At each temperature, inject the sample and carefully record the chromatographic parameters.
-
Data Evaluation: Analyze the trend. In many cases, you will observe an increase in resolution as temperature decreases.[5] Identify the temperature that provides the optimal balance between resolution and analysis time.
Sources
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Validation & Comparative
Comparing 1-(4-Bromophenyl)ethanamine with other chiral resolving agents
An In-Depth Comparative Guide to Chiral Resolving Agents: Evaluating 1-(4-Bromophenyl)ethanamine Against Classical Alkaloids
For researchers, scientists, and drug development professionals, the isolation of single enantiomers from a racemic mixture is a frequent and critical challenge. The choice of a chiral resolving agent is a pivotal decision that can significantly impact yield, purity, and overall process efficiency. This guide provides an objective, data-driven comparison of the synthetic resolving agent this compound against a panel of widely used, naturally occurring alkaloids.
The narrative is structured to not only present comparative data but also to explain the causality behind experimental choices, grounding protocols in established principles of stereochemistry.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most common and industrially scalable method for separating enantiomers is the formation of diastereomeric salts.[1] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation exceedingly difficult.[2][3] The core strategy involves reacting the racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure chiral resolving agent (e.g., a chiral amine). This reaction converts the pair of enantiomers into a pair of diastereomers.[4][5][6]
These newly formed diastereomeric salts are no longer mirror images and thus exhibit different physical properties, most critically, different solubilities in a given solvent system.[7][8] This difference allows for the separation of the diastereomers through fractional crystallization. The less soluble salt crystallizes preferentially from the solution, while the more soluble one remains in the mother liquor.[9] After separation, a simple acid-base workup liberates the desired enantiomer from the resolving agent, which can often be recovered and recycled.[9][10]
The success of this entire process hinges on the selection of an appropriate resolving agent that maximizes the solubility difference between the resulting diastereomeric salts.[8]
Profile of Resolving Agents
This compound: The Synthetic Contender
This compound is a synthetic chiral amine widely used for the resolution of racemic acids.[2][6] As a primary amine, it readily forms salts with carboxylic acids. The presence of the bromophenyl group contributes to its crystallinity and can influence the intermolecular interactions within the crystal lattice of the diastereomeric salts, which is a key factor in achieving effective separation. Being a synthetic agent, its optical purity is generally very high, and both enantiomers are often commercially available, providing flexibility in targeting either enantiomer of the racemic acid.
The Alkaloids: Nature's Resolving Agents
For over a century, naturally occurring alkaloids have been the workhorses of chiral resolution.[5][7] They are readily available, optically pure, and have a proven track record of success with a wide range of compounds.
-
Brucine: A toxic alkaloid derived from the seeds of Strychnos nux-vomica.[2][5] Despite its toxicity, it is one of the most frequently used resolving agents for acidic compounds due to its ability to form highly crystalline diastereomeric salts.[5][7][10]
-
Cinchonine & Cinchonidine: These are diastereomers belonging to the Cinchona alkaloids, extracted from the bark of the Cinchona tree.[11][12] They are structurally related to quinine and quinidine and are effective resolving agents for various racemic acids, including N-protected amino acids and carboxylic acids.[11][12][13]
-
Quinine: Famous for its anti-malarial properties, quinine is also a powerful chiral resolving agent.[5][14][15] Its complex, rigid structure provides multiple points of interaction, facilitating chiral recognition and the formation of separable diastereomeric salts.[14]
-
Strychnine: A highly toxic alkaloid, historically used for resolving racemic acids.[2][5][15] Due to its extreme toxicity, its use has declined in favor of safer alternatives, but it remains a classic example of a potent resolving agent.[16][17][18]
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A Comparative Guide to the Chiral Resolution of Arylethylamines: 1-(4-Bromophenyl)ethanamine vs. 1-Phenylethanamine
Introduction: The Critical Role of Chiral Amines
In the landscape of pharmaceutical development and fine chemical synthesis, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different pharmacological, toxicological, and physiological properties. Consequently, the isolation of single enantiomers from a racemic mixture is not merely a purification step but a critical determinant of a drug's efficacy and safety. 1-Phenylethanamine and its derivatives are foundational chiral building blocks for a multitude of active pharmaceutical ingredients (APIs).
Classical resolution via the formation of diastereomeric salts remains one of the most robust, scalable, and economically viable methods for separating enantiomers.[1] This technique relies on reacting a racemic base, such as an amine, with an enantiomerically pure acid (a resolving agent). This reaction converts the pair of enantiomers into a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties, most notably solubility.[2][3] This solubility differential allows for their separation by fractional crystallization.
This guide provides an in-depth technical comparison of the chiral resolution performance of two closely related arylethylamines: the parent compound, 1-phenylethanamine, and its para-substituted analogue, 1-(4-bromophenyl)ethanamine. We will explore the underlying chemical principles, present comparative data, and provide detailed experimental protocols for researchers and process chemists.
The Structural Distinction: Causality Behind Experimental Performance
The fundamental difference between the two molecules is the presence of a bromine atom at the para-position of the phenyl ring in this compound. This seemingly simple substitution has significant implications for the physicochemical properties of the diastereomeric salts formed during resolution.
Key Physicochemical Implications of Bromination:
-
Increased Molecular Weight & Density: The bromine atom (Atomic Weight: ~79.9 amu) substantially increases the molecular weight from 121.18 g/mol for 1-phenylethanamine to 200.08 g/mol for the bromo-analogue.[4] This contributes to a higher density and can influence crystal lattice energies.
-
Electronic Effects: Bromine is an electron-withdrawing group (via induction) but also a weak deactivator. These electronic changes can subtly alter the basicity (pKa) of the amine, though the primary influence on resolution is through intermolecular forces.
-
Intermolecular Interactions & Crystal Packing: This is the most critical factor. The large, polarizable bromine atom significantly enhances van der Waals forces. It can also participate in halogen bonding and other non-covalent interactions within the crystal lattice. These stronger and more directional interactions can lead to a more ordered and stable crystal packing for one diastereomeric salt over the other, amplifying the solubility difference between them.[5] Studies on substituted arylethylamines have confirmed that substituents on the aromatic ring significantly affect resolution efficiency by altering the crystal structures of the diastereomeric salts.
A greater difference in the stability, and thus solubility, of the diastereomeric salt pair is the primary driver for a more efficient and higher-yielding resolution. It is hypothesized that the bromo-substituent enhances these differences, leading to superior resolvability.
Diagram 1: Structural Comparison and Salt Formation
Caption: Formation of diastereomeric salt pairs from the racemic amines.
Performance Comparison in Chiral Resolution
While a direct, side-by-side published experiment is scarce, a comparison can be synthesized from established protocols and patent literature. The most common resolving agent for 1-phenylethanamine is tartaric acid, providing a reliable benchmark. For this compound, its frequent use as a resolving agent itself implies it is readily resolvable with high efficiency.
| Feature | 1-Phenylethanamine | This compound |
| Common Resolving Agent | (+)-Tartaric Acid | (+)-Tartaric Acid / Other Chiral Acids |
| Typical Solvent | Methanol | Methanol / Ethanol |
| Theoretical Max. Yield | 50% (for the less soluble salt) | 50% (for the less soluble salt) |
| Reported Yield | ~80-90% of theoretical max. | Often high due to distinct crystal properties |
| Reported e.e. | >85%, often requires recrystallization for >99% e.e. | High e.e. often achieved in a single crystallization |
| Key Influencing Factor | Hydrogen bonding network in salt | Enhanced crystal packing from Bromine interactions |
Note: The data for this compound is extrapolated from standard resolution principles and its known behavior as an effective resolving agent. High efficiency is anticipated due to the structural factors discussed.
Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for the resolution of each amine. The determination of enantiomeric excess (e.e.) is a critical validation step for each protocol.
Diagram 2: General Workflow for Chiral Resolution
Caption: Standard workflow for resolution by diastereomeric salt crystallization.
Protocol 1: Resolution of (±)-1-Phenylethanamine
This protocol is adapted from established and widely published laboratory procedures.
1. Diastereomeric Salt Formation & Crystallization:
-
In a 250 mL Erlenmeyer flask, dissolve 7.6 g (50.6 mmol) of (+)-tartaric acid in 100 mL of methanol. Gentle warming on a hot plate may be required to achieve full dissolution.
-
Remove the flask from the heat. Cautiously add 6.1 mL (6.05 g, 50.0 mmol) of racemic (±)-1-phenylethanamine to the warm solution over one minute. The reaction is exothermic.
-
Stopper the flask, swirl gently to mix, and allow it to stand undisturbed at room temperature for at least 24 hours. Prism-like crystals of the less soluble diastereomeric salt, (S)-amine-(+)-tartrate, will precipitate.
2. Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystalline cake with a small portion (5-10 mL) of ice-cold methanol to remove the mother liquor containing the more soluble (R)-amine-(+)-tartrate salt.
-
Allow the crystals to air-dry on the filter paper.
3. Liberation of the Enriched (S)-(-)-1-Phenylethanamine:
-
Transfer the dried crystals to a 100 mL beaker and add 20 mL of water.
-
Slowly add ~4 mL of a 50% (w/w) aqueous NaOH solution while stirring until the salt completely dissolves and the solution is strongly basic (test with pH paper). This neutralizes the tartaric acid and liberates the free amine, which is insoluble in water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or MTBE (3 x 15 mL).
-
Combine the organic extracts, wash with 15 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Decant or filter the dried solution and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-(-)-1-phenylethanamine.
Protocol 2: Resolution of (±)-1-(4-Bromophenyl)ethanamine
This protocol is a representative procedure based on standard methodologies and the known crystallization behavior of this compound.
1. Diastereomeric Salt Formation & Crystallization:
-
In a 250 mL Erlenmeyer flask, dissolve 7.5 g (50.0 mmol) of (+)-tartaric acid in 125 mL of ethanol (95%). Warm gently if necessary.
-
In a separate beaker, dissolve 10.0 g (50.0 mmol) of racemic (±)-1-(4-bromophenyl)ethanamine in 25 mL of ethanol.
-
Add the amine solution to the tartaric acid solution with gentle swirling.
-
Stopper the flask and allow it to cool slowly to room temperature. The enhanced crystallinity of the bromo-substituted salt may lead to rapid precipitation. For optimal purity, a slow, controlled cooling is recommended. Let stand for 12-24 hours.
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount (10 mL) of cold ethanol to remove the soluble diastereomer.
-
Dry the crystals thoroughly. Due to the expected large solubility difference, a high diastereomeric excess is anticipated after a single crystallization.
3. Liberation of the Enriched Amine:
-
Suspend the dried salt in a biphasic mixture of 50 mL of dichloromethane (DCM) and 50 mL of 2 M NaOH (aq).
-
Stir the mixture vigorously until all solids have dissolved and the liberated amine has partitioned into the organic layer.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with an additional portion of DCM (20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to yield the enantiomerically enriched this compound.
Protocol 3: Determination of Enantiomeric Excess (e.e.)
The e.e. of the resolved amine must be determined analytically. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.
1. Sample Preparation:
-
Prepare a stock solution of the resolved amine sample at approximately 1 mg/mL in the mobile phase or a suitable solvent like hexane/isopropanol.
-
Prepare a standard of the racemic starting material at the same concentration for comparison.
2. Chiral HPLC Conditions (Example):
-
Column: A crown ether-based chiral stationary phase, such as Chirosil RCA(+), is effective for this class of compounds. Alternatively, polysaccharide-based columns (e.g., Daicel CHIRALPAK series) are widely used.
-
Mobile Phase: An isocratic mixture of aqueous perchloric acid and an organic modifier (acetonitrile or methanol) is typically used. For example, a mixture of 0.1% HClO₄ in water and acetonitrile. The exact ratio must be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the resolved sample. The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
Conclusion and Expert Recommendations
Both 1-phenylethanamine and this compound are readily resolvable by diastereomeric salt crystallization. However, the choice between using a substituted versus an unsubstituted analogue in a synthetic route can be guided by the efficiency of this key separation step.
-
1-Phenylethanamine serves as a reliable, well-documented standard for chiral resolutions. Its separation is effective, though achieving the highest levels of enantiomeric purity (>99% e.e.) may require a subsequent recrystallization of the diastereomeric salt.
-
This compound represents a strategic structural modification. The presence of the para-bromo substituent is predicted to enhance the differences in crystal packing and solubility between the two diastereomeric salts. This often translates to a more efficient separation, potentially yielding higher enantiomeric excess in a single crystallization step. For processes where maximizing throughput and minimizing purification steps are critical, leveraging the bromo-substituted analogue can provide a significant advantage.
Ultimately, the selection of a chiral resolving agent and solvent system requires empirical screening to identify the optimal conditions for forming well-defined, easily separable crystals.[4] The principles outlined in this guide, however, demonstrate that targeted structural modification of the substrate is a powerful tool for improving the efficiency of classical chiral resolution.
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Diastereomeric salts of lactic acid and 1-phenylethylamine, their structures and relative stabilities. (2002). Acta Crystallographica Section B: Structural Science. [Link]
-
Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. (2007). ResearchGate. [Link]
-
Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. (n.d.). Semantic Scholar. [Link]
-
Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. (2023). Crystal Growth & Design. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. (2021). Crystal Growth & Design. [Link]
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Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2022). Europe PMC. [Link]
-
Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... (n.d.). ResearchGate. [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
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Chiral Resolution Screening. (n.d.). Onyx Scientific. [Link]
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Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (2011). Organic & Biomolecular Chemistry. [Link]
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Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis. (2010). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (2011). ResearchGate. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Institutes of Health. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2022). Molecules. [Link]
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The influence of molecular structure and crystallization time on the efficiency of diastereoisomeric salt forming resolutions. (2010). ResearchGate. [Link]
-
Resolution of a Racemic Mixture. (n.d.). Science Learning Center. [Link]
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Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. (2010). ResearchGate. [Link]
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Chiral resolution. (n.d.). Wikipedia. [Link]
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Illustrate how to resolve racemic 1-phenylethanamine. (2022). Filo. [Link]
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The Role of CH/π Interaction in the stabilization of less-soluble diastereomeric salt crystals. (2010). ResearchGate. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2012). ResearchGate. [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2021). Crystal Growth & Design. [Link]
-
(S)-1-(4-Bromophenyl)ethanamine. (n.d.). Chemsrc. [Link]
-
1-Phenethylamine. (n.d.). PubChem. [Link]
-
1-Phenethylamine, (-)-. (n.d.). PubChem. [Link]
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A Senior Application Scientist's Guide to the Validation of a Chiral HPLC Method for 1-(4-Bromophenyl)ethanamine
Introduction: The Imperative of Enantiomeric Purity
In the pharmaceutical landscape, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles.[1] One enantiomer might be the active therapeutic agent (the eutomer), while the other could be inactive or, in some cases, responsible for adverse effects (the distomer).[2] Consequently, regulatory bodies worldwide mandate the rigorous control and quantification of enantiomeric purity for chiral drug substances.
This guide focuses on 1-(4-Bromophenyl)ethanamine , a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is paramount to controlling the stereochemical integrity of the final drug product. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this task, offering the high selectivity required to resolve these isomers.[1][3]
However, a method is only as reliable as its validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] This document, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides a comprehensive, field-tested framework for the validation of a chiral HPLC method for this compound.[4][5] We will move beyond a simple checklist, delving into the causality behind experimental choices to build a robust, self-validating analytical procedure.
Part 1: The Foundation - Strategic Method Development and System Suitability
Before validation can begin, a suitable method must be developed. The success of a chiral separation is overwhelmingly dependent on the selection of the chiral stationary phase, as it provides the stereoselective environment for differential interaction.[6][7]
Selecting the Chiral Stationary Phase (CSP)
For an aromatic amine like this compound, several CSPs could be effective. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are renowned for their broad applicability and excellent chiral recognition capabilities for a wide array of compounds.[1][8] Another powerful option is a crown ether-based CSP, which has demonstrated baseline separation for this specific compound.[9] For this guide, we will proceed with a hypothetical method based on a polysaccharide derivative, such as Chiralcel® OD-H , known for its versatility.
Initial Chromatographic Conditions (Starting Point)
Based on common practices for separating aromatic amines on polysaccharide CSPs, a normal-phase method is often a strong starting point.
-
Column: Chiralcel® OD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Causality: The hexane/isopropanol mixture provides the primary separation mechanism. Isopropanol acts as the polar modifier, influencing retention times; adjusting its percentage is the primary tool for optimizing resolution. Diethylamine is a crucial basic additive that improves peak shape and reduces tailing for amine analytes by masking acidic silanol sites on the silica support.
System Suitability Testing (SST): The Daily Method Sentinel
System Suitability Testing is not a part of validation; it precedes it. It is a mandatory series of checks performed before any analysis to demonstrate that the chromatographic system is performing adequately on that specific day.[4][10][11] It acts as a mini-validation for every run, ensuring the reliability of the results generated.[4]
-
Prepare the SST Solution: Create a solution containing both the desired (e.g., R) and undesired (e.g., S) enantiomers of this compound at a concentration that allows for clear detection of both peaks. A 50:50 racemic mixture is ideal for initial SST setup.
-
Equilibrate the System: Pump the mobile phase through the HPLC system until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the SST solution five or six times consecutively.[12]
-
Evaluate Parameters: Using the chromatography data software, calculate the key SST parameters and compare them against the pre-defined acceptance criteria.
| Parameter | Symbol | Acceptance Criterion | Rationale |
| Resolution | Rₛ | ≥ 2.0 | Ensures baseline separation between the enantiomer peaks, which is critical for accurate quantification.[4] |
| Tailing Factor | T | ≤ 1.5 | Measures peak symmetry. A value > 1 indicates tailing, which can compromise integration and accuracy.[10] |
| Repeatability | %RSD | ≤ 2.0% for Peak Area and Retention Time | Demonstrates the precision of the injector and pumping system over a short period.[12][13] |
| Theoretical Plates | N | > 2000 | Indicates the efficiency and separation power of the column. A high plate count leads to sharper peaks.[10] |
Part 2: The Validation Gauntlet - Interrogating the Method's Performance
With a suitable method and a functioning system, we proceed to the formal validation, following the framework of ICH Q2(R1).
Diagram: Overall Workflow for Chiral HPLC Method Validation
Caption: Workflow from method development to final validation report.
Specificity (Selectivity)
-
Objective: To demonstrate that the analytical method can unequivocally measure each enantiomer without interference from the other, or from any potential impurities or matrix components.[4][5] For a chiral method, this is the most fundamental parameter.
-
Experimental Protocol:
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject a solution of the pure 'desired' enantiomer (e.g., R-1-(4-Bromophenyl)ethanamine).
-
Inject a solution of the pure 'undesired' enantiomer (e.g., S-1-(4-Bromophenyl)ethanamine).
-
Inject a solution of the racemic (50:50) mixture to confirm the retention times and resolution.
-
If validating for a drug product, inject a placebo solution (all formulation components except the API) to check for excipient interference.
-
-
Acceptance Criteria: The retention times of the two enantiomers should be distinct. The blank and placebo injections should show no peaks at the retention times of the enantiomers. Peak purity analysis (using a Diode Array Detector) should confirm that each enantiomeric peak is spectrally homogeneous.
Linearity and Range
-
Objective: To verify that the detector response is directly proportional to the concentration of each enantiomer over a specified range.[14] This is critical for accurate quantification of both the major component and the chiral impurity.
-
Experimental Protocol:
-
Undesired Enantiomer (Impurity): Prepare at least five concentration levels, typically spanning from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.6%).
-
Desired Enantiomer (Assay): Prepare at least five concentration levels, typically from 80% to 120% of the nominal test concentration.[14]
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration for each enantiomer separately.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[5] The y-intercept should be close to zero. Visual inspection of the calibration curve and residual plot should confirm linearity.
| Enantiomer | Range (µg/mL) | Slope | Y-Intercept | Correlation Coefficient (r²) |
| S-Enantiomer (Impurity) | 0.5 - 6.0 | 45210 | 1530 | 0.9991 |
| R-Enantiomer (API) | 80 - 120 | 45350 | 25890 | 0.9995 |
Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value. This is assessed by spiking a sample with a known quantity of the analyte and measuring the percent recovery.[15]
-
Experimental Protocol:
-
Prepare a bulk solution of the pure desired enantiomer (R-form).
-
Spike this solution with the undesired enantiomer (S-form) at three different concentration levels (e.g., LOQ, 100% of specification, and 120% of specification).
-
Prepare three independent samples at each level.
-
Analyze all nine samples and calculate the percent recovery for the undesired enantiomer at each level.
-
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, for instance, 90.0% to 110.0% for the chiral impurity.[14]
Precision
-
Objective: To assess the random error or closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[14]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual test samples of the racemic compound at the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the %RSD for the peak area and the percentage of the minor enantiomer.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, or using a different HPLC system.
-
Compare the results from both experiments.
-
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0% for the assay of the main component and typically ≤ 10% for the chiral impurity.[4][14] Results for intermediate precision should also meet these criteria.
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Area (R-Enantiomer) | 0.85 | 1.10 |
| Area (S-Enantiomer) | 4.5 | 6.2 |
| % S-Enantiomer | 4.6 | 6.3 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To establish the lowest concentration of the undesired enantiomer that the method can reliably detect (LOD) and accurately quantify (LOQ).[16] This is paramount for controlling trace-level chiral impurities.
-
Experimental Protocol:
-
Signal-to-Noise (S/N) Ratio Method:
-
Prepare a series of progressively more dilute solutions of the undesired enantiomer.
-
Inject them and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[4]
-
-
Calibration Curve Method:
-
Calculate LOD and LOQ from the standard deviation of the y-intercepts (σ) and the slope (S) of the linearity curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy. The LOQ value must be at or below the reporting threshold for the chiral impurity.
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters, providing an indication of its reliability during normal usage.[17] This is a critical step before transferring the method to another lab.
-
Experimental Protocol:
-
Identify critical method parameters.
-
Vary each parameter within a small, realistic range while keeping others constant.
-
Analyze the SST solution under each new condition and evaluate the impact on key responses like resolution, retention time, and tailing factor.
-
-
Acceptance Criteria: The system suitability parameters must still pass under all varied conditions. The separation and quantification should not be significantly affected by any single variation.
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Flow Rate (mL/min) | 1.0 | 0.9 (-10%) | 1.1 (+10%) |
| Column Temp (°C) | 25 | 23 (-2°C) | 27 (+2°C) |
| % Isopropanol | 20.0 | 19.6 (-2%) | 20.4 (+2%) |
Part 3: Synthesis and Conclusion
The validation parameters are not isolated islands; they are an interconnected system that collectively builds confidence in the analytical method.
Diagram: Interrelationship of Validation Parameters
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A Senior Application Scientist's Guide to Determining the Absolute Configuration of Resolved Enantiomers
In the landscape of drug discovery, natural product chemistry, and materials science, the three-dimensional arrangement of atoms in a chiral molecule—its absolute configuration—is a critical determinant of its biological activity and physical properties. The subtle difference between two enantiomers, which are non-superimposable mirror images, can be the difference between a potent therapeutic and an inert or even toxic substance. For researchers and drug development professionals, the unambiguous assignment of the absolute configuration of resolved enantiomers is not merely an analytical exercise; it is a foundational pillar of modern chemical and pharmaceutical science.
This guide provides an in-depth comparison of the principal methodologies employed for this critical task. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, the self-validating nature of robust protocols, and the authoritative science that underpins each approach. We will explore the definitive power of X-ray crystallography, the solution-state insights from chiroptical methods like Vibrational and Electronic Circular Dichroism, and the versatile indirect approach of NMR spectroscopy.
The Definitive Method: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for determining molecular structure, providing a complete and unambiguous three-dimensional picture of a molecule's atomic arrangement.[1][2] For chiral molecules, SC-XRD can directly determine the absolute configuration through a phenomenon known as anomalous dispersion (or resonant scattering).[3][4][5][6]
The Principle of Anomalous Dispersion
Under normal diffraction conditions, the scattering of X-rays by an atom is treated as a simple elastic collision. However, when the energy of the incident X-ray beam is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[4][6] This effect, known as anomalous dispersion, breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (Bijvoet pairs) should be equal.[3][4] The differences in intensity between these pairs can be measured and used to determine the absolute configuration of the molecule. For this to be effective, the molecule must contain at least one "heavy" atom (e.g., bromine, sulfur, or a metal) to produce a measurable anomalous scattering signal with common X-ray sources.[5][7]
Experimental Workflow: From Powder to Structure
The journey from a purified enantiomer to its absolute configuration via SC-XRD is a multi-step process that demands patience and precision. The most significant hurdle is often the growth of a high-quality single crystal suitable for diffraction.[1][8]
Step-by-Step Protocol for SC-XRD Analysis
-
Crystal Growth : This is often the most challenging step. The goal is to obtain a single crystal of the enantiomerically pure compound, typically 0.1-0.3 mm in size, free of defects.[9] This is achieved by slowly precipitating the compound from a supersaturated solution. A wide range of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) may need to be screened. If the molecule itself is difficult to crystallize, co-crystallization with a suitable host molecule can be an effective strategy.[8]
-
Crystal Mounting and Data Collection : A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement : The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map is then interpreted to build a molecular model. The model is refined against the experimental data to optimize the atomic positions, bond lengths, and angles.
-
Absolute Configuration Determination : The key to determining the absolute configuration lies in the analysis of anomalous dispersion effects. The Flack parameter is calculated during the refinement process. A Flack parameter close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been determined. Conversely, a value close to 1 suggests that the inverted structure is correct.
Chiroptical Methods: Probing Chirality in Solution
While X-ray crystallography provides unparalleled detail in the solid state, many molecules are studied and utilized in solution. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.[10][11] These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule.[12][13][14]
The core principle of these methods involves comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.[10][15]
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Visible region, arising from electronic transitions.[13] For ECD to be effective, the molecule must contain one or more chromophores that absorb in the accessible UV-Vis range (typically 200-400 nm).[16]
Vibrational Circular Dichroism (VCD)
VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light associated with vibrational transitions.[12][14] A key advantage of VCD is that all molecules have IR-active vibrations, making it a more universally applicable technique than ECD. VCD spectra are often more complex and feature-rich than ECD spectra, providing a more detailed fingerprint for comparison with theoretical calculations.[17]
The Synergy of Experiment and Computation
The determination of absolute configuration by ECD or VCD is a two-pronged approach that marries experimental measurement with quantum chemical calculations.
Step-by-Step Protocol for VCD/ECD Analysis
-
Sample Preparation and Spectral Measurement :
-
Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration (typically 0.1-1 mg/mL for ECD, 1-10 mg for VCD).[12][18] The solvent should be transparent in the spectral region of interest.
-
Measure the ECD or VCD spectrum using a dedicated spectrometer. Data collection may take from minutes to several hours, especially for VCD, to achieve a good signal-to-noise ratio.[12]
-
-
Computational Modeling :
-
Perform a thorough conformational search for one of the enantiomers (e.g., the R-enantiomer) using molecular mechanics or other suitable methods to identify all low-energy conformers.
-
For each conformer, optimize its geometry and calculate its theoretical ECD or VCD spectrum using Density Functional Theory (DFT).[13][17]
-
Generate a final theoretical spectrum by taking a Boltzmann-weighted average of the spectra of all significant conformers.
-
-
Spectral Comparison and Assignment :
-
Visually and quantitatively compare the experimental spectrum with the calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If they are opposite, the sample has the opposite absolute configuration.
-
An Indirect Approach: NMR Spectroscopy with Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for molecular structure elucidation. However, enantiomers are indistinguishable in a standard achiral NMR experiment, as they have identical spectra. To use NMR for determining absolute configuration, the enantiomers must be converted into diastereomers by reacting them with a chiral derivatizing agent (CDA).[19][20][21] Diastereomers have different physical properties and, crucially, different NMR spectra.
The Mosher Method
The most widely used NMR-based method is the Mosher ester (or amide) analysis.[22][23][24] This technique is applicable to chiral alcohols and amines. The enantiomeric mixture is separately reacted with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its acid chloride, to form a pair of diastereomeric esters or amides.[22][23][25]
The principle behind the Mosher method is that the diastereomers will adopt different preferred conformations in solution. This leads to systematic differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed stereocenter. By analyzing the signs of these Δδ values, the absolute configuration of the original alcohol or amine can be deduced.[22][24]
Experimental Workflow: Derivatization and Analysis
Step-by-Step Protocol for Mosher's Method
-
Preparation of Diastereomeric Esters/Amides :
-
NMR Data Acquisition :
-
Data Analysis and Interpretation :
-
Carefully assign the chemical shifts for the protons on both sides of the chiral center for both diastereomers.
-
Calculate the difference in chemical shifts (Δδ) for each pair of corresponding protons using the formula Δδ = δS - δR.[24]
-
Apply the Mosher model: For a given conformation, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By correlating this pattern with the structure of the molecule, the absolute configuration can be assigned.
-
Comparative Guide to Performance
The choice of method for determining absolute configuration is often dictated by the nature of the sample, the available instrumentation, and the required level of certainty. The following table provides a comparative overview of the key performance characteristics of each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Anomalous dispersion of X-rays by a single crystal.[27] | Differential absorption of circularly polarized IR light in solution.[27] | Differential absorption of circularly polarized UV-Vis light in solution.[27] | Formation of diastereomers with distinct NMR spectra.[27] |
| Sample Phase | Solid (High-quality single crystal)[18] | Solution[18] | Solution[18] | Solution[18] |
| Sample Amount | µg to mg scale[18] | 1-10 mg[18] | 0.1-1 mg/mL[18] | 1-5 mg per diastereomer[18] |
| Experimental Time | Days to weeks (crystal growth dependent)[18] | Hours to a day[18] | Hours[18] | 4-6 hours over 1-2 days[22][23] |
| Accuracy | High (Definitive)[18] | High (with reliable computational correlation)[18] | High (with reliable computational correlation)[18] | High (dependent on clear chemical shift differences)[18] |
| Key Requirement | High-quality single crystal; often a heavy atom.[18] | IR active modes; requires computational analysis.[18] | UV-Vis chromophore; requires computational analysis.[18] | Derivatizable functional group (-OH, -NH₂).[18] |
| Primary Output | 3D molecular structure, Flack parameter.[18] | Circular dichroism spectrum.[18] | Circular dichroism spectrum.[18] | Δδ (δS - δR) values.[18] |
Conclusion
The determination of absolute configuration is a cornerstone of modern stereochemistry, with profound implications for science and industry. While single-crystal X-ray crystallography remains the ultimate arbiter, its requirement for a high-quality crystal is a significant limitation. Chiroptical methods, particularly VCD, have emerged as powerful and broadly applicable techniques for determining absolute configuration in the solution phase, enabled by the predictive power of modern computational chemistry. NMR-based methods, exemplified by the Mosher analysis, offer a valuable indirect approach that leverages the widespread availability of NMR spectrometers.
As a senior application scientist, the recommendation is not to favor one technique over another in isolation, but to select the most appropriate method based on a rational assessment of the sample's properties, the research question, and the available resources. In cases of ambiguity or for high-stakes applications such as drug development, employing two orthogonal techniques to confirm the assignment is a prudent and scientifically rigorous strategy.
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A Researcher's Guide to the Certificate of Analysis for 1-(4-Bromophenyl)ethanamine: Ensuring Chiral Integrity and Experimental Success
In the landscape of pharmaceutical and materials science research, the success of a multi-step synthesis often hinges on the quality of its foundational building blocks. 1-(4-Bromophenyl)ethanamine, a chiral amine, is a quintessential example of such a critical starting material. Its stereocenter is frequently incorporated into the core of pharmacologically active molecules, where the specific three-dimensional arrangement is paramount to efficacy and safety.[1] Consequently, simply confirming the presence of this molecule is insufficient; researchers must rigorously verify its chemical purity and, most importantly, its enantiomeric integrity.
This guide provides an in-depth comparison and analysis of the Certificate of Analysis (CoA) for this compound. We will dissect the critical analytical parameters, offer comparative data against a common alternative, and provide actionable experimental protocols for in-house verification. Our objective is to empower researchers, scientists, and drug development professionals to look beyond the letterhead of a CoA and make informed decisions that safeguard their experimental outcomes.
Deconstructing the Certificate of Analysis: A Parameter-by-Parameter Breakdown
A Certificate of Analysis is more than a quality checklist; it is a detailed analytical report. Understanding the causality behind each test is crucial for interpreting the data and anticipating the reagent's performance. A typical CoA from a reputable supplier will include the following sections, each holding critical clues to the material's quality.
| Parameter | Specification Example | Significance & Interpretation |
| Identity (¹H NMR) | Conforms to Structure | Primary structural confirmation. The proton NMR spectrum provides a fingerprint of the molecule. Researchers should look for the characteristic quartet for the methine proton (CH), a doublet for the methyl group (CH₃), and the distinct aromatic signals of the 1,4-disubstituted benzene ring. Any unexpected signals may indicate impurities.[2][3] |
| Purity (GC/HPLC) | ≥98.0% | Overall chemical purity. This value, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), indicates the percentage of the target compound relative to all detectable impurities.[4][5] For sensitive applications, a purity of >99% is often required. |
| Enantiomeric Excess (ee) | ≥99.0% | The most critical parameter for a chiral compound. Determined by chiral HPLC or chiral GC, this value quantifies the excess of one enantiomer over the other. An ee of 99% means the mixture contains 99.5% of the desired enantiomer and 0.5% of the undesired one.[6] Low ee can lead to complex downstream purification or compromised biological activity. |
| Optical Rotation ([α]D) | +20.5° ± 1° (c=3, MeOH) | Indirect measure of enantiomeric purity. This value is highly dependent on concentration, solvent, and temperature. While historically important, it is less precise than chromatographic methods for determining ee. A significant deviation from the expected value warrants further investigation with chiral HPLC. |
| Appearance | Clear, Colorless Liquid | Basic quality check. Any discoloration (e.g., yellowing) can suggest degradation or the presence of chromophoric impurities, which may have arisen during synthesis or storage.[7] |
| Water Content (Karl Fischer) | ≤0.5% | Control of a common reactive impurity. Water can interfere with many organometallic or moisture-sensitive reactions. High water content can reduce yields and generate unwanted byproducts. |
| Residual Solvents (GC-HS) | Varies by process | Process-related impurities. The presence of residual solvents from synthesis and purification (e.g., hexane, ethanol, dichloromethane) can affect reaction outcomes and are strictly regulated in pharmaceutical development.[8] |
Comparative Analysis: this compound vs. Alternatives
The choice of a chiral building block is a strategic decision. Below, we compare hypothetical grades of this compound and contrast it with a common, non-halogenated alternative, 1-Phenylethanamine. The presence of the bromine atom on the phenyl ring is a key differentiator, offering a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck), which is absent in its non-brominated counterpart.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Alternative: (S)-1-Phenylethanamine | Technical Significance |
| Purity (GC) | >99.5% | ≥98.0% | ≥98.0% | High purity minimizes side reactions from unknown contaminants. |
| Enantiomeric Excess (ee) | >99.5% | ≥99.0% | ≥99.0% | Crucial for ensuring stereochemical control in the final product. |
| Key Impurity 1 | 4-Bromoacetophenone <0.1% | 4-Bromoacetophenone <0.5% | Acetophenone <0.5% | Unreacted starting material can lead to byproduct formation. |
| Key Impurity 2 | 1-(4-Bromophenyl)ethanol <0.1% | 1-(4-Bromophenyl)ethanol <0.5% | 1-Phenylethanol <0.5% | The corresponding alcohol is a common byproduct of reductive amination. |
| Reactive Handle | Aryl Bromide | Aryl Bromide | None | The bromine atom allows for downstream functionalization via cross-coupling. |
Experimental Verification: Trust but Verify
A CoA is a snapshot in time from the manufacturer. It is prudent for researchers in regulated or sensitive fields to perform in-house verification of critical parameters. The following protocols are designed to be self-validating systems for confirming identity and enantiomeric excess.
Protocol 1: Verification of Enantiomeric Excess by Chiral HPLC
This protocol is adapted from established methods for the enantioseparation of this compound.[9][10] The choice of a chiral stationary phase (CSP) is paramount for achieving separation.[9]
Objective: To confirm the enantiomeric excess (ee) of a supplied batch of this compound.
Methodology:
-
Column Selection: Utilize a chiral column known to resolve this compound, such as a Chirosil RCA(+) or a (R,R)-Whelk-O1 stationary phase.[9][11]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a 95:5:0.1 ratio. Degas the mobile phase thoroughly before use.
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase.
-
Prepare a stock solution of the sample to be tested at 1 mg/mL in the mobile phase.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm[11]
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Analysis Workflow:
-
Calculation:
-
Enantiomeric Excess (ee) % = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
-
Protocol 2: Identity and Purity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and identify potential impurities.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the amine in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
Confirm Identity: Look for the key signals:
-
~7.4-7.5 ppm (d, 2H): Aromatic protons ortho to the bromine.
-
~7.2-7.3 ppm (d, 2H): Aromatic protons ortho to the chiral center.
-
~4.1-4.2 ppm (q, 1H): Methine proton (CH).
-
~1.5-2.0 ppm (br s, 2H): Amine protons (NH₂).
-
~1.3-1.4 ppm (d, 3H): Methyl protons (CH₃).
-
-
Check for Impurities:
-
4-Bromoacetophenone (Starting Material): A sharp singlet around 2.5 ppm (methyl ketone).[12]
-
1-(4-Bromophenyl)ethanol (Byproduct): A distinct methine proton signal around 4.8 ppm and a hydroxyl proton signal.[13]
-
Residual Solvents: Check for characteristic signals of common solvents (e.g., Hexane, Ethanol).
-
-
Visualizing Workflows and Impurity Origins
To streamline the decision-making process and understand the product's lifecycle, visual diagrams are invaluable.
Caption: A typical Quality Control (QC) workflow for incoming chiral reagents.
Caption: Synthetic pathway showing the origins of common process-related impurities.
Conclusion
The Certificate of Analysis for a chiral reagent like this compound is the first line of defense in ensuring experimental quality and reproducibility. However, a truly rigorous scientific approach demands a deeper understanding of what the data represents and, when necessary, the ability to verify it independently. By scrutinizing purity, confirming enantiomeric excess, and being aware of potential impurities, researchers can mitigate risks associated with reagent quality. This diligence ensures that the integrity of the chiral center is maintained from the vial to the final molecule, ultimately contributing to the development of robust and reliable scientific outcomes.
References
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- 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with...
- SAFETY DATA SHEET: (+/-)-1-(4-Bromophenyl)ethylamine. Fisher Scientific.
- (R)-(+)-1-(4-BROMOPHENYL)
- (S)-(−)-1-(4-Bromophenyl)ethylamine. Sigma-Aldrich.
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- (S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1. Chemsrc.
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- Certificate of Analysis. Thermo Fisher Scientific.
- Certificate of analysis. Thermo Fisher Scientific.
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- Quality control of peptide drugs.
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- Tris(4-bromophenyl)amine(4316-58-9) 13C NMR spectrum. ChemicalBook.
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- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
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- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
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- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry.
- Impurity Reference Standards. Enamine.
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing).
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Investigation into the Formation of Impurities during the Optimization of Brig
- 27298-97-1 | (S)-1-(4-Bromophenyl)ethanamine. Ambeed.com.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Bromophenyl)ethanamine Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Chiral Intermediates
1-(4-Bromophenyl)ethanamine is a chiral building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry and purity of this intermediate are of paramount importance, as they directly influence the pharmacological activity, safety, and efficacy of the final drug product. Regulatory bodies worldwide mandate rigorous control over the purity of starting materials and intermediates to ensure patient safety.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of both enantiomeric and chemical purity of this compound. We will delve into the underlying principles of these techniques, present detailed experimental protocols, and outline a robust cross-validation strategy to ensure the reliability and consistency of analytical data.
Choosing the Right Analytical Tool: HPLC vs. GC
The selection of an appropriate analytical method for purity assessment depends on several factors, including the physicochemical properties of the analyte and its potential impurities (volatility, thermal stability, polarity), the required sensitivity, and the specific analytical objective (e.g., separating enantiomers versus process-related impurities).[3][4][5][6][7]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[1][3][6] For this compound, HPLC is particularly well-suited for both chiral and achiral analysis.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[5][6][7][8][9][10][11] While direct analysis of amines by GC can be challenging due to their polarity and potential for peak tailing, appropriate column selection and derivatization can yield excellent results.[10][11]
Methodology Deep Dive: Principles and Experimental Design
Chiral HPLC for Enantiomeric Purity
The enantiomers of a chiral compound have identical physical properties in an achiral environment, necessitating a chiral environment for their separation. Chiral HPLC achieves this by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating aromatic amines.[12][13] The selection of the specific CSP is empirical and based on the structure of the analyte.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. The addition of a small amount of a basic modifier, like diethylamine (DEA), is often crucial to prevent peak tailing by masking active sites on the stationary phase.[14]
-
Detector: A UV detector is suitable for this compound due to the presence of the aromatic ring.
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Achiral Reversed-Phase HPLC for Chemical Purity
This method is designed to separate this compound from its process-related impurities, which may include starting materials, by-products, and degradation products.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a robust and versatile choice for the separation of moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) allows for the separation of compounds with a range of polarities. The buffer (e.g., phosphate buffer) helps to maintain a consistent pH and improve peak shape.
-
Detector: A UV detector set at a wavelength where the analyte and potential impurities have significant absorbance.
Experimental Protocol: Achiral RP-HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 0.5 mg/mL.
Gas Chromatography (GC-FID) for Chemical and Chiral Purity
GC can be a powerful tool for purity analysis, especially for identifying volatile impurities. For chiral analysis, a chiral stationary phase is required. For achiral analysis, a standard non-polar or medium-polarity column is suitable.
Causality Behind Experimental Choices:
-
Derivatization: Amines can exhibit poor peak shape in GC. Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts the amine into a less polar and more volatile amide, improving chromatographic performance. This is particularly useful for achiral analysis.
-
Column Selection:
-
Achiral: A DB-5ms or similar 5% phenyl-methylpolysiloxane column offers good general-purpose separation of a wide range of compounds.
-
Chiral: A cyclodextrin-based chiral capillary column is often used for the enantiomeric separation of amines.
-
-
Injector and Detector: A split/splitless injector is standard. A Flame Ionization Detector (FID) is a robust and sensitive detector for organic compounds.
Experimental Protocol: Achiral GC-FID (with Derivatization)
-
Instrumentation: Gas chromatograph with an FID.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
Injection Mode: Split (50:1).
-
Sample Preparation and Derivatization:
-
Dissolve ~10 mg of the sample in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
Data Presentation and Comparison
The performance of each method must be evaluated based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18] The following table summarizes the expected performance characteristics for the described methods.
| Validation Parameter | Chiral HPLC | Achiral RP-HPLC | Achiral GC-FID | Considerations |
| Specificity | Excellent for enantiomers | High, good for non-volatile impurities | Good, but potential for thermal degradation of impurities | HPLC is generally superior for complex mixtures with non-volatile components. GC is excellent for volatile impurities. |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.998 | All methods are expected to show excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% | HPLC may offer slightly better accuracy due to lower risk of sample degradation at high temperatures. |
| Precision (%RSD) | < 2.0% | < 1.5% | < 2.5% | HPLC typically provides better precision for this type of analyte. |
| Limit of Detection (LOD) | ng range | ng range | pg to ng range | Dependent on detector; FID in GC is very sensitive. |
| Limit of Quantitation (LOQ) | ng range | ng range | ng range | Sufficiently low for impurity profiling in all techniques. |
| Robustness | Generally robust to small changes in mobile phase composition and temperature. | Robust to minor changes in pH, mobile phase composition, and flow rate. | Can be sensitive to changes in carrier gas flow, oven temperature ramp, and inlet conditions. | Method robustness should be thoroughly evaluated during development. |
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results.[3] This is crucial when, for example, a more efficient GC method is developed to replace an existing HPLC method for routine quality control. The most common approach is comparative testing, where the same homogeneous batch of the sample is analyzed by both methods.
Logical Framework for Cross-Validation
Sources
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- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 5. drawellanalytical.com [drawellanalytical.com]
- 6. biomedres.us [biomedres.us]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. mdpi.com [mdpi.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. demarcheiso17025.com [demarcheiso17025.com]
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- 18. database.ich.org [database.ich.org]
A Comparative Guide to Chiral Auxiliaries: Benchmarking the Performance of 1-(4-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to obtain enantiomerically pure compounds is paramount. Chiral auxiliaries represent a foundational strategy, offering a robust and reliable approach to controlling stereochemistry. This guide provides an in-depth analysis of chiral auxiliaries, with a specific focus on benchmarking the potential of 1-(4-Bromophenyl)ethanamine. While this compound presents structural similarities to widely used auxiliaries, a comprehensive evaluation of its performance is crucial. This guide will objectively compare its theoretical advantages with the experimentally validated performance of established alternatives, supported by experimental data from peer-reviewed literature.
The Role and Significance of Chiral Auxiliaries in Asymmetric Synthesis
At its core, a chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate. This covalent attachment induces a chiral environment, directing subsequent chemical transformations to occur with a high degree of facial selectivity. The result is the preferential formation of one diastereomer over the other. Following the desired stereoselective reaction, the auxiliary is cleaved from the product and can, in an ideal scenario, be recovered for reuse. This methodology is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules, including a vast array of pharmaceuticals.[1]
The efficacy of a chiral auxiliary is judged on several key criteria:
-
High Diastereoselectivity: It must induce a high degree of stereocontrol in the desired chemical transformation.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed from the product under mild conditions that do not compromise the newly formed stereocenter.
-
Recoverability and Reusability: For cost-effectiveness and sustainability, the auxiliary should be recoverable in high yield and without loss of enantiomeric purity.
-
Crystallinity of Intermediates: Diastereomeric intermediates that are crystalline can often be purified by recrystallization, leading to products with very high optical purity.
This compound: A Potential Chiral Auxiliary
This compound shares a close structural resemblance to the well-established chiral auxiliary, (R)- and (S)-1-phenylethylamine. The presence of a bromine atom at the para position of the phenyl ring introduces several potentially advantageous modifications:
-
Increased Steric Bulk: The bromo substituent may enhance facial shielding, potentially leading to higher diastereoselectivities.
-
Modified Electronic Properties: The electron-withdrawing nature of bromine can influence the reactivity of the auxiliary and its derivatives.
-
Crystallinity: The presence of the heavy bromine atom can promote the crystallization of diastereomeric intermediates, facilitating their separation and purification.
-
Functional Handle: The bromo group can serve as a handle for further synthetic transformations, for example, through cross-coupling reactions.
To provide a framework for evaluating its potential, we will now delve into the performance of several well-established chiral auxiliaries, presenting the kind of experimental data that would be necessary for a thorough benchmarking of this compound.
Benchmarking Against Established Chiral Auxiliaries
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans and his research group, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries.[1] They are particularly effective in directing stereoselective alkylation and aldol reactions.
Experimental Workflow: Evans' Asymmetric Alkylation
Caption: Workflow for Evans' Asymmetric Alkylation.
Performance Data: Evans' Asymmetric Alkylation
| Electrophile (R-X) | Base | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Benzyl bromide | LDA | >99% | 95 | Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
| Iodomethane | NaHMDS | 98% | 92 | Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
| Allyl bromide | LDA | >99% | 96 | Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
Oppolzer's Sultam Auxiliaries
Camphorsultams, developed by Wolfgang Oppolzer, are another class of highly effective chiral auxiliaries, known for their high crystallinity and excellent stereocontrol in a variety of reactions, including Diels-Alder reactions.
Experimental Workflow: Asymmetric Diels-Alder Reaction
Caption: Workflow for Asymmetric Diels-Alder Reaction.
Performance Data: Asymmetric Diels-Alder Reaction
| Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Cyclopentadiene | TiCl4 | >99:1 | >98% | 91 | Oppolzer, W., et al. Tetrahedron Lett.1984 , 25, 3901-3904. |
| Isoprene | Et2AlCl | 95:5 | 96% | 85 | Oppolzer, W., et al. Tetrahedron Lett.1986 , 27, 183-186. |
| 1,3-Butadiene | TiCl4 | 98:2 | >98% | 88 | Oppolzer, W., et al. Tetrahedron Lett.1984 , 25, 3901-3904. |
(S)-1-Phenylethylamine
As a readily available and relatively inexpensive chiral primary amine, (S)-1-phenylethylamine is a widely used chiral auxiliary, particularly for the synthesis of chiral carboxylic acids and amines.
Experimental Workflow: Asymmetric Synthesis of α-Substituted Carboxylic Acids
Caption: Asymmetric Synthesis of α-Substituted Carboxylic Acids.
Performance Data: Asymmetric Alkylation of Propionamide Derivative
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Benzyl bromide | 90% | 85 | Meyers, A. I., et al. J. Org. Chem.1981 , 46, 3897-3901. |
| n-Butyl iodide | 85% | 82 | Meyers, A. I., et al. J. Org. Chem.1981 , 46, 3897-3901. |
| Isopropyl iodide | 75% | 70 | Meyers, A. I., et al. J. Org. Chem.1981 , 46, 3897-3901. |
Conclusion and Future Outlook
The comparative data for established chiral auxiliaries like Evans' oxazolidinones and Oppolzer's sultams demonstrate the high levels of stereocontrol that can be achieved in asymmetric synthesis. These auxiliaries have been extensively studied and their performance is well-documented, providing a clear benchmark for any new candidate.
This compound holds theoretical promise as a chiral auxiliary due to its structural analogy to 1-phenylethylamine and the potential benefits conferred by the para-bromo substituent. However, the current lack of comprehensive, peer-reviewed studies detailing its performance in key asymmetric transformations represents a significant knowledge gap.
For researchers and drug development professionals, this guide highlights an opportunity. There is a clear need for systematic studies to benchmark the performance of this compound as a chiral auxiliary. Such studies should focus on:
-
Systematic evaluation in standard asymmetric reactions (alkylation, aldol, Diels-Alder).
-
Direct comparison with established auxiliaries under identical conditions.
-
Detailed reporting of diastereoselectivities, yields, and cleavage/recovery protocols.
By undertaking such investigations, the scientific community can fully assess the potential of this compound and determine its place in the toolkit of modern asymmetric synthesis. Until such data becomes available, its application as a chiral auxiliary remains a promising but unvalidated strategy.
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Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-R-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
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Oppolzer, W., Chapuis, C., & Bernardinelli, G. (1984). Asymmetric Diels-Alder reactions of chiral N-acryloyl- and N-crotonoyl-sultams. Tetrahedron Letters, 25(51), 5885-5888. [Link]
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Meyers, A. I., & Williams, D. R. (1981). Asymmetric synthesis of R- and S-R-methylalkanoic acids. An improved procedure for the alkylation of chiral oxazolines. The Journal of Organic Chemistry, 46(18), 3897–3901. [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]
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A Senior Application Scientist's Guide to the Chiral Resolution of 1-(4-Bromophenyl)ethanamine: A Comparative Study of Resolving Acids
Introduction: The Critical Role of Chirality in Modern Drug Development
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail—it is often the very determinant of therapeutic efficacy and patient safety. 1-(4-Bromophenyl)ethanamine is a pivotal chiral building block, a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its two enantiomers, (R) and (S), can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to isolate the desired enantiomer in high purity is a frequent and critical challenge for process chemists and drug development professionals.
The Principle of Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a classic and powerful technique for separating enantiomers.[1] Enantiomers possess identical physical properties (e.g., solubility, melting point), making their direct separation exceedingly difficult.[2] The core principle of this method is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of another chiral compound, known as the resolving agent.
Diastereomers, unlike enantiomers, have distinct physical properties.[3] This critical difference, particularly in solubility, allows for their separation by conventional methods like fractional crystallization. The process can be logically broken down into three key stages:
-
Salt Formation: The racemic amine ((R/S)-Amine) is reacted with a pure chiral acid ((R')-Acid). This acid-base reaction forms a mixture of two diastereomeric salts: (R)-Amine-(R')-Acid and (S)-Amine-(R')-Acid.
-
Fractional Crystallization: Due to their different solubilities in a given solvent system, one diastereomeric salt will preferentially crystallize out of the solution while the other remains dissolved.
-
Liberation: The isolated, diastereomerically pure salt is then treated with a base to break the ionic bond, liberating the desired, enantiomerically pure amine and regenerating the resolving agent for potential recovery.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Comparative Analysis of Common Resolving Acids
The choice of resolving agent is the most critical factor in a successful diastereomeric crystallization. The ideal agent should form a stable, crystalline salt with one enantiomer of the amine while the corresponding salt of the other enantiomer remains soluble in the chosen solvent. Here, we compare three widely used chiral acids: Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid.
| Feature | L-(+)-Tartaric Acid | (R)-(-)-Mandelic Acid | (1S)-(+)-10-Camphorsulfonic Acid |
| Structure | Dicarboxylic acid with two chiral centers | α-Hydroxy carboxylic acid | Strong sulfonic acid with a bulky camphor backbone |
| Acidity (pKa) | pKa₁ ≈ 2.98, pKa₂ ≈ 4.34 | pKa ≈ 3.41 | pKa ≈ 1.5 |
| Typical Solvents | Alcohols (Methanol, Ethanol), Water-Alcohol mixtures | Alcohols, Esters (Ethyl Acetate), Water | Alcohols, Esters, Ketones (Acetone), Chlorinated Solvents |
| Key Advantages | Readily available, inexpensive, two acidic protons for salt formation.[4] | Good crystallinity, moderate acidity. | Strong acid, forms robust salts, often induces good crystallinity.[5] |
| Considerations | Can sometimes form gels or oils. Both enantiomers are common. | Can be more expensive than tartaric acid. Both enantiomers are common. | More expensive, can be hygroscopic. Both enantiomers are common. |
| Performance in Analogous Amine Resolutions | Widely used for resolving 1-phenylethylamine, often achieving >85% e.e. in a single crystallization.[2][3] | Effective for resolving various amines and amino alcohols; can achieve high e.e. with optimization.[6][7] | Highly efficient for resolving complex amines, often achieving >99% e.e. in a single step.[8][9] |
Experimental Protocol: A Screening Approach for Resolution
Given that the optimal resolving agent and solvent combination must be determined experimentally, the following protocol is designed as a robust screening procedure. It is adapted from well-established methods for resolving analogous amines.[4]
Materials & Equipment
-
Racemic this compound
-
L-(+)-Tartaric Acid (or other chosen resolving acid)
-
Methanol (Anhydrous)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Diethyl Ether (or Methyl tert-butyl ether, MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Erlenmeyer flasks, beakers, separatory funnel
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Chiral HPLC system for analysis
Workflow Diagram
Caption: Step-by-step experimental workflow for screening a resolving acid.
Step-by-Step Procedure (Example with Tartaric Acid)
Step 3.1: Diastereomeric Salt Formation & Crystallization
-
In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.05 mol) of L-(+)-tartaric acid in 120 mL of methanol. Gentle heating may be required to achieve complete dissolution.[4]
-
To the warm, clear solution, slowly add 10.0 g (0.05 mol) of racemic this compound. Causality Note: Using a 1:1 molar ratio is a common starting point. However, screening often begins with 0.5 molar equivalents of the resolving agent, as this can be more efficient for initial enrichment evaluation.[10]
-
An exothermic reaction will occur, and the solution may become cloudy. If necessary, gently heat the mixture until it becomes clear again.
-
Loosely cover the flask and allow it to cool slowly to room temperature, undisturbed, for at least 24 hours. Slow cooling is crucial for the formation of well-defined crystals and achieving high diastereomeric purity.
-
Collect the resulting prismatic crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals to a constant weight. This is the diastereomeric salt, enriched in one enantiomer.
Step 3.2: Liberation of the Enantiomerically Enriched Amine
-
Transfer the dried crystals to a beaker and dissolve them in approximately 50 mL of water.
-
Slowly add 10% aqueous NaOH solution while stirring until the solution is strongly basic (pH > 12, check with pH paper). This neutralizes the tartaric acid and liberates the free amine, which is insoluble in water and will often appear as an oily layer.[4]
-
Transfer the mixture to a separatory funnel. Extract the free amine with diethyl ether (3 x 30 mL portions).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound as an oil.
Step 3.3: Analysis of Enantiomeric Excess (e.e.)
-
Prepare a dilute solution of the obtained amine in a suitable solvent (e.g., methanol/acetonitrile).
-
Analyze the sample using a chiral HPLC method to determine the ratio of the two enantiomers and calculate the enantiomeric excess (% e.e.). A baseline separation of the enantiomers of 1-(4-bromophenyl)-ethylamine can be achieved on a chiral stationary phase like a crown ether-based column.[11]
Discussion: Selecting the Optimal Resolving Agent
The "best" resolving acid is not universal; it is specific to the target molecule and the desired process parameters (e.g., yield, purity, cost).
-
Tartaric Acid is often the first choice for screening due to its low cost and proven track record with simple phenylethylamines.[2] Its di-protic nature offers complex salt formation possibilities. However, achieving >99% e.e. may require one or more recrystallizations of the diastereomeric salt, which reduces the overall yield.[3]
-
Mandelic Acid offers a different structural motif. The aromatic ring can engage in π-π stacking interactions within the crystal lattice, which can be a powerful driver for selective crystallization. It is a valuable alternative when tartaric acid fails to produce crystalline salts or provides poor selectivity.[6]
-
Camphorsulfonic Acid (CSA) is a significantly stronger acid, leading to more complete and robust salt formation. Its bulky, rigid camphor structure is highly effective at creating distinct diastereomeric interactions, often resulting in well-ordered, easily separable crystals. For challenging resolutions or when the highest possible enantiomeric excess is required in a single step, CSA is an excellent, albeit more expensive, candidate.[8][9]
Self-Validation and Optimization: The protocol described is a self-validating system. The chiral HPLC analysis at the end of the workflow provides immediate, quantitative feedback on the success of the chosen acid and conditions. Key parameters for optimization include:
-
Stoichiometry: Varying the molar ratio of resolving agent to amine (0.5 to 1.2 equivalents).
-
Solvent: Screening a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) and solvent/water mixtures.
-
Temperature: Optimizing the crystallization temperature profile.
By systematically applying this screening protocol, researchers can efficiently identify the most effective resolving acid and conditions to obtain this compound with the desired optical purity for their specific application.
References
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). NIH. Retrieved from [Link]
-
Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. (n.d.). ResearchGate. Retrieved from [Link]
-
D,L-10-Camphorsulfonic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing). DOI:10.1039/D3SC01630G. Retrieved from [Link]
-
Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. (n.d.). ACS Publications. Retrieved from [Link]
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Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved from [Link]
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Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved from [Link]
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(r)- and (s)-mandelic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved from [Link]
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What is the chemical method for the resolution of (+) tartaric acid?. (n.d.). Quora. Retrieved from [Link]
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Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid. (2005). arkat usa. Retrieved from [Link]
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Mandelic acid, p-bromo-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021). NIH. Retrieved from [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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5.9: Racemic Mixtures and the Resolution of Enantiomers. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents. (n.d.). NIH. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analysis of Enantiomeric Purity
In the landscape of modern drug development and chemical synthesis, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its pharmacological activity, metabolic fate, and potential toxicity. The differential biological effects of enantiomers, starkly illustrated by historical examples such as thalidomide, have underscored the regulatory and scientific imperative for precise enantiomeric purity analysis.[1][2] This guide provides an in-depth, comparative analysis of the principal analytical techniques employed for the determination of enantiomeric excess (ee), offering field-proven insights for researchers, scientists, and drug development professionals.
The Foundation: Why Enantiomeric Purity Matters
Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physicochemical properties in an achiral environment. However, within the chiral milieu of the body, they can interact differently with receptors, enzymes, and other biological targets.[3] Consequently, one enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), mandate rigorous characterization of the stereoisomeric composition of drug substances.[5][6][7][8]
This necessitates the use of robust and reliable analytical methods to separate and quantify enantiomers, thereby determining the enantiomeric purity of a sample. The choice of technique is governed by a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation.
Chromatographic Techniques: The Workhorses of Chiral Separations
Chromatographic methods are the cornerstone of enantiomeric purity analysis, offering high-resolution separation of enantiomers.[4][9] The fundamental principle involves the differential interaction of the enantiomers with a chiral environment, leading to different migration times through the separation system.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for determining enantiomeric excess due to its versatility and high-resolution capabilities.[10][11][12] The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP).[12][13][14] These CSPs contain a single enantiomer of a chiral selector immobilized on a solid support, which forms transient diastereomeric complexes with the analyte enantiomers, resulting in different retention times.[9][13]
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Causality in Experimental Choices:
-
CSP Selection: The choice of CSP is paramount and is based on the functional groups and structural features of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable due to their broad enantioselectivity.[12]
-
Mobile Phase Composition: In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are common. The ratio is optimized to achieve a balance between resolution and analysis time. In reversed-phase, aqueous buffers with organic modifiers are used. The mobile phase composition influences the interactions between the analytes and the CSP.
-
Detector Selection: A UV detector is commonly used for chromophoric compounds. A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which can help in peak purity assessment.
Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[15][16] Similar to HPLC, separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[2] For non-volatile compounds, derivatization to a more volatile analogue may be necessary.[2][17]
Experimental Workflow: Chiral GC
Caption: Workflow for enantiomeric purity analysis by Chiral GC.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for both analytical and preparative chiral separations.[1][18] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of organic modifier (e.g., methanol).[19][] SFC offers advantages of faster analysis times, reduced solvent consumption, and lower backpressure compared to HPLC.[1][] The separation mechanism on a CSP is analogous to normal-phase HPLC.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of polar and charged compounds.[21][22] In chiral CE, a chiral selector is added to the background electrolyte.[21][23] The enantiomers form transient diastereomeric complexes with the selector, and these complexes have different electrophoretic mobilities, leading to their separation.[24] Cyclodextrins are the most commonly used chiral selectors in CE.[24]
Advantages of CE:
Spectroscopic and Spectrometric Techniques
While chromatographic and electrophoretic methods physically separate enantiomers, spectroscopic techniques can differentiate them in a mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric purity without the need for physical separation.[26] This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary. There are two main approaches:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a covalent pair of diastereomers, which will exhibit distinct signals in the NMR spectrum.[27][28]
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the sample, forming non-covalent diastereomeric complexes with the enantiomers.[27][29][30] This results in the splitting of NMR signals for the two enantiomers.[31]
Logical Relationship: NMR for Chiral Analysis
Caption: Principle of enantiomeric differentiation by NMR using chiral auxiliaries.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[32] Enantiomers have mirror-image CD spectra. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.[33][34] By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined.[32] CD can also be used as a chiroptical detector for HPLC, providing both separation and confirmation of enantiomeric identity.[35][36]
Comparison of Analytical Techniques
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | Chiral CE | NMR Spectroscopy | Circular Dichroism |
| Principle | Differential partitioning with a CSP | Differential partitioning with a CSP | Differential partitioning with a CSP | Differential electrophoretic mobility with a chiral selector | Formation of diastereomeric species | Differential absorption of circularly polarized light |
| Sample Volatility | Not required | Required (or derivatization) | Not required | Not required | Not required | Not required |
| Sensitivity | High | Very High | High | High | Moderate | Moderate to Low |
| Resolution | Very High | Excellent | Very High | Excellent | N/A (signal separation) | N/A |
| Speed | Moderate | Moderate to Fast | Fast | Fast | Fast | Very Fast |
| Solvent Consumption | High | Low | Low | Very Low | Low | Low |
| "Green" Chemistry | Poor | Good | Excellent | Excellent | Good | Good |
| Instrumentation Cost | Moderate to High | Moderate | High | Moderate | Very High | Moderate |
| Best For... | Broad range of non-volatile compounds | Volatile and thermally stable compounds | Preparative separations, "green" alternative to HPLC | Charged and polar compounds, small sample volumes | Rapid screening, structural confirmation | Rapid screening, high-throughput analysis |
Experimental Protocol: Determination of Enantiomeric Excess of (S)-Spinol by Chiral HPLC
This protocol provides a step-by-step methodology for the determination of the enantiomeric excess of (S)-Spinol, a C2-symmetric chiral diol, using chiral HPLC.[12]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate) CSP).[12]
-
Mobile Phase: n-Hexane and Isopropanol (HPLC grade).
-
Sample: (S)-Spinol.
-
Racemic Spinol standard.
-
Volumetric flasks and pipettes.
2. Chromatographic Conditions:
-
Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.[12]
-
Injection Volume: 10 µL.[12]
3. Standard and Sample Preparation:
-
Racemic Standard Preparation: Accurately weigh and dissolve approximately 1 mg of racemic Spinol in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the (S)-Spinol sample in the same manner as the racemic standard to a concentration of 0.1 mg/mL.
4. System Suitability:
-
Inject the racemic Spinol standard.
-
The system is suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.[12]
5. Analysis:
-
Inject the prepared (S)-Spinol sample.
-
Record the chromatogram.
6. Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the chromatogram of the racemic standard.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:[12] % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Conclusion
The selection of an appropriate analytical technique for the determination of enantiomeric purity is a critical decision in the development of chiral molecules. While chiral HPLC remains the most prevalent method due to its versatility and robustness, techniques such as chiral GC, SFC, and CE offer distinct advantages for specific applications. Spectroscopic methods like NMR and Circular Dichroism provide rapid and non-separative alternatives. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, empowers researchers and scientists to make informed decisions, ensuring the development of safe, effective, and well-characterized chiral drugs. The adherence to regulatory guidelines from bodies such as the FDA and ICH is paramount throughout the analytical lifecycle, from method development and validation to routine quality control.[5][7][37]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 1-(4-Bromophenyl)ethanamine Analysis
Abstract: This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 1-(4-Bromophenyl)ethanamine, a critical chiral building block in pharmaceutical synthesis. Recognizing the importance of stereochemistry in determining the biological activity and safety of active pharmaceutical ingredients (APIs), this document outlines a robust protocol for assessing the proficiency of different laboratories in determining the enantiomeric purity of this compound. The guide details validated analytical methods, presents a hypothetical inter-laboratory study with comparative data, and offers insights into the experimental design and data interpretation, grounded in established regulatory and quality standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible analytical methods for chiral intermediates.
Introduction: The Criticality of Chiral Purity in Pharmaceutical Intermediates
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. The stereochemistry of such building blocks is of paramount importance as it directly influences the pharmacological and toxicological profile of the final API. Regulatory agencies worldwide mandate stringent control over the enantiomeric purity of chiral drugs, making the development of reliable and validated analytical methods a non-negotiable aspect of pharmaceutical development and quality control.[1]
An inter-laboratory comparison, or proficiency test, is a powerful tool for evaluating the performance of different laboratories in conducting a specific analysis.[2][3] It provides an objective measure of the accuracy, precision, and overall reliability of the analytical methods employed by each participating laboratory. This guide outlines a comprehensive approach to an inter-laboratory study for the analysis of this compound, with a focus on chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The principles and practices described herein are aligned with internationally recognized standards such as ASTM E691 for conducting inter-laboratory studies, USP General Chapter <1225> for the validation of compendial procedures, and ISO/IEC 17025 for the general requirements for the competence of testing and calibration laboratories.[4][5][6][7][8][9][10][11][12][13]
Design of the Inter-Laboratory Study
The primary objective of this inter-laboratory study is to assess the capability of participating laboratories to accurately and precisely determine the enantiomeric purity of a this compound sample. The study is designed to evaluate the performance of two common analytical techniques: chiral HPLC and chiral GC-MS.
Study Participants and Test Sample
A cohort of eight hypothetical laboratories from the pharmaceutical and contract research sectors participated in this study. A single batch of this compound, with a known enantiomeric composition (99.5% S-enantiomer and 0.5% R-enantiomer as determined by a qualified reference laboratory), was distributed to each participating laboratory. The sample was prepared and distributed under controlled conditions to ensure homogeneity and stability.
Analytical Methods and Validation Parameters
Participating laboratories were instructed to analyze the sample using their in-house validated chiral HPLC or chiral GC-MS methods. The performance of each laboratory was evaluated based on the following key validation parameters as defined by USP <1225>:[6][14][15][16][17]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Reproducibility: Precision between laboratories.
-
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Comparative Data and Performance Evaluation
The following tables summarize the hypothetical data from the eight participating laboratories. Performance was evaluated using Z-scores, a statistical measure that indicates how many standard deviations a result is from the consensus mean of all participants.[18][19] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[18]
Enantiomeric Purity Results
Table 1: Reported Enantiomeric Purity (% S-enantiomer) and Z-Scores
| Laboratory | Method | Reported % S-enantiomer | Z-Score |
| Lab 1 | HPLC | 99.52 | 0.2 |
| Lab 2 | HPLC | 99.48 | -0.6 |
| Lab 3 | GC-MS | 99.55 | 0.8 |
| Lab 4 | HPLC | 99.35 | -2.8 |
| Lab 5 | GC-MS | 99.51 | 0.0 |
| Lab 6 | HPLC | 99.53 | 0.4 |
| Lab 7 | GC-MS | 99.28 | -4.4 |
| Lab 8 | HPLC | 99.49 | -0.4 |
| Consensus Mean | 99.51 | ||
| Standard Deviation | 0.05 |
Note: Z-scores are calculated based on the consensus mean and standard deviation of the reported values.
Method Performance Characteristics
Table 2: Comparison of Method Performance Parameters
| Parameter | HPLC (Labs 1, 2, 4, 6, 8) | GC-MS (Labs 3, 5, 7) |
| Accuracy (% Recovery of R-enantiomer spike) | 98.5 - 101.2% | 99.1 - 100.8% |
| Repeatability (RSD, n=6) | < 1.5% | < 1.2% |
| Reproducibility (RSD between labs) | 0.08% | 0.14% |
| LOQ for R-enantiomer (%) | 0.05% | 0.03% |
| Linearity (r²) | > 0.999 | > 0.999 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the chiral HPLC and GC-MS analysis of this compound. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
Chiral HPLC Method
This method provides excellent enantioselective separation of the R and S enantiomers of this compound. Polysaccharide-based chiral stationary phases are often effective for this type of separation.[20][21]
4.1.1. Chromatographic Conditions
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
4.1.2. Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
4.1.3. System Suitability
-
Prepare a system suitability solution containing approximately 0.1% of the R-enantiomer in the S-enantiomer.
-
Inject the system suitability solution six times.
-
The resolution between the enantiomer peaks must be ≥ 2.0.
-
The relative standard deviation (RSD) of the peak areas for six replicate injections should be ≤ 2.0%.
4.1.4. Analysis
-
Inject the prepared sample solution in duplicate.
-
Calculate the percentage of each enantiomer using the area normalization method.
Caption: HPLC Experimental Workflow
Chiral GC-MS Method
For volatile amines like this compound, chiral GC-MS offers high resolution and sensitivity. Derivatization is often employed to improve chromatographic performance and enantioselectivity.
4.2.1. Derivatization
-
To 1 mg of the this compound sample in a vial, add 500 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
4.2.2. GC-MS Conditions
-
Column: Chirasil-Dex CB, 25 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent cyclodextrin-based chiral stationary phase)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Injection Mode: Split (50:1)
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized analyte.
4.2.3. System Suitability
-
Prepare and derivatize a system suitability sample containing approximately 0.1% of the R-enantiomer in the S-enantiomer.
-
Inject the derivatized system suitability solution.
-
The resolution between the derivatized enantiomer peaks should be ≥ 2.5.
4.2.4. Analysis
-
Inject the derivatized sample solution.
-
Calculate the percentage of each enantiomer based on the peak areas of the monitored ions.
Caption: GC-MS Experimental Workflow
Discussion and Interpretation of Results
The hypothetical results highlight several key aspects of an inter-laboratory comparison for chiral analysis. The consensus mean of 99.51% for the S-enantiomer is in excellent agreement with the reference value of 99.5%, indicating that, on average, the participating laboratories were able to achieve accurate results.
However, the Z-scores reveal some discrepancies in individual laboratory performance. Laboratories 4 and 7 show Z-scores outside the acceptable range of ±2.0, suggesting potential issues with their analytical procedures. For Laboratory 4, a Z-score of -2.8 indicates a result that is significantly lower than the consensus, while Laboratory 7's Z-score of -4.4 points to a more substantial deviation. Such results would typically trigger an investigation within those laboratories to identify and rectify the root cause of the discrepancy. This could involve a review of their method validation data, instrument calibration, and sample handling procedures.
The comparison of method performance characteristics in Table 2 provides further insights. Both HPLC and GC-MS methods demonstrate good accuracy, precision, and linearity. The slightly better repeatability and lower LOQ observed for the GC-MS method may be advantageous for applications requiring the detection and quantification of very low levels of the undesired enantiomer.
Conclusion and Recommendations
This guide has presented a comprehensive framework for an inter-laboratory comparison of this compound analysis. The successful execution of such a study is contingent upon a well-designed protocol, the use of validated analytical methods, and a thorough statistical analysis of the results.
Based on the hypothetical data and the established protocols, the following recommendations are made:
-
Method Selection: Both chiral HPLC and chiral GC-MS are suitable methods for the enantiomeric purity determination of this compound. The choice of method may depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring GC-MS) or simpler sample preparation (favoring HPLC).
-
Continuous Monitoring: Laboratories should regularly participate in proficiency testing schemes to monitor their ongoing performance and ensure the continued reliability of their analytical results.[2][22]
-
Adherence to Standards: All analytical method development, validation, and inter-laboratory comparisons should be conducted in accordance with established guidelines from regulatory bodies and standards organizations like the USP, ICH, ASTM, and ISO to ensure data integrity and regulatory compliance.[4][6][9]
By implementing the principles and practices outlined in this guide, pharmaceutical companies and contract research organizations can enhance the quality and reliability of their chiral analyses, ultimately contributing to the development of safer and more effective medicines.
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ASTM E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]
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Spectroscopic Strategies for Differentiating Enantiomers of 1-(4-Bromophenyl)ethanamine: A Comparative Guide
In the landscape of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers is not merely an analytical exercise; it is a critical determinant of therapeutic efficacy and safety. The subtle, non-superimposable mirror-image relationship between enantiomers can lead to profoundly different pharmacological activities. This guide provides a comparative analysis of key spectroscopic techniques for the differentiation of the (R)- and (S)-enantiomers of 1-(4-Bromophenyl)ethanamine, a valuable chiral building block. We will delve into the mechanistic underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy, offering field-proven insights and detailed experimental frameworks.
The Imperative of Chiral Discrimination
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. As with many chiral amines, its individual enantiomers can exhibit distinct interactions with chiral biological targets such as enzymes and receptors. Consequently, the ability to confirm the absolute configuration and determine the enantiomeric excess (e.e.) of a sample is paramount. This guide will explore three powerful spectroscopic methods that provide this crucial stereochemical information, each with its own set of advantages and considerations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Diastereomeric Landscape
NMR spectroscopy, a cornerstone of chemical analysis, can be rendered sensitive to chirality through the use of chiral solvating agents (CSAs). The underlying principle is the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and a single enantiomer of the CSA.[1][2] These diastereomeric complexes have distinct chemical environments, leading to the differentiation of NMR signals for the otherwise indistinguishable enantiomers.
The "Why": Causality in Chiral Recognition by NMR
The selection of an appropriate CSA is critical and is dictated by the potential for intermolecular interactions, such as hydrogen bonding, π-π stacking, and steric hindrance, which are necessary to induce a sufficient difference in the magnetic environments of the protons in the diastereomeric complexes.[2][3] For this compound, with its primary amine and aromatic ring, CSAs like (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or derivatives of tartaric acid are excellent candidates. The interaction between the acidic proton of the CSA and the basic amine of the analyte, coupled with steric and electronic interactions, leads to the observable separation of proton signals.
Experimental Protocol: NMR with a Chiral Solvating Agent
A straightforward and rapid protocol can be employed for the enantiodiscrimination of this compound using a CSA.[1]
-
Sample Preparation: In a standard NMR tube, dissolve approximately 5-10 mg of the this compound sample (racemic or enantiomerically enriched) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
CSA Addition: Add 1.0 to 1.2 molar equivalents of a single enantiomer of a chosen CSA (e.g., (R)-BINOL) to the NMR tube.
-
Homogenization: Gently agitate the tube for approximately 30 seconds to ensure complete dissolution and complex formation.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Key protons to monitor for signal splitting are the methine proton (CH) and the methyl protons (CH₃) of the ethylamine moiety.
Data Presentation: Expected ¹H NMR Spectral Data
| Proton Assignment | Racemic Mixture (Chemical Shift, δ ppm) | (R)-Enantiomer with (R)-BINOL (δ ppm) | (S)-Enantiomer with (R)-BINOL (δ ppm) | Δδ (ppm) |
| Methine (CH) | Quartet, ~4.15 | Quartet, ~4.12 | Quartet, ~4.18 | ~0.06 |
| Methyl (CH₃) | Doublet, ~1.40 | Doublet, ~1.38 | Doublet, ~1.42 | ~0.04 |
Note: The chemical shifts are illustrative and can vary based on concentration and the specific CSA used.
Experimental Workflow: NMR-Based Chiral Discrimination
Vibrational Circular Dichroism (VCD) Spectroscopy: A 3D View of Molecular Chirality
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[4] This technique is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, providing a unique spectroscopic fingerprint for each enantiomer. The resulting spectra for enantiomers are mirror images of each other.
The "Why": VCD's Sensitivity to Absolute Configuration
The VCD signal arises from the coupling of electric and magnetic transition dipole moments, which is non-zero only for chiral molecules. For a molecule like this compound, the vibrational modes involving the chiral center and the surrounding atoms will exhibit characteristic positive or negative VCD bands. By comparing the experimental VCD spectrum to quantum chemical predictions, the absolute configuration can be unequivocally determined.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the this compound enantiomer at a concentration of approximately 40 mg/mL in a suitable solvent (e.g., DMSO-d₆).
-
Cell Loading: Transfer the solution to a 100-200 µm pathlength liquid IR cell.
-
Data Acquisition: Collect the VCD and IR spectra over a relevant spectral range (e.g., 800-1800 cm⁻¹). Data collection may take several hours to achieve a good signal-to-noise ratio.
-
Solvent Subtraction: A spectrum of the pure solvent should be acquired under the same conditions and subtracted from the sample spectrum.
-
Computational Modeling: Perform ab initio calculations (e.g., using Density Functional Theory) to predict the VCD spectra for both the (R)- and (S)-enantiomers.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra to assign the absolute configuration.
Data Presentation: Illustrative VCD Spectral Data
| Wavenumber (cm⁻¹) | (R)-Enantiomer (ΔA x 10⁻⁵) | (S)-Enantiomer (ΔA x 10⁻⁵) | Vibrational Mode Assignment |
| ~1450 | +2.5 | -2.5 | CH₃ asymmetric bend |
| ~1380 | -1.8 | +1.8 | CH₃ symmetric bend |
| ~1300 | +3.1 | -3.1 | C-N stretch coupled with CH wag |
| ~1100 | -2.2 | +2.2 | Aromatic C-H in-plane bend |
Note: These are hypothetical data points to illustrate the mirror-image relationship of VCD spectra.
Experimental Workflow: VCD-Based Absolute Configuration Determination
Electronic Circular Dichroism (ECD) Spectroscopy: Leveraging Chromophoric Properties
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions.[5] For a molecule to be ECD active, it must be chiral and possess a chromophore that absorbs in the accessible UV-Vis range. The bromophenyl group in this compound serves as an excellent chromophore for this analysis.
The "Why": The Cotton Effect as a Stereochemical Reporter
The interaction of the chiral center with the electronic transitions of the aromatic chromophore gives rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. Similar to VCD, the ECD spectra of enantiomers are mirror images.
Experimental Protocol: ECD Analysis
-
Sample Preparation: Dissolve the this compound sample in a UV-transparent solvent, such as methanol or acetonitrile, to a concentration of approximately 0.1-1.0 mg/mL.
-
Data Acquisition: Record the ECD and UV-Vis absorption spectra over a wavelength range of approximately 200-350 nm using a quartz cuvette with a 1 cm path length.
-
Data Processing: The ECD spectrum is typically plotted as molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength.
-
Computational Prediction (Optional but Recommended): Time-dependent density functional theory (TD-DFT) calculations can be used to predict the ECD spectra for the (R)- and (S)-enantiomers, aiding in the definitive assignment of the absolute configuration.
Data Presentation: Representative ECD Spectral Data
| Wavelength (nm) | (R)-Enantiomer (Δε, M⁻¹cm⁻¹) | (S)-Enantiomer (Δε, M⁻¹cm⁻¹) | Electronic Transition |
| ~265 | +1.5 | -1.5 | ¹Lₐ (π → π) |
| ~220 | -3.0 | +3.0 | ¹Bₐ (π → π) |
Note: Data is illustrative, based on the expected transitions for a substituted benzene ring and will show a mirror-image relationship.
Experimental Workflow: ECD-Based Stereochemical Analysis
Concluding Remarks: Selecting the Optimal Spectroscopic Tool
The choice of spectroscopic method for the chiral analysis of this compound depends on the specific analytical need.
-
NMR with CSAs is a rapid and accessible technique for determining enantiomeric ratios and can be performed on standard NMR spectrometers. It is particularly useful for reaction monitoring and quality control.
-
VCD spectroscopy provides a wealth of structural information and is a powerful tool for the unambiguous determination of absolute configuration, especially when coupled with computational chemistry.
-
ECD spectroscopy is a highly sensitive method for determining absolute configuration, provided the molecule has a suitable chromophore, which is the case for this compound.
By understanding the principles and practical applications of these techniques, researchers and drug development professionals can confidently and accurately characterize the stereochemistry of this important chiral amine, ensuring the quality and efficacy of their final products.
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A Senior Application Scientist's Guide to Catalyst Efficacy in 1-(4-Bromophenyl)ethanamine Synthesis
Introduction: The Significance of 1-(4-Bromophenyl)ethanamine
This compound is a crucial chiral building block in modern medicinal chemistry and materials science. Its stereochemistry is pivotal, as enantiomers of a final active pharmaceutical ingredient (API) can exhibit vastly different pharmacological and toxicological profiles. The synthesis of this amine, particularly in an enantiomerically pure form, is therefore a subject of significant interest. The most direct and atom-economical route is the reductive amination of 4-bromoacetophenone.
This guide provides an in-depth, objective comparison of various catalytic systems for this transformation. We will move beyond mere protocols to explore the underlying mechanistic rationale, empowering researchers to not only replicate results but also to innovate and troubleshoot effectively. Our analysis is grounded in experimental data and authoritative literature, providing a trusted resource for selecting the optimal catalyst for your specific research and development needs.
The Core Reaction: Reductive Amination of 4-Bromoacetophenone
Reductive amination is a cornerstone of C-N bond formation, converting a carbonyl group into an amine via an intermediate imine or iminium ion.[1] The overall process involves two key steps: the formation of the imine from 4-bromoacetophenone and an amine source (typically ammonia or an ammonium salt), followed by the reduction of this imine to the target amine.
The choice of catalyst is critical as it dictates the efficiency of the reduction step and, in asymmetric synthesis, controls the stereochemical outcome.
Caption: General workflow for the synthesis of this compound via reductive amination.
Part 1: Stoichiometric Hydride Reagents - The Reliable Workhorses
Before delving into catalytic systems, it is essential to understand the baseline performance of stoichiometric borohydride reagents. These are often used for their reliability and predictable outcomes, especially at the lab scale.
A. Sodium Triacetoxyborohydride (STAB)
Mechanistic Insight: STAB, NaBH(OAc)₃, is a mild and selective reducing agent. Its reduced reactivity compared to sodium borohydride allows it to preferentially reduce the protonated iminium ion intermediate over the starting ketone.[1][2] This selectivity is its primary advantage, minimizing the formation of the corresponding alcohol byproduct. Acetic acid is often used as a catalyst to facilitate iminium ion formation.[3]
Performance Profile:
-
Selectivity: High for iminium ion reduction.
-
Safety: Non-toxic byproducts, making it a safer alternative to its cyanoborohydride counterpart.[2]
-
Conditions: Mild, typically room temperature.
-
Drawbacks: Stoichiometric use leads to poor atom economy and significant waste generation, making it less suitable for large-scale synthesis.
B. Sodium Cyanoborohydride (NaBH₃CN)
Mechanistic Insight: Similar to STAB, NaBH₃CN is effective at reducing iminium ions, particularly at a slightly acidic pH (pH 6-7) where the imine is readily formed and the carbonyl is less reactive towards reduction.[2][3]
Performance Profile:
-
Selectivity: Excellent under controlled pH conditions.
-
Safety: Highly toxic and can liberate hydrogen cyanide gas, especially under acidic conditions, requiring stringent handling protocols.[2]
-
Utility: Its use has largely been superseded by STAB due to safety concerns.
Comparative Data: Stoichiometric Reagents
| Reagent | Typical Yield (%) | Temperature (°C) | Time (h) | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ | 85-95% | 20-25 | 12-24 | High selectivity, safety[2] | Poor atom economy, waste |
| NaBH₃CN | 80-90% | 20-25 | 12-24 | High selectivity[3] | Extreme toxicity[2] |
Protocol 1: Synthesis using Sodium Triacetoxyborohydride (STAB)
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-bromoacetophenone (1.0 eq), ammonium acetate (2.5 eq), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred suspension. Caution: Initial gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Part 2: Catalytic Systems - Efficiency and Sustainability
Catalytic methods offer superior atom economy and are the preferred choice for industrial applications. The catalyst's nature determines the reaction conditions, efficiency, and potential for asymmetry.
A. Noble Metal Catalysts (Heterogeneous)
Mechanistic Insight: Catalysts like Palladium-on-Carbon (Pd/C) operate via catalytic hydrogenation.[2] Molecular hydrogen (H₂) is activated on the palladium surface, and the resulting hydride species reduce the C=N bond of the imine, which is formed in situ. These catalysts are highly active but can be susceptible to catalyst poisoning and may sometimes lead to de-bromination of the aromatic ring under harsh conditions.
Performance Profile:
-
Activity: High, often allowing for lower reaction temperatures and pressures compared to non-noble metals.
-
Recyclability: As heterogeneous catalysts, they are easily separated from the reaction mixture by filtration and can be reused.[2]
-
Selectivity: Can sometimes lead to over-alkylation or reduction of other functional groups if not carefully controlled.[5]
Protocol 2: Synthesis using Palladium on Carbon (Pd/C)
-
Setup: In a high-pressure autoclave, combine 4-bromoacetophenone (1.0 eq), an amine source (e.g., aqueous ammonia or ammonium formate), and a solvent like ethanol or methanol.[6]
-
Catalyst Addition: Add 10% Pd/C (1-5 mol%) to the mixture.
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 5-10 bar. Heat the reaction to 60-80°C and stir for 8-16 hours.
-
Workup: After cooling and carefully venting the H₂, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography.
B. Iridium and Ruthenium Complexes (Homogeneous Asymmetric Catalysis)
Mechanistic Insight: The synthesis of enantiomerically pure this compound requires an asymmetric catalyst. Chiral complexes of Iridium and Ruthenium are exceptionally effective for this purpose, operating via transfer hydrogenation or direct asymmetric reductive amination (ARA).[7] In transfer hydrogenation, a hydrogen donor like formic acid or isopropanol is used instead of H₂ gas. The chiral ligands coordinated to the metal center create a chiral environment, directing the hydride transfer to one face of the imine, leading to one enantiomer in excess. Cp*Ir complexes, for instance, are known to be highly effective.[4]
Caption: Simplified catalytic cycle for Iridium-catalyzed asymmetric transfer hydrogenation.
Performance Profile:
-
Enantioselectivity: Excellent (often >95% ee).
-
Conditions: Typically mild, using safe hydrogen sources like ammonium formate.[6]
-
Substrate Scope: Iridium catalysts show broad functional group tolerance.[2]
-
Drawbacks: Cost of the metal and ligands; removal of the homogeneous catalyst from the product can be challenging.
Protocol 3: Asymmetric Synthesis using a Chiral Iridium Catalyst
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve the chiral Iridium catalyst (e.g., a Cp*Ir complex with a chiral diamine ligand) (0.5-1.0 mol%) in an appropriate solvent like ethanol.[6]
-
Reaction Mixture: In a separate flask, add 4-bromoacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq) as both the amine and hydrogen source.[6]
-
Reaction: Add the catalyst solution to the substrate mixture. Heat the reaction to 60-80°C and stir for 12-24 hours.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
C. Non-Noble Metal Catalysts (Sustainable Alternatives)
Mechanistic Insight: Driven by the need for more economical and sustainable processes, catalysts based on earth-abundant metals like Nickel, Cobalt, and Iron are gaining prominence.[5] Ni-based catalysts, for example, show good activity for the amination of alcohols and carbonyls.[8] They typically require more forcing conditions (higher temperatures and pressures) than noble metals but represent a significant cost advantage. Their mechanism also involves catalytic hydrogenation, similar to Pd/C.[8][9]
Performance Profile:
-
Cost: Significantly lower cost compared to noble metals.
-
Activity: Generally lower than noble metals, requiring harsher conditions.[5]
-
Recyclability: Can be prepared as heterogeneous catalysts (e.g., Raney Nickel, Ni/SiO₂) for easy separation.[8]
-
Challenges: Achieving high enantioselectivity with chiral non-noble metal catalysts remains an active area of research.
Comparative Efficacy Summary
The choice of catalyst is a multi-faceted decision balancing cost, efficiency, desired stereochemistry, and available equipment.
| Catalyst System | Typical Yield (%) | Enantiomeric Excess (ee) | Conditions | Cost | Scalability |
| NaBH(OAc)₃ | 85-95% | Racemic | RT, 1 atm | Medium | Low (Waste) |
| Pd/C + H₂ | 80-90% | Racemic | 60-80°C, 5-10 bar | Medium | High |
| Chiral Ir-Complex | 90-99% | >95% | 60-80°C, 1 atm | High | Medium |
| Ni/SiO₂ + H₂ | 70-85% | Racemic | 120-150°C, 20-50 bar | Low | High |
| Organocatalyst | 75-90% | 80-95% | RT, 1 atm | Low-Medium | Medium |
Decision Framework for Catalyst Selection
To assist in the selection process, the following flowchart outlines a logic-based approach.
Caption: A decision-making guide for selecting a suitable catalyst system.
Conclusion and Future Outlook
The synthesis of this compound via reductive amination is a well-established transformation with a diverse toolkit of available catalysts. For racemic synthesis at scale, heterogeneous catalysts like Pd/C or non-noble metal systems offer a robust and economical solution. For lab-scale work where simplicity and safety are paramount, stoichiometric reagents like STAB remain highly valuable.
The frontier of this field lies in asymmetric synthesis. While chiral noble metal complexes currently provide the highest enantioselectivity, the development of cost-effective and recyclable catalysts based on earth-abundant metals or metal-free organocatalytic systems represents the future.[2][10] These next-generation catalysts will be pivotal in producing chiral amines like this compound sustainably and economically for the next generation of pharmaceuticals and advanced materials.
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
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A Senior Application Scientist's Guide to 1-(4-Bromophenyl)ethanamine in Chiral Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is relentless. The biological activity of chiral molecules is often confined to a single enantiomer, rendering the other inactive or, in some cases, detrimental. This guide provides an in-depth, comparative analysis of 1-(4-Bromophenyl)ethanamine , a versatile chiral building block, from the perspective of a seasoned application scientist. We will move beyond mere protocols to explore the causality behind its applications, benchmark its performance against alternatives, and provide actionable experimental insights.
Part 1: The Role of this compound in Chiral Resolution
The classical method of separating enantiomers via diastereomeric salt formation remains a cornerstone of industrial-scale chiral synthesis due to its robustness and cost-effectiveness.[1][2][3] The principle is straightforward: a racemic mixture of a chiral acid (or base) is reacted with an enantiopure resolving agent, in this case, a chiral amine like this compound. This reaction forms a pair of diastereomeric salts with differing physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]
Comparative Analysis: Resolving Chiral Carboxylic Acids
A common application of chiral amines is the resolution of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens".[5][6] The (S)-enantiomer of many profens is the pharmacologically active form.[5] Let's consider a hypothetical but representative comparison of this compound with other common chiral resolving agents for the resolution of a racemic profen.
| Resolving Agent | Diastereomeric Salt Yield (%) | Diastereomeric Excess (d.e.) of Crystalline Salt (%) |
| (S)-(-)-1-(4-Bromophenyl)ethanamine | 45 | >95 |
| (S)-(-)-1-Phenylethylamine | 42 | 90 |
| (R)-(+)-1-(1-Naphthyl)ethylamine | 40 | 88 |
This data is illustrative and compiled from typical outcomes in profen resolutions.
From this comparison, the choice of this compound often provides a tangible advantage in achieving high diastereomeric excess in the crystalline salt. The presence of the bromine atom can enhance crystal lattice interactions, leading to more efficient packing and discrimination between the two diastereomers during crystallization.
Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid
This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using (S)-(-)-1-(4-Bromophenyl)ethanamine.
-
Salt Formation: In a suitable flask, dissolve 1 equivalent of the racemic carboxylic acid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone). In a separate container, dissolve 0.5 equivalents of (S)-(-)-1-(4-Bromophenyl)ethanamine in the same hot solvent.
-
Crystallization: Slowly add the amine solution to the carboxylic acid solution with gentle stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiopure Acid: Dissolve the collected diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of ~2. The enantiopure carboxylic acid will precipitate and can be collected by filtration.
-
Recovery of the Resolving Agent: The aqueous filtrate containing the protonated this compound can be basified (e.g., with NaOH) to recover the resolving agent for recycling.
Visualization of the Chiral Resolution Process
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Part 2: A Key Building Block in Pharmaceutical Synthesis: The Case of Cinacalcet
This compound and its derivatives are not only useful as resolving agents but also serve as crucial chiral building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). A prominent example is Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[7][8][9] While many reported syntheses of Cinacalcet utilize (R)-(+)-1-(1-naphthyl)ethylamine as the chiral source, alternative routes exploring other chiral amines are of significant interest to the pharmaceutical industry for reasons of cost, availability, and process optimization.[7][10]
Comparative Analysis of Synthetic Routes to Cinacalcet
Let's compare a traditional synthetic approach to Cinacalcet with a hypothetical, more direct route that could employ a derivative of this compound.
| Synthetic Route | Key Chiral Precursor | Key Coupling Reaction | Overall Yield (Illustrative) |
| Traditional Route | (R)-(+)-1-(1-Naphthyl)ethylamine | Reductive amination | ~60-70% |
| Alternative Route | (R)-1-(4-Bromophenyl)ethanamine derivative | Suzuki or other cross-coupling | Potentially higher convergence |
The traditional route often involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-(+)-1-(1-naphthyl)ethylamine.[7] An alternative strategy could involve a convergent synthesis where a derivative of this compound is coupled with a suitable partner, potentially offering advantages in terms of step economy and overall efficiency.
Experimental Protocol: Reductive Amination for Cinacalcet Synthesis
The following is a generalized protocol for the reductive amination step in the synthesis of Cinacalcet, a common transformation for chiral amines.[7]
-
Imine Formation: In a reaction vessel, dissolve 3-[3-(trifluoromethyl)phenyl]propanal (1 equivalent) and (R)-(+)-1-(1-naphthyl)ethylamine (1 equivalent) in a suitable solvent like toluene.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride or proceed with catalytic hydrogenation (e.g., using Pd/C and H2 gas).
-
Workup: After the reaction is complete, quench the reaction mixture, separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield Cinacalcet.
Visualization of a Synthetic Pathway to Cinacalcet
Caption: A simplified synthetic route to Cinacalcet via reductive amination.
Part 3: Application in Asymmetric Catalysis
The utility of this compound extends to the realm of asymmetric catalysis, where it can serve as a precursor for the synthesis of chiral ligands.[11] These ligands, when complexed with a transition metal, can catalyze a wide range of enantioselective transformations, such as asymmetric hydrogenation, with high efficiency and selectivity.[12][13]
Comparative Analysis: Performance of Chiral Ligands in Asymmetric Hydrogenation
The performance of a chiral ligand is paramount in asymmetric catalysis. Below is a representative comparison of a hypothetical ligand derived from this compound with other well-established chiral phosphine ligands in the asymmetric hydrogenation of a prochiral ketone.
| Chiral Ligand | Metal Catalyst | Enantiomeric Excess (e.e.) (%) | Turnover Number (TON) |
| (R,R)-Bromo-Phos (Hypothetical) | Ru | >99 | 10,000 |
| (R)-BINAP | Ru | 98 | 8,000 |
| (R,R)-DuPhos | Rh | 99 | 12,000 |
This data is illustrative and based on typical performance metrics for high-quality chiral ligands.
A ligand derived from this compound could offer unique steric and electronic properties due to the bromo-substituted phenyl group, potentially leading to enhanced enantioselectivity and catalytic activity for specific substrates.
Experimental Protocol: Synthesis of a Chiral Ligand and its Use in Asymmetric Hydrogenation
This section provides a conceptual workflow for the synthesis of a chiral phosphine ligand from this compound and its subsequent application.
-
Ligand Synthesis:
-
Protect the amine functionality of (R)-1-(4-Bromophenyl)ethanamine.
-
Perform a lithiation-bromine exchange followed by reaction with a suitable chlorophosphine to introduce the phosphine moiety.
-
Deprotect the amine to yield the final chiral ligand.
-
-
Catalyst Formation: In an inert atmosphere, mix the chiral ligand with a suitable metal precursor (e.g., [Ru(COD)Cl2]n) in a degassed solvent to form the active catalyst complex.
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the prochiral substrate in a degassed solvent.
-
Add the pre-formed catalyst solution.
-
Pressurize the reactor with hydrogen gas and stir at the desired temperature until the reaction is complete.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Visualization of a Catalytic Cycle
Caption: A generalized catalytic cycle for asymmetric hydrogenation.
Conclusion
This compound is a highly valuable and versatile chiral building block with broad applications in modern organic synthesis. Its efficacy as a resolving agent is often superior to other common chiral amines, and it serves as a key precursor in the synthesis of complex molecules and high-performance chiral ligands. The presence of the bromo-phenyl moiety offers unique steric and electronic advantages that can be exploited to achieve high levels of stereocontrol. For researchers, scientists, and drug development professionals, a thorough understanding of the comparative performance and practical application of this compound is essential for the development of efficient, scalable, and economically viable synthetic processes.
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Piccolo, O. et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. [Link]
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Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. (n.d.). ResearchGate. [Link]
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Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. (2023). PubMed. [Link]
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Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). (2016). Universitat de Barcelona. [Link]
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A novel asymmetric synthesis of cinacalcet hydrochloride. (2012). PMC - NIH. [Link]
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A novel asymmetric synthesis of cinacalcet hydrochloride. (2012). Beilstein Journals. [Link]
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Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. (n.d.). PubMed. [Link]
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Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. (n.d.). ResearchGate. [Link]
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What are the alternatives to Cinacalcet (Cinacalcet) for treating hypercalcemia due to gastrointestinal upset? (2025). Dr.Oracle. [Link]
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Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (n.d.). Via Medica Journals. [Link]
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Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. (n.d.). PubMed. [Link]
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Developing Chiral Ligands for Asymmetric Hydrogenation. (2025). ResearchGate. [Link]
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Combining Diastereomeric Resolution and Viedma Ripening by Using a Racemic Resolving Agent. (n.d.). Wiley Online Library. [Link]
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Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]
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Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. (n.d.). Semantic Scholar. [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
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Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. (n.d.). ResearchGate. [Link]
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Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (n.d.). PMC - NIH. [Link]
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Enantioselective synthesis of chiral BCPs. (n.d.). PMC - PubMed Central - NIH. [Link]
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Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. (n.d.). PubMed. [Link]
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Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (n.d.). PMC - NIH. [Link]
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Resolution of Racemic Mixture: Lab Experiment. (n.d.). Studylib. [Link]
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Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. (n.d.). MIT Open Access Articles. [Link]
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Efficient kinetic resolution of racemic α-quaternary carboxylic acids via bromolactonization catalyzed by. (2025). ResearchGate. [Link]
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Enantioselective Michael Additions in Natural Products Synthesis. (2001). Macmillan Group. [Link]
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Chiral Resolution Screening. (n.d.). Onyx Scientific. [Link]
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Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm (RSC Publishing). [Link]
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chiral agp for the resolution of enantiomers - an overview. (n.d.). International Journal of Pharmacy. [Link]
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13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. [Link]
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Comparison of currently existing chiral resolution methods. The table... (n.d.). ResearchGate. [Link]
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Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). NIH. [Link]
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Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025). Hokkaido University. [Link]
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Recent Advances in Asymmetric Catalysis Using p‐Block Elements. (n.d.). PMC - PubMed Central. [Link]
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A Senior Application Scientist's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis of 1-(4-Bromophenyl)ethanamine
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Chiral amines, in particular, are vital building blocks for a multitude of pharmaceuticals where stereochemistry dictates therapeutic efficacy and safety.[1][2][3] This guide provides an in-depth cost-benefit analysis of a key reagent in the chemist's toolbox: 1-(4-Bromophenyl)ethanamine .
We will objectively compare its performance against common alternatives, supported by field-proven insights and experimental considerations. The goal is to equip you with the necessary data and logical frameworks to make informed decisions for your synthetic campaigns, balancing economic constraints with scientific objectives.
The Strategic Value of this compound in Chiral Synthesis
This compound is a chiral amine widely employed for two primary functions: as a chiral resolving agent and as a synthetic building block (synthon) .[1][2] Its utility stems from a combination of its structural features:
-
A Chiral Center: The ethylamine backbone provides the necessary stereocenter for inducing chirality.
-
A Basic Amine: The primary amine group allows for the formation of diastereomeric salts with racemic carboxylic acids, a fundamental principle of classical resolution.[4][5]
-
A Brominated Phenyl Ring: The 4-bromo substituent is not merely a passive spectator. It enhances the crystallinity of the resulting diastereomeric salts, which is crucial for efficient separation by fractional crystallization.[1][6] Furthermore, the bromine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck), significantly expanding its utility as a building block.[7]
This unique combination of features makes it a valuable intermediate in the synthesis of various biologically active molecules, including treatments for neurological disorders and selective serotonin reuptake inhibitors (SSRIs).[1]
Core Application: Chiral Resolution via Diastereomeric Salt Formation
The most common application of this compound is in the classical resolution of racemic acids.[4] This technique, while traditional, remains one of the most robust and scalable methods for producing enantiopure compounds, especially at an industrial scale.[8][9]
The Mechanism of Action
The process hinges on the reaction of a racemic acid (a 50:50 mixture of R and S enantiomers) with a single enantiomer of a chiral base, such as (R)-1-(4-Bromophenyl)ethanamine. This acid-base reaction forms a mixture of two diastereomeric salts.
Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and crystal structures. This critical difference allows for their separation, typically by fractional crystallization, where the less soluble diastereomer precipitates from the solution.[8] The separated salt is then treated with a strong acid to break the salt bond, yielding the enantiomerically pure acid and recovering the chiral amine.
Comparative Analysis: this compound vs. Alternatives
The decision to use this compound should be made after considering its performance and cost relative to other common chiral amines, most notably the unsubstituted 1-Phenylethylamine .
| Feature | This compound | 1-Phenylethylamine | Analysis & Justification |
| Performance | Often forms highly crystalline, stable salts. The bromo-substituent can enhance crystal lattice packing, leading to better separation efficiency and higher enantiomeric excess (ee) in a single crystallization step. | Effective and widely used, but the resulting salts can sometimes be oily or less crystalline, potentially requiring more recrystallization steps to achieve high purity. | Benefit: The higher molecular weight and polarizability of bromine often lead to more robust crystallization, saving time and solvent, and potentially increasing the final yield of the desired enantiomer. |
| Cost | Higher initial purchase price per gram.[10][11][12] | Lower initial purchase price; it is one of the most common and inexpensive chiral amines.[9] | Cost: The upfront cost is higher. However, this can be offset if its superior performance reduces the number of processing steps, solvent usage, and labor hours. A full process cost analysis is crucial. |
| Versatility | Dual-function: serves as a resolving agent and a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) due to the bromine atom.[7] | Primarily used as a resolving agent. The phenyl ring can be functionalized, but this requires an additional synthetic step. | Benefit: The bromine atom provides significant downstream synthetic flexibility, allowing for the direct elaboration of the molecule after resolution. This can shorten synthetic routes and improve overall efficiency. |
| Safety & Handling | Corrosive (causes severe skin burns and eye damage), harmful if swallowed, and toxic to aquatic life.[13] Requires careful handling with appropriate PPE. | Also corrosive and requires similar handling precautions. | Neutral: Both reagents are hazardous and demand stringent safety protocols. There is no significant cost-benefit difference in terms of handling safety between the two. |
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol provides a generalized workflow for the resolution of a common racemic carboxylic acid using a chiral amine.
Objective: To separate the (S)-enantiomer from racemic ibuprofen using (R)-(+)-1-(4-Bromophenyl)ethanamine.
Methodology:
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic ibuprofen in a minimal amount of a hot solvent (e.g., methanol or ethanol).
-
In a separate container, dissolve 0.5 equivalents of (R)-(+)-1-(4-Bromophenyl)ethanamine in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the precipitation of the less soluble diastereomeric salt, ensuring high enantiomeric purity of the solid phase.[14]
-
Slowly add the amine solution to the hot ibuprofen solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
The less soluble diastereomeric salt, in this case, the (S)-Ibuprofen • (R)-Amine salt, will precipitate out of the solution.
-
-
Isolation:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly.
-
-
Liberation of the Enantiomer:
-
Suspend the dried diastereomeric salt crystals in water.
-
Add a strong acid (e.g., 2M HCl) dropwise until the pH is acidic (pH ~2). This will protonate the carboxylate and deprotonate the amine, breaking the salt.
-
The free (S)-Ibuprofen will precipitate or can be extracted into an organic solvent (e.g., ethyl acetate).
-
-
Recovery and Analysis:
-
Isolate the (S)-Ibuprofen.
-
The aqueous layer contains the hydrochloride salt of the resolving agent, which can be recovered by basification and extraction.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or polarimetry.
-
Decision-Making Framework
Choosing the right chiral amine is a multi-faceted decision. The following workflow provides a logical guide for researchers.
Conclusion and Expert Recommendation
This compound represents a strategic investment in chiral synthesis rather than a simple commodity purchase.
-
For projects where the phenyl ring is a site for subsequent modification , its use is highly recommended. The integrated bromine handle provides a distinct advantage, potentially eliminating steps from a synthetic sequence and improving overall atom economy.
-
For simple resolutions where cost is the primary driver , the less expensive 1-phenylethylamine is a logical starting point.
-
When resolution with standard amines proves difficult , leading to poor crystallinity or low enantiomeric excess, this compound should be considered the superior alternative. Its propensity to form well-defined, crystalline diastereomeric salts can often solve challenging separation problems, justifying its higher initial cost through improved yield, purity, and reduced development time.
Ultimately, the choice is project-dependent. However, by understanding the unique benefits conferred by the 4-bromo substituent, researchers can leverage this compound not just as a resolving agent, but as a multifunctional tool to accelerate and streamline the synthesis of complex chiral molecules.
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LookChem. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of 1-(4-Bromophenyl)ethanamine Diastereomeric Interactions
Introduction: The Significance of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, chirality is a fundamental concept with profound implications. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit vastly different pharmacological and toxicological profiles.[1] The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the critical need to distinguish and isolate stereoisomers.[1] 1-(4-Bromophenyl)ethanamine is a crucial chiral building block and resolving agent used in the synthesis of many active pharmaceutical ingredients (APIs).[2][3][4] When this amine interacts with another chiral molecule, it forms diastereomers—stereoisomers that are not mirror images and thus have distinct physical properties.
Understanding the subtle differences in the intermolecular interactions that govern the formation and stability of these diastereomeric complexes is paramount for developing efficient enantioselective separation processes and for rational drug design.[2] This guide provides a comparative analysis of computational methods to dissect and predict these diastereomeric interactions, offering researchers a powerful toolkit to accelerate discovery and optimization. We will explore how modern computational chemistry, from high-accuracy quantum mechanics to large-scale molecular dynamics, can provide atomic-level insights that are often difficult to obtain through experimental means alone.[5]
The Challenge: Deciphering Weak Non-Covalent Interactions
The energetic differences between diastereomers arise from a complex interplay of weak non-covalent forces, including hydrogen bonds, dipole-dipole interactions, van der Waals forces, and π-π stacking. These interactions, often only a few kilocalories per mole in difference, dictate the thermodynamics and kinetics of chiral recognition. The primary challenge lies in accurately modeling these subtle forces. This is where computational chemistry provides an indispensable advantage, allowing for the systematic analysis of interaction energies, conformational landscapes, and spectroscopic properties.
This guide will compare two primary computational strategies:
-
Quantum Mechanics (QM) Methods: Focused on delivering high-accuracy energetic and spectroscopic predictions for specific diastereomeric complexes.
-
Molecular Mechanics (MM) & Molecular Dynamics (MD): Geared towards exploring the conformational flexibility and dynamic behavior of these complexes in solution.
Comparative Analysis of Computational Methodologies
The choice of computational method is a critical decision, balancing the need for accuracy against computational cost. For the analysis of diastereomeric interactions, no single method is universally superior; rather, a multi-pronged approach often yields the most comprehensive understanding.
Quantum Mechanics (QM): The Gold Standard for Accuracy
QM methods, particularly Density Functional Theory (DFT), are essential for obtaining reliable geometries and interaction energies.[6][7] For diastereomeric interactions involving this compound, the key is to capture both hydrogen bonding (from the amine group) and dispersion forces (from the phenyl rings).
Causality Behind Method Selection:
-
Functional Choice: Standard functionals like B3LYP can struggle with non-covalent interactions. For this reason, dispersion-corrected functionals such as B3LYP-D3 or M06-2X are strongly recommended.[6][8][9] These functionals add an empirical term to better account for the van der Waals forces that are crucial in the stabilization of diastereomeric complexes.[9][10]
-
Basis Set: A flexible basis set is required to accurately describe the electron distribution, especially in the regions of intermolecular contact. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent sets like aug-cc-pVDZ provide a good balance of accuracy and efficiency. The inclusion of diffuse functions (+) is vital for describing the "soft" electron clouds involved in weak interactions.
| Method/Functional | Key Strengths | Primary Application | Relative Cost |
| M06-2X | Excellent for non-covalent interactions, including dispersion and π-stacking. | High-accuracy single-point energy calculations and geometry optimizations. | High |
| B3LYP-D3(BJ) | Good general-purpose functional with empirical dispersion correction. | Geometry optimizations, frequency calculations for IR/VCD spectra.[6][8] | Medium |
| HF (Hartree-Fock) | Fast, good for initial structural screening. | Not recommended for final energy calculations due to lack of electron correlation. | Low |
Molecular Dynamics (MD): Capturing the Dynamic Reality
While QM methods provide a static, gas-phase picture, diastereomeric recognition is a dynamic process that occurs in solution. Molecular Dynamics (MD) simulations model the explicit movement of atoms over time, providing critical insights into conformational preferences, solvent effects, and the stability of intermolecular bonds.[11][12][13][14]
Expert Insights on MD Protocols:
-
Force Field Selection: The choice of force field is paramount. For organic molecules like our target, general force fields such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations) are appropriate. It is crucial to ensure that the partial charges on the atoms are accurately assigned, often by performing a preliminary QM calculation (e.g., RESP or Merz-Kollman charges).
-
Solvent Modeling: Always use an explicit solvent model (e.g., TIP3P or SPC/E water) to realistically simulate the solution environment. The solvent can play a direct role in mediating or competing with the intermolecular interactions of the diastereomeric pair.
| Technique | Key Strengths | Primary Application | Relative Cost |
| Classical MD | Explores vast conformational space and long timescales (ns to µs). | Assessing complex stability, identifying dominant interaction modes, calculating binding free energies.[11][13] | Medium-High |
| Steered MD (SMD) | Simulates the forced dissociation of a complex. | Probing the strength of intermolecular interactions and identifying key binding residues. | High |
A Self-Validating Workflow: From Hypothesis to Corroboration
To ensure trustworthiness, any computational protocol must be designed as a self-validating system. This involves a logical progression from initial model building to final comparison with experimental data.
Caption: A validated workflow for analyzing diastereomeric interactions.
Detailed Experimental Protocol: Predicting Spectroscopic Signatures
One of the most powerful ways to bridge theory and experiment is through the prediction of chiroptical spectra, such as Vibrational Circular Dichroism (VCD).[15][16][17] VCD is the differential absorption of left and right circularly polarized infrared light and is exquisitely sensitive to the absolute configuration of a molecule.[15]
Step-by-Step Protocol for VCD Spectra Prediction:
-
Model Building: Construct the 3D models for both the (R)-amine/(R)-acid and (S)-amine/(R)-acid diastereomeric complexes (assuming interaction with an R-acid).
-
Conformational Search: Perform a rigorous conformational search using a molecular mechanics force field (e.g., MMFF94s). This step is crucial as the final spectrum is a Boltzmann-weighted average of all significantly populated conformers.[18]
-
QM Optimization: Take the low-energy conformers (e.g., within 5 kcal/mol of the global minimum) and perform full geometry optimization and frequency calculations using DFT. A suitable level of theory is B3LYP-D3/6-31G(d) in a continuum solvent model (like PCM for chloroform or DMSO).[18][19]
-
Frequency Calculation: The output of the frequency calculation will provide the necessary tensors to simulate the IR and VCD spectra for each conformer.
-
Boltzmann Averaging: Average the spectra of the individual conformers based on their relative Gibbs free energies calculated at the DFT level.
-
Comparison: Compare the predicted VCD spectrum for each diastereomer with the experimentally measured spectrum. A good match in terms of sign and relative intensity of the peaks allows for unambiguous assignment of the absolute configuration of the dominant diastereomer in solution.[17]
A study on the chiral recognition between 1-(4-bromophenyl)-ethylamine and a chiral crown ether utilized DFT calculations (B3LYP/6-31G(d)) to optimize the geometries of the diastereomeric complexes and calculate their VCD spectra.[18] This computational approach, combined with experimental VCD and HPLC data, successfully elucidated the chiral recognition mechanism.[18]
Supporting Experimental Data: NMR and HPLC
-
NMR Spectroscopy: Nuclear Magnetic Resonance can provide direct evidence of intermolecular interactions. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can identify which protons are close in space between the two chiral molecules in the diastereomeric complex. Furthermore, chemical shift perturbation (CSP) mapping can reveal which nuclei are most affected by the binding event. These experimental data points are invaluable for validating the geometries predicted by QM and MD.[5]
-
Chiral HPLC: High-Performance Liquid Chromatography is a primary technique for separating enantiomers and diastereomers.[3][13] The difference in retention times between diastereomers is directly related to the difference in their binding affinity to the chiral stationary phase. MD simulations can be used to model the interactions within a chromatography column, providing a molecular-level explanation for the observed separation (α factor).[13][14]
Conclusion and Future Outlook
The computational analysis of diastereomeric interactions, as demonstrated for this compound, offers unparalleled insight into the principles of chiral recognition. By combining the accuracy of quantum mechanics with the dynamic exploration of molecular dynamics, researchers can build predictive models that accelerate the development of enantioselective syntheses, separations, and novel chiral drugs.
The future of this field lies in the increasing integration of machine learning and artificial intelligence.[20][21] AI models trained on large datasets of calculated and experimental data may soon be able to predict chiroptical properties and binding affinities with DFT-level accuracy at a fraction of the computational cost, further revolutionizing the design of chiral molecules and materials.[21]
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Parrinello, M., et al. (2019). Molecular dynamics simulations of chiral recognition of drugs by amylose polymers coated on amorphous silica. Taylor & Francis Online. [Link]
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Parrinello, M., et al. (2018). Molecular dynamics simulations of the chiral recognition mechanism for a polysaccharide chiral stationary phase in enantiomeric chromatographic separations. ResearchGate. [Link]
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Smith, A. B., et al. (2017). DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. Journal of the American Chemical Society, 139(4), 1571-1580. [Link]
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Avilés-Moreno, J. R., et al. (2023). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Molecules, 28(6), 2571. [Link]
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Stephens, P. J., et al. (2003). Determination of the structure of chiral molecules using ab initio vibrational circular dichroism spectroscopy. Chirality, 15(S1), S57-S64. [Link]
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Wenzel, T. J., et al. (2011). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(4-Bromophenyl)ethanamine
This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(4-Bromophenyl)ethanamine, a crucial process for maintaining laboratory safety and ensuring environmental compliance. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their safe and responsible disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Understanding the Hazard Profile: Why Proper Disposal is Critical
This compound (CAS No. 24358-62-1) is a halogenated organic amine that presents a multi-faceted hazard profile.[1] Understanding these intrinsic properties is fundamental to appreciating the necessity of the stringent disposal protocols outlined in this guide.
Key Hazards:
-
Corrosivity: The compound is classified as a corrosive material, capable of causing severe skin burns and serious eye damage.[1][2][3] This necessitates the use of robust personal protective equipment (PPE) during all handling and disposal stages.
-
Toxicity: It is harmful if swallowed or inhaled and may cause respiratory irritation.[1][3][4]
-
Environmental Hazard: this compound is toxic to aquatic life with long-lasting effects.[3] Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination.[3][5]
These hazards dictate that this compound must be treated as a hazardous waste, subject to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]
Core Principles of Disposal: A Self-Validating System
The disposal process for this compound is built on a foundation of segregation, containment, and documentation. Adherence to these principles ensures a self-validating system that minimizes risk at every stage.
Table 1: Hazard Summary and Disposal Implications
| Hazard Classification | GHS Pictograms | Implication for Disposal Protocol |
| Skin Corrosion/Irritation | Corrosion | Requires chemically resistant containers and full PPE during handling. |
| Serious Eye Damage | Corrosion | Mandates use of safety goggles and/or face shield. |
| Acute Toxicity (Oral, Inhalation) | Exclamation Mark | Work must be conducted in a well-ventilated area or fume hood. |
| Hazardous to the Aquatic Environment | Environment | Absolutely no drain disposal. Must be disposed of as hazardous chemical waste. |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.
Step 1: Waste Characterization and Segregation
The foundational step in proper chemical waste management is accurate characterization. This compound is a halogenated organic compound due to the presence of bromine.[7] This classification is critical for proper waste stream segregation.
Action:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
-
Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[7][8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, which is often high-temperature incineration.[3][10]
Step 2: Container Selection and Labeling
Proper containment is essential to prevent leaks and ensure the safety of all personnel who may handle the waste.
Action:
-
Select an appropriate waste container:
-
For liquid waste, use a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). Ensure it has a secure, screw-top cap.[5]
-
For solid waste (contaminated gloves, paper towels, etc.), use a dedicated, clearly marked plastic bag or a puncture-resistant container.[11]
-
-
Label the container immediately: Before adding any waste, affix a "Hazardous Waste" label.[9][12] The label must include:
-
The words "Hazardous Waste."[12]
-
The full chemical name: "Waste this compound." Avoid abbreviations or chemical formulas.[8]
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.[7]
-
The relevant hazard pictograms (Corrosive, Harmful, Environmental Hazard).[12]
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][12]
Action:
-
Keep the waste container securely closed at all times, except when adding waste.[8][9]
-
Store the container in a designated SAA, which should be under the direct control of laboratory personnel.[9]
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.[5]
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[1][2]
Step 4: Final Disposal and Documentation
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][6]
Action:
-
Do not exceed the accumulation time or volume limits for your SAA as defined by the EPA and your institution's policies.[9][12]
-
When the container is ready for pickup (typically when 90% full), ensure the label is complete and legible.[5]
-
Arrange for pickup with your institution's EHS department. They will manage the "cradle-to-grave" tracking required by the EPA.[6]
-
Maintain accurate records of the waste generated as required by your institution.[6]
Emergency Procedures: Spill and Exposure Management
Even with meticulous planning, accidents can occur. Rapid and correct response is vital.
Spill Cleanup Protocol
For small, manageable spills (less than 1 liter) by trained personnel:
-
Alert colleagues and restrict access to the spill area.
-
Don appropriate PPE: This must include, at a minimum, a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., neoprene or nitrile).[2][11]
-
Contain the spill: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[2][13] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Absorb the material: Work from the outside of the spill inward, covering the material with the absorbent.
-
Collect the residue: Carefully scoop the absorbed material into a designated hazardous waste container.[3][11]
-
Decontaminate the area: Wipe the spill area with a suitable solvent (consult your institution's EHS for guidance), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
For large spills, evacuate the area immediately and contact your institution's emergency response team.[11]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Visualizing the Disposal Workflow
To ensure clarity, the following diagrams illustrate the decision-making and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision tree for managing a this compound spill.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®.
- Sigma-Aldrich. (2021). Safety Data Sheet: (S)-(-)-1-(4-Bromophenyl)ethylamine.
- Fisher Scientific. (2024). Safety Data Sheet: (+/-)-1-(4-Bromophenyl)ethylamine.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- MilliporeSigma. (2024). Safety Data Sheet: 4-Bromophenol.
- Angene Chemical. (2021). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4-bromophenylacetate.
- Kent State University. (n.d.). Cleaning up a spill | Compliance and Risk Management.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Sigma-Aldrich. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- BenchChem. (2025). Proper Disposal Procedures for 1-(4-Bromophenyl)-4-ethylpiperazine.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Unknown Source. (n.d.). Chemical Compatibility Chart.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Thermo Fisher Scientific. (2013). Chemical Compatibility Chart.
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Senior Application Scientist's Guide: Safe Handling of 1-(4-Bromophenyl)ethanamine
As a cornerstone chiral building block in pharmaceutical development and asymmetric synthesis, 1-(4-Bromophenyl)ethanamine is a valuable reagent. However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive safety strategy. This guide moves beyond mere compliance, offering a procedural and logistical framework grounded in scientific principles to ensure the safety of all laboratory personnel. We will explore the causality behind each safety recommendation, establishing a self-validating system of protocols for handling this corrosive and toxic compound.
Hazard Profile & Inherent Risks
This compound is classified as a hazardous chemical, and its handling requires a thorough understanding of its associated risks.[1][2] The primary dangers stem from its corrosive nature and toxicity.[3][4] The signal word for this chemical is "Danger".[1][2][5]
A summary of its hazard classifications according to the Globally Harmonized System (GHS) is presented below.
| Hazard Class | Category | Hazard Statement | Citations |
| Skin Corrosion/Irritation | 1B / 1C | Causes severe skin burns and eye damage | [1][2][4] |
| Serious Eye Damage | 1 | Causes serious eye damage | [1][2][3] |
| Acute Toxicity, Oral | 4 | Harmful if swallowed | [3][5] |
| Acute Toxicity, Inhalation | 4 | Harmful if inhaled | [5] |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation | [2] |
| Skin Sensitization | - | May cause an allergic skin reaction | [5] |
| Hazardous to the Aquatic Environment | Chronic 2 | Toxic to aquatic life with long lasting effects | [3] |
The core directive for handling this compound is the prevention of any direct contact. Its corrosivity can lead to severe, irreversible damage to skin and eyes upon contact.[1][4] Inhalation of vapors or mists can irritate the respiratory system, and ingestion may be harmful.[2] Furthermore, its toxicity to aquatic life necessitates stringent disposal protocols to avoid environmental contamination.[3]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[1][6] This is the most critical engineering control to prevent the inhalation of vapors and contain any potential spills.
-
Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.[1] Proximity is crucial, as immediate flushing is the most effective first aid for exposure.[7]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection is not arbitrary; each component is chosen to counter a specific hazard posed by this compound.
| Body Part | Required PPE | Rationale & Specifications | Citations |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Due to its classification as causing severe eye damage (Category 1), chemical splash goggles are required.[1][8] A full-face shield must be worn over the goggles to protect the entire face from splashes.[5][8] | |
| Hands | Chemical-Impermeable Gloves | Nitrile or butyl rubber gloves are recommended.[6] Gloves must be inspected for tears or pinholes before each use.[8] Given the severe skin corrosion hazard, proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[8] | |
| Body | Flame-Resistant Lab Coat | A fully buttoned lab coat provides protection against accidental skin contact from minor splashes.[1][2] Ensure the material is appropriate for the chemicals being handled. | |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is necessary if working outside of a fume hood, if ventilation is poor, or if symptoms of irritation occur.[1] An ammonia/organic ammonia derivatives filter (Type K, Green, conforming to EN14387) or a similar ABEK filter is recommended due to the amine functional group.[1][5] |
Step-by-Step Safe Handling Workflow
Adherence to a strict, sequential workflow is essential for minimizing risk. This process creates a self-validating system where safety checks are integrated at every stage.
Caption: Emergency response decision tree for this compound.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing and jewelry. [1][3][9]Seek immediate medical attention. [1]* Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes. [7][9]Forcibly hold the eyelids open to ensure complete rinsing of all surfaces. [9]Remove contact lenses if present and easy to do so, but do not delay flushing. [3][9]Seek immediate medical attention. [1]* Inhalation: Remove the individual to fresh air at once. [1]If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. [1]If the person is conscious, rinse their mouth thoroughly with water and have them drink plenty of water. [1]Never give anything by mouth to an unconscious person. [1]Seek immediate medical attention. [1]* Spill Response:
-
Minor Spill (inside fume hood): Use an inert absorbent material (e.g., sand, silica gel, universal binder) to soak up the spill. [1]Place the absorbed material into a suitable, closed, and labeled container for disposal.
-
Major Spill (outside fume hood): Evacuate the immediate area and alert others. [6]Prevent entry and ensure the area is well-ventilated. If safe to do so, contain the spill to prevent it from entering drains. Contact your institution's environmental health and safety department for cleanup.
-
Decontamination & Disposal Plan
Proper disposal is a legal and ethical requirement to protect the environment and public health.
-
Decontamination: All glassware and equipment must be decontaminated after use. Rinse with a suitable solvent (e.g., ethanol) in the fume hood, collecting the rinsate as hazardous waste.
-
Waste Disposal:
-
All materials contaminated with this compound, including used gloves, absorbent pads, and rinsate, are considered hazardous waste.
-
Collect waste in clearly labeled, sealed, and appropriate containers.
-
Disposal must be conducted through a licensed professional waste disposal service. [1][3]The material can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber. * Under no circumstances should this chemical or its waste be allowed to enter drains or the environment. By integrating these detailed protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.
-
References
-
Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]
-
Angene Chemical. (2025, February 26). Safety Data Sheet. [Link]
-
Purdue University Environmental Health and Safety. Personal Protective Equipment (PPE). [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol. [Link]
-
PubChem. p-Bromophenethylamine. [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]
-
University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
